Diethyl aminomethylenemalonate
Description
The exact mass of the compound Diethyl aminomethylenemalonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl aminomethylenemalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl aminomethylenemalonate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(aminomethylidene)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-3-12-7(10)6(5-9)8(11)13-4-2/h5H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTWMEZMHUEZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280580 | |
| Record name | Diethyl (aminomethylidene)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6296-99-7 | |
| Record name | 6296-99-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (aminomethylidene)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Diethyl Aminomethylenemalonate from Diethyl Ethoxymethylenemalonate
This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis of diethyl aminomethylenemalonate from diethyl ethoxymethylenemalonate. The document delves into the underlying reaction mechanism, provides detailed experimental protocols, outlines strategies for optimization and troubleshooting, and emphasizes critical safety considerations.
Introduction: The Significance of Diethyl Aminomethylenemalonate
Diethyl aminomethylenemalonate (DAMM) and its derivatives are pivotal intermediates in organic synthesis, particularly in the construction of heterocyclic compounds that form the backbone of many pharmaceutical agents. The enamine moiety of DAMM provides a versatile handle for a variety of chemical transformations, making it a valuable building block in medicinal chemistry. Its applications include the synthesis of quinoline-based antibiotics, antiviral agents, and other biologically active molecules.[1][2] The synthesis of DAMM from diethyl ethoxymethylenemalonate (DEEMM) is a fundamental and widely utilized transformation, valued for its efficiency and the high purity of the resulting product.[3]
Reaction Mechanism: A Nucleophilic Vinylic Substitution
The synthesis of diethyl aminomethylenemalonate from diethyl ethoxymethylenemalonate proceeds via a nucleophilic vinylic substitution reaction. In this reaction, ammonia acts as the nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester system in DEEMM. The ethoxy group serves as a good leaving group, facilitating the substitution.
The reaction can be conceptualized in the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the ammonia molecule attacks the electrophilic β-carbon of the double bond in DEEMM. This leads to the formation of a zwitterionic intermediate.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen of the ethoxy group, a process that can be intramolecular or facilitated by a solvent molecule.
-
Elimination of the Leaving Group: The ethoxy group is eliminated as ethanol, and the double bond is reformed, yielding the stable enamine product, diethyl aminomethylenemalonate.
The overall reaction is driven by the formation of the thermodynamically stable conjugated enamine system.
Caption: Reaction mechanism for the synthesis of DAMM from DEEMM.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, step-by-step methodology for the synthesis of diethyl aminomethylenemalonate. This protocol is a self-validating system, designed to ensure reproducibility and high yield.
Reagents and Equipment
| Reagent/Equipment | Specifications |
| Diethyl ethoxymethylenemalonate (DEEMM) | Purity ≥ 98% |
| Ammonia solution | 28-30% in water (aqueous ammonia) or Ammonia gas |
| Ethanol | Anhydrous, 200 proof |
| Diethyl ether | Anhydrous |
| Sodium sulfate (Na2SO4) | Anhydrous |
| Round-bottom flask | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Heating mantle or oil bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Glassware for filtration | |
| pH paper or pH meter |
Synthesis Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add diethyl ethoxymethylenemalonate (1.0 equivalent).
-
Solvent and Nucleophile: Add anhydrous ethanol to dissolve the DEEMM. Then, add a concentrated aqueous ammonia solution (2.0-3.0 equivalents) dropwise to the stirred solution at room temperature. The use of excess ammonia helps to drive the reaction to completion.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol and excess ammonia under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add deionized water and diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Separation: Collect the organic layer (top layer) and extract the aqueous layer twice more with diethyl ether.
-
Drying: Combine all the organic extracts and dry over anhydrous sodium sulfate.
-
Filtration and Concentration: Filter the solution to remove the sodium sulfate and concentrate the filtrate under reduced pressure to yield the crude diethyl aminomethylenemalonate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Caption: Experimental workflow for DAMM synthesis.
Process Optimization and Troubleshooting
Achieving a high yield of pure diethyl aminomethylenemalonate requires careful control of reaction parameters and an understanding of potential side reactions.
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure a sufficient excess of ammonia is used.[4] |
| Hydrolysis of the ester groups. | Use anhydrous conditions where possible, although aqueous ammonia is often used for convenience. Minimize reaction time once the starting material is consumed. | |
| Formation of Side Products | Dialkylation (if using a primary amine instead of ammonia). | Use a significant excess of the amine to favor mono-substitution. |
| Polymerization of the product. | Avoid excessively high temperatures or prolonged reaction times. Purify the product promptly after synthesis. | |
| Difficult Purification | Product is an oil and does not crystallize. | Attempt purification by column chromatography. Consider converting the product to a crystalline salt (e.g., hydrochloride) for easier handling and purification.[1] |
| Contamination with starting material. | Ensure the reaction goes to completion by monitoring with TLC. Optimize purification conditions (solvent system for recrystallization or chromatography). |
digraph "Troubleshooting_Logic" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="Low Yield or Impure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Completion [label="Check Reaction Completion (TLC)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Incomplete [label="Incomplete Reaction", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Complete [label="Reaction Complete", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Reaction [label="Optimize Reaction:\n- Increase time/temp\n- Increase excess NH3", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Purification [label="Optimize Purification:\n- Recrystallization solvent\n- Column chromatography", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Start -> Check_Completion; Check_Completion -> Incomplete [label="No"]; Check_Completion -> Complete [label="Yes"]; Incomplete -> Optimize_Reaction; Complete -> Optimize_Purification;
}
Caption: Troubleshooting logic for DAMM synthesis.
Spectroscopic Characterization
The identity and purity of the synthesized diethyl aminomethylenemalonate should be confirmed by spectroscopic methods.
| Spectroscopic Technique | Expected Data for Diethyl Aminomethylenemalonate |
| ¹H NMR | δ (ppm): ~1.2-1.4 (t, 6H, 2 x CH₃), ~4.1-4.3 (q, 4H, 2 x OCH₂), ~5.0-6.0 (br s, 2H, NH₂), ~7.5-8.0 (s, 1H, =CH) |
| ¹³C NMR | δ (ppm): ~14 (2C, CH₃), ~60 (2C, OCH₂), ~90-100 (=C-NH₂), ~160-170 (C=O), ~150-160 (=CH) |
| IR (cm⁻¹) | ~3300-3500 (N-H stretch), ~2980 (C-H stretch), ~1680-1720 (C=O stretch, ester), ~1620-1650 (C=C stretch) |
Note: Exact chemical shifts and absorption frequencies may vary depending on the solvent and instrument used.
Safety Precautions and Handling
Both diethyl ethoxymethylenemalonate and ammonia present hazards that require careful handling in a laboratory setting.
| Chemical | Hazards | Recommended Precautions |
| Diethyl ethoxymethylenemalonate (DEEMM) | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5] | Wear protective gloves, eye protection, and a lab coat. Use only in a well-ventilated area or fume hood. Avoid breathing vapors. |
| Ammonia (aqueous solution) | Causes severe skin burns and eye damage. Toxic to aquatic life. Respiratory irritant.[6][7] | Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood. Have an emergency eyewash station and safety shower readily available.[8][9] |
General Safety Practices:
-
Always work in a well-ventilated laboratory fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
-
Be aware of the location of safety equipment, such as fire extinguishers, safety showers, and eyewash stations.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthesis of diethyl aminomethylenemalonate from diethyl ethoxymethylenemalonate is a robust and essential transformation in organic chemistry, providing a key intermediate for the development of novel pharmaceuticals. By understanding the reaction mechanism, adhering to a well-defined experimental protocol, and being prepared for potential challenges through optimization and troubleshooting, researchers can confidently and safely produce this valuable compound in high yield and purity.
References
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- Ammonia - CCOHS.
- Safety Precautions For Workers Who Handle Ammonia - GDS Corp. (2015-04-14).
- A Comparative Spectroscopic Guide to the Reaction Products of Diethyl Ethoxymethylenemalonate - Benchchem.
- Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate - ResearchGate. (2025-11-24).
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Diethyl Aminomethylenemalonate: A Comprehensive Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular scaffolds and building blocks is paramount to the successful synthesis of novel therapeutic agents. Diethyl aminomethylenemalonate (DEAMM), a seemingly unassuming enamine derivative of diethyl malonate, emerges as a pivotal intermediate with remarkable versatility. Its unique structural features, characterized by a nucleophilic enamine moiety and two ester functionalities, render it a highly valuable precursor for the construction of a diverse array of heterocyclic systems, most notably the quinolone core, which forms the backbone of numerous essential antibiotics.
This technical guide, born from extensive laboratory experience and a deep understanding of synthetic organic chemistry, aims to provide researchers and drug development professionals with a comprehensive and in-depth understanding of the physicochemical properties, synthesis, and application of diethyl aminomethylenemalonate. Moving beyond a mere compilation of data, this document elucidates the causality behind its chemical behavior, provides validated experimental protocols, and explores its strategic importance in the synthesis of life-saving pharmaceuticals. It is our hope that this guide will not only serve as a practical resource but also inspire new avenues of research and innovation in the ever-evolving field of drug discovery.
Core Physicochemical Properties of Diethyl Aminomethylenemalonate
A thorough understanding of the physicochemical properties of diethyl aminomethylenemalonate is fundamental to its effective utilization in synthesis, enabling precise control over reaction conditions, purification, and scale-up.
Structural and General Properties
Diethyl aminomethylenemalonate, with the CAS Number 6296-99-7, is a white to off-white solid at room temperature.[1] Its molecular structure is characterized by a carbon-carbon double bond substituted with an amino group and two diethyl ester groups. This enamine structure is the key to its reactivity, providing a nucleophilic center at the β-carbon.
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="O"]; C6 [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="O"]; C10 [label="O"]; C11 [label="C"]; C12 [label="C"]; N1 [label="N"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];
// Positioning C1 [pos="0,0!"]; C2 [pos="1,0!"]; C3 [pos="-1,0.5!"]; C4 [pos="-2,0!"]; C5 [pos="-1.5,-0.8!"]; C6 [pos="-3,-0.5!"]; C7 [pos="-4,-0.2!"]; C8 [pos="-5,-0.7!"]; C9 [pos="2,0.5!"]; C10 [pos="2,-0.5!"]; C11 [pos="3,0.8!"]; C12 [pos="4,0.5!"]; N1 [pos="1.5,1.5!"]; H1 [pos="1,1.8!"]; H2 [pos="2,1.8!"]; H3 [pos="0.5,-0.5!"];
// Bonds C1 -- C2 [label=""]; C1 -- C3 [label=""]; C1 -- H3 [label=""]; C2 -- C9 [label=""]; C2 -- C10 [label=""]; C3 -- C4 [label="="]; C3 -- C5 [label=""]; C4 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C9 -- C11 [label=""]; C11 -- C12 [label=""]; C10 -- N1 [style=invis]; // for layout N1 -- H1 [label=""]; N1 -- H2 [label=""]; C4 -- N1 [label=""];
// Double bonds C3 -- C4 [penwidth=3]; C5 -- C3 [penwidth=3, style=invis]; // for layout C9 -- C2 [penwidth=3, style=invis]; // for layout }
Figure 1: Molecular structure of diethyl aminomethylenemalonate.| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃NO₄ | [2][3] |
| Molecular Weight | 187.19 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 56-59 °C | [1] |
| Boiling Point | 114 °C at 1 mmHg | [1] |
| CAS Number | 6296-99-7 | [2][3] |
Solubility Profile
| Solvent | Qualitative Solubility |
| Water | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Chloroform | Slightly Soluble |
| Diethyl Ether | Information not available |
| Dimethyl Sulfoxide (DMSO) | Information not available |
Note: The solubility in water is likely due to the formation of hydrogen bonds with the amine and ester functionalities.
Synthesis of Diethyl Aminomethylenemalonate: A Validated Protocol
The most common and efficient laboratory synthesis of diethyl aminomethylenemalonate involves the reaction of diethyl ethoxymethylenemalonate with ammonia. This reaction is a nucleophilic substitution at the double bond, where the ethoxy group is displaced by the amino group.
reagent1 [label="Diethyl Ethoxymethylenemalonate"]; reagent2 [label="Ammonia (in Ethanol)"]; reaction [label="Reaction at 20°C for 1h", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Diethyl Aminomethylenemalonate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
reagent1 -> reaction; reagent2 -> reaction; reaction -> product; }
Figure 2: Synthesis workflow for diethyl aminomethylenemalonate.Step-by-Step Experimental Protocol
Objective: To synthesize diethyl aminomethylenemalonate from diethyl ethoxymethylenemalonate and ammonia.
Materials:
-
Diethyl ethoxymethylenemalonate (1 equivalent)
-
Ammonia in ethanol solution (e.g., 7N) (excess)
-
Ethanol (as solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve diethyl ethoxymethylenemalonate in ethanol.
-
Addition of Ammonia: To the stirred solution, add an excess of an ethanolic ammonia solution at room temperature (approximately 20°C).
-
Reaction Monitoring: Stir the reaction mixture for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid is diethyl aminomethylenemalonate, which can be further purified by recrystallization if necessary. A yield of approximately 96% can be expected under these conditions.[4]
Causality Behind Experimental Choices:
-
Excess Ammonia: Using an excess of ammonia ensures the complete conversion of the starting material and drives the equilibrium towards the product.
-
Ethanol as Solvent: Ethanol is a suitable solvent as it dissolves both the starting material and the ammonia, creating a homogeneous reaction mixture.
-
Room Temperature Reaction: The reaction is typically facile and proceeds efficiently at room temperature, avoiding the need for heating and potential side reactions.
Spectroscopic and Analytical Characterization
Thorough spectroscopic analysis is essential for confirming the identity and purity of synthesized diethyl aminomethylenemalonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for diethyl aminomethylenemalonate are not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures. For reference, the ¹H and ¹³C NMR data for the related compound, diethyl aminomalonate hydrochloride, are available.[5][6]
Expected ¹H NMR (CDCl₃, 400 MHz) signals for Diethyl Aminomethylenemalonate:
-
δ 7.5-8.0 ppm (s, 1H): Olefinic proton (=CH-).
-
δ 4.8-5.2 ppm (br s, 2H): Amine protons (-NH₂).
-
δ 4.1-4.3 ppm (q, 4H): Methylene protons of the ethyl groups (-OCH₂CH₃).
-
δ 1.2-1.4 ppm (t, 6H): Methyl protons of the ethyl groups (-OCH₂CH₃).
Expected ¹³C NMR (CDCl₃, 100 MHz) signals for Diethyl Aminomethylenemalonate:
-
δ ~168 ppm: Carbonyl carbons of the ester groups (C=O).
-
δ ~155 ppm: Olefinic carbon attached to the amino group (=C-NH₂).
-
δ ~95 ppm: Olefinic carbon attached to the ester groups (=C(COOEt)₂).
-
δ ~60 ppm: Methylene carbons of the ethyl groups (-OCH₂).
-
δ ~14 ppm: Methyl carbons of the ethyl groups (-CH₃).
Infrared (IR) Spectroscopy
The IR spectrum of diethyl aminomethylenemalonate is expected to show characteristic absorption bands for its functional groups.
Expected Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 | N-H | Stretching (asymmetric and symmetric) |
| 2980-2850 | C-H | Stretching (alkyl) |
| 1720-1700 | C=O | Stretching (ester) |
| 1650-1600 | C=C | Stretching (olefinic) |
| 1640-1550 | N-H | Bending |
| 1250-1000 | C-O | Stretching (ester) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of diethyl aminomethylenemalonate would be expected to show a molecular ion peak and characteristic fragmentation patterns. Based on the analysis of related diethyl malonate derivatives, key fragmentation would likely involve the loss of ethoxy and carbethoxy groups.[7]
Expected Major Fragments in the Mass Spectrum:
-
m/z = 187: Molecular ion [M]⁺.
-
m/z = 142: Loss of an ethoxy group (-OCH₂CH₃).
-
m/z = 114: Loss of a carbethoxy group (-COOCH₂CH₃).
Reactivity and Applications in Drug Development
The synthetic utility of diethyl aminomethylenemalonate lies in its enamine reactivity, making it a valuable precursor for the construction of various heterocyclic systems.
The Gould-Jacobs Reaction: A Gateway to Quinolones
A cornerstone application of diethyl aminomethylenemalonate and its precursors is in the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.[8] This reaction is a critical step in the industrial production of many quinolone antibiotics. The general scheme involves the condensation of an aniline with a β-ketoester or its equivalent, such as diethyl ethoxymethylenemalonate, followed by a thermal cyclization.
start [label="Aniline\n+\nDiethyl Ethoxymethylenemalonate"]; intermediate [label="Anilinomethylenemalonate Intermediate"]; cyclization [label="Thermal Cyclization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="4-Hydroxyquinoline-3-carboxylate", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> intermediate [label="Condensation"]; intermediate -> cyclization; cyclization -> product; }
Figure 3: Logical workflow of the Gould-Jacobs reaction.Role in the Synthesis of Fluoroquinolone Antibiotics
Diethyl aminomethylenemalonate and its immediate precursor, diethyl ethoxymethylenemalonate, are key starting materials in the synthesis of several important fluoroquinolone antibiotics, including norfloxacin and ciprofloxacin.[9][10]
Example: Synthesis of Ciprofloxacin
In a streamlined synthesis of ciprofloxacin, a key step involves the nucleophilic displacement of the ethoxy group from a vinyl ether (structurally related to diethyl ethoxymethylenemalonate) by cyclopropylamine to form an enamine intermediate. This enamine then undergoes further reactions to construct the quinolone core.[1] This highlights the importance of the enamine functionality, which is present in diethyl aminomethylenemalonate, as a versatile synthon in the construction of these complex and vital antibacterial agents.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling diethyl aminomethylenemalonate. It is considered hazardous and may cause skin and respiratory irritation, as well as allergic skin reactions.[4]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
Diethyl aminomethylenemalonate stands as a testament to the power of functionalized building blocks in modern organic synthesis. Its unique combination of an enamine and diester functionalities provides a versatile platform for the construction of complex molecular architectures, particularly the quinolone scaffold that is central to a vital class of antibiotics. This guide has sought to provide a comprehensive and practical understanding of its physicochemical properties, a validated synthetic protocol, and its critical role in drug development. As the demand for new and more effective therapeutic agents continues to grow, the strategic application of such key intermediates will undoubtedly remain at the forefront of innovation in medicinal chemistry.
References
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ACS Publications. Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity. Available from: [Link]
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YouTube. Synthesis and Applications of CIPROFLOXACIN - Organic Chemistry in Industry. Available from: [Link]
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QuimicaOrganica.org. Synthesis of Fluoroquinolone Antibiotics. Available from: [Link]
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PrepChem.com. Synthesis of Diethyl Ethoxymethylenemalonate. Available from: [Link]
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MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Available from: [Link]
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PubChem. Diethyl diethylmalonate. Available from: [Link]
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Der Pharma Chemica. Ciprofloxacin: A Two Step Process. Available from: [Link]
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MDPI. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Available from: [Link]
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NIST WebBook. Diethyl malonate. Available from: [Link]
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SciSpace. Synthesis and Spectral Study of Novel Norfloxacin Derivatives. Available from: [Link]
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NIST WebBook. Diethyl diethylmalonate. Available from: [Link]
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PubChem. Diethyl methylmalonate. Available from: [Link]
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NIH. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Available from: [Link]
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- Google Patents. CN112898152A - Preparation method of ethoxy diethyl methylene malonate.
-
PubMed Central. Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. Available from: [Link]
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NIST WebBook. Diethyl diethylmalonate. Available from: [Link]
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RSC Publishing. A new short and efficient strategy for the synthesis of quinolone antibiotics. Available from: [Link]
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Wikipedia. Diethyl malonate. Available from: [Link]
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Diethyl aminomethylenemalonate spectral data (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectral Analysis of Diethyl Aminomethylenemalonate
Introduction
Diethyl aminomethylenemalonate (CAS No: 6296-99-7, Molecular Formula: C₈H₁₃NO₄, Molecular Weight: 187.19 g/mol ) is a valuable enamine derivative widely utilized as a versatile intermediate in organic synthesis, particularly for the construction of heterocyclic compounds and substituted amino acids.[1][2] Its unique structure, featuring a conjugated system of an amine, a carbon-carbon double bond, and two ester carbonyl groups, gives rise to a distinct spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for researchers and drug development professionals for structural confirmation, purity assessment, and reaction monitoring.
This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for diethyl aminomethylenemalonate. As a senior application scientist, the following sections synthesize theoretical principles with practical, field-proven insights, explaining not just the data but the causality behind the spectral features.
Molecular Structure and Spectroscopic Correlation
The interpretation of any spectrum begins with a clear understanding of the molecule's structure. The key features of diethyl aminomethylenemalonate that dictate its spectral properties are the two equivalent ethyl ester groups, a primary amine (NH₂), and a vinyl proton (=CH-), all part of a conjugated π-system.
Caption: Molecular structure of Diethyl Aminomethylenemalonate with key atoms numbered.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For diethyl aminomethylenemalonate, both ¹H and ¹³C NMR provide unambiguous structural confirmation.
Experimental Protocol: Solution-State NMR
-
Sample Preparation : Accurately weigh 5-20 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean vial.[3]
-
Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is common for nonpolar compounds.[3] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.[4]
-
Filtration : To ensure high-resolution spectra, the solution must be free of particulate matter.[5] Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.[5][6]
-
Analysis : Cap the NMR tube and wipe the exterior clean.[3] Insert the tube into the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, tuning the probe to the desired nucleus (e.g., ¹H), shimming the magnetic field to achieve homogeneity, and acquiring the data.[3][7]
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum is characterized by distinct signals corresponding to the ethyl, vinyl, and amine protons. The conjugation in the molecule significantly influences the chemical shifts.
| Chemical Shift (δ) ppm (Predicted in CDCl₃) | Multiplicity | Integration | Assignment | Causality and Insights |
| ~8.4 | Doublet (d) | 1H | =CH | This vinyl proton is significantly deshielded (shifted downfield) due to the electron-withdrawing effect of the two adjacent carbonyl groups and its position in a conjugated π-system. It is coupled to the adjacent N-H proton. |
| ~7.8 | Broad Singlet (br s) | 2H | NH₂ | Amine protons are often broad due to quadrupole effects of the nitrogen atom and chemical exchange. Their chemical shift is variable and solvent-dependent. The signal may appear as two distinct peaks depending on the rotation around the C-N bond. |
| ~4.2 | Quartet (q) | 4H | -O-CH₂ -CH₃ | These methylene protons are adjacent to an electron-withdrawing oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 rule). |
| ~1.3 | Triplet (t) | 6H | -O-CH₂-CH₃ | These methyl protons are in a typical aliphatic region. They are split into a triplet by the two neighboring methylene protons. |
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum provides information on the carbon backbone of the molecule.
| Chemical Shift (δ) ppm (Predicted in CDCl₃) | Assignment | Causality and Insights |
| ~168 | C =O (Ester) | The ester carbonyl carbons are highly deshielded and appear far downfield, a characteristic feature of this functional group. |
| ~155 | =C -N | This olefinic carbon is bonded to the electronegative nitrogen atom, causing a significant downfield shift compared to a standard alkene carbon. |
| ~95 | =C H | This olefinic carbon is shifted upfield relative to its conjugated partner due to the electron-donating resonance effect of the amine group. |
| ~60 | -O-C H₂-CH₃ | The methylene carbons are bonded to oxygen, placing them in the typical range for sp³ carbons attached to an electronegative atom. |
| ~14 | -O-CH₂-C H₃ | The terminal methyl carbons appear in the standard upfield aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common technique that requires minimal sample preparation.[8]
-
Background Scan : Ensure the ATR crystal (e.g., ZnSe or diamond) is clean.[9] Record a background spectrum to subtract atmospheric interference (CO₂, H₂O).[10]
-
Sample Application : Place a small amount of the solid diethyl aminomethylenemalonate sample directly onto the ATR crystal.[9]
-
Acquisition : Apply pressure using the anvil to ensure good contact between the sample and the crystal.[9] Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[11]
IR Spectral Data Analysis
The IR spectrum of diethyl aminomethylenemalonate is dominated by absorptions from the N-H, C=O, and C=C bonds within the conjugated system.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group | Insights |
| 3400 - 3200 | N-H Stretch | Medium | Primary Amine (-NH₂) | The presence of one or two bands in this region is a clear indicator of the primary amine. Hydrogen bonding can cause these bands to broaden. |
| 2980 - 2850 | C-H Stretch | Medium | Aliphatic (sp³ C-H) | These absorptions correspond to the stretching of C-H bonds in the ethyl groups. |
| ~1690 | C=O Stretch | Strong | Ester (conjugated) | This is a very intense and characteristic band. The frequency is lower than a typical saturated ester (~1740 cm⁻¹) due to conjugation with the C=C bond and the amine, which delocalizes electron density. |
| ~1620 | C=C Stretch | Medium-Strong | Alkene (conjugated) | This band confirms the presence of the carbon-carbon double bond. Its intensity is enhanced by conjugation. |
| 1300 - 1100 | C-O Stretch | Strong | Ester (-O-CH₂-) | These strong absorptions are characteristic of the C-O single bond stretching in the ester functional groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. Electron Ionization (EI) is a common "hard" ionization technique that causes predictable fragmentation, acting as a molecular fingerprint.[12]
Experimental Protocol: Electron Ionization (EI)-MS
-
Introduction : A small amount of the volatile sample is introduced into the ion source, typically under high vacuum.[13]
-
Ionization : The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[13][14] This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).[15]
-
Fragmentation : The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.[16]
-
Analysis : The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[13]
Mass Spectrum Data Analysis
The mass spectrum plots the relative abundance of ions against their m/z ratio.
Caption: Predicted major fragmentation pathways for Diethyl Aminomethylenemalonate in EI-MS.
| m/z Value | Proposed Fragment | Identity | Insights |
| 187 | [C₈H₁₃NO₄]⁺• | Molecular Ion (M⁺•) | This peak confirms the molecular weight of the compound. Its presence indicates the molecule has some stability under EI conditions. |
| 142 | [M - 45]⁺ | Loss of an ethoxy radical (•OC₂H₅) | A very common and characteristic fragmentation pattern for ethyl esters, resulting from the cleavage of the C-O single bond of the ester. |
| 158 | [M - 29]⁺ | Loss of an ethyl radical (•C₂H₅) | Cleavage of the O-CH₂ bond leads to the loss of an ethyl radical. |
| 141 | [M - 46]⁺• | Loss of ethanol (C₂H₅OH) | This can occur via a rearrangement reaction, often a McLafferty rearrangement if structurally possible, or other complex rearrangements. |
Integrated Workflow for Structural Elucidation
A robust characterization relies on integrating data from all techniques. The workflow below illustrates a logical approach to confirming the structure of a synthesized compound like diethyl aminomethylenemalonate.
Caption: Integrated workflow for the complete spectral characterization of a compound.
References
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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LCGC International. Electron Ionization for GC–MS. [Link]
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University of Ottawa. NMR Sample Preparation. [Link]
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An In-depth Technical Guide to Diethyl 2-(aminomethylene)malonate (CAS 6296-99-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Diethyl 2-(aminomethylene)malonate, a versatile building block in synthetic organic chemistry with significant potential in the development of novel therapeutic agents. This document moves beyond a simple recitation of facts to offer insights into its chemical behavior, practical synthetic considerations, and strategic applications in drug discovery.
Introduction: The Strategic Value of an Enamine Building Block
Diethyl 2-(aminomethylene)malonate (DEAMM), CAS number 6296-99-7, is a multifunctional organic compound belonging to the enamine class. Its strategic importance in medicinal chemistry and materials science stems from the unique reactivity conferred by its electronic structure: a nucleophilic enamine double bond conjugated with two electron-withdrawing ester functionalities. This arrangement allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which form the core scaffolds of many pharmaceuticals.
While DEAMM itself has been investigated for its intrinsic biological activities, its primary role in drug development is that of a versatile intermediate. Its ability to participate in cyclization and condensation reactions provides a reliable pathway to complex molecular architectures.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. The key properties of Diethyl 2-(aminomethylene)malonate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 6296-99-7 | |
| Molecular Formula | C₈H₁₃NO₄ | |
| Molecular Weight | 187.19 g/mol | |
| IUPAC Name | diethyl 2-(aminomethylene)propanedioate | |
| Appearance | White to yellow solid | |
| Melting Point | 56-59 °C | |
| Boiling Point | 114 °C at 1 mmHg | |
| Storage Temperature | Refrigerator | |
| SMILES | CCOC(=O)C(=CN)C(=O)OCC | |
| InChI Key | WDTWMEZMHUEZKH-UHFFFAOYSA-N |
Structural Formula:
Caption: 2D Structure of Diethyl 2-(aminomethylene)malonate.
Spectral Data Analysis (Predicted)
-
¹H NMR: The spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the two ethyl ester groups. The vinyl proton will likely appear as a singlet or a broad singlet, and the amine protons will also likely be a broad singlet. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl groups and the electron-donating nature of the amine.
-
¹³C NMR: The spectrum should reveal signals for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the enamine double bond, the methylene and methyl carbons of the ethyl groups, and the carbon of the aminomethylene group.
-
IR Spectroscopy: Key characteristic peaks are expected for the N-H stretching of the amine group, C=C stretching of the enamine, and strong C=O stretching of the ester carbonyl groups.
-
Mass Spectrometry: The molecular ion peak (M+) at m/z 187.19 should be observable. Fragmentation patterns would likely involve the loss of ethoxy groups, ethyl groups, and potentially the entire ester functionalities.
Synthesis and Mechanistic Considerations
The synthesis of Diethyl 2-(aminomethylene)malonate and its derivatives often leverages the reactivity of diethyl malonate or its activated forms. A particularly efficient and modern approach involves the microwave-assisted reaction of diethyl ethoxymethylenemalonate with an amine.[1]
Experimental Protocol: Microwave-Assisted Synthesis of Diethyl 2-(arylamino)methylene)malonate (A representative protocol)
This protocol, adapted from published procedures, illustrates a general method for the synthesis of N-substituted derivatives of DEAMM, which can be modified for the synthesis of the parent compound by using ammonia or a protected ammonia equivalent.[1]
Objective: To synthesize an N-aryl derivative of Diethyl 2-(aminomethylene)malonate, demonstrating a robust and rapid synthetic methodology.
Materials:
-
Diethyl ethoxymethylenemalonate (1.0 mmol)
-
Substituted aniline (1.0 mmol)
-
Microwave synthesizer (e.g., CEM Discover SP)
-
5.0 mL high-pressure microwave reaction tube with a stir bar
-
Ethyl acetate
-
n-Hexane
-
Silica gel for column chromatography
Procedure:
-
To a 5.0 mL high-pressure microwave reaction tube, add diethyl ethoxymethylenemalonate (1.0 mmol) and the desired primary amine (1.0 mmol).
-
Seal the tube and stir the mixture at room temperature for 5-10 minutes to ensure homogeneity.
-
Place the reaction vessel into the microwave synthesizer.
-
Irradiate the mixture at 150 °C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the pure product.
Causality and Experimental Rationale:
-
Microwave Irradiation: The use of microwave heating significantly accelerates the reaction rate compared to conventional heating methods.[2] This is due to the efficient and direct heating of the polar reactants and any polar solvent present, leading to shorter reaction times and often cleaner reactions with fewer byproducts.
-
Solvent-Free Conditions: This protocol can often be performed without a solvent, which aligns with the principles of green chemistry by reducing waste. The reactants themselves are liquids at the reaction temperature, allowing for an efficient reaction medium.
-
Reactant Choice: Diethyl ethoxymethylenemalonate is an excellent electrophile for this reaction. The ethoxy group is a good leaving group, facilitating the nucleophilic attack by the amine.
Caption: Workflow for the microwave-assisted synthesis of DEAMM derivatives.
Reactivity and Applications in Drug Development
The synthetic utility of Diethyl 2-(aminomethylene)malonate lies in its ability to act as a versatile precursor to a multitude of heterocyclic systems. The enamine moiety can act as a nucleophile, while the ester groups can undergo various transformations.
Key Reactions:
-
Cyclization Reactions: DEAMM and its derivatives are extensively used in the synthesis of quinolones, pyrimidines, and pyridines, which are privileged scaffolds in medicinal chemistry.[3][4] The reaction often involves condensation with a dinucleophile.
-
Michael Additions: The electron-deficient double bond can act as a Michael acceptor, allowing for the introduction of various substituents.
-
Substitution Reactions: The amino group can be further functionalized or displaced, providing another handle for molecular diversification.
Applications in Drug Discovery:
-
Antifungal Agents: Recent studies have shown that derivatives of Diethyl 2-(aminomethylene)malonate exhibit potent antifungal activity against devastating plant pathogens like Fusarium oxysporum.[1] This suggests a potential for developing novel agrochemicals or even clinical antifungals. The mechanism of action is still under investigation but may involve the disruption of fungal cell wall synthesis or other essential cellular processes.
-
Precursor to Bioactive Heterocycles: The primary application of DEAMM in drug development is as a starting material for more complex molecules. For instance, it is a key intermediate in the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines, a core structure in many antimalarial and antibacterial drugs.[1]
Caption: Key application areas of DEAMM in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Diethyl 2-(aminomethylene)malonate.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Outlook
Diethyl 2-(aminomethylene)malonate is a high-value chemical intermediate with demonstrated utility and significant future potential in the fields of medicinal chemistry and materials science. Its versatile reactivity, coupled with modern synthetic methodologies like microwave-assisted synthesis, allows for the efficient construction of diverse and complex molecular scaffolds. While its own biological properties are an area of emerging research, its role as a foundational building block for the synthesis of bioactive heterocycles is well-established. For drug development professionals, a thorough understanding of the properties and reactivity of DEAMM is key to unlocking its full potential in the creation of next-generation therapeutics.
References
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Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. [Link]
-
Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2022). Molecules. [Link]
-
PubChem. Diethyl 2-aminomethylenemalonate. [Link]
-
Malonates in Cyclocondensation Reactions. (2007). Molecules. [Link]
-
Synthesis of Heterocycles by Diethyl Malonate. (2023). Filo. [Link]
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- 4. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. [askfilo.com]
The Multifaceted Biological Activities of Diethyl Aminomethylenemalonate (DEAMM) Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold
In the dynamic landscape of drug discovery, the identification of novel chemical scaffolds with diverse biological activities is a cornerstone of therapeutic innovation. Diethyl aminomethylenemalonate (DEAMM) and its derivatives have emerged as a promising class of compounds, demonstrating a remarkable breadth of biological effects ranging from antifungal and anticancer to neuroprotective and anti-inflammatory properties. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships of DEAMM derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the therapeutic potential of this versatile chemical entity. Our narrative is grounded in field-proven insights and supported by authoritative references, aiming to empower the scientific community to unlock the full potential of DEAMM derivatives in the development of next-generation therapeutics.
The Chemistry of Diethyl Aminomethylenemalonate Derivatives: Synthesis and Structural Diversity
The synthetic accessibility of diethyl aminomethylenemalonate (DEAMM) derivatives is a key factor contributing to their appeal in medicinal chemistry. The foundational structure, characterized by an aminomethylenemalonate core, allows for extensive structural modifications, enabling the generation of large and diverse chemical libraries for biological screening.
Core Synthesis: The Gould-Jacobs Reaction and Modern Advancements
The classical and most widely employed method for the synthesis of DEAMM derivatives is the first step of the Gould-Jacobs reaction. This typically involves the condensation of an aniline or other primary amine with diethyl ethoxymethylenemalonate (DEEMM).
A general synthetic scheme is presented below:
Caption: General synthesis of DEAMM derivatives.
Modern synthetic approaches have introduced refinements to this method, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. For instance, a microwave-assisted, solvent-free protocol has been reported for the synthesis of various DEAMM derivatives in good to excellent yields (74-96%)[1].
Protocol: Microwave-Assisted Synthesis of a DEAMM Derivative
This protocol provides a detailed methodology for the synthesis of diethyl 2-(((4-chlorophenyl)amino)methylene)malonate, a representative DEAMM derivative.
Materials:
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
4-chloroaniline
-
High-pressure microwave reaction tube (5.0 mL)
-
CEM Discover SP microwave synthesizer
-
Silica gel for column chromatography
-
n-hexane
-
Ethyl acetate
Procedure:
-
Reactant Preparation: In a 5.0 mL high-pressure microwave reaction tube, combine diethyl ethoxymethylenemalonate (1.0 mmol) and 4-chloroaniline (0.5 mmol).
-
Initial Mixing: Close the tube and stir the mixture at room temperature for 1 hour to ensure thorough mixing of the reactants.
-
Microwave Irradiation: Place the reaction tube in a CEM Discover SP microwave synthesizer and irradiate for 30 minutes at 150 °C.
-
Reaction Quenching: After 30 minutes, the reaction is typically complete. Allow the reaction mixture to cool to room temperature.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (7:3) as the eluent.
-
Product Isolation: Collect the fractions containing the desired product and concentrate under reduced pressure to afford the purified diethyl 2-(((4-chlorophenyl)amino)methylene)malonate.
Validation: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antifungal Activity: A Promising Avenue for Novel Fungicides
The emergence of drug-resistant fungal pathogens poses a significant threat to global health and food security. DEAMM derivatives have demonstrated potent antifungal activity, particularly against the devastating plant pathogen Fusarium oxysporum.
Mechanism of Action: Unraveling the Antifungal Strategy
While the precise molecular target of DEAMM derivatives in Fusarium oxysporum is still under investigation, molecular docking studies on related compounds suggest that these molecules may act by inhibiting key fungal enzymes. For instance, studies on other nitrogen-containing heterocyclic compounds have shown that they can bind to and inhibit enzymes crucial for fungal survival, such as dihydrofolate reductase or N-myristoyl transferase[2][3]. The enamine ester moiety present in DEAMM derivatives is a recognized pharmacophore with antifungal properties, likely contributing to their mechanism of action[4].
Further research involving molecular docking of DEAMM derivatives against specific Fusarium oxysporum enzymes, such as those involved in cell wall biosynthesis or ergosterol production, is warranted to elucidate the exact mechanism.
In Vitro Antifungal Activity against Fusarium oxysporum
A study on a series of DEAMM derivatives revealed significant mycelial growth inhibition against Fusarium oxysporum. The half-maximal inhibitory concentrations (IC50) for some of these compounds were in the low micromolar and even nanomolar range, highlighting their potent antifungal potential[5].
| Compound | Substituent (R) | IC50 (µM)[5] |
| 1 | 4-chlorophenyl | 18 |
| 2 | 2-nitrophenyl | < 0.5 |
| 3 | 4-methylphenyl | 35 |
| 4 | 2,4-dinitrophenyl | 25 |
| 5 | Phenyl | < 0.5 |
Table 1: In vitro antifungal activity of selected DEAMM derivatives against Fusarium oxysporum.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The following protocol outlines a method for determining the in vitro antifungal activity of DEAMM derivatives against filamentous fungi like Fusarium oxysporum, adapted from established methodologies[6][7][8].
Materials:
-
Fusarium oxysporum culture
-
Potato Dextrose Agar (PDA)
-
Potato Dextrose Broth (PDB)
-
DEAMM derivative stock solutions (in a suitable solvent like DMSO)
-
Sterile distilled water
-
Sterile Petri dishes (90 mm)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Culture Fusarium oxysporum on PDA plates at 28 °C for 7 days to promote sporulation.
-
Harvest conidia by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial suspension concentration to 1 x 10⁶ conidia/mL using a hemocytometer.
-
-
Broth Microdilution Assay:
-
Prepare serial dilutions of the DEAMM derivative stock solutions in PDB in a 96-well microtiter plate. The final concentrations should typically range from 0.1 to 100 µg/mL.
-
Add 100 µL of the prepared conidial suspension to each well.
-
Include a positive control (a known antifungal agent) and a negative control (medium with solvent only).
-
Incubate the plates at 28 °C for 48-72 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the negative control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
Troubleshooting:
-
Poor or no fungal growth in control wells: Check the viability of the fungal culture and the quality of the growth medium.
-
Contamination: Ensure aseptic techniques are strictly followed throughout the procedure.
-
Precipitation of the test compound: Check the solubility of the compound in the test medium. A small percentage of a co-solvent like DMSO can be used, but its final concentration should be kept low (typically <1%) and its effect on fungal growth should be evaluated.
Anticancer Activity: Targeting Key Signaling Pathways in Malignancies
Certain DEAMM derivatives have emerged as promising candidates for cancer therapy, with a notable example being the inhibition of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease.
Mechanism of Action: Inhibition of MALT1 Protease and the NF-κB Pathway
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which plays a crucial role in the activation of the NF-κB signaling pathway in lymphocytes[9]. In certain types of lymphomas, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), the NF-κB pathway is constitutively active, driving cancer cell proliferation and survival[4]. MALT1 possesses protease activity that cleaves and inactivates negative regulators of NF-κB signaling, thereby promoting its sustained activation[10].
A specific DEAMM derivative, diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate, has been identified as an inhibitor of MALT1 protease activity[11]. By inhibiting MALT1, this compound can block the downstream activation of NF-κB, leading to the suppression of cancer cell growth and induction of apoptosis.
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A-Z Guide to Diethyl Aminomethylenemalonate: The Cornerstone of Modern Heterocyclic Synthesis
Abstract
Diethyl aminomethylenemalonate (DEAMM), and its precursors such as diethyl ethoxymethylenemalonate (DEEMM), are foundational building blocks in the synthesis of a vast array of heterocyclic compounds.[1] This technical guide provides an in-depth exploration of DEAMM's role as a versatile precursor, focusing on its application in constructing key heterocyclic scaffolds like quinolines, pyridones, and pyrimidines, which are prevalent in medicinal chemistry and materials science.[1][2] We will delve into the mechanistic underpinnings of pivotal reactions, provide validated experimental protocols, and present comparative data to empower researchers in drug discovery and chemical development. This document serves as a comprehensive resource, blending theoretical principles with practical, field-proven insights to facilitate innovation in heterocyclic chemistry.
Introduction: The Strategic Importance of Diethyl Aminomethylenemalonate in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, agrochemicals, and functional materials. The efficient construction of these cyclic frameworks is a central goal in organic synthesis. Diethyl aminomethylenemalonate (DEAMM) and its related enamine derivatives have emerged as exceptionally versatile and powerful precursors for this purpose. Their utility stems from a unique combination of electrophilic and nucleophilic reactivity, allowing for a diverse range of cyclization strategies.
The core structure of DEAMM, featuring an enamine system conjugated with two electron-withdrawing ester groups, makes the β-carbon highly susceptible to nucleophilic attack, while the nitrogen atom retains its nucleophilic character. This dual reactivity is the key to its widespread use in forming various heterocyclic rings. This guide will illuminate the synthetic pathways that leverage the unique electronic properties of DEAMM to construct complex molecular architectures.
Synthesis and Physicochemical Properties of DEAMM Precursors
While DEAMM is a crucial intermediate, it is often generated in situ from more stable precursors. The most common and commercially available starting material is diethyl ethoxymethylenemalonate (DEEMM).[1] The reaction of DEEMM with a primary amine is a straightforward and high-yielding method to produce the corresponding N-substituted aminomethylenemalonate.[3]
Synthesis of N-Aryl Aminomethylenemalonates from DEEMM
A typical synthesis involves the condensation of an aniline with DEEMM. This reaction proceeds via a nucleophilic attack of the amine on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.[4]
Experimental Protocol: Synthesis of Diethyl (anilinomethylene)malonate [5]
-
Reactant Preparation: In a round-bottom flask, combine freshly distilled aniline (46.5 g) and diethyl ethoxymethylenemalonate (108 g).
-
Reaction: Heat the mixture on a steam bath for two hours.
-
Work-up: After the reaction is complete, evaporate the ethanol formed under vacuum to yield the crude diethyl (anilinomethylene)malonate. The product can be further purified by recrystallization.
Spectroscopic Characterization
A thorough understanding of the spectroscopic data of the starting materials and products is essential for reaction monitoring and structural confirmation.[1]
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| Diethyl malonate | 1.28 (t, 6H), 3.42 (s, 2H), 4.22 (q, 4H)[6] | 14.0, 61.5, 166.8[6] | 2984, 1735, 1370, 1258, 1154, 1032 |
| Diethyl aminomethylenemalonate hydrochloride | 1.30 (t, 6H), 4.25 (q, 4H), 5.50 (s, 2H), 8.50 (br s, 3H)[7] | 14.0, 62.0, 168.0, 170.0[7] | 3400-2800 (broad), 1740, 1640 |
Table 1: Spectroscopic data for diethyl malonate and diethyl aminomethylenemalonate hydrochloride.
The Gould-Jacobs Reaction: A Gateway to Quinolines
The Gould-Jacobs reaction is a classic and highly effective method for synthesizing quinoline and 4-hydroxyquinoline derivatives, which are crucial scaffolds in many antimalarial drugs.[4][8] This reaction elegantly demonstrates the utility of DEAMM precursors in constructing fused heterocyclic systems.[2]
The reaction typically proceeds in two stages:
-
The formation of an anilidomethylenemalonic ester via the condensation of an aniline with DEEMM.[4]
-
A high-temperature intramolecular cyclization of the intermediate to form the quinoline ring system.[2]
Reaction Mechanism
The mechanism begins with a nucleophilic attack by the amine nitrogen on the β-carbon of DEEMM, with subsequent loss of ethanol to form the enamine intermediate.[4] A thermal 6-electron cyclization then occurs, followed by tautomerization to yield the more stable 4-oxo form.[8]
Caption: Simplified mechanism of the Gould-Jacobs reaction.
Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction
Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including dramatically reduced reaction times and often higher yields.[2][9]
Materials: [9]
-
Aniline (2.0 mmol)
-
Diethyl ethoxymethylenemalonate (6.0 mmol)
-
2.5 mL microwave vial with a magnetic stir bar
-
Microwave synthesis system
-
Ice-cold acetonitrile for washing
Procedure: [9]
-
Reaction Setup: Add aniline and diethyl ethoxymethylenemalonate to the microwave vial.
-
Microwave Irradiation: Seal the vial and heat the mixture to 250 °C for a specified time (optimization may be required, typically 5-20 minutes) in the microwave reactor.[9]
-
Isolation: After cooling, a precipitate of the product should form. Filter the solid and wash with ice-cold acetonitrile.
-
Drying: Dry the resulting solid under vacuum.
| Temperature (°C) | Time (min) | Yield (%) |
| 250 | 20 | 1 |
| 300 | 20 | 37 |
| 300 | 10 | 28 |
| 300 | 5 | 47 |
Table 2: Optimization of microwave-assisted Gould-Jacobs reaction.[9]
This data clearly demonstrates that higher temperatures and shorter reaction times can lead to improved yields, a key advantage of microwave synthesis.[9]
Synthesis of Pyridone Derivatives
Pyridones are another important class of N-heterocycles found in numerous biologically active compounds.[10] DEAMM and its precursors can be utilized in multi-component reactions to construct highly substituted pyridone rings.
Three-Component Domino Reaction for Polysubstituted-2-Pyridones
A domino reaction involving DEEMM, a primary amine, and a 1,3-dicarbonyl compound can lead to the formation of polysubstituted-2-pyridones.[3] Interestingly, the corresponding diethyl 2-((arylamino)methylene)malonates (DAMMs) can sometimes be isolated as side-products, and these have also shown biological activity.[3]
Caption: Three-component synthesis of polysubstituted-2-pyridones.
Pyrimidine Synthesis: A Core Application
Pyrimidines are a class of aromatic heterocyclic compounds that are fundamental components of nucleic acids (DNA and RNA).[11] The condensation of DEAMM precursors with amidines, ureas, or guanidines is a common strategy for constructing the pyrimidine ring.[11][12]
Condensation with Amidines
The reaction of DEAMM with an amidine derivative can lead to the formation of a substituted pyrimidine. This reaction is a powerful tool for accessing a wide range of pyrimidine-based compounds with potential therapeutic applications.[13]
Experimental Protocol: Synthesis of Diethyl N-[2-(2-pyridinyl)-4-pyrimidinyl]aminomethylenemalonate [14]
-
Reaction Mixture: Combine 4-amino-2-(2-pyridinyl)pyrimidine (8.7 g) and diethyl ethoxymethylenemalonate (14.2 g) in a suitable flask.
-
Heating: Heat the mixture in an oil bath at 130°-140° C for one hour.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. Add 300 ml of ether with stirring and filter the mixture.
-
Salt Formation and Isolation: To the filtrate, add a solution of methanesulfonic acid (4.8 g) in ethanol (25 ml). An oily material will separate and crystallize upon standing.
-
Recrystallization: Collect the solid and recrystallize from an ether-ethanol mixture to yield the desired product.
Safety and Handling
As with all chemical syntheses, proper safety precautions are paramount.
-
Diethyl aminomethylenemalonate and its precursors should be handled in a well-ventilated area, preferably a fume hood. [15][16]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [15][16]
-
Avoid inhalation of dust or vapors and contact with skin and eyes. [15] In case of contact, rinse immediately with plenty of water.[15]
-
Store chemicals in tightly closed containers in a cool, dry place. [15]
Conclusion and Future Outlook
Diethyl aminomethylenemalonate and its precursors are indispensable tools in the arsenal of the synthetic organic chemist. Their unique reactivity profile enables the efficient construction of a diverse array of heterocyclic systems that are of profound importance in medicine and materials science. The continued development of novel synthetic methodologies, such as microwave-assisted reactions, will undoubtedly expand the utility of these versatile building blocks. As our understanding of structure-activity relationships deepens, the demand for new and diverse heterocyclic compounds will only grow, ensuring that DEAMM and its derivatives will remain at the forefront of chemical synthesis for years to come.
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Unlocking Synthetic Versatility: A Technical Guide to the Reactivity of the Enamine Functionality in N,N-Dimethylacetamide Dimethyl Acetal
An In-Depth Technical Guide
Abstract
N,N-Dimethylacetamide dimethyl acetal (DMA-DMA), often referred to as DAMM, is a powerful and versatile reagent in modern organic synthesis. Its reactivity is fundamentally derived from its ability to generate a highly nucleophilic ketene aminal intermediate, which serves as a potent enamine equivalent. This guide provides an in-depth exploration of this reactivity profile for researchers, scientists, and drug development professionals. We will dissect the core mechanistic principles, detail key applications in carbon-carbon and carbon-heteroatom bond formation, and provide field-proven experimental protocols. The focus will be on the causality behind experimental choices, enabling practitioners to harness the full potential of this reagent for the synthesis of complex molecular architectures, particularly within the context of pharmaceutical development.
Introduction to N,N-Dimethylacetamide Dimethyl Acetal (DMA-DMA)
N,N-Dimethylacetamide dimethyl acetal is a stable, liquid reagent that serves as a synthetic equivalent of the enolate of N,N-dimethylacetamide or, more accurately, its corresponding enamine. While structurally an acetal, its synthetic utility is dominated by the chemistry of the ketene aminal formed upon the elimination of methanol.
Structure and Physicochemical Properties
The structure and key properties of DMA-DMA are summarized below. Its high solubility in common organic solvents and its liquid state at room temperature make it a convenient reagent for a wide range of synthetic applications.[1]
| Property | Value | Source |
| Molecular Formula | C6H15NO2 | [1] |
| Molecular Weight | 133.19 g/mol | [2] |
| CAS Number | 18871-66-4 | [1] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | ~170-172°C | [3] |
| Density | ~0.962 g/cm³ at 20°C | [3] |
The Genesis of Reactivity: The Ketene Aminal Intermediate
The potent nucleophilicity of DMA-DMA does not arise from the acetal itself, but from its thermal or acid-catalyzed equilibrium with the highly reactive 1,1-bis(dimethylamino)ethene (a ketene aminal). This intermediate possesses a carbon-carbon double bond that is exceptionally electron-rich due to the π-donating ability of two nitrogen atoms, making the β-carbon a strong nucleophilic center.[4][5]
Safety and Handling Considerations
DMA-DMA is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[1][6] It can cause serious eye and skin irritation.[1][6]
-
Handling: Always handle DMA-DMA in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][6] The container should be tightly closed, and it is often recommended to store under an inert atmosphere (e.g., nitrogen or argon) as the material is hygroscopic.
-
Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[6]
Core Reactivity: Reactions with Electrophiles
The primary mode of reactivity for the enamine/ketene aminal derived from DMA-DMA is its reaction with a wide array of electrophiles. The high electron density at the β-carbon makes it a soft nucleophile, readily participating in reactions that form new carbon-carbon and carbon-heteroatom bonds.[8]
Mechanistic Principles of Electrophilic Attack
The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the double bond. This resonance places a partial negative charge on the β-carbon, rendering it significantly more nucleophilic than a typical alkene.[4][5] Electrophilic attack, therefore, occurs selectively at this carbon, leading to the formation of a new iminium ion intermediate, which can then be hydrolyzed or undergo further reaction.
C-C Bond Formation: Reactions with Active Methylene Compounds
A cornerstone of DMA-DMA's utility is its reaction with CH-acidic compounds (e.g., malonates, cyanoacetates, β-ketoesters). The reaction proceeds by initial formation of an enamine from the active methylene compound, which is a versatile intermediate for further synthesis, particularly of heterocyclic systems.
This protocol details the formation of diethyl 2-((dimethylamino)methylidene)malonate, a common building block.
-
Materials:
-
N,N-Dimethylacetamide dimethyl acetal (DMA-DMA)
-
Diethyl malonate
-
Anhydrous toluene
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add diethyl malonate (1.0 eq) and anhydrous toluene (approx. 2 M concentration).
-
Add DMA-DMA (1.1 eq) to the solution via syringe.
-
Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often of sufficient purity for subsequent steps. If necessary, purification can be achieved by vacuum distillation or column chromatography.
-
-
Notes on Causality:
-
Anhydrous Conditions: The exclusion of water is critical. DMA-DMA is readily hydrolyzed, which would quench the reagent and reduce the yield.[9] Flame-drying the glassware and using anhydrous solvents are essential self-validating steps.
-
Excess Reagent: A slight excess of DMA-DMA (1.1 eq) ensures the complete consumption of the limiting active methylene compound.
-
Heating: The reaction requires thermal energy to drive the elimination of methanol and facilitate the condensation, pushing the equilibrium towards the product.
-
Application in Heterocyclic Synthesis
The intermediates generated from the reaction of DMA-DMA with active methylene compounds are exceptionally valuable for constructing heterocyclic scaffolds, which are prevalent in pharmaceuticals.[10]
Condensation with Binucleophiles
The enamine products, such as the one derived from diethyl malonate, can react with binucleophiles like hydrazine, guanidine, or urea to form five- or six-membered heterocycles. For example, reaction with guanidine leads to the formation of highly substituted pyrimidine rings, a core structure in many biologically active molecules.
Relevance in Drug Discovery and Development
The ability to rapidly construct complex and diverse molecular scaffolds makes DMA-DMA a valuable tool in the drug discovery pipeline.[11][12]
-
Scaffold Synthesis: The synthesis of heterocycles like pyrimidines, pyrazoles, and pyridines provides access to core structures with proven pharmacological relevance.
-
Combinatorial Chemistry: The reliability and predictability of its reactions allow for its use in the creation of compound libraries for high-throughput screening.
-
Lead Optimization: The functional group tolerance of DMA-DMA reactions allows for the modification of existing lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13]
Summary and Future Outlook
N,N-Dimethylacetamide dimethyl acetal is more than a simple amide-protection reagent; it is a powerful synthetic building block whose reactivity is governed by its enamine-like ketene aminal intermediate. Its utility in forming C-C bonds with a variety of electrophiles and, most notably, in constructing diverse heterocyclic systems, cements its role in modern organic synthesis. For professionals in drug development, mastering the application of DMA-DMA provides a reliable pathway to novel molecular entities. Future developments will likely focus on expanding the scope of its reactivity, particularly in asymmetric synthesis and late-stage functionalization, further enhancing its value to the scientific community.
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Unlocking a New Antifungal Frontier: A Technical Guide to the Discovery and Evaluation of Diethyl aminomethylenemalonate Derivatives
Abstract
The escalating threat of fungal resistance to existing therapeutics has created an urgent need for novel antifungal agents with new mechanisms of action. This technical guide delves into the serendipitous discovery and subsequent scientific validation of the antifungal properties inherent in Diethyl 2-((aryl/alkyl)amino)methylene)malonates (DAMMs), a class of compounds derived from Diethyl aminomethylenemalonate. Initially identified as mere side-products in multi-component reactions, these molecules have demonstrated potent, and in some cases, fungicidal activity against significant plant pathogens like Fusarium oxysporum. This document provides an in-depth exploration of the synthesis, bioactivity, and foundational structure-activity relationships of DAMMs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antifungal agents. We will detail the straightforward synthesis protocols, the methodologies for robust antifungal screening, and the critical interpretation of the resulting data, thereby presenting a comprehensive roadmap for advancing this promising new class of antifungals.
Introduction: The Serendipitous Emergence of a New Antifungal Scaffold
The field of antifungal drug discovery is at a critical juncture. The chemical scaffolds that form the backbone of our current antifungal armamentarium are limited, and the rise of resistant fungal strains poses a significant threat to both agriculture and human health. The discovery of novel chemical entities with antifungal potential is, therefore, a paramount objective.
This guide focuses on Diethyl 2-((aryl/alkyl)amino)methylene)malonates (DAMMs), a class of compounds whose antifungal properties were discovered not through targeted screening, but through careful observation of unexpected bioactivity in the synthesis of other molecules. Specifically, DAMMs were identified as side-products in a three-component domino reaction aimed at producing polysubstituted-2-pyridones.[1] It was noted that the partially purified target compounds, contaminated with these DAMMs, exhibited significantly higher antifungal activity against the devastating plant pathogen Fusarium oxysporum than the fully purified final products.[1] This observation was the catalyst for a focused investigation into DAMMs as a standalone class of antifungal agents, a role they had never been previously examined for.[1][2]
This document serves as a technical primer for researchers looking to explore this nascent class of antifungals. We will provide the necessary chemical and biological context, from the fundamental synthesis reactions to the detailed protocols for evaluating their antifungal efficacy.
Synthesis and Chemical Profile of DAMMs
The synthesis of DAMMs is notably straightforward, a significant advantage for chemical exploration and analogue development. The core reaction is the first step of the well-established Gould-Jacobs reaction.[1]
One-Step Microwave-Assisted Synthesis
A highly efficient and solvent-free method for synthesizing DAMMs involves the microwave-assisted reaction of diethyl ethoxymethylenemalonate (DEEMM) with various primary amines.[1][2] This approach offers several advantages over traditional reflux-based protocols, including reduced reaction times, lower energy consumption, and often higher yields.[2]
The general reaction scheme is as follows:
Caption: Microwave-assisted synthesis of DAMMs.
Experimental Protocol: Microwave-Assisted Synthesis of DAMM-1
This protocol describes the model reaction for synthesizing Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate.[1][2]
-
Reactant Preparation: In a suitable microwave reactor vessel, combine diethyl ethoxymethylenemalonate (DEEMM) and 4-chloroaniline in an equimolar ratio.
-
Microwave Irradiation: Subject the mixture to microwave irradiation. Optimized conditions reported are 200W at 110°C.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically purified. As this is a solvent-free reaction, the crude product can often be purified directly by recrystallization or column chromatography to yield the desired DAMM. Yields for this class of reaction are reported to be in the range of 74-96%.[1]
This protocol can be adapted for a wide variety of primary amines, allowing for the generation of a diverse library of DAMM analogues for structure-activity relationship (SAR) studies.
In Vitro Antifungal Activity Evaluation
The cornerstone of assessing the potential of DAMMs is a robust and reproducible antifungal activity assay. The primary method employed in the foundational studies was a mycelial growth inhibition assay against Fusarium oxysporum.[1]
Mycelial Growth Inhibition Assay
This assay quantifies the ability of a compound to inhibit the vegetative growth of a filamentous fungus.
Experimental Protocol: Agar Diffusion Assay
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) by dissolving 2.4% Potato Dextrose Broth (PDB) and 1.5% bacteriological agar in distilled water. Homogenize and sterilize in an autoclave (120°C for 1 hour).[1]
-
Plate Preparation: Pour 20 mL of the sterile molten PDA into sterile Petri dishes and allow to solidify.
-
Fungal Inoculation: Place a small plug of actively growing F. oxysporum mycelium at the center of each PDA plate.
-
Compound Application: Prepare stock solutions of the test DAMMs. Apply a defined volume (e.g., a small sterile disc impregnated with the solution) at various concentrations to the agar surface, equidistant from the central fungal plug.
-
Controls:
-
Incubation: Incubate the plates at an appropriate temperature for fungal growth (e.g., 28°C) for a defined period (e.g., 72 hours).
-
Data Collection: Measure the diameter of the halo of growth inhibition around each application point.
-
IC₅₀ Determination: Test a range of concentrations (e.g., five concentrations from 0.01 to 10 µg/µL) to determine the half-maximal inhibitory concentration (IC₅₀).[1] This is the concentration of the compound that inhibits 50% of the fungal growth compared to the negative control.
Caption: Workflow for Mycelial Growth Inhibition Assay.
Quantitative Antifungal Activity of DAMM Derivatives
Initial studies have revealed promising antifungal activity for a small set of DAMM derivatives against F. oxysporum. The IC₅₀ values demonstrate a potent inhibitory effect, with some derivatives active at the nanomolar scale.[1][2]
| Compound ID | Substituent on Amino Group | IC₅₀ (µM)[1] | Effect Classification[1] |
| 1 | 4-chlorophenyl | 35 | Fungistatic |
| 2 | 2-nitrophenyl | 0.32 | Fungicidal |
| 3 | 4-methoxyphenyl | 18 | Fungistatic |
| 4 | 4-methylphenyl | 20 | Fungistatic |
| 5 | Phenyl (unsubstituted) | 0.013 | Fungicidal |
Data presented is derived from studies on Fusarium oxysporum.
Determining Fungistatic vs. Fungicidal Action
A critical step in characterizing a new antifungal is to determine whether it merely inhibits growth (fungistatic) or actively kills the fungus (fungicidal).
Experimental Protocol: Re-culturing Assay
-
Primary Assay: Perform the mycelial growth inhibition assay as described above, using the highest concentration of the test compounds (e.g., 10 µg/µL).[1]
-
Mycelial Transfer: After the incubation period, carefully remove the central fungal plug from the plates treated with the highest concentration of each DAMM.
-
Re-culture: Place this treated plug onto a fresh, non-amended PDA plate.
-
Observation: Incubate the new plate for an additional 72 hours.
-
Classification:
-
Fungistatic: If mycelial growth resumes from the transferred plug.
-
Fungicidal: If no new mycelial growth is observed.[1]
-
Preliminary Structure-Activity Relationship (SAR) and Mechanism of Action Insights
While the exploration of DAMMs is in its early stages, the initial data provides a foundation for SAR analysis and directs future investigations into the mechanism of action.
Insights from Aromatic Ring Substitution
The data clearly indicates that the nature of the substituent on the aryl amine ring significantly influences antifungal activity.[1][3]
-
High Potency: The unsubstituted phenyl ring (Compound 5 ) and the ortho-nitro-substituted phenyl ring (Compound 2 ) conferred the highest potency, with IC₅₀ values in the nanomolar range and a fungicidal effect.[1]
-
Moderate Potency: Electron-donating groups (methoxy, methyl) and a halogen at the para-position (Compounds 1 , 3 , 4 ) resulted in significantly lower, yet still present, antifungal activity and a fungistatic effect.[1]
This suggests that both electronic and steric factors on the aromatic ring are key determinants of bioactivity. The high potency of the ortho-nitro derivative may point towards a specific binding interaction where the nitro group is critical.
Postulated Mechanism of Action: Avenues for Investigation
The precise molecular mechanism of action for DAMMs has not yet been elucidated. However, based on the mechanisms of established antifungal drugs, several hypotheses can be formulated to guide future research.[4][5]
Caption: Potential mechanisms for DAMM antifungal activity.
Future Research Directions:
-
Ergosterol Binding Assays: Investigate if DAMMs interact with or disrupt ergosterol, the primary sterol in fungal cell membranes, a common target for azole and polyene antifungals.[6]
-
Cell Wall Synthesis Inhibition: Assess the impact of DAMMs on the activity of key enzymes like (1,3)-β-glucan synthase, the target of echinocandins.[4]
-
Enzyme Inhibition Panels: Screen DAMMs against a panel of essential fungal enzymes, such as those involved in the cytochrome P450-dependent pathways.[6]
-
Cellular Localization Studies: Utilize fluorescently tagged DAMM analogues to visualize their accumulation within the fungal cell, providing clues to their site of action.
Conclusion and Future Outlook
The discovery of potent antifungal activity in Diethyl 2-((aryl/alkyl)amino)methylene)malonates marks the emergence of a promising and synthetically accessible class of compounds. The initial findings are compelling, demonstrating nanomolar efficacy and fungicidal action against the significant phytopathogen Fusarium oxysporum.[1] The straightforward, microwave-assisted synthesis provides a robust platform for the rapid generation of diverse analogues, which will be crucial for expanding the SAR, optimizing potency, and broadening the antifungal spectrum.
The critical next steps for the research community are clear:
-
Elucidate the Mechanism of Action: Understanding how DAMMs kill fungal cells is the most pressing scientific question and will be essential for rational drug design.
-
Determine the Antifungal Spectrum: Evaluate the efficacy of lead DAMMs against a broader panel of clinically and agriculturally relevant fungi, including Candida and Aspergillus species.
-
Assess the Cytotoxicity Profile: Conduct in vitro cytotoxicity assays against mammalian cell lines to establish a preliminary therapeutic index and guide the development of analogues with selective toxicity.
The journey of DAMMs from overlooked side-products to lead antifungal candidates underscores the value of scientific curiosity and observation. This technical guide provides the foundational knowledge and protocols for the scientific community to build upon this discovery, with the ultimate goal of developing a new and effective class of antifungal agents.
References
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Coy-Barrera, E. et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. Available at: [Link]1]
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(2023). (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. ResearchGate. Available at: [Link]2]
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Ghannoum, M. A. & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. Available at: [Link]6]
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Gow, N. A. R. et al. (2002). Antifungal agents: mechanisms of action. Trends in Microbiology. Available at: [Link]5]
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Research Starters. Mechanisms of action in antifungal drugs. EBSCO. Available at: [Link]4]
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- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Quinolone Synthesis: Elucidating the Role of Diethyl Aminomethylenemalonate in the Gould-Jacobs Reaction
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. The Gould-Jacobs reaction, a classical and robust method for constructing the 4-hydroxyquinoline core, remains a highly relevant and powerful tool in modern drug discovery. This technical guide provides an in-depth examination of this reaction, focusing on the formation and pivotal role of the key intermediate, diethyl anilinomethylenemalonate. We will dissect the reaction mechanism, from the initial condensation to the critical thermal cyclization, and present both classical and modern microwave-assisted protocols. Furthermore, this guide explores the causality behind experimental choices, the influence of reaction parameters on yield and efficiency, and the reaction's application in the synthesis of notable pharmaceutical compounds.
Introduction: The Enduring Legacy of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug development.[1] Its unique structure has given rise to a multitude of compounds with significant biological activity, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Norfloxacin), and anti-inflammatory (e.g., Glafenine) agents.[2][3][4] The synthesis of these vital structures often relies on a handful of powerful named reactions, among which the Gould-Jacobs reaction, first reported in 1939, is a fundamental and versatile method for preparing 4-hydroxyquinoline derivatives.[5][6]
The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonate ester, most commonly diethyl ethoxymethylenemalonate (DEEM), to form a crucial intermediate.[2] This intermediate, a diethyl anilinomethylenemalonate, is the central subject of this guide. It is this molecule that undergoes a high-temperature intramolecular cyclization to forge the quinoline ring system.[6] Subsequent hydrolysis and decarboxylation then yield the final 4-hydroxyquinoline core, which exists predominantly in its tautomeric 4-quinolinone form.[2][3] This guide will provide the necessary technical details for researchers to understand, execute, and optimize this critical synthetic transformation.
Part 1: The Reaction Mechanism Deconstructed
The Gould-Jacobs reaction is a multi-step synthesis that proceeds through a well-established pathway.[6] The overall transformation can be understood as the construction of the pyridine ring onto a pre-existing aniline substrate.
Step A: Condensation and the Formation of the Key Intermediate
The synthesis initiates with a nucleophilic attack by the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM).[2][7] This is followed by the elimination of an ethanol molecule to form the stable and often isolable intermediate, diethyl anilinomethylenemalonate.[6][8] This initial step is typically conducted by heating the neat reactants at 100-130 °C or via microwave irradiation.[6]
Step B: The Decisive Thermal Cyclization
The transformation of diethyl anilinomethylenemalonate into the bicyclic quinoline system is the most demanding step of the reaction. It requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization.[3][6] This high activation energy barrier is why the reaction is traditionally carried out in very high-boiling inert solvents, such as diphenyl ether or Dowtherm A, which can achieve the necessary temperatures for vigorous reflux.[6][9] During this intramolecular cyclization, a second molecule of ethanol is eliminated, leading to the formation of the aromatic quinoline ring system.[2]
Step C & D: Saponification and Decarboxylation
The product of the cyclization is an ethyl 4-hydroxyquinoline-3-carboxylate.[3] To arrive at the core 4-hydroxyquinoline structure, two final steps are required. First, the ester group is hydrolyzed to a carboxylic acid via saponification, typically by refluxing with an aqueous base like sodium hydroxide.[2][6] Second, the resulting quinoline-3-carboxylic acid is heated above its melting point (usually 200-250 °C), causing it to readily decarboxylate (lose CO₂) and yield the final 4-hydroxyquinoline product.[3][6]
Part 2: Experimental Protocols
The choice between a classical thermal approach and a modern microwave-assisted synthesis depends on available equipment, scale, and desired reaction times.
Protocol 1: Classical Thermal Synthesis
This method utilizes high-boiling solvents to achieve the temperatures required for cyclization.[6]
Step 1: Synthesis of Diethyl Anilinomethylenemalonate
-
In a round-bottom flask, combine the desired aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the neat mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step or purified by recrystallization.
Step 2: Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate from Step 1 in a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (approx. 250 °C) in a flask equipped with a reflux condenser for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.
-
Add a non-polar solvent like hexane to aid precipitation. Collect the solid by filtration and wash with hexane.
Step 3 & 4: Saponification and Decarboxylation
-
Suspend the dried product from Step 2 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.
-
Place the dried acid in a flask and heat it above its melting point (200-250 °C) until the evolution of CO₂ ceases. The resulting crude 4-hydroxyquinoline can be purified by recrystallization.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation dramatically accelerates the reaction, combining the condensation and cyclization into a single, rapid step.[6][8]
Materials:
-
Aniline (e.g., 2.0 mmol)
-
Diethyl ethoxymethylenemalonate (DEEM) (e.g., 6.0 mmol)
-
Microwave vial (2-5 mL) with a magnetic stir bar
-
Microwave synthesis system
Procedure:
-
Reaction Setup: In a 2.5 mL microwave vial, add the aniline (1.0 eq) and DEEM (3.0 eq).[8] The excess DEEM serves as both a reagent and a high-boiling solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for the specified time (e.g., 5-15 minutes).[8]
-
Isolation: After the reaction, cool the vial to room temperature. A precipitate of the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate product should form.
-
Purification: Filter the solid product and wash it with a small amount of ice-cold acetonitrile (3 mL).
-
Drying and Analysis: Dry the resulting solid under vacuum. The product can then be carried forward for saponification and decarboxylation as described in Protocol 1.
Part 3: Optimizing the Reaction: Key Parameters
The success and efficiency of the Gould-Jacobs reaction are highly dependent on several factors.
Substituent Effects
The electronic nature of substituents on the aniline ring significantly influences the reaction.
-
Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, or hydroxyl groups activate the aniline ring towards the initial nucleophilic attack and facilitate the subsequent cyclization. The Gould-Jacobs reaction is particularly effective for anilines with EDGs at the meta-position, as this directs the cyclization to the unhindered ortho-position.[2][6]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, or carbonyl deactivate the ring, making the initial condensation slower and requiring more forcing conditions for cyclization.
The regioselectivity of the cyclization is a critical consideration for asymmetrically substituted anilines, where a mixture of products can be formed.[3][4] The outcome is generally controlled by a combination of steric hindrance and the electronic directing effects of the substituents.[4]
Reaction Conditions: Temperature and Time
As a thermally driven reaction, temperature is the most critical parameter for the cyclization step.[8] Higher temperatures generally decrease reaction times but must be balanced against the potential for thermal decomposition of the starting materials or products.[3][8]
Microwave synthesis offers precise temperature control and rapid heating, allowing for significantly shorter reaction times and often improved yields compared to conventional heating.[10][11] The following table summarizes data from a comparative study.[8]
| Entry | Heating Method | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | Microwave | 250 | 7.5 | 1 |
| 2 | Microwave | 300 | 7.5 | 37 |
| 3 | Microwave | 250 | 15 | 9 |
| 4 | Microwave | 300 | 15 | 28 |
| 5 | Microwave | 300 | 5 | 47 |
Data sourced from Biotage Application Note AN056.[8]
This data clearly illustrates the trade-offs. At 250 °C, the reaction is slow, and little product is formed even after 15 minutes. Increasing the temperature to 300 °C significantly improves the yield, with the optimal result achieved at a shorter reaction time of 5 minutes (Entry 5).[8] Longer exposure to high temperatures (Entry 4) leads to degradation and lower yields.[8]
Part 4: Applications in Drug Discovery
The Gould-Jacobs reaction is not merely of academic interest; it is a proven workhorse in the synthesis of important pharmaceuticals.
-
Antimalarials: The synthesis of 4,7-dichloroquinoline, a key precursor to the widely used antimalarial drug Chloroquine, utilizes the Gould-Jacobs reaction.[2]
-
Quinolone Antibiotics: Many foundational quinolone and fluoroquinolone antibiotics, such as Rosoxacin and Oxolinic acid, are based on the 4-quinolinone core structure readily accessible through this method.[2][4]
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The syntheses of floctafenine and glafenine, two fenamate-class NSAIDs, rely on the Gould-Jacobs reaction to construct their central quinoline motif.[2]
Conclusion
The Gould-Jacobs reaction is a durable and versatile strategy for the synthesis of 4-hydroxyquinolines. The central player in this transformation is the diethyl anilinomethylenemalonate intermediate, formed from the condensation of an aniline and diethyl ethoxymethylenemalonate. Its subsequent high-temperature electrocyclization is the key bond-forming event that defines the entire synthesis. While classical protocols requiring high-boiling solvents are robust, modern advancements using microwave irradiation have made the reaction more efficient, rapid, and amenable to the high-throughput synthesis demands of contemporary drug discovery. A thorough understanding of the mechanism and the influence of reaction parameters, as detailed in this guide, empowers researchers to effectively leverage this powerful reaction in the creation of novel chemical entities.
References
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Wikipedia. Gould–Jacobs reaction. [Link]
-
Organic Chemistry Portal. Gould-Jacobs Reaction. [Link]
-
Gach, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]
-
Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
ResearchGate. Gould–Jacobs Reaction. [Link]
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Van der Eycken, E. V., et al. (2018). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry. [Link]
-
Wikiwand. Gould–Jacobs reaction. [Link]
-
Asís, S. E., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 30(22), 5039. [Link]
-
Neuman, R. C. Substituent Effects. [Link]
-
YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]
-
Black, D. StC., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Organic Chemistry, 3, 38-49. [Link]
-
Kumar, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(43), 25664-25685. [Link]
-
Krutošíková, A., et al. (1981). Reaction of 2-substituted 5- and 6-Amino-2-substituted Benzoxazoles. I. Reaction with Diethyl Ethoxymethylenemalonate. Collection of Czechoslovak Chemical Communications, 46(9), 2273-2279. [Link]
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- 4. mdpi.com [mdpi.com]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
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- 9. CCCC 1996, Volume 61, Issue 2, Abstracts pp. 268-275 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
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- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Characterization of Diethyl Aminomethylenemalonate
Introduction: Unveiling the Molecular Architecture of a Versatile Building Block
Diethyl aminomethylenemalonate (DEAMM), with the chemical formula C₈H₁₃NO₄ and a molecular weight of 187.19 g/mol , is a valuable bifunctional molecule in organic synthesis.[1] Its structure, featuring a nucleophilic enamine moiety and two electrophilic ester groups, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. A thorough and unambiguous structural characterization of DEAMM is paramount for ensuring the identity, purity, and reactivity of this key synthetic intermediate.
This technical guide provides a comprehensive overview of the essential analytical techniques for the complete structural elucidation of diethyl aminomethylenemalonate. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Beyond a mere recitation of methods, this guide aims to provide a deeper understanding of the causality behind experimental choices and the interpretation of the resulting data, reflecting field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Synthesis
The structural integrity of DEAMM is the foundation of its chemical behavior. Below is a diagrammatic representation of its molecular structure, followed by a typical synthetic route.
Caption: Molecular structure of Diethyl aminomethylenemalonate (DEAMM).
A common and efficient method for the synthesis of DEAMM involves the condensation reaction between diethyl malonate and a suitable aminating agent. A well-established procedure is the reaction of diethyl malonate with formamide in the presence of a catalyst.
Caption: General workflow for the synthesis of DEAMM.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework of DEAMM.
¹H NMR Spectroscopy
The proton NMR spectrum of DEAMM is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of a closely related analog, diethyl 2-((phenylamino)methylene)malonate, we can predict the following key resonances for DEAMM[2]:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |
| ~1.3 | Triplet | 6H | -OCH₂CH₃ | The methyl protons are coupled to the two adjacent methylene protons, resulting in a triplet. |
| ~4.2 | Quartet | 4H | -OCH₂ CH₃ | The methylene protons are coupled to the three adjacent methyl protons, leading to a quartet. |
| ~7.5 | Broad Singlet | 2H | -NH₂ | The amino protons are typically broad due to quadrupole broadening and exchange with trace amounts of water. |
| ~8.0 | Singlet | 1H | =CH -NH₂ | This vinylic proton is a singlet as it has no adjacent proton neighbors to couple with. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. For DEAMM, the predicted chemical shifts are:
| Predicted Chemical Shift (δ, ppm) | Assignment | Causality |
| ~14 | -OCH₂C H₃ | The methyl carbons of the ethyl groups are in the typical upfield region for sp³ hybridized carbons. |
| ~60 | -OC H₂CH₃ | The methylene carbons are deshielded by the adjacent oxygen atom. |
| ~90 | =C (COOEt)₂ | The carbon atom of the C=C double bond attached to the two ester groups is significantly shielded by the electron-donating amino group. |
| ~150 | =C H-NH₂ | The vinylic carbon attached to the amino group is deshielded. |
| ~168 | C =O | The carbonyl carbons of the ester groups are highly deshielded due to the electronegativity of the oxygen atoms. |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of DEAMM in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample completely and should not have signals that overlap with key analyte resonances.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field should be shimmed to achieve optimal homogeneity, which is essential for high-resolution spectra.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.
Caption: Experimental workflow for NMR analysis of DEAMM.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of DEAMM will exhibit characteristic vibrational bands that serve as a molecular fingerprint.
Key Vibrational Bands
The following table summarizes the expected key IR absorption bands for DEAMM, with predictions based on the analysis of structurally similar compounds.[2]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Causality |
| 3400-3200 | N-H stretch | Amino (-NH₂) | The stretching vibrations of the N-H bonds in the primary amine. |
| 3000-2850 | C-H stretch | Alkyl (C-H) | The stretching vibrations of the sp³ hybridized C-H bonds in the ethyl groups. |
| ~1700 | C=O stretch | Ester (C=O) | The strong absorption due to the stretching of the carbonyl double bonds. |
| ~1650 | C=C stretch | Alkene (C=C) | The stretching of the carbon-carbon double bond of the enamine system. |
| ~1600 | N-H bend | Amino (-NH₂) | The bending vibration of the N-H bonds. |
| 1300-1000 | C-O stretch | Ester (C-O) | The stretching vibrations of the carbon-oxygen single bonds of the ester groups. |
Experimental Protocol: FTIR-ATR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining high-quality FTIR spectra of solid samples with minimal preparation.
Step-by-Step Methodology:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount of solid DEAMM onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.
-
Sample Spectrum: Record the FTIR spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the key absorption bands and correlate them with the functional groups present in DEAMM.
Sources
Solubility of Diethyl Aminomethylenemalonate in Common Organic Solvents
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of Diethyl Aminomethylenemalonate (DEAMM). While specific quantitative solubility data for DEAMM is not extensively published, this document leverages fundamental chemical principles to predict its solubility profile across a range of common organic solvents. We will dissect the molecule's physicochemical properties, apply the "like dissolves like" principle, and provide a robust, step-by-step experimental protocol for researchers to determine solubility in their own laboratory settings. This guide is intended for researchers, chemists, and drug development professionals who utilize DEAMM as a synthetic intermediate and require a thorough understanding of its solubility for reaction design, purification, and formulation.
Introduction to Diethyl Aminomethylenemalonate (DEAMM)
Diethyl aminomethylenemalonate (CAS No. 6296-99-7) is a multifunctional organic compound.[1] As a derivative of diethyl malonate, it serves as a versatile building block in organic synthesis. Malonate esters are foundational in creating a wide array of more complex molecules, including amino acids, heterocyclic compounds, and active pharmaceutical ingredients (APIs).[2][3][4] The successful use of DEAMM in these synthetic pathways is critically dependent on its solubility. Proper solvent selection impacts reaction kinetics, impurity profiles, and the efficiency of downstream processes such as crystallization, extraction, and chromatography. This guide provides the foundational knowledge required to make informed decisions regarding solvent systems for DEAMM.
Physicochemical Properties and Molecular Structure Analysis
A molecule's structure dictates its physical properties and, consequently, its solubility.
-
Molecular Formula: C₈H₁₃NO₄[5]
-
Molecular Weight: 187.19 g/mol [5]
-
Appearance: White to off-white solid[1]
-
Melting Point: 56-59°C[1]
The structure of DEAMM contains both polar and nonpolar characteristics, which results in a nuanced solubility profile.
-
Polar Features:
-
Ester Groups (-COOEt): The two ester functionalities contain polar carbonyl (C=O) bonds and ether linkages. The oxygen atoms are effective hydrogen bond acceptors.
-
Aminomethylene Group (=CH-NH₂): The amine group provides a site for hydrogen bond donation (N-H) and acceptance (the lone pair on the nitrogen). The vinylogous nature of the molecule (a system of conjugated double bonds) influences the electron density across this region.
-
-
Nonpolar Features:
-
Ethyl Chains (-CH₂CH₃): The two ethyl groups on the ester functionalities constitute the primary nonpolar regions of the molecule.
-
Carbon Backbone: The core carbon structure contributes to the molecule's nonpolar character.
-
This duality suggests that DEAMM will be most soluble in solvents of intermediate polarity or in polar solvents that can engage in hydrogen bonding.
Caption: Molecular structure of DEAMM highlighting polar and nonpolar regions.
Theoretical Framework: Principles Governing Solubility
The principle of "like dissolves like" is the primary predictor of solubility.[6][7] This rule states that substances with similar intermolecular forces and polarity will be mutually soluble.
-
Polar Solvents: These solvents (e.g., water, ethanol, methanol) have large dipole moments and often engage in hydrogen bonding. They effectively dissolve polar solutes by forming strong solute-solvent interactions.
-
Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dipole moments and interact primarily through weaker van der Waals forces. They are effective at dissolving nonpolar solutes.
Based on its structure, DEAMM is a polar molecule. The presence of N-H and C=O groups allows it to act as both a hydrogen bond donor and acceptor. Therefore, it is predicted to be most soluble in polar protic and polar aprotic solvents. Its solubility in nonpolar solvents is expected to be limited due to the energy penalty of disrupting the strong solute-solute interactions (in the crystal lattice) without forming favorable solute-solvent interactions.
Predicted Solubility Profile of DEAMM
While exhaustive quantitative data is not publicly available, we can construct a predicted solubility profile based on the principles discussed. This table serves as a starting point for solvent screening experiments.
| Solvent Class | Solvent Example | Polarity Index | H-Bonding | Predicted Solubility | Rationale |
| Polar Protic | Methanol / Ethanol | High | Donor & Acceptor | High | Strong hydrogen bonding between the solvent's -OH and DEAMM's amine and carbonyl groups. |
| Polar Protic | Water | Very High | Donor & Acceptor | Low to Moderate | The nonpolar ethyl groups may limit solubility despite favorable hydrogen bonding. |
| Polar Aprotic | Acetone | Moderate | Acceptor | High | Strong dipole-dipole interactions and H-bond acceptance at the carbonyl oxygen. |
| Polar Aprotic | Ethyl Acetate | Moderate | Acceptor | Moderate to High | Structurally similar to parts of DEAMM, promoting favorable dipole-dipole interactions. |
| Polar Aprotic | Dichloromethane (DCM) | Moderate | Weak Acceptor | Moderate | Can dissolve moderately polar compounds, but lacks strong H-bonding capability. |
| Nonpolar | Toluene | Low | None | Low | Insufficient polarity to overcome the solute-solute interactions in the DEAMM crystal lattice. |
| Nonpolar | Hexane / Heptane | Very Low | None | Very Low / Insoluble | Mismatch in polarity and intermolecular forces leads to poor solvation. |
Experimental Protocol for Determining Solubility
This protocol provides a reliable, semi-quantitative method for determining the solubility of DEAMM in a solvent of interest.[8][9]
Materials and Equipment
-
Diethyl Aminomethylenemalonate (DEAMM)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials or test tubes with caps (e.g., 4 mL or 1 dram)
-
Calibrated positive displacement pipettes or graduated cylinders
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Water bath or heating block for temperature control (optional)
Step-by-Step Procedure
-
Preparation: Accurately weigh approximately 10-20 mg of DEAMM into a pre-weighed vial. Record the exact mass.
-
Solvent Addition (Initial): Add a small, known volume of the chosen solvent to the vial (e.g., 0.2 mL).
-
Agitation: Cap the vial securely and vortex vigorously for 1-2 minutes. Visually inspect for undissolved solid.
-
Incremental Addition: If solid remains, continue adding the solvent in known increments (e.g., 0.2 mL). After each addition, vortex for 1-2 minutes and inspect for complete dissolution.
-
Endpoint Determination: The endpoint is reached when a clear, homogenous solution is obtained with no visible solid particles.
-
Calculation: Calculate the approximate solubility using the total volume of solvent required to dissolve the initial mass of DEAMM.
-
Solubility (mg/mL) = Mass of DEAMM (mg) / Total Volume of Solvent (mL)
-
-
Classification:
-
Very Soluble: < 1 mL of solvent required for 100 mg of solute.
-
Soluble: 1-10 mL of solvent required for 100 mg of solute.
-
Sparingly Soluble: 10-100 mL of solvent required for 100 mg of solute.
-
Insoluble: > 100 mL of solvent required for 100 mg of solute.
-
-
Temperature Effects (Optional): To assess the effect of temperature, gently warm the vial in a water bath (e.g., to 40°C) and observe if more solute dissolves or if dissolution occurs faster.
Workflow Diagram
Caption: Workflow for determining the solubility of DEAMM.
Factors Influencing DEAMM Solubility
-
Temperature: For most solid solutes, solubility increases with temperature.[10] This is because the additional thermal energy helps overcome the solute-solute forces in the crystal lattice. If a reaction involving DEAMM is sluggish, gentle heating may improve solubility and increase the reaction rate.
-
Purity of Solute and Solvent: Impurities can alter the observed solubility. The presence of water in aprotic organic solvents is a common impurity that can significantly affect results.
-
Solvent Mixtures: Using a co-solvent system can fine-tune the polarity of the medium to achieve optimal solubility. For example, if DEAMM is sparingly soluble in toluene but highly soluble in ethanol, a mixture of toluene/ethanol might provide the ideal balance for a specific reaction condition.
Applications in Research and Development
Understanding DEAMM's solubility is paramount for its practical application:
-
Reaction Medium: Choosing a solvent in which all reactants are soluble ensures a homogenous reaction, leading to faster rates and fewer side products. Based on its predicted profile, solvents like ethanol or acetone would be excellent starting points.
-
Purification: Solubility differences are exploited during purification. For recrystallization, an ideal solvent would be one in which DEAMM is highly soluble at elevated temperatures but poorly soluble at room temperature or below, allowing for high recovery of pure crystals. A solvent pair, such as ethanol/water or ethyl acetate/hexane, could also be effective.
-
Chromatography: In column chromatography, solvent selection (the mobile phase) is critical. A solvent system must be chosen that provides differential solubility for the target compound and its impurities, allowing for effective separation on the stationary phase.
Safety, Handling, and Storage
Diethyl aminomethylenemalonate is an irritant.[11]
-
Hazards: Causes skin and eye irritation. May cause an allergic skin reaction and respiratory irritation.[11][12]
-
Handling: Always handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13] Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry place, protected from light.[1]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling.
Conclusion
Diethyl aminomethylenemalonate is a polar organic solid whose solubility is governed by its ability to form hydrogen bonds and engage in dipole-dipole interactions. It is predicted to be highly soluble in polar organic solvents like alcohols (methanol, ethanol) and ketones (acetone), moderately soluble in chlorinated solvents (DCM), and poorly soluble in nonpolar hydrocarbons (hexane, toluene). For any new application, the straightforward experimental protocol provided in this guide should be employed to confirm the optimal solvent system, thereby ensuring efficient and successful synthetic outcomes.
References
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- ChemicalBook. Diethyl aminomalonate hydrochloride - Safety Data Sheet. (n.d.).
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Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. (2025). Retrieved from [Link]
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Pace University. Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
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Khan Academy. Solubility of organic compounds. (n.d.). Retrieved from [Link]
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Wikipedia. Diethyl malonate. (2023). Retrieved from [Link]
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Fisher Scientific. SAFETY DATA SHEET - Diethyl aminomethylenemalonate. (2024). Retrieved from [Link]
- CymitQuimica. Diethyl 2-aminomalonate hydrochloride - Safety Data Sheet. (2023).
-
Sodium Methoxide. Diethyl Malonate Applications. (2023). Retrieved from [Link]
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A Technical Guide to the Thermal Stability and Decomposition of Diethyl Aminomethylenemalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl aminomethylenemalonate (DEAMM) is a versatile building block in organic synthesis, finding application in the preparation of a variety of heterocyclic compounds and pharmacologically active molecules. A thorough understanding of its thermal stability and decomposition pathways is paramount for ensuring safety, optimizing reaction conditions, and controlling impurity profiles during its synthesis, storage, and downstream applications. This technical guide provides an in-depth analysis of the predicted thermal behavior of DEAMM, drawing upon established principles of organic chemistry and data from structurally analogous compounds. While direct experimental data on the thermal decomposition of DEAMM is not extensively available in public literature, this guide constructs a scientifically grounded framework for its anticipated degradation pathways. Furthermore, it outlines detailed experimental protocols for researchers to rigorously characterize the thermal properties of DEAMM, thereby validating and refining the theoretical models presented herein.
Introduction: The Significance of Thermal Stability in the Lifecycle of Diethyl Aminomethylenemalonate
Diethyl aminomethylenemalonate (CAS 6296-99-7) is a key intermediate in synthetic organic chemistry.[1] Its utility stems from the presence of multiple reactive functional groups: a nucleophilic enamine system, and two ester moieties. These features allow for its participation in a wide array of chemical transformations, including cyclization and addition reactions.
The thermal stability of a chemical compound is a critical parameter that dictates its safe handling, storage conditions, and application limits. For a molecule like DEAMM, which may be subjected to elevated temperatures during synthesis, purification (e.g., distillation), or subsequent reactions, understanding its decomposition behavior is not merely an academic exercise. Uncontrolled thermal decomposition can lead to:
-
Safety Hazards: Rapid, exothermic decomposition can result in pressure buildup and potential runaway reactions.
-
Product Impurities: The formation of degradation products can contaminate the desired compound, impacting its purity, yield, and the efficacy of downstream processes.
-
Process Inefficiency: Lack of knowledge about thermal limits can lead to suboptimal reaction conditions and material loss.
This guide aims to provide a comprehensive overview of the predicted thermal decomposition of DEAMM, offering a proactive approach to its handling and use in research and development.
Predicted Thermal Decomposition Pathways of Diethyl Aminomethylenemalonate
In the absence of direct experimental studies on the thermal decomposition of diethyl aminomethylenemalonate, we can infer its likely degradation pathways by examining the behavior of its constituent functional groups and structurally related molecules, such as diethyl malonate and enamines.
The Role of the Malonate Ester Moiety: Decarboxylation
The pyrolysis of malonic esters is a known route to generate substituted acetic acids or their corresponding esters.[2] This process typically involves a decarboxylation step, where a molecule of carbon dioxide is eliminated. For diethyl aminomethylenemalonate, a plausible initial step in its thermal decomposition at elevated temperatures could be the loss of one of the ethoxycarbonyl groups.
A potential mechanism involves the intramolecular rearrangement and elimination of ethanol and carbon dioxide, or a step-wise loss of these fragments. The presence of the aminomethylene group may influence the specific pathway and activation energy for this process compared to simple dialkyl malonates.
The Reactivity of the Enamine Functionality
Enamines are known to be reactive intermediates in organic synthesis.[3][4] While their hydrolysis back to a carbonyl compound and an amine is a common reaction in aqueous acidic conditions, their behavior under thermal stress in a non-aqueous environment is also of interest.[5][6] The enamine double bond in DEAMM is polarized, with increased electron density on the carbon atom beta to the nitrogen.
Under thermal conditions, the enamine moiety could participate in several potential reactions:
-
Polymerization/Oligomerization: The reactive double bond could lead to self-condensation reactions, forming oligomeric or polymeric materials.
-
Fragmentation: The C-N bond could cleave, leading to the formation of various nitrogen-containing fragments.
-
Rearrangement: Intramolecular rearrangements could lead to the formation of more stable isomeric structures.
Proposed Overall Decomposition Scheme
Based on the principles outlined above, a hypothetical thermal decomposition pathway for diethyl aminomethylenemalonate is proposed. It is crucial to emphasize that this is a theoretical model that requires experimental validation.
The initial stages of decomposition at moderately elevated temperatures are likely to involve the malonate ester groups, potentially leading to the elimination of ethanol and/or carbon dioxide. At higher temperatures, more extensive fragmentation involving the enamine functionality and the carbon backbone would be expected.
The following diagram illustrates a plausible, albeit simplified, initial decomposition step:
Caption: Proposed initial thermal decomposition of DEAMM.
Experimental Protocols for Characterizing Thermal Stability
To experimentally determine the thermal stability and decomposition products of diethyl aminomethylenemalonate, a combination of thermoanalytical and spectrometric techniques is recommended. The following protocols provide a robust framework for such an investigation.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of diethyl aminomethylenemalonate into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the inflection point of the mass loss curve.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of diethyl aminomethylenemalonate into a hermetically sealed aluminum or stainless steel DSC pan.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (as determined by TGA) at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow versus temperature. Endothermic peaks will correspond to melting and boiling, while exothermic peaks will indicate decomposition or other chemical reactions.
Evolved Gas Analysis-Mass Spectrometry (EGA-MS)
Objective: To identify the volatile decomposition products evolved during the thermal analysis.
Methodology:
-
Instrument: A TGA instrument coupled to a mass spectrometer via a heated transfer line.
-
Experimental Conditions: The TGA conditions should be similar to those described in section 3.1.
-
MS Parameters: The mass spectrometer should be set to scan a mass range appropriate for the expected decomposition products (e.g., m/z 10-200).
-
Data Analysis: Correlate the mass loss events observed in the TGA with the evolution of specific ions detected by the mass spectrometer. This allows for the identification of the gaseous products released at different stages of decomposition.
The following diagram outlines the experimental workflow:
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to Tautomerism in Substituted Aminomethylenemalonates
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Abstract
Substituted aminomethylenemalonates are a pivotal class of compounds in medicinal chemistry and organic synthesis, serving as versatile intermediates for the creation of a wide array of heterocyclic systems and pharmacologically active molecules. A profound understanding of their tautomeric behavior is not merely an academic exercise but a critical necessity for predicting reactivity, designing synthetic routes, and ultimately, for rational drug design. This guide provides a comprehensive exploration of the tautomeric equilibria inherent to these molecules, delving into the structural nuances that dictate the predominance of one tautomer over another. We will examine the interplay of electronic and steric effects of substituents, the profound influence of the solvent environment, and the application of key analytical techniques—primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supplemented by computational modeling—to elucidate these dynamic systems. This document is intended to be a practical resource, offering not just theoretical insights but also actionable experimental protocols and data interpretation strategies for scientists engaged in the synthesis and application of these valuable chemical entities.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a crucial role in the behavior of many organic molecules.[1] Unlike resonance structures, which are different representations of the same molecule, tautomers are distinct chemical species with different arrangements of atoms and electrons.[1] For drug development professionals, a molecule's tautomeric state can profoundly impact its pharmacological profile, including receptor binding affinity, metabolic stability, and pharmacokinetic properties. The ability of a molecule to exist in multiple tautomeric forms can influence its hydrogen bonding capabilities, overall polarity, and shape, all of which are critical determinants of its interaction with biological targets.
Substituted aminomethylenemalonates are a classic example of a system where tautomerism is a key consideration. These compounds can exist in a delicate balance between several forms, most notably the enamine and imine tautomers.[2] The position of this equilibrium is not fixed; it is highly sensitive to the nature of the substituents on both the nitrogen atom and the malonate moiety, as well as the surrounding solvent environment. A comprehensive grasp of these influences is paramount for any researcher working with these compounds, as it allows for the precise control of their chemical behavior and the optimization of their properties for specific applications.
The Tautomeric Landscape of Substituted Aminomethylenemalonates
The core of tautomerism in substituted aminomethylenemalonates lies in the migration of a proton between the nitrogen and the α-carbon of the malonate group. This gives rise to two primary tautomeric forms: the enamine form and the imine form.
-
Enamine Tautomer: Characterized by a C=C double bond and an amino group (NR₂), where the nitrogen lone pair is in conjugation with the π-system. This form is often stabilized by an intramolecular hydrogen bond between the N-H proton and a carbonyl oxygen of the malonate group, forming a six-membered ring.
-
Imine Tautomer: Features a C=N double bond and a C-H bond at the α-carbon. This tautomer is the nitrogen analog of the keto form in keto-enol tautomerism.[2]
A third, less common tautomer, the enol-imine , can also exist, where one of the ester carbonyls has enolized. However, in most cases, the equilibrium is dominated by the enamine and imine forms.
The position of the enamine-imine equilibrium is a delicate balance of several contributing factors:
-
Substituent Effects (R¹ and R²): The electronic nature of the substituents on the nitrogen atom (R¹) and the ester groups (R²) plays a critical role. Electron-donating groups on the nitrogen tend to stabilize the enamine form by increasing the electron density on the nitrogen and strengthening the intramolecular hydrogen bond. Conversely, electron-withdrawing groups can favor the imine form.[3]
-
Solvent Effects: The polarity of the solvent can significantly shift the equilibrium.[4] Polar solvents can disrupt the intramolecular hydrogen bond that stabilizes the enamine tautomer, thereby favoring the more polar imine form.[5] Conversely, nonpolar solvents tend to favor the internally hydrogen-bonded enamine.
-
Temperature: Temperature can also influence the equilibrium, although its effect is often less pronounced than that of substituents and solvent.
The interplay of these factors determines the predominant tautomeric form in any given situation, which in turn dictates the molecule's reactivity and properties.
Workflow for Tautomeric Analysis
A robust investigation into the tautomerism of substituted aminomethylenemalonates requires a multi-faceted approach, combining spectroscopic analysis with computational modeling.
Caption: Workflow for the comprehensive analysis of tautomerism in substituted aminomethylenemalonates.
Experimental Protocols & Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for studying tautomeric equilibria in solution.[6] The slow rate of interconversion on the NMR timescale allows for the observation of distinct signals for each tautomer.
4.1.1. ¹H NMR Spectroscopy
-
Enamine Tautomer:
-
N-H Proton: A broad singlet typically in the range of δ 8-12 ppm, indicative of an intramolecular hydrogen bond. The chemical shift is highly dependent on the solvent and concentration.
-
Vinyl Proton (=CH-): A sharp singlet around δ 7-8 ppm.
-
-
Imine Tautomer:
-
α-CH Proton: A signal in the δ 3-4 ppm region.
-
Iminic Proton (=CH-N): A signal further downfield, often around δ 8-9 ppm.
-
The relative integration of the signals corresponding to each tautomer allows for the quantification of their respective populations.
Step-by-Step Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the purified aminomethylenemalonate derivative in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mg/mL.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer of at least 400 MHz. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Signal Assignment: Identify and assign the characteristic signals for the enamine and imine tautomers.
-
Quantification: Integrate the well-resolved signals corresponding to each tautomer. For example, integrate the vinyl proton of the enamine and the α-CH proton of the imine.
-
Equilibrium Constant Calculation: Calculate the equilibrium constant (KT = [imine]/[enamine]) from the ratio of the integrals.
4.1.2. ¹³C NMR Spectroscopy
¹³C NMR provides complementary information. Key signals to observe include:
-
Enamine: C=C signals (typically δ 100-150 ppm) and carbonyl signals (δ 160-170 ppm).
-
Imine: C=N signal (δ 150-170 ppm) and the α-carbon signal (δ 40-60 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer, especially in the solid state.[7]
-
Enamine Tautomer:
-
N-H Stretch: A broad band in the 3200-3400 cm⁻¹ region, indicative of hydrogen bonding.
-
C=C Stretch: A band around 1600-1650 cm⁻¹.
-
C=O Stretch: A band for the conjugated carbonyl group, often shifted to lower wavenumbers (1650-1680 cm⁻¹) due to conjugation and hydrogen bonding.
-
-
Imine Tautomer:
-
C=N Stretch: A sharp band in the 1620-1690 cm⁻¹ region.
-
C=O Stretch: Two distinct carbonyl bands, typically at higher wavenumbers (1720-1750 cm⁻¹) compared to the enamine form.[8]
-
Step-by-Step Protocol for IR Analysis:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids or low-melting solids). For solution-state studies, use a suitable IR-transparent solvent and cell.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the enamine and imine tautomers.
Computational Modeling
Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data.[9] They can provide insights into the relative stabilities of the tautomers and the transition state for their interconversion.
Typical Computational Workflow:
-
Structure Building: Build the 3D structures of the enamine and imine tautomers.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Solvation Modeling: To simulate the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
Energy Comparison: Compare the calculated free energies of the tautomers to predict their relative populations.
Case Study: Influence of Solvent on the Tautomeric Equilibrium of Diethyl 2-(anilinomethylene)malonate
To illustrate the principles discussed, let's consider the tautomeric equilibrium of diethyl 2-(anilinomethylene)malonate in two different solvents: chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).
| Tautomer | Solvent | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) | Relative Population (%) |
| Enamine | CDCl₃ | 10.5 (br s, NH), 8.5 (d, =CH) | ~3250 (N-H), ~1660 (C=O), ~1610 (C=C) | ~95 |
| Imine | CDCl₃ | 4.1 (s, α-CH), 8.9 (s, =CH-N) | ~1730, ~1750 (C=O), ~1640 (C=N) | ~5 |
| Enamine | DMSO-d₆ | 11.0 (br s, NH), 8.7 (d, =CH) | - | ~70 |
| Imine | DMSO-d₆ | 4.3 (s, α-CH), 9.1 (s, =CH-N) | - | ~30 |
Interpretation:
In the nonpolar solvent CDCl₃, the enamine tautomer is overwhelmingly favored. This is due to the stabilization afforded by the strong intramolecular hydrogen bond, which is preserved in the non-competitive solvent environment. In the highly polar, hydrogen-bond accepting solvent DMSO-d₆, the equilibrium shifts significantly towards the imine form.[4] The DMSO molecules effectively solvate the N-H proton, disrupting the intramolecular hydrogen bond and stabilizing the more polar imine tautomer.
Implications for Drug Design and Synthesis
The ability to predict and control the tautomeric equilibrium of substituted aminomethylenemalonates has significant practical implications:
-
Reactivity: The enamine and imine tautomers exhibit different reactivity profiles. Enamines are nucleophilic at the β-carbon, while imines are electrophilic at the iminic carbon.[10] Understanding the predominant tautomer is crucial for planning subsequent synthetic transformations.
-
Pharmacology: The tautomeric form present under physiological conditions can have a profound impact on a drug's binding to its target. The hydrogen bonding pattern and overall shape of the molecule are altered, which can dramatically affect its biological activity.
-
Physicochemical Properties: Tautomerism influences properties such as solubility, lipophilicity, and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
By carefully selecting substituents and considering the intended biological environment, medicinal chemists can fine-tune the tautomeric equilibrium to optimize the desired properties of a drug candidate.
Conclusion
The tautomerism of substituted aminomethylenemalonates is a fascinating and complex phenomenon with far-reaching implications for both synthetic and medicinal chemistry. A thorough understanding of the factors that govern the position of the enamine-imine equilibrium is essential for researchers in this field. By employing a combination of modern spectroscopic techniques, particularly NMR and IR, and computational modeling, it is possible to gain deep insights into these dynamic systems. This knowledge empowers scientists to rationally design molecules with tailored properties, ultimately leading to the development of more effective synthetic methodologies and novel therapeutic agents.
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Initial Toxicity Screening of Novel DAMM Derivatives: An In-depth Technical Guide
Introduction
The discovery and development of novel therapeutics is a complex and resource-intensive process. A significant contributor to late-stage clinical trial failures is unforeseen toxicity. Therefore, the early identification of potential safety liabilities is paramount to de-risking drug development programs and ensuring patient safety. This guide provides a comprehensive framework for the initial toxicity screening of a promising class of compounds: novel dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide (DAMM) derivatives.
DAMM derivatives have emerged as a versatile scaffold in medicinal chemistry, with analogs demonstrating potential therapeutic efficacy in various disease areas, including as anti-tubercular agents.[1][2][3] However, as with any novel chemical entity, a thorough understanding of their safety profile is crucial before advancing to later stages of preclinical and clinical development.
This document outlines a tiered, integrated screening strategy, combining in vitro and early in vivo methodologies to build a preliminary toxicity profile. The focus is on providing a logical, evidence-based approach to experimental design and data interpretation, grounded in established regulatory principles. The objective is not merely to identify hazards, but to understand the underlying mechanisms of toxicity, enabling informed decision-making and potentially guiding the design of safer, more effective next-generation DAMM derivatives.
Guiding Principles for Initial Toxicity Screening
The initial toxicity screening of novel DAMM derivatives should be guided by the "3Rs" principle: Replacement, Reduction, and Refinement of animal testing. This is achieved by employing a tiered approach that prioritizes in vitro assays and leverages early in vivo studies for maximum information with minimal animal use.[4] The primary goals of this early safety evaluation are:
-
Establish a preliminary dose-response relationship. [7]
-
Determine an initial safe starting dose for further in vivo studies. [5][6]
-
Inform the selection of safety parameters for future clinical monitoring. [5][6]
This proactive approach to toxicology aims to shift the attrition of unsuitable candidates to the earliest stages of drug discovery, thereby conserving resources and accelerating the development of promising compounds.[8]
Tier 1: In Vitro Toxicity Assessment
The foundation of the initial toxicity screen is a battery of in vitro assays designed to assess cytotoxicity, genotoxicity, and potential for organ-specific toxicity. These assays are conducted outside of a living organism, typically using cultured cells, and serve as a rapid and cost-effective first pass to identify potential liabilities.[7][9]
General Cytotoxicity
General cytotoxicity assays are fundamental to understanding the concentration at which a DAMM derivative induces cell death. This data is crucial for determining appropriate dose ranges for subsequent, more specific assays.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[10]
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the DAMM derivative in appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Cytotoxicity of DAMM Derivatives
| DAMM Derivative | Cell Line | Incubation Time (h) | IC50 (µM) |
| DAMM-001 | HepG2 | 48 | 25.3 |
| DAMM-002 | HepG2 | 48 | > 100 |
| DAMM-003 | HepG2 | 48 | 12.8 |
| DAMM-001 | HEK293 | 48 | 45.1 |
| DAMM-002 | HEK293 | 48 | > 100 |
| DAMM-003 | HEK293 | 48 | 28.9 |
Causality Behind Experimental Choices: The use of multiple cell lines, such as a liver-derived line (HepG2) and a kidney-derived line (HEK293), provides an early indication of potential organ-specific cytotoxicity.[11] A 48-hour incubation period is a standard duration to observe compound-induced effects on cell proliferation and viability.
Genotoxicity
Genotoxicity assays are critical for identifying compounds that can damage cellular DNA, potentially leading to mutations or cancer.[11]
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used and regulatory-accepted in vitro assay to assess the mutagenic potential of a chemical.[11]
Principle: This assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it in the growth medium). The test evaluates the ability of the DAMM derivative to cause a reverse mutation that restores the ability of the bacteria to synthesize histidine.
Step-by-Step Methodology:
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations in the histidine operon.
-
Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its potential metabolites.
-
Exposure: Mix the bacterial strain, the DAMM derivative at various concentrations, and either S9 mix or a buffer in molten top agar.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (colonies that have undergone reverse mutation and can now grow on the histidine-deficient medium).
-
Data Analysis: Compare the number of revertant colonies in the treated plates to the vehicle control plates. A significant, dose-dependent increase in the number of revertant colonies suggests mutagenic potential.
Visualization: Genotoxicity Screening Workflow
Caption: Workflow for assessing mutagenic potential using the Ames test.
Cardiotoxicity
Drug-induced cardiotoxicity is a major reason for drug withdrawal from the market. Early assessment of potential cardiac liabilities is therefore essential.
Experimental Protocol: hERG Channel Assay
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of the hERG channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.
Principle: This assay measures the effect of the DAMM derivative on the electrical current flowing through the hERG channel expressed in a stable cell line.
Step-by-Step Methodology:
-
Cell Culture: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.
-
Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current in response to a specific voltage protocol.
-
Compound Application: Apply the DAMM derivative at various concentrations to the cells while recording the hERG current.
-
Data Acquisition: Record the peak tail current of the hERG channel before and after compound application.
-
Data Analysis: Calculate the percentage of hERG channel inhibition at each concentration and determine the IC50 value.
Hepatotoxicity
The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury.[11]
Experimental Protocol: High-Content Imaging of Hepatotoxicity Markers
High-content imaging combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters of cellular health in a single experiment.
Principle: This assay uses fluorescent dyes to visualize key indicators of hepatotoxicity, such as mitochondrial membrane potential, reactive oxygen species (ROS) production, and nuclear morphology in cultured hepatocytes (e.g., primary human hepatocytes or HepG2 cells).
Step-by-Step Methodology:
-
Cell Plating and Treatment: Plate hepatocytes in a multi-well imaging plate and treat with DAMM derivatives at various concentrations.
-
Staining: After the desired incubation period, stain the cells with a cocktail of fluorescent dyes (e.g., MitoTracker for mitochondria, CellROX for ROS, and Hoechst for nuclei).
-
Image Acquisition: Acquire images of the stained cells using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity and morphological features of the cells.
-
Data Interpretation: Analyze the data to identify concentration-dependent changes in mitochondrial health, oxidative stress, and cell viability.
Tier 2: Early In Vivo Toxicity Assessment
While in vitro assays provide valuable initial data, in vivo studies in animal models remain the gold standard for assessing human risk.[8] Early in vivo studies are designed to be short-term and use a limited number of animals to provide a preliminary assessment of the compound's safety profile in a whole organism.
Acute Oral Toxicity Study (OECD 423/425)
The acute oral toxicity study provides information on the adverse effects that may arise from a single oral dose of a substance. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for these studies.[12]
Experimental Protocol: Acute Toxic Class Method (OECD 423)
The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity category.[13]
Principle: A small group of animals (typically three) of a single sex (usually females) is dosed at a defined starting dose. The outcome (survival or death) determines the next step, which may involve dosing another group at a lower or higher dose.[13]
Step-by-Step Methodology:
-
Animal Selection: Use a single rodent species (e.g., Wistar rats or Swiss mice), typically females.
-
Dose Selection: Select a starting dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on any available in vitro data or information on structurally similar compounds.[13]
-
Dosing: Administer the DAMM derivative as a single oral dose by gavage.[14]
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.[15]
-
Stepwise Procedure:
-
If mortality is observed, the next dose level will be lower.
-
If no mortality is observed, the next dose level will be higher.
-
-
Data Collection: Record clinical signs of toxicity, body weight changes, and any macroscopic findings at necropsy.
Visualization: Decision Logic for Acute Toxic Class Method (OECD 423)
Caption: Simplified decision-making process in the OECD 423 protocol.
7-Day Dose Range-Finding Study
A 7-day dose range-finding study in a rodent species provides initial information on the toxicity of a DAMM derivative after repeated administration.
Experimental Protocol:
Principle: Administer the DAMM derivative daily for 7 days at three or four different dose levels to identify a maximum tolerated dose (MTD) and to observe any target organ toxicity.
Step-by-Step Methodology:
-
Animal and Dose Selection: Use a rodent species (e.g., Sprague-Dawley rats) and select dose levels based on the acute toxicity data. Include a control group receiving the vehicle.
-
Daily Administration: Administer the compound daily for 7 days via the intended clinical route (e.g., oral gavage).
-
Clinical Observations: Conduct daily clinical observations for signs of toxicity.
-
Body Weight and Food Consumption: Measure body weight and food consumption at regular intervals.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a full necropsy on all animals and collect major organs for histopathological examination.
Data Presentation: Key Endpoints in a 7-Day Study
| Parameter | Endpoints to Evaluate |
| In-life | Clinical signs, body weight, food consumption |
| Clinical Pathology | Hematology (e.g., RBC, WBC, platelets), Clinical Chemistry (e.g., ALT, AST, BUN, creatinine) |
| Anatomic Pathology | Macroscopic observations at necropsy, organ weights, histopathology of key organs (e.g., liver, kidneys, heart, spleen) |
Synthesis and Path Forward
The initial toxicity screening of novel DAMM derivatives is a critical, data-driven process. By integrating a tiered approach of in vitro and early in vivo studies, researchers can build a comprehensive preliminary safety profile. The results from these studies will guide the selection of the most promising candidates for further development, inform the design of future, more extensive preclinical toxicology studies required by regulatory agencies like the FDA, and ultimately contribute to the development of safer and more effective medicines.[16][17] This structured, yet flexible, approach ensures that scientific rigor and ethical considerations are at the forefront of early-stage drug discovery.
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Exploring the reaction mechanism of DAMM formation
An In-Depth Technical Guide to the Reaction Mechanism of Diaminomalenonitrile (DAMM) Formation
Authored by: Gemini, Senior Application Scientist
Foreword: The Centrality of a Hydrogen Cyanide Tetramer
Diaminomalenonitrile (DAMN), the formal tetramer of hydrogen cyanide (HCN), stands as a molecule of profound significance at the intersection of industrial synthesis and prebiotic chemistry.[1][2] Composed of two amino and two nitrile groups on a central alkene unit, its structure is a versatile scaffold for synthesizing a wide array of heterocyclic compounds, including purines, pyrazines, and imidazoles.[3][4] More fundamentally, DAMM is considered a key intermediate in the abiogenesis of nucleobases, the building blocks of RNA and DNA.[1][5] Its proposed formation on a prebiotic Earth from ubiquitous HCN oligomers suggests a direct pathway to the informational polymers of life.[1][6]
This guide provides an in-depth exploration of the reaction mechanisms governing DAMM formation. We will move beyond simple procedural descriptions to dissect the causal factors behind experimental design, analyze the key intermediates and catalytic pathways, and provide validated protocols for its study and synthesis. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of this pivotal chemical transformation.
The Core Mechanism: Base-Catalyzed Oligomerization of Hydrogen Cyanide
The primary and most studied route to DAMM is the base-catalyzed tetramerization of hydrogen cyanide.[7][8] While seemingly a straightforward polymerization, the reaction proceeds through a series of discrete, mechanistically significant steps involving dimers and trimers of HCN. Understanding this stepwise progression is critical for controlling the reaction and maximizing the yield of the desired tetramer.
Initiation: The Role of the Cyanide Anion
The mechanism is initiated by the attack of a cyanide anion (CN⁻) on a neutral HCN molecule. This necessitates a basic catalyst to deprotonate HCN (pKa ≈ 9.2), generating the nucleophilic cyanide required to start the cascade.[8] Common bases include alkali metal cyanides (NaCN, KCN), amines (triethylamine), or hydroxides (NaOH).[3][7] The choice of base and solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are particularly effective as they solvate the cation without quenching the reactivity of the cyanide anion, leading to high yields in shorter reaction times.[3]
Propagation: Formation of Key Intermediates
The reaction proceeds as follows:
-
HCN Dimer Formation: The initial nucleophilic attack forms the unstable cyanoformimidoyl cyanide, which rapidly tautomerizes to the more stable iminoacetonitrile (IAN).
-
HCN Trimer Formation: A second cyanide anion attacks IAN. The resulting anion then reacts with another molecule of HCN to generate aminomalononitrile (AMN), the HCN trimer.[2]
-
Tetramer (DAMM) Formation: In the final step, a cyanide anion attacks the nitrile group of the trimer (AMN). Subsequent proton transfer and rearrangement yield diaminomaleonitrile.
The overall base-catalyzed pathway is a classic example of nucleophilic addition to nitriles, where the cyanide ion acts as both the initiator and a propagating species.
Caption: Base-catalyzed oligomerization pathway from HCN to DAMM.
An Alternative Pathway: The Role of Diiminosuccinonitrile (DISN)
An alternative and industrially relevant mechanism involves the intermediate diiminosuccinonitrile (DISN).[9] DISN can be formed by the base-catalyzed addition of HCN to cyanogen or through the oxidation of DAMM itself.[9][10]
This pathway is particularly insightful because it can be operated catalytically. DISN and/or cyanogen can act as co-catalysts in the base-catalyzed tetramerization of HCN.[7]
The proposed reaction is as follows: 2HCN + (CN)₂ → Diiminosuccinonitrile (DISN) DISN + 2HCN → 2 Diaminomaleonitrile (DAMM)
In this scheme, HCN acts as a reducing agent for DISN.[7] This process is advantageous as it can utilize the relatively inexpensive HCN as the primary precursor rather than relying on the more expensive cyanogen.[7]
Caption: DAMM formation pathway involving the DISN intermediate.
Experimental Validation and Protocol Design
Investigating the DAMM formation mechanism requires robust experimental design and precise analytical techniques. The choice of protocol is dictated by the specific questions being asked, whether they relate to reaction kinetics, intermediate identification, or yield optimization.
Core Experimental Workflow
A typical experimental workflow for studying DAMM formation involves careful control of reactants, catalysts, temperature, and solvent, followed by rigorous analysis of the product mixture.
Caption: A generalized experimental workflow for studying DAMM formation.
Reference Laboratory Protocol: Synthesis from Aminomalononitrile
This protocol, adapted from Organic Syntheses, provides a convenient and relatively safe laboratory-scale preparation of DAMM that avoids the direct handling of pure hydrogen cyanide gas.[11]
Causality Behind the Steps:
-
Materials: Aminomalononitrile p-toluenesulfonate is used as a stable precursor to the HCN trimer, aminomalononitrile. Sodium cyanide provides the necessary cyanide ions to complete the tetramerization.
-
Temperature Control: The reaction is initiated at 0°C to manage the exothermic nature of the additions and minimize the formation of dark polymeric side products.[11]
-
Rapid Filtration: The product is collected quickly because prolonged exposure to the basic reaction mixture can lead to degradation and discoloration.[11]
-
Recrystallization: Isobutyl alcohol is used for recrystallization. The choice of a hot, less polar solvent allows for the dissolution of DAMM while leaving behind more polar impurities and salts.
-
Activated Carbon: Darco is used sparingly to decolorize the solution. Overuse is avoided as DAMM strongly adsorbs to activated carbon, which would significantly reduce the final yield.[11]
Step-by-Step Methodology:
-
Caution: This preparation should be performed in a well-ventilated fume hood as hydrogen cyanide may be evolved.
-
Suspend 10.0 g (0.0395 mole) of aminomalononitrile p-toluenesulfonate in 20 ml of water in a beaker and cool to 0°C with an ice bath while stirring.
-
Prepare a solution of 10.0 g (0.204 mole) of sodium cyanide in 30 ml of ice water.
-
Add the sodium cyanide solution to the stirred, cooled suspension.
-
After exactly one minute, collect the precipitated product by vacuum filtration and wash the solid with 20 ml of fresh ice water.
-
Immediately dissolve the crude solid in 30 ml of boiling isobutyl alcohol.
-
Add 0.4 g of Darco activated carbon to the boiling solution and stir.
-
Filter the hot mixture rapidly through a bed of Celite filter aid. Wash the filter cake with 10 ml of hot isobutyl alcohol.
-
Allow the filtrate to cool, during which the product will crystallize.
-
Collect the white needles by filtration and wash with 10 ml of cold isobutyl alcohol.
-
The expected yield is approximately 0.95–1.1 g (22–26%) of DAMM.
Influence of Reaction Conditions on DAMM Yield
The synthesis of DAMM is highly sensitive to the choice of catalyst and solvent. The following table summarizes data compiled from key patents and studies, illustrating the impact of these variables.
| Catalyst System | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |
| Triethylamine / DISN | Toluene | 0 to 5 | 5 | ~294% (based on DISN) | [7] |
| Trimethylamine / Cyanogen | Toluene | -10 | ~6 | ~259% (based on cyanogen) | [7] |
| Sodium Cyanide (NaCN) | DMSO | 130 | 0.5 | 37% | [3] |
| Sodium Hydroxide (NaOH) | DMSO | 75 | 6 | Not specified | [3] |
| Potassium Cyanide (KCN) | Hexamethylphosphoramide | Room Temp | 6 | Not specified | [12] |
Note: Yields reported in patent literature can be based on the co-catalyst, indicating catalytic turnover, rather than the primary reactant (HCN).
Prebiotic Significance: A Gateway to Nucleobases
The study of DAMM's formation mechanism is inseparable from its role in theories of the origin of life.[13] DAMM is a stable, crystallizable intermediate that can accumulate from HCN polymerization.[1] Crucially, it serves as the direct precursor to 4-aminoimidazole-5-carbonitrile (AICN) via a photochemical rearrangement under UV light.[1] AICN is a central building block in the prebiotic synthesis of purines, such as adenine.[6]
Caption: The role of DAMM as a key intermediate in the prebiotic synthesis of purines.
This pathway provides a chemically plausible route from a simple precursor (HCN), abundant in the early Earth's atmosphere and interstellar space, to the complex heterocyclic structures required for genetic information.[1][14]
Conclusion and Future Directions
The formation of diaminomaleonitrile is a cornerstone reaction in both synthetic organic chemistry and prebiotic research. While the base-catalyzed oligomerization of HCN is the most accepted mechanism, pathways involving intermediates like DISN highlight the catalytic possibilities and complexities of the system. Future research will likely focus on refining catalytic systems for higher efficiency and selectivity, particularly using environmentally benign solvents and conditions.[15][16] Furthermore, elucidating the precise kinetics and thermodynamics of each step in the oligomerization cascade remains a fertile area for investigation, with implications for both industrial production and our understanding of the chemical origins of life.
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Begland, R. W., & Hartter, D. R. (1972). Hydrogen cyanide chemistry. III. Synthesis of diiminosuccinonitrile and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry, 37(25), 4136–4145. [Link]
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Ruiz-Bermejo, M., et al. (2022). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega, 7(4), 3855–3867. [Link]
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Ruiz-Bermejo, M., et al. (2021). Routes for the formation of HCN-derived polymers. ResearchGate. [Link]
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Ruiz-Bermejo, M., et al. (2022). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. National Institutes of Health. [Link]
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Ferris, J. P., Yanagawa, H., & Hagan, W. J., Jr. (1983). Prebiotic synthesis and reactions of nucleosides and nucleotides. Advances in Space Research, 3(9), 61–68. [Link]
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Roy, D., et al. (2007). Unified reaction pathways for the prebiotic formation of RNA and DNA nucleobases. Journal of the American Chemical Society, 129(28), 8810–8818. [Link]
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Szidarovszky, T., et al. (2010). Molecular Mechanism of Diaminomalenonitrile to Diaminofumaronitrile Photoisomerization: An Intermediate Step in the Prebiotic Formation of Purine Nucleobases. Chemistry – A European Journal, 16(24), 7247-7254. [Link]
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Torday, J. S. (2012). Formamide-based prebiotic synthesis of nucleobases: a kinetically accessible reaction route. PubMed. [Link]
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Al-Smadi, M., & Al-Zoubi, R. M. (2006). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. ResearchGate. [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Quinolones via the Gould-Jacobs Reaction
Abstract
The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including widely used antibacterial and anticancer drugs.[1][2] The Gould-Jacobs reaction, first detailed in 1939, remains a fundamental and highly versatile method for constructing the 4-hydroxyquinoline (or 4-quinolinone) core.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of quinolones using anilines and diethyl ethoxymethylenemalonate (DEEM), which serves as a stable precursor to the in situ formation of diethyl aminomethylenemalonate. We will explore the underlying reaction mechanism, present detailed protocols for both classical thermal and modern microwave-assisted synthesis, offer insights into reaction optimization, and provide a troubleshooting guide for common experimental challenges.
The Gould-Jacobs Reaction: Mechanistic Insights
The Gould-Jacobs reaction is a multi-step process that transforms anilines into the quinolone ring system.[3] Understanding the mechanism is critical for optimizing reaction conditions and predicting outcomes, particularly with substituted anilines where regioselectivity can be a factor.[2]
The reaction proceeds through three primary stages:
-
Condensation: The synthesis begins with the nucleophilic attack of the aniline's amino group on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule, yielding a stable diethyl anilinomethylenemalonate intermediate.[1][3] This initial step is typically conducted at moderate temperatures (100-130 °C).[1]
-
Thermal Cyclization: This is the key ring-forming step and requires significant thermal energy, typically temperatures exceeding 250 °C.[1][2] The high temperature facilitates a 6-electron electrocyclization, where the aniline ring attacks one of the ester carbonyls.[3] This intramolecular reaction forms the heterocyclic ring of the quinolone system, with the elimination of a second ethanol molecule. The high energy barrier of this step is why high-boiling solvents or microwave irradiation are necessary.[1][4]
-
Tautomerization: The initial cyclized product, an ethyl 4-hydroxyquinoline-3-carboxylate, exists in equilibrium with its more stable keto tautomer, the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[3] For many applications, this ester is then hydrolyzed (saponified) to the corresponding carboxylic acid and subsequently decarboxylated by heating to yield the final 4-hydroxyquinoline.[3][5]
Caption: The multi-step mechanism of the Gould-Jacobs reaction.
Experimental Protocols
The choice between a classical thermal protocol and a microwave-assisted approach depends on available equipment and desired throughput. Microwave synthesis offers significant advantages in reducing reaction times and often improving yields.[6][7]
Overall Workflow
The general experimental procedure follows a logical sequence from starting materials to the purified final product. Subsequent hydrolysis and decarboxylation steps can be performed if the 4-hydroxyquinoline core is the desired final product.
Caption: A generalized workflow for quinolone synthesis.
Protocol 1: Classical Thermal Synthesis
This method utilizes a high-boiling inert solvent to achieve the high temperatures required for cyclization.[1][5]
Materials and Equipment:
-
Substituted Aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.0 - 1.2 eq)
-
High-boiling solvent (e.g., Diphenyl ether, Dowtherm A)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Vacuum source for distillation
-
Standard glassware for workup and purification
Procedure:
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and DEEM (1.1 eq). Heat the mixture with stirring at 110-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the consumption of the aniline and the formation of the anilidomethylenemalonate intermediate.[1]
-
Solvent Addition & Cyclization: Allow the mixture to cool slightly. Add the high-boiling solvent (e.g., diphenyl ether). Heat the mixture to a vigorous reflux (approx. 250-260 °C) for 15-30 minutes.[5][8] The product often begins to precipitate during this step.
-
Isolation: Cool the reaction mixture to room temperature. The precipitated solid is the crude ethyl 4-oxoquinoline-3-carboxylate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with a non-polar solvent like hexane or ether to remove the high-boiling solvent, followed by a cold wash with ethanol or acetonitrile.[6] The product can be further purified by recrystallization if necessary.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation dramatically shortens reaction times by efficiently reaching the high temperatures needed for cyclization.[6][7]
Materials and Equipment:
-
Substituted Aniline (1.0 eq, e.g., 2.0 mmol)
-
Diethyl ethoxymethylenemalonate (DEEM) (3.0 eq, e.g., 6.0 mmol)
-
Microwave vial (2-5 mL) with magnetic stir bar
-
Microwave synthesis reactor
-
Ice-cold acetonitrile for washing
Procedure:
-
Reaction Setup: In a microwave vial, add the aniline (1.0 eq) and an excess of DEEM (3.0 eq).[6] The excess DEEM acts as both a reagent and a solvent.[1]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture rapidly to the target temperature (e.g., 250 °C) and hold for a short duration (e.g., 5-20 minutes).[6] Caution: This reaction can generate high pressure (up to 24 bar has been reported).[6]
-
Isolation: After the reaction is complete, cool the vial to room temperature. The product will typically precipitate from the excess DEEM.
-
Purification: Filter the solid product and wash it thoroughly with ice-cold acetonitrile (3 mL) to remove unreacted DEEM and any byproducts. Dry the resulting solid under vacuum. The isolated product is often >95% pure.[6]
Data Presentation and Optimization
The critical step in the Gould-Jacobs reaction is the high-temperature cyclization. Optimizing the temperature and reaction time is crucial to maximize yield while minimizing product degradation.[2][6] Higher temperatures generally decrease reaction times but can lead to decarboxylation or other side reactions if held for too long.[6]
Table 1: Effect of Microwave Conditions on Yield (Data synthesized from[6])
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 20 | 11 | 1 |
| 2 | 300 | 20 | 24 | 28 |
| 3 | 300 | 5 | 19 | 47 |
| 4 | 250 | 60 | 13 | 10 |
This data clearly shows that a short reaction time at a very high temperature (Entry 3) provides the optimal yield. Prolonged heating, even at a lower temperature (Entry 4), or excessive heating (Entry 2) is detrimental.[6]
Caption: Relationship between reaction parameters and outcomes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Cyclized Product | Insufficient temperature for cyclization. | Ensure the reaction reaches at least 250 °C. For classical synthesis, use a high-boiling solvent and ensure vigorous reflux. For microwave, confirm the target temperature is reached.[1][4] |
| Dark, Tarry Final Product | Product decomposition due to prolonged heating or excessive temperature. | Reduce the reaction time. For microwave synthesis, a short burst at high temperature (e.g., 5 min at 300 °C) is often better than a longer time at a lower temperature.[6] |
| Mixture of Regioisomers | Using an asymmetrically substituted aniline (e.g., m-toluidine). | Cyclization can occur at either ortho position. The regioselectivity is controlled by steric and electronic factors.[2] Separation by column chromatography may be required. Consider a different synthetic route if a single isomer is essential. |
| Formation of Side Products | Presence of moisture leading to hydrolysis of reagents or intermediates. | Use dry solvents and reagents. For reactions involving sodium hydride (e.g., subsequent modifications), ensure the solvent is anhydrous to prevent formation of sodium hydroxide.[5] |
Conclusion
The Gould-Jacobs reaction is a robust and powerful tool for the synthesis of the quinolone core structure. While the classical thermal protocol is effective, modern advancements using microwave-assisted synthesis have made the reaction more efficient, rapid, and amenable to high-throughput applications essential for modern drug discovery.[1][7] By understanding the underlying mechanism and carefully controlling the critical parameters of temperature and time, researchers can successfully employ this reaction to generate a diverse library of quinolone derivatives for further development.
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Microwave-assisted synthesis of diethyl 2-((arylamino)methylene)malonates
The microwave-assisted synthesis of diethyl 2-((arylamino)methylene)malonates is a simple, rapid, and highly efficient method that exemplifies the advantages of modern synthesis technology. This protocol provides a robust and scalable route to these important chemical intermediates under environmentally friendly, solvent-free conditions. Its operational simplicity and high yields make it an invaluable tool for researchers in both academic and industrial settings, accelerating the discovery and development of new chemical entities. [9]
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THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (Available at: [Link])
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Rapid Solventless Synthesis of 3-Substituted Coumarins and Benzocoumarins by Microwave Irradiation of the Corresponding Enaminones - Semantic Scholar. (Available at: [Link])
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Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases - MDPI. (Available at: [Link])
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Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - MDPI. (Available at: [Link])
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(PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - ResearchGate. (Available at: [Link])
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Microwave-assisted synthesis of a-aryl malonates: Key intermediates for the preparation of azaheterocycles - Arabian Journal of Chemistry. (Available at: [Link])
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Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. (Available at: [Link])
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Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles - Arabian Journal of Chemistry. (Available at: [Link])
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Synthetic versions for the synthesis of diethyl 2-((arylamino)methylene)malonates (DAMMs) using the first step of the Gould-Jacobs reaction. (a) reflux-based protocol - ResearchGate. (Available at: [Link])
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Microwave-Assisted Synthesis of α-Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles - ResearchGate. (Available at: [Link])
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Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (Available at: [Link])
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The Chemistry Behind Diethyl Malonate: Synthesis and Applications. (Available at: [Link])
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Application Notes & Protocols: Diethyl Aminomethylenemalonate in Multi-Component Reactions
Abstract
Multi-component reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, convergent step.[1][2][3] Among the vast arsenal of building blocks available to chemists, diethyl aminomethylenemalonate (DEAMM) and its derivatives stand out as exceptionally versatile C3N synthons. This guide provides an in-depth exploration of the application of DEAMM in MCRs, focusing on the synthesis of medicinally relevant heterocyclic scaffolds such as quinolines and pyridines. We will dissect the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and offer insights into reaction optimization and troubleshooting, tailored for researchers in synthetic chemistry and drug development.
Mechanistic Foundations: The Dual Reactivity of the DEAMM Scaffold
Diethyl aminomethylenemalonate is an enamine of diethyl malonate. Its synthetic power stems from the unique combination of a nucleophilic enamine nitrogen and an active methylene group flanked by two electron-withdrawing ester functionalities. This dual reactivity allows it to engage in a variety of reaction cascades, making it an ideal substrate for MCRs.
Often, DEAMM derivatives are not used as starting materials directly but are generated in situ from the condensation of a primary amine with diethyl ethoxymethylenemalonate (DEEM).[4][5] This intermediate then serves as the linchpin of the multi-component assembly.
The core reactivity can be summarized as follows:
-
Nucleophilic Attack: The β-carbon of the enamine system is electron-rich and can act as a nucleophile.
-
Michael Acceptor: The α,β-unsaturated system makes it a potential Michael acceptor.
-
Active Methylene Group: The protons on the central carbon of the malonate are acidic, allowing for deprotonation and subsequent nucleophilic attack.[6]
-
Cyclization Precursor: The arrangement of functional groups is perfectly poised for intramolecular cyclization reactions following an initial intermolecular reaction.
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Application Note: Diethyl Aminomethylenemalonate as a Versatile Building Block for Pharmaceutical Intermediates
Abstract
Diethyl aminomethylenemalonate (DEAMM) and its precursors are pivotal reagents in synthetic organic chemistry, serving as highly versatile C3 synthons for the construction of a multitude of heterocyclic systems that form the core of numerous pharmaceutical agents. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of DEAMM in the synthesis of key pharmaceutical intermediates, with a primary focus on quinolones and pyrimidines. We will explore the underlying reaction mechanisms, provide detailed, field-proven protocols, and explain the causality behind experimental choices to ensure reproducible and efficient syntheses.
Introduction: The Strategic Importance of Diethyl Aminomethylenemalonate
Diethyl aminomethylenemalonate (DEAMM) is a trifunctional reagent characterized by an enamine system conjugated with two ester groups. This electronic arrangement makes the β-carbon highly electrophilic and susceptible to nucleophilic attack, while the overall structure provides a perfect template for cyclization reactions.
While DEAMM can be used directly, it is most commonly generated in situ from the reaction of a primary amine with diethyl ethoxymethylenemalonate (DEEMM).[1] This initial condensation is a facile process, often requiring gentle heating, and produces the key DEAMM intermediate which is then cyclized to form the desired heterocyclic core.[2][3] The choice between using DEEMM and an amine versus a pre-formed DEAMM derivative is often one of convenience and the stability of the specific DEAMM intermediate. For the purpose of this guide, we will focus on protocols commencing with an amine and DEEMM, as this is the most prevalent and flexible approach in pharmaceutical synthesis.[2][4][5]
The primary utility of DEAMM lies in its ability to undergo intramolecular cyclization to form six-membered heterocyclic rings, a ubiquitous structural motif in medicinal chemistry.
Core Application: Quinolone Synthesis via the Gould-Jacobs Reaction
The synthesis of the quinolone and 4-quinolone core is arguably the most significant application of DEAMM chemistry in pharmaceuticals. This scaffold is present in a wide range of antibacterial agents (e.g., nalidixic acid, norfloxacin)[6][7][8]. The Gould-Jacobs reaction is the classical method for this transformation.[3][9]
Mechanistic Rationale
The Gould-Jacobs reaction proceeds in two key stages:
-
Formation of the Diethyl Anilinomethylenemalonate Intermediate: An aniline derivative attacks the electrophilic β-carbon of DEEMM, followed by the elimination of ethanol to form the DEAMM intermediate (in this case, a diethyl anilinomethylenemalonate).[3][10] This step is typically fast and high-yielding.
-
Thermal Cyclization: The crucial ring-closing step requires significant thermal energy. The reaction proceeds via a 6-electron cyclization onto the aromatic ring, followed by tautomerization to yield the stable 4-hydroxyquinoline system (which exists in equilibrium with the 4-quinolone tautomer).[3][7] The high temperature is necessary to overcome the activation energy for the electrocyclization and subsequent aromatization. High-boiling point, inert solvents like diphenyl ether or Dowtherm are used to achieve the required temperatures (typically >250 °C).[5][11]
Caption: Mechanism of the Gould-Jacobs Reaction.
Experimental Protocols
Two effective protocols are presented below: a classical thermal cyclization and a modern microwave-assisted synthesis, which can significantly reduce reaction times.[4][10]
Protocol 2.2.1: Classical Thermal Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate
This protocol is adapted from the Gould-Jacobs reaction for substituted anilines.[2][4]
-
Materials:
-
4-Chloroaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEMM) (1.05 eq)
-
Diphenyl ether
-
Hexane
-
Ethanol
-
-
Step-by-Step Procedure:
-
Intermediate Formation: In a round-bottom flask, combine 4-chloroaniline and DEEMM. Heat the mixture at 110-120 °C for 1-2 hours. The reaction can be monitored by observing the cessation of ethanol evolution. The resulting viscous oil is the crude diethyl (4-chloroanilino)methylenemalonate.
-
Cyclization: In a separate flask equipped with a reflux condenser, heat diphenyl ether to 250 °C under a nitrogen atmosphere. Add the crude intermediate from Step 1 dropwise to the hot diphenyl ether. Causality: The dropwise addition prevents a sudden drop in temperature and controls the exothermic nature of the cyclization, minimizing charring and side-product formation.[11]
-
Reaction Completion: Maintain the reaction temperature at 250 °C for 30-60 minutes after the addition is complete.
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature. The diphenyl ether will solidify. Add hexane to the flask and stir vigorously to break up the solid and precipitate the product. Collect the crude product by filtration. Wash the solid thoroughly with hexane to remove residual diphenyl ether, then with cold ethanol to remove any unreacted starting material. The resulting solid can be further purified by recrystallization from ethanol or acetic acid.
-
Protocol 2.2.2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
Microwave irradiation offers a significant acceleration of the cyclization step.[4][10]
-
Materials:
-
Aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEMM) (1.1 eq)
-
Microwave synthesis vial
-
-
Step-by-Step Procedure:
-
Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine aniline and DEEMM.
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Heat the mixture to 250 °C and hold for 10-20 minutes. Causality: Microwave heating provides rapid and uniform energy transfer directly to the reacting molecules, allowing the high temperature required for cyclization to be reached quickly and maintained precisely, leading to higher yields and purity in shorter times.[10]
-
Work-up and Purification: Cool the vial to room temperature. A solid product should form. Add cold acetonitrile or ethanol to the vial, stir, and collect the precipitate by filtration. Wash the solid with cold solvent and dry under vacuum.
-
| Parameter | Classical Thermal Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 2-4 hours (total) | 10-20 minutes |
| Temperature | 110-120 °C then 250 °C | 250 °C |
| Solvent | Diphenyl Ether (for cyclization) | Neat (Solvent-free) |
| Typical Yields | Good to Excellent | Excellent |
| Key Advantage | Scalability | Speed and Efficiency |
Core Application: Pyrimidine Synthesis
Pyrimidine derivatives are fundamental components of nucleic acids and are present in many therapeutic agents, including antiviral and anticancer drugs.[12] The reaction of DEAMM with amidines, ureas, or guanidines is a classical and efficient route to functionalized pyrimidines.[12][13]
Mechanistic Rationale
The synthesis of a pyrimidine ring from DEAMM involves a condensation-cyclization sequence. A dinucleophile, such as guanidine or urea, attacks the DEAMM scaffold.
-
Initial Nucleophilic Attack: One of the amino groups of the dinucleophile attacks the electrophilic β-carbon of the DEAMM intermediate.
-
Second Nucleophilic Attack & Cyclization: The second amino group of the dinucleophile then attacks one of the ester carbonyls, leading to the formation of the six-membered ring and elimination of ethanol.
-
Tautomerization: The resulting intermediate tautomerizes to the stable aromatic pyrimidine system.
Caption: General workflow for pyrimidine synthesis from DEAMM.
Experimental Protocol
Protocol 3.2.1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
This protocol is adapted from established methods for pyrimidine synthesis using malonic esters and guanidine.[13][14]
-
Materials:
-
Diethyl malonate (1.0 eq)
-
Guanidine hydrochloride (1.0 eq)
-
Sodium metal (2.0 eq)
-
Absolute ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
-
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, carefully add sodium metal in small pieces to absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide. Causality: Sodium ethoxide is a strong base required to deprotonate the guanidine hydrochloride and catalyze the condensation reaction.[14]
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add diethyl malonate, followed by guanidine hydrochloride.
-
Condensation Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C) with continuous stirring for 4-6 hours. A precipitate of the sodium salt of the product may form.
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. Evaporate the ethanol under reduced pressure.
-
Precipitation: Dissolve the resulting solid residue in a minimum amount of cold deionized water. While stirring, slowly add concentrated HCl dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the 2-amino-4,6-dihydroxypyrimidine to precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Conclusion
Diethyl aminomethylenemalonate, most often generated in situ from DEEMM, is a cornerstone building block in the synthesis of pharmaceutical intermediates. Its predictable reactivity and versatility make it an indispensable tool for constructing the quinolone and pyrimidine cores that are central to many modern drugs. The protocols detailed in this guide, grounded in well-established mechanistic principles, provide a reliable framework for researchers to leverage the power of DEAMM chemistry in their drug discovery and development efforts. The choice between classical thermal methods and modern microwave-assisted techniques allows for flexibility in scale, speed, and efficiency, catering to the diverse needs of the pharmaceutical research landscape.
References
- Vertex AI Search. Synthesis of B-15. Diethyl N-[2-(2-pyridinyl)-4-pyrimidinyl]aminomethylenemalonate.
- Vertex AI Search. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates.
- MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
- Vertex AI Search. and 6-Amino-2-substituted Benzoxazoles. I. Reaction with Diethyl Ethoxymethylenemalonate.
- Benchchem. Application Note: A Proposed Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol.
- Benchchem. A Comparative Guide to Diethyl Ethoxymethylenemalonate and Other Malonate Derivatives in Synthesis.
- Benchchem. A Comparative Spectroscopic Guide to the Reaction Products of Diethyl Ethoxymethylenemalonate.
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- NIH. Malonates in Cyclocondensation Reactions.
- Vertex AI Search. SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Wikipedia. Gould–Jacobs reaction.
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- Wikipedia. Diethyl malonate.
- MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
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Application Notes & Protocols: The Gould-Jacobs Cyclization of Diethyl (Anilinomethylene)malonate
Abstract
This document provides a detailed technical guide for the intramolecular cyclization of diethyl (anilinomethylene)malonate, a critical step in the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinoline-3-carboxylates.[1][2][3] These quinoline derivatives are valuable precursors for a wide range of biologically active compounds, including antimalarials and antibacterial agents.[4][5][6] This guide outlines both classical thermal and modern microwave-assisted protocols, offering researchers field-proven insights into reaction optimization, mechanistic considerations, and practical execution.
Introduction and Mechanistic Overview
The synthesis of the quinoline ring system is a cornerstone of heterocyclic chemistry, owing to the prevalence of this scaffold in pharmaceuticals and natural products. The Gould-Jacobs reaction, first reported in 1939, provides a reliable pathway to 4-hydroxyquinoline derivatives.[1] The overall process begins with the condensation of an aniline with an alkoxymethylene malonic ester, such as diethyl ethoxymethylenemalonate, to form the key intermediate, diethyl (anilinomethylene)malonate.[2][7]
The pivotal step, and the focus of this guide, is the subsequent intramolecular cyclization of this intermediate. This transformation is an electrocyclic reaction, specifically a thermally-induced 6-electron cyclization, that proceeds via a mechanism akin to a Friedel-Crafts acylation.[1][2] High thermal energy is required to overcome the activation barrier for the ortho-carbon of the aniline ring to attack the ester carbonyl, leading to the formation of the quinoline core and elimination of ethanol. The resulting product, ethyl 4-hydroxyquinoline-3-carboxylate, exists predominantly in its more stable 4-oxo tautomeric form.[2][8]
Reaction Mechanism: Gould-Jacobs Cyclization
Caption: General laboratory workflow for the cyclization and isolation of the product.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
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Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved January 11, 2026, from [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry. (2025, January 15). Gould-Jacobs Reaction Mechanism [Video]. YouTube. [Link]
-
Al-Hiari, Y. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Chemistry, 5(2). [Link]
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Ilkei, V., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4983. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. [Link]
-
PrepChem. (n.d.). Synthesis of diethyl (anilinomethylene)malonate. Retrieved January 11, 2026, from [Link]
-
Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(1), 1-13. [Link]
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- 4. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxyquinoline-3-carboxylic acid ethyl ester [myskinrecipes.com]
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Application Notes & Protocols for the Synthesis of Novel Antifungal Agents Utilizing Dynamic Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates a paradigm shift in our approach to drug discovery. Traditional linear synthesis and screening methodologies are often slow and inefficient in navigating the vast chemical space to identify novel antifungal scaffolds. This guide details the application of Dynamic Combinatorial Chemistry (DCC), a powerful strategy that accelerates the discovery of potent and selective antifungal agents by enabling the in-situ generation and identification of optimal molecular architectures.
Introduction: The Imperative for Novel Antifungal Discovery
Fungal pathogens pose a significant and growing threat to global health, with high mortality rates associated with invasive infections, particularly in immunocompromised individuals. The current antifungal armamentarium is limited to a few major classes of drugs, and resistance to these agents is becoming increasingly prevalent. This critical situation underscores the urgent need for innovative platforms that can expedite the identification of new antifungal compounds with novel mechanisms of action.
Dynamic Combinatorial Chemistry (DCC) offers a compelling solution to this challenge. By employing reversible reactions, DCC allows a library of building blocks to continuously exchange components, leading to a dynamic equilibrium of various assembled molecules. The introduction of a biological target, such as a fungal enzyme or protein, can stabilize the best-binding library member, shifting the equilibrium towards its formation and amplifying its concentration. This target-driven synthesis, also known as adaptive chemistry, enables the rapid identification of potent ligands from a complex mixture.
Key Advantages of Dynamic Combinatorial Chemistry in Antifungal Discovery:
-
Accelerated Hit Identification: Rapidly explores a vast chemical space to identify potent binders.
-
Target-Driven Synthesis: The biological target actively participates in the selection and amplification of its own best inhibitor.
-
Novel Scaffold Discovery: Facilitates the discovery of unique chemical structures that may not be identified through traditional screening methods.
-
Inherent SAR Data: The relative abundance of library members can provide immediate insights into structure-activity relationships.
Foundational Principles of Dynamic Combinatorial Chemistry
DCC is predicated on the use of reversible chemical reactions to generate a library of interconverting molecules. The composition of this Dynamic Combinatorial Library (DCL) is governed by the thermodynamic stability of its members. The introduction of a biomolecular target that selectively binds to one of the library members stabilizes that particular compound, leading to its amplification.
Core Components of a DCC System:
-
Building Blocks: A set of molecular fragments functionalized with reactive groups capable of undergoing reversible reactions.
-
Reversible Reaction: The chemical transformation that connects the building blocks. Common examples include disulfide exchange, imine/oxime/hydrazone formation, and transesterification.
-
Thermodynamic Control: The reaction conditions are chosen to allow the system to reach thermodynamic equilibrium.
-
Target Template: The fungal protein or enzyme that drives the selection process.
Below is a workflow diagram illustrating the principle of target-driven selection in a Dynamic Combinatorial Library.
Caption: Workflow of target-driven amplification in DCC.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the key stages of a DCC-based antifungal discovery campaign.
Protocol 1: Design and Synthesis of a Thiol-Based Dynamic Combinatorial Library
This protocol describes the creation of a DCL based on reversible disulfide bond formation, a robust and widely used reaction in DCC.
Materials:
-
A diverse set of commercially available or synthesized thiol-containing building blocks (e.g., substituted thiophenols, aliphatic thiols, cysteine derivatives).
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Glutathione (reduced and oxidized forms) as a redox buffer.
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Building Block Preparation:
-
Prepare stock solutions of each thiol-containing building block in DMSO at a concentration of 100 mM.
-
Ensure all building blocks are of high purity (>95%) to avoid interference from impurities.
-
-
Library Assembly:
-
In a clean, inert-atmosphere glovebox or using Schlenk techniques, combine equimolar amounts of the thiol building block stock solutions in a glass vial.
-
Add the aqueous buffer to achieve a final concentration of 1-10 mM for each building block.
-
Introduce a redox buffer system (e.g., a 10:1 ratio of reduced to oxidized glutathione) to facilitate disulfide exchange.
-
Gently agitate the mixture at room temperature for 24-48 hours to allow the system to reach equilibrium. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Library Characterization:
-
Analyze the equilibrated DCL using LC-MS to identify the different disulfide-containing library members and their relative concentrations. This provides a baseline for comparison after the introduction of the target.
-
Protocol 2: Target-Driven Selection of Antifungal Hits
This protocol outlines the process of introducing a fungal target protein to the DCL and identifying the amplified inhibitor.
Materials:
-
Equilibrated Dynamic Combinatorial Library (from Protocol 3.1)
-
Purified fungal target protein (e.g., a validated enzyme essential for fungal viability, such as dihydrofolate reductase or chitin synthase). The protein should be in a suitable buffer compatible with the DCL.
-
Control protein (a non-target protein, e.g., Bovine Serum Albumin) to identify non-specific binders.
-
LC-MS instrumentation.
Procedure:
-
Target Incubation:
-
To the equilibrated DCL, add the purified fungal target protein to a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
In a separate vial, add the control protein to an identical DCL sample.
-
Incubate both mixtures at room temperature for a period determined by the kinetics of the reversible reaction and the protein-ligand binding (typically 24-48 hours).
-
-
Analysis of Equilibrium Shift:
-
After incubation, analyze the composition of both the target-containing and control DCLs by LC-MS.
-
Compare the chromatograms of the target-containing DCL, the control DCL, and the initial DCL (without any protein).
-
Identify the library member(s) that show a significant increase in relative peak area in the presence of the fungal target protein but not in the presence of the control protein. This amplified compound is your "hit."
-
-
Hit Confirmation and Deconvolution:
-
Once a hit is identified, its structure needs to be confirmed. This can be done by synthesizing the identified compound through a direct, non-reversible route.
-
The synthesized compound should then be tested for its inhibitory activity against the fungal target protein in a standard biochemical assay to confirm its potency.
-
Protocol 3: In Vitro Antifungal Susceptibility Testing
After a hit has been identified and confirmed, its antifungal activity against whole fungal cells must be evaluated. The following is a standard broth microdilution protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized hit compound.
-
Standard antifungal drugs for comparison (e.g., fluconazole, amphotericin B).
-
Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).
-
RPMI-1640 medium.
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on appropriate agar plates.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
-
Drug Dilution Series:
-
Prepare a stock solution of the hit compound and control drugs in DMSO.
-
Perform a serial two-fold dilution of the compounds in RPMI-1640 medium in a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
-
The inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Data Interpretation and Hit-to-Lead Optimization
The data generated from the DCC screen and subsequent antifungal testing provide a strong foundation for further drug development.
| Parameter | Description | Interpretation |
| Amplification Factor | The ratio of the peak area of a library member in the presence of the target to its peak area in the absence of the target. | A high amplification factor (>2) is a strong indicator of a potent binder. |
| MIC (µg/mL) | The minimum inhibitory concentration of the compound against a specific fungal strain. | A low MIC value indicates high antifungal potency. |
| Selectivity Index | The ratio of the cytotoxic concentration against a mammalian cell line to the MIC against the fungal strain. | A high selectivity index is desirable, indicating low toxicity to host cells. |
The identified hit compound serves as a starting point for lead optimization. Structure-activity relationship (SAR) studies can be conducted by systematically modifying the structure of the hit and evaluating the impact on its antifungal activity and other properties. Computational methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding mode of the hit compound with its target, guiding the design of more potent and selective analogs.
Below is a diagram illustrating a typical hit-to-lead optimization workflow.
Caption: A typical workflow for hit-to-lead optimization.
Conclusion
Dynamic Combinatorial Chemistry represents a powerful and efficient engine for the discovery of novel antifungal agents. By leveraging the principles of molecular recognition and thermodynamic equilibrium, DCC can significantly accelerate the identification of potent and selective inhibitors of essential fungal targets. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to implement this innovative technology in their own drug discovery programs, contributing to the development of the next generation of antifungal therapies.
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-
Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance. National Institutes of Health.
Application Notes & Protocols: The Strategic Use of Diethyl Aminomethylenemalonate Intermediates in the Synthesis of Pyrimidine Derivatives
Introduction: The Central Role of Pyrimidines and the Aminomethylenemalonate Gateway
Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural core of countless therapeutic agents.[1] Their prevalence stems from their structural similarity to the nucleobases of DNA and RNA, allowing them to modulate the activity of enzymes and receptors involved in fundamental cellular processes.[1][2] This has led to their successful application as anticancer, antimicrobial, and antiviral agents.[3][4]
At the heart of many efficient pyrimidine syntheses lies the versatile diethyl aminomethylenemalonate (DEAMM) moiety. While DEAMM itself can be used, it is more commonly generated in situ as a key intermediate. The most prevalent and powerful strategy involves the reaction of primary amines with diethyl ethoxymethylenemalonate (DEEMM), which serves as a highly reactive and adaptable precursor.[5][6] This initial reaction forms a substituted aminomethylenemalonate, an enamine that is perfectly primed for subsequent cyclization to build the pyrimidine ring.
This guide provides an in-depth exploration of this synthetic strategy, moving from core principles to detailed, field-tested protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this robust methodology for the creation of novel pyrimidine-based compounds.
Core Synthetic Principle: The [3+3] Atom Fragment Condensation
The construction of the pyrimidine ring via aminomethylenemalonate intermediates is a classic example of a convergent synthesis, specifically the condensation of a three-carbon (C-C-C) fragment with a three-atom, nitrogen-containing (N-C-N) fragment.[7]
-
The C-C-C Fragment: Diethyl malonate and its derivatives, particularly the highly electrophilic DEEMM, provide the three-carbon backbone. The two ester groups act as activating groups and potential handles for further modification.
-
The N-C-N Fragment: Reagents like amidines, guanidines, or ureas provide the requisite nitrogen-carbon-nitrogen sequence to complete the six-membered heterocyclic ring.[8][9]
This fundamental approach is illustrated below.
Caption: General [3+3] fragment condensation for pyrimidine synthesis.
The Principal Synthetic Pathway via DEEMM
The most reliable and widely used method proceeds in two conceptual steps: the formation of the key enamine intermediate followed by cyclization. This approach is an adaptation of the principles used in the Gould-Jacobs reaction for quinoline synthesis.[10][11]
Step 1: Nucleophilic Substitution to Form the Enamine Intermediate
The synthesis begins with the reaction of a primary amine (R-NH₂) with diethyl ethoxymethylenemalonate (DEEMM). The amine nitrogen acts as a nucleophile, attacking the electron-deficient vinylic carbon of DEEMM and displacing the ethoxy group. This is a highly efficient reaction that typically proceeds under mild conditions to form the diethyl 2-((alkyl/arylamino)methylene)malonate intermediate.[5]
Step 2: Base-Catalyzed Cyclocondensation
The formed enamine intermediate is then treated with an N-C-N reagent, such as guanidine or a substituted amidine, in the presence of a strong base like sodium ethoxide. The base deprotonates the guanidine/amidine, creating a potent nucleophile that attacks one of the ester carbonyls of the malonate intermediate. A subsequent cascade of intramolecular condensation and elimination steps leads to the formation of the stable, aromatic pyrimidine ring.
The detailed workflow is visualized below.
Caption: Workflow for pyrimidine synthesis via a DEEMM-derived intermediate.
Detailed Experimental Protocols
Protocol 1: Conventional Synthesis of 2-Amino-4-hydroxy-5-ethoxycarbonyl-6-phenylpyrimidine
This protocol details a representative synthesis using benzamidine hydrochloride and diethyl malonate, which first forms the necessary C-C-C fragment in situ before cyclization. The principle is directly analogous to using a pre-formed aminomethylenemalonate intermediate.
Materials:
-
Diethyl malonate
-
Benzamidine hydrochloride
-
Sodium metal
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add 100 mL of absolute ethanol. Carefully add 3.91 g (0.17 mol) of sodium metal in small pieces. Caution: The reaction is highly exothermic and produces flammable hydrogen gas; ensure the setup is under an inert atmosphere (e.g., Nitrogen) and properly vented. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.[2]
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 27.23 g (0.17 mol) of diethyl malonate with stirring.[2] Following this, add 26.6 g (0.17 mol) of benzamidine hydrochloride portion-wise to manage any initial exotherm.
-
Condensation Reaction: Heat the reaction mixture to reflux (approx. 78-80°C) with continuous stirring. Maintain the reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume to about one-third using a rotary evaporator.
-
Precipitation: Slowly pour the concentrated reaction mixture into 300 mL of ice-cold deionized water with vigorous stirring. A solid may precipitate.
-
Acidification: While stirring, carefully add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the desired 4-hydroxypyrimidine product to precipitate out of the solution.[2]
-
Purification: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water, followed by a small amount of cold ethanol to remove unreacted starting materials and byproducts.[2]
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Protocol 2: Microwave-Assisted Synthesis of Diethyl 2-((arylamino)methylene)malonates
This protocol focuses on the rapid and efficient synthesis of the key enamine intermediate, which can then be used in a subsequent cyclization step. Microwave irradiation dramatically reduces reaction times and can improve yields.[12]
Materials:
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Substituted aniline (e.g., 4-chloroaniline)
-
5.0 mL high-pressure microwave reaction tube
-
Microwave synthesizer
Procedure:
-
Reagent Addition: Place diethyl ethoxymethylenemalonate (1.0 mmol, 216 mg) and the desired primary amine (e.g., 4-chloroaniline, 0.5 mmol, 64 mg) into a 5.0 mL microwave reaction tube equipped with a magnetic stir bar.[5]
-
Initial Mixing: Close the tube and stir the mixture for 1 hour at room temperature to ensure homogeneity.[5]
-
Microwave Irradiation: Place the reaction tube into the microwave synthesizer. Irradiate the mixture for 30 minutes at 150°C.[5][12] The instrument will automatically control the temperature and pressure.
-
Work-up: After the reaction, cool the tube to room temperature. The resulting mixture is often pure enough for the next step. If purification is needed, the crude product can be purified by column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions & Yields
The following table summarizes typical outcomes for the synthesis of pyrimidine derivatives using malonate-based precursors and various N-C-N fragments.
| C-C-C Precursor | N-C-N Reagent | Key Conditions | Product Type | Reported Yield (%) | Reference |
| Diethyl Ethoxymethylenemalonate + 4-Aminopyrimidine | Methanesulfonic Acid | 130-140°C, 1 hr | Fused Pyrimidine Intermediate | ~55% (as salt) | [13] |
| Diethyl Malonate | N-Methylguanidine | NaOEt, Reflux, 4-6 hrs | 2-(Methylamino)-4,6-pyrimidinediol | Not specified (protocol) | [2] |
| Diethyl Malonate | Formamide | NaOMe, 95°C | 4,6-Dihydroxypyrimidine | 88-91% | [14] |
| Diethyl Ethoxymethylenemalonate + Aniline | Microwave | 250°C, 10 min | 4-Hydroxyquinoline-3-carboxylate | 47% | [12] |
Troubleshooting and Expert Insights
-
Causality of Base Choice: Sodium ethoxide (NaOEt) is the base of choice when ethanol is the solvent. Its use prevents transesterification of the diethyl malonate esters, which would occur if a different alkoxide base (e.g., sodium methoxide) were used. The base must be strong enough to deprotonate the amidine/guanidine to initiate the cyclization.
-
Managing Thermal Cyclization: In Gould-Jacobs type reactions, the final cyclization step often requires high temperatures (e.g., 250°C in Dowtherm).[6][12] This can lead to charring or side reactions. Microwave synthesis offers precise temperature control, minimizing degradation and often leading to cleaner products and higher yields.[12]
-
Purification Strategy: The target pyrimidine derivatives often have low solubility in common organic solvents, especially the 4-hydroxy/4-oxo tautomers. Precipitation by pH adjustment is a highly effective primary purification step.[2] If further purification is needed, recrystallization from solvents like ethanol, DMF, or acetic acid is common.
-
Self-Validating Protocols: A well-executed protocol should yield a product with consistent physical and spectroscopic data (¹H NMR, ¹³C NMR, MS, m.p.). For instance, in the ¹H NMR of an aminomethylenemalonate intermediate, the coupling constant between the NH and the olefinic proton (J ≈ 14 Hz) confirms the expected anti-arrangement.[6] Any significant deviation from expected analytical data indicates the presence of impurities or an incorrect structure, prompting re-evaluation of the reaction or purification steps.
Conclusion
The synthesis of pyrimidine derivatives through diethyl aminomethylenemalonate intermediates, particularly those generated from the highly adaptable precursor DEEMM, represents a robust, versatile, and powerful strategy in medicinal chemistry. By understanding the underlying principles of enamine formation and subsequent cyclocondensation, researchers can efficiently access a vast chemical space of biologically relevant molecules. The adoption of modern techniques like microwave-assisted synthesis further enhances the efficiency of this cornerstone reaction, accelerating the discovery and development of novel therapeutic agents.
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Application Notes & Protocols: Green Chemistry Approaches to Diethyl Aminomethylenemalonate Synthesis
Abstract
Diethyl aminomethylenemalonate (DEAMM) and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and heterocyclic compounds. Traditional synthetic routes, while effective, often rely on volatile organic solvents, harsh catalysts, and energy-intensive conditions, posing environmental and economic challenges. This guide provides an in-depth exploration of green chemistry methodologies designed to mitigate these issues. We will delve into solvent-free, microwave-assisted, and ultrasound-promoted synthetic strategies. Each section offers a detailed analysis of the causality behind the experimental choices, step-by-step protocols, and a quantitative assessment of their environmental performance using established green chemistry metrics. This document is intended for researchers, chemists, and drug development professionals seeking to implement more sustainable and efficient synthetic practices in their laboratories.
The Imperative for Greener Synthesis of DEAMM
Diethyl aminomethylenemalonate is a versatile building block, primarily synthesized from the reaction of an amine with diethyl ethoxymethylenemalonate (DEEMM) or a similar reactive malonate derivative.[1][2] Its utility in constructing nitrogen-containing heterocycles makes it a valuable precursor in medicinal chemistry.
The classical approach often involves heating the reactants in a suitable solvent, which, while functional, presents several drawbacks from a green chemistry perspective:
-
Solvent Waste: The use of organic solvents contributes significantly to chemical waste, requiring costly and energy-intensive disposal or recycling processes.
-
Energy Consumption: Conventional heating methods often require prolonged reaction times, leading to high energy consumption.
-
Atom Economy: While the core reaction is a condensation that can be highly atom-economical, the overall process efficiency can be diminished by side reactions or complex purification steps.
Adopting green chemistry principles offers a pathway to address these limitations, focusing on maximizing efficiency while minimizing environmental impact.[3][4] This guide will focus on practical, field-proven green alternatives that enhance sustainability without compromising chemical yield or purity.
Foundational Green Synthetic Strategies
We will explore three primary green chemistry approaches that have demonstrated significant success in the synthesis of DEAMM and related compounds: solvent-free synthesis, microwave-assisted synthesis, and ultrasound-assisted synthesis.
Solvent-Free (Neat) Synthesis
Causality & Rationale: The elimination of solvents is a cornerstone of green chemistry. By conducting reactions "neat" (without a solvent), we can dramatically reduce the Environmental Factor (E-Factor) of a process.[5] This approach simplifies product isolation, reduces waste treatment costs, and minimizes worker exposure to potentially hazardous chemicals. For the synthesis of DEAMM, where one reactant is often a liquid, the reaction can proceed efficiently by simply mixing the coreactants and applying energy.
Experimental Protocol: Catalyst-Free, Solvent-Free Thermal Synthesis of Diethyl (anilinomethylene)malonate
This protocol is adapted from a well-established, straightforward procedure that relies on the intrinsic reactivity of the starting materials.[6]
-
Reagent Preparation: In a 250 mL round-bottom flask, combine freshly distilled aniline (46.5 g, 0.5 mol) and diethyl ethoxymethylenemalonate (108 g, 0.5 mol).
-
Reaction Setup: Equip the flask with a magnetic stirrer and a condenser (primarily for safety and to prevent loss of reactants, though little solvent is present).
-
Thermal Conditions: Place the flask on a steam bath or in a heating mantle and heat the mixture for two hours with continuous stirring. The reaction mixture will become homogeneous as the reactants melt and react.
-
Work-up and Isolation: After the heating period, connect the flask to a rotary evaporator. Apply vacuum to remove the ethanol formed during the reaction.
-
Product Characterization: The resulting product, diethyl (anilinomethylene)malonate, will solidify upon cooling. The reported melting point is 48°C.[6] Further purification can be achieved by recrystallization if necessary.
Microwave-Assisted Synthesis
Causality & Rationale: Microwave irradiation has emerged as a powerful tool in green synthesis.[7][8] Unlike conventional heating which relies on conduction and convection, microwaves directly heat the reaction mixture through dielectric heating. This results in rapid, uniform, and highly efficient energy transfer, often leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced purity by minimizing side-product formation.[9][10]
Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate
This protocol is based on a reported microwave-assisted procedure that exemplifies the benefits of this technology.[11]
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 4-chloroaniline (127.5 mg, 1.0 mmol) and diethyl ethoxymethylenemalonate (DEEMM) (216.2 mg, 1.0 mmol).
-
Reaction Setup: Seal the vial with a cap. Place the vial inside the cavity of a dedicated laboratory microwave reactor.
-
Microwave Parameters: Program the microwave reactor to heat the mixture to 120°C and hold at this temperature for 10 minutes. Ensure the power setting is sufficient to maintain the target temperature (e.g., 300W with temperature control).
-
Work-up and Isolation: After the irradiation is complete, allow the vial to cool to room temperature. The crude product is often of high purity and may solidify upon cooling.
-
Purification: If necessary, the product can be purified by recrystallization from a minimal amount of ethanol to yield the pure product. The reported yield for this specific reaction is 95%.[11]
Ultrasound-Assisted Synthesis
Causality & Rationale: Sonochemistry, the application of ultrasound to chemical reactions, provides a green alternative energy source.[12][13] The process works through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, creating microenvironments that dramatically accelerate reaction rates and enhance mass transfer.[14] This allows many reactions to proceed at lower bulk temperatures and in shorter times, reducing overall energy consumption.
General Protocol: Ultrasound-Assisted Synthesis of DEAMM Derivatives
While a specific protocol for DEAMM is not widely published, the following general procedure, adapted from ultrasound-assisted syntheses of other nitrogen-containing heterocycles, serves as a robust starting point.[15][16]
-
Reagent Preparation: In a thick-walled glass reaction vessel, dissolve the starting amine (1.0 mmol) and diethyl ethoxymethylenemalonate (1.0 mmol) in a minimal amount of a high-boiling point, green solvent like ethanol or even water, if reactant solubility permits.
-
Reaction Setup: Place the vessel in an ultrasonic cleaning bath. The water level in the bath should be adjusted to match the level of the reaction mixture in the vessel for maximum energy transmission.
-
Sonication: Turn on the ultrasound bath (a typical frequency is 35-40 kHz). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 30-60 minutes. Maintain the bath temperature with cold water if necessary to prevent excessive heating.
-
Work-up and Isolation: Once the reaction is complete, transfer the mixture to a beaker. If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization.
Quantifying "Greenness": A Comparative Analysis
To objectively evaluate these methodologies, we must apply quantitative green chemistry metrics. These metrics move beyond simple percentage yield to provide a holistic view of a process's efficiency and environmental impact.[17][18]
-
Atom Economy (AE): Measures the efficiency of a reaction in converting reactant atoms to product atoms. For the condensation of an amine (R-NH₂) with DEEMM to form DEAMM, the only byproduct is ethanol.
-
Formula:AE = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100%
-
-
Environmental Factor (E-Factor): Measures the total waste produced per unit of product. A lower E-Factor is better.[3]
-
Formula:E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
-
-
Reaction Mass Efficiency (RME): Provides a more realistic mass balance by incorporating the reaction yield and stoichiometry.[5]
-
Formula:RME = (Mass of Product / Total Mass of Reactants) x 100%
-
Table 1: Comparative Analysis of Synthetic Methods for Diethyl (anilinomethylene)malonate
| Metric | Conventional Thermal[6] | Microwave (Solvent-Free)[11] | Ultrasound (Hypothetical) |
| Solvent | None (or minimal for workup) | None | Ethanol (minimal) |
| Catalyst | None | None | None |
| Energy Source | Steam Bath / Heating Mantle | Microwave Irradiation | Ultrasonic Bath |
| Reaction Time | 2 hours | 10 minutes | ~45 minutes |
| Typical Yield | High (not specified) | 95% | ~90% (estimated) |
| Atom Economy (AE) | 84.5% | 84.5% | 84.5% |
| Reaction Mass Eff. (RME) | ~80% (assuming 95% yield) | 80.3% | ~76% |
| E-Factor (Process) ¹ | > 1.0 | ~0.24 | ~0.5 (estimated) |
¹ E-Factor calculation assumes workup/purification with 2 mL of solvent per gram of product for conventional/ultrasound methods. The primary waste is ethanol byproduct and purification solvent.
Conclusion and Future Perspectives
The adoption of green chemistry principles offers significant advantages for the synthesis of diethyl aminomethylenemalonate and its derivatives. Solvent-free and microwave-assisted methods, in particular, provide exceptionally efficient, rapid, and clean routes to these valuable intermediates, drastically reducing reaction times and waste generation.[11] Ultrasound-assisted synthesis also presents a promising, energy-efficient alternative.
By moving away from traditional solvent-based, long-duration heating methods, researchers and manufacturers can not only improve their environmental footprint but also enhance process efficiency and reduce operational costs. The protocols and analyses presented here provide a practical framework for implementing these greener alternatives in the laboratory and beyond. Future research may focus on integrating these techniques with flow chemistry systems for continuous, scalable, and even more efficient production.
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The Alchemist's Blueprint: One-Pot Synthesis of Heterocyclic Compounds from Diaminomaleonitrile (DAMN)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Diaminomaleonitrile in Heterocyclic Synthesis
In the landscape of modern organic synthesis and drug discovery, the quest for efficient and versatile molecular building blocks is paramount. Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, has emerged as a cornerstone synthon for the construction of a diverse array of heterocyclic compounds.[1][2] Its unique structural motif, featuring two amino and two nitrile groups on a C=C backbone, imparts a rich and tunable reactivity profile.[3] This, combined with its affordability and ready availability, makes DAMN a highly strategic starting material for generating molecular complexity.[2][4]
This application note provides a comprehensive guide to the one-pot synthesis of various key heterocyclic scaffolds from DAMN. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and illustrate the strategic advantages of these methodologies for rapid library synthesis and drug development programs. The reactivity of DAMN is often compared to that of o-phenylenediamine, highlighting its utility in constructing fused heterocyclic systems.[1][2]
The Power of One-Pot Synthesis: Efficiency and Atom Economy
One-pot syntheses and multicomponent reactions (MCRs) represent a paradigm shift in synthetic chemistry, moving away from traditional, stepwise approaches.[5] By combining multiple reaction steps in a single vessel without the isolation of intermediates, these methods offer significant advantages:
-
Increased Efficiency: Reduced reaction times and simplified workup procedures.
-
Enhanced Atom Economy: Minimization of waste by incorporating most or all of the atoms from the starting materials into the final product.
-
Reduced Environmental Impact: Lower consumption of solvents and energy.
-
Rapid Access to Molecular Diversity: Facile generation of compound libraries by varying the starting components.[6]
DAMN is an exemplary substrate for one-pot reactions, readily participating in cascades of condensation, cyclization, and rearrangement reactions to afford a wide spectrum of heterocyclic frameworks.[7][8]
I. Synthesis of Substituted Pyrazines: A Gateway to Bioactive Molecules
Pyrazine derivatives are integral components of numerous pharmaceuticals, agrochemicals, and flavorings.[9][10] The reaction of DAMN with 1,2-dicarbonyl compounds provides a direct and efficient route to highly substituted 2,3-dicyanopyrazines.
Mechanistic Rationale
The synthesis proceeds via a tandem condensation-cyclization-oxidation sequence. The initial step involves the condensation of the amino groups of DAMN with the dicarbonyl compound to form a dihydropyrazine intermediate. Subsequent oxidation, often occurring in situ, leads to the aromatic pyrazine ring.[10]
Caption: General workflow for the synthesis of pyrazines from DAMN.
Application Protocol: One-Pot Synthesis of 2,3-Dicyano-5,6-diphenylpyrazine
This protocol details a microwave-assisted one-pot synthesis, which often leads to significantly reduced reaction times and improved yields.[11]
Materials:
-
Diaminomaleonitrile (DAMN)
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a microwave-safe reaction vessel, combine diaminomaleonitrile (1.0 mmol), benzil (1.0 mmol), and ethanol (5 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 10-15 minutes.
-
After cooling, the product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2,3-dicyano-5,6-diphenylpyrazine.
Data Summary:
| Reactant 1 | Reactant 2 | Conditions | Yield |
| DAMN | Benzil | Microwave, 120 °C, 15 min | >90% |
| DAMN | Glyoxal | Reflux in Ethanol | Moderate |
| DAMN | 2,3-Butanedione | Reflux in Ethanol | Good |
II. Synthesis of Functionalized Imidazoles: Core Scaffolds in Medicinal Chemistry
The imidazole ring is a privileged structure in medicinal chemistry, found in numerous clinically used drugs.[12][13] DAMN serves as a versatile precursor for the synthesis of highly functionalized imidazoles.
Mechanistic Considerations
The synthesis of 2-aryl-4,5-dicyanoimidazoles from DAMN and aromatic aldehydes typically involves an oxidative cyclization pathway. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to afford the aromatic imidazole ring.[12]
Caption: Pathway for imidazole synthesis from DAMN and aldehydes.
Application Protocol: Solvent-Free Synthesis of 2-(4-Chlorophenyl)-4,5-dicyanoimidazole
This protocol highlights a green chemistry approach, avoiding the use of solvents and employing a readily available oxidizing agent.[12]
Materials:
-
Diaminomaleonitrile (DAMN)
-
4-Chlorobenzaldehyde
-
Cerium (IV) ammonium nitrate (CAN)
-
Nitric acid (catalytic)
Procedure:
-
In a round-bottom flask, thoroughly mix diaminomaleonitrile (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol).
-
Add cerium (IV) ammonium nitrate (0.05 eq) and a catalytic amount of nitric acid (0.4 eq).
-
Heat the reaction mixture at 120 °C for 30-60 minutes with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary:
| Aldehyde | Oxidant System | Conditions | Yield |
| 4-Chlorobenzaldehyde | CAN / HNO₃ | 120 °C, Solvent-free | High |
| Benzaldehyde | CAN / HNO₃ | 120 °C, Solvent-free | High |
| 4-Methoxybenzaldehyde | CAN / HNO₃ | 120 °C, Solvent-free | High |
III. Synthesis of Purines: Building Blocks of Life
Purines are fundamental components of nucleic acids and play a central role in various metabolic processes.[14][15] DAMN is a key precursor in several synthetic routes to purine derivatives, often involving the initial formation of an imidazole intermediate.[6][16]
Mechanistic Overview
A common strategy for purine synthesis from DAMN involves a multicomponent reaction to first construct a 5-aminoimidazole-4-carbonitrile derivative.[6] This intermediate can then be cyclized with a one-carbon source, such as formamide or triethyl orthoformate, to form the purine ring system.[7][17]
Sources
- 1. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. nbinno.com [nbinno.com]
- 4. Recent Developments in the Chemistry of Diaminomaleonitrile: Ingenta Connect [ingentaconnect.com]
- 5. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. ijbpas.com [ijbpas.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 16. Molecular mechanism of diaminomaleonitrile to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Diethyl Aminomethylenemalonate in the Synthesis of Antimalarial Agents
Introduction: The Strategic Importance of the Quinoline Core and Diethyl Aminomethylenemalonate (DEAMM)
Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant strains of Plasmodium falciparum[1][2]. The quinoline ring system is a cornerstone in the arsenal of antimalarial therapeutics, forming the structural backbone of pivotal drugs like chloroquine, quinine, and mefloquine[1][3][4][5]. These agents have historically been effective, with their mechanism of action often linked to the disruption of hemoglobin digestion in the parasite's food vacuole, leading to a toxic buildup of heme[1]. The enduring relevance of the quinoline scaffold necessitates the continuous development of novel synthetic routes and analogues to counteract resistance[6][7].
Diethyl aminomethylenemalonate (DEAMM), and its closely related precursor diethyl ethoxymethylenemalonate (DEEM), are highly versatile C3 synthons that serve as critical starting materials in the construction of the 4-hydroxyquinoline core. This framework is a key intermediate in the synthesis of numerous antimalarial agents. The strategic application of DEAMM, particularly through the Gould-Jacobs reaction, provides a reliable and adaptable method for accessing these vital heterocyclic structures[8][9][10].
This guide provides an in-depth exploration of the application of diethyl aminomethylenemalonate in the synthesis of quinoline-based antimalarial agents. We will delve into the mechanistic underpinnings of the key reactions, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices to empower researchers in drug discovery and development.
Part 1: The Gould-Jacobs Reaction: A Cornerstone in 4-Hydroxyquinoline Synthesis
The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines from anilines and a malonic ester derivative like DEAMM or DEEM[8][9][10][11]. The reaction proceeds through a sequence of condensation, thermal cyclization, saponification, and decarboxylation.
Mechanistic Insights: Understanding the "Why"
The elegance of the Gould-Jacobs reaction lies in its sequential bond-forming strategy to construct the bicyclic quinoline system. Understanding the mechanism is crucial for optimizing reaction conditions and adapting the protocol for various substituted anilines.
Step 1: Condensation - Formation of the Anilinomethylenemalonate Intermediate The synthesis begins with the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), leading to the formation of diethyl anilinomethylenemalonate. This step is essentially a vinylogous nucleophilic substitution.
Step 2: Thermal Cyclization - Building the Quinoline Core The intermediate undergoes a thermally induced intramolecular cyclization. This high-temperature step is the key ring-forming reaction, creating the pyridinone ring fused to the benzene ring of the initial aniline. This cyclization is a 6-electron process[8][9].
Step 3 & 4: Saponification and Decarboxylation - Unveiling the 4-Hydroxyquinoline The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then saponified (hydrolyzed) to the corresponding carboxylic acid, followed by decarboxylation upon heating to yield the final 4-hydroxyquinoline product[8][12][13].
Below is a visual representation of the Gould-Jacobs reaction mechanism.
Caption: Mechanism of the Gould-Jacobs Reaction.
Part 2: Synthesis Protocol for a Key Chloroquine Precursor: 7-Chloro-4-hydroxyquinoline
This protocol details the synthesis of 7-chloro-4-hydroxyquinoline, a crucial intermediate in the production of the antimalarial drug chloroquine, starting from 3-chloroaniline and diethyl ethoxymethylenemalonate[12][14].
Materials and Reagents
-
3-Chloroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water (distilled)
Step-by-Step Experimental Protocol
Step 1: Synthesis of Diethyl [(3-chlorophenyl)amino]methylenemalonate [12]
-
In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline and a slight molar excess of diethyl ethoxymethylenemalonate.
-
Heat the mixture gently (e.g., on a steam bath or in a water bath at 80-100°C) for 1-2 hours. The reaction is often performed neat (without solvent).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool. The product, diethyl [(3-chlorophenyl)amino]methylenemalonate, may crystallize upon cooling or can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Causality Insight: The initial condensation is driven by the nucleophilicity of the aniline nitrogen and the electrophilic nature of the double bond in DEEM. Gentle heating facilitates the reaction rate.
Step 2: Thermal Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate [12][14]
-
In a high-boiling point solvent like diphenyl ether, dissolve the diethyl [(3-chlorophenyl)amino]methylenemalonate from the previous step.
-
Heat the solution to a high temperature (typically 240-260°C) and maintain it for a short period (e.g., 15-30 minutes).
-
Monitor the cyclization by TLC.
-
Allow the reaction mixture to cool. The product will often precipitate from the diphenyl ether and can be collected by filtration. Wash the collected solid with a non-polar solvent like hexane to remove residual diphenyl ether.
Causality Insight: The high temperature provides the necessary activation energy for the intramolecular 6-electron cyclization. Diphenyl ether is used as a solvent due to its high boiling point and chemical inertness under these conditions.
Step 3: Saponification to 7-chloro-4-hydroxyquinoline-3-carboxylic acid [12]
-
Suspend the crude ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed. The progress can be monitored by the dissolution of the solid starting material.
-
Cool the reaction mixture and acidify with hydrochloric acid. The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration and wash with water.
Causality Insight: The basic conditions promote the hydrolysis of the ester to the carboxylate salt, which is soluble in the aqueous base. Subsequent acidification protonates the carboxylate and the 4-hydroxyl group, causing the less soluble carboxylic acid to precipitate.
Step 4: Decarboxylation to 7-chloro-4-hydroxyquinoline [12]
-
Place the dried 7-chloro-4-hydroxyquinoline-3-carboxylic acid in a suitable flask.
-
Heat the solid to a temperature above its melting point (typically 250-270°C). Carbon dioxide will be evolved.
-
Continue heating until the gas evolution ceases.
-
The resulting solid is the desired 7-chloro-4-hydroxyquinoline. It can be purified by recrystallization.
Causality Insight: The high temperature provides the energy to overcome the activation barrier for the elimination of CO2 from the carboxylic acid, a common reaction for β-keto acids and their vinylogous analogues.
The overall synthetic workflow is depicted below.
Caption: Synthetic Workflow for 7-chloro-4-hydroxyquinoline.
Part 3: From Intermediate to Active Pharmaceutical Ingredient (API)
The 7-chloro-4-hydroxyquinoline synthesized is a versatile precursor. To convert it into an active antimalarial agent like chloroquine, further chemical modifications are necessary.
Synthesis of 4,7-dichloroquinoline
The hydroxyl group at the 4-position can be converted to a chlorine atom, a better leaving group for subsequent nucleophilic substitution.
-
Chlorination: Treat 7-chloro-4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃)[11][12]. This reaction typically proceeds at elevated temperatures. The product, 4,7-dichloroquinoline, is a key building block for many 4-aminoquinoline antimalarials.
Synthesis of Chloroquine
-
Condensation: 4,7-dichloroquinoline is then reacted with 4-diethylamino-1-methylbutylamine (novaldiamine)[12][15]. The primary amino group of the side chain displaces the chlorine atom at the 4-position of the quinoline ring in a nucleophilic aromatic substitution reaction to yield chloroquine. This reaction is typically carried out at high temperatures[12].
The final steps to synthesize chloroquine are illustrated in the following diagram.
Caption: Final Steps in the Synthesis of Chloroquine.
Part 4: Data Summary and Broader Applications
The versatility of the Gould-Jacobs reaction allows for the synthesis of a wide range of substituted 4-hydroxyquinolines by simply varying the starting aniline. This modularity is a key advantage in the development of new antimalarial agents to combat drug resistance.
| Starting Aniline | Key Intermediate | Potential Antimalarial Class |
| 3-Chloroaniline | 7-Chloro-4-hydroxyquinoline | 4-Aminoquinolines (e.g., Chloroquine)[12] |
| Aniline | 4-Hydroxyquinoline | Core structure for various quinoline derivatives |
| 3-Trifluoromethylaniline | 7-Trifluoromethyl-4-hydroxyquinoline | Analogues of Mefloquine |
| 3,4-Dichloroaniline | 6,7-Dichloro-4-hydroxyquinoline | Novel substituted quinolines |
Conclusion
Diethyl aminomethylenemalonate and its precursors are indispensable reagents in the synthesis of the quinoline core, a privileged scaffold in antimalarial drug discovery. The Gould-Jacobs reaction provides a reliable and adaptable platform for the construction of 4-hydroxyquinolines, which are key intermediates for a multitude of antimalarial agents. A thorough understanding of the reaction mechanism and the rationale behind the experimental protocols, as detailed in these notes, is paramount for researchers aiming to develop the next generation of therapies to combat malaria. The ability to systematically modify the quinoline core through this synthetic route offers a powerful tool in the ongoing fight against drug-resistant malaria.
References
- Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (n.d.). Google Books.
- Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed.
- Antimalarial Drugs with Quinoline Nucleus and Analogs. (n.d.). ResearchGate.
- A Review on the Importance of the Quinoline Ring in the Preparation of New Antimalarial Drugs. (2023, January 21). TRIDHA Scholars.
- A brief history of quinoline as antimalarial agents. (2025, August 6). ResearchGate.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
- Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013, March 13). MDPI.
- Gould–Jacobs reaction. (n.d.). Wikipedia.
- Gould–Jacobs reaction. (n.d.). Wikiwand.
- CHLOROQUINE synthesis. (n.d.). ChemicalBook.
- Gould–Jacobs reaction | Request PDF. (n.d.). ResearchGate.
- Gould-Jacobs-reactie. (n.d.). Wikipedia.
- Synthesis of isoquinolones by visible-light-induced deaminative [4+2] annulation reactions. (n.d.). Chemical Communications (RSC Publishing).
- Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites. (2019, March 7). Wiley Online Library.
- Antimalarial Drugs.pptx. (n.d.). Slideshare.
- Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid | Request PDF. (2025, August 7). ResearchGate.
- Chloroquine. (n.d.).
- Gould-Jacobs Reaction. (n.d.).
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI.
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resis. (2015, October 16). CUNY Academic Works.
- Malonates in Cyclocondensation Reactions. (n.d.). PMC - NIH.
- SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS†. (2001, May 14).
- Synthesis and antimalarial effects of 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl] -6-alkylphenols and their N omega-oxides. (n.d.). PubMed.
- Synthesis of diethyl (3-methoxycarbonyl-4-methylthienyl)aminomethylenemalonate. (n.d.).
- Synthesis of Deuterated Endochin-Like Quinolones. (2024, May 15). PubMed - NIH.
- Scheme 5. Reaction of Diethyl Malonate with Bromide 10 a. (n.d.). ResearchGate.
- Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (n.d.). MDPI.
- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (n.d.). PMC.
- The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (n.d.). PMC - NIH.
- An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. (n.d.). PMC - NIH.
- Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020, November 20). PMC - NIH.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Recent developments in antimalarial activities of 4-aminoquinoline derivatives. (2023, May 18). MalariaWorld.
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- 2. Synthesis of Deuterated Endochin-Like Quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tridhascholars.org [tridhascholars.org]
- 7. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 10. Gould-Jacobs Reaction [drugfuture.com]
- 11. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Antimalarial Drugs.pptx [slideshare.net]
Application Note: Streamlining Heterocycle Synthesis on Solid Support Using Diethyl Aminomethylenemalonate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of diethyl aminomethylenemalonate as a versatile building block in solid-phase organic synthesis (SPOS). Primarily targeting researchers in medicinal chemistry and drug development, this document elucidates the core principles, mechanistic pathways, and practical execution of synthetic strategies to construct diverse heterocyclic scaffolds. By leveraging the unique reactivity of diethyl aminomethylenemalonate on a solid support, laboratories can accelerate the generation of small molecule libraries with high purity and efficiency.
Introduction: The Strategic Advantage of Diethyl Aminomethylenemalonate in SPOS
The synthesis of heterocyclic compounds remains a cornerstone of modern drug discovery, with these scaffolds forming the core of countless therapeutic agents. Solid-phase synthesis offers a powerful platform for the rapid assembly and purification of compound libraries.[1][2] Diethyl aminomethylenemalonate is a particularly valuable reagent in this context. Its trifunctional nature—encompassing a nucleophilic amine, a reactive enamine double bond, and two ester functionalities—provides a rich chemical handle for a variety of cyclization and derivatization reactions.
This application note will detail a robust protocol for the synthesis of 4-quinolone derivatives, a privileged scaffold in medicinal chemistry, using a solid-phase approach with diethyl aminomethylenemalonate as a key synthon.
Principles and Mechanistic Insights
The utility of diethyl aminomethylenemalonate in this protocol hinges on two primary reaction types: nucleophilic substitution at the enamine carbon and subsequent intramolecular cyclization. The overall workflow is designed to build a molecular scaffold step-by-step on an insoluble resin support, with excess reagents and by-products being easily removed by simple filtration and washing.[3][4]
Key Reaction Steps:
-
Immobilization: An appropriate N-protected amino acid is anchored to a solid support, typically a Wang or 2-Chlorotrityl chloride resin.[4][5] The choice of resin is critical, as it dictates the cleavage conditions required to release the final product.[5]
-
Acylation: The immobilized amino acid is acylated with a substituted benzoic acid. This step introduces one of the key fragments of the target quinolone.
-
Deprotection: The amine protecting group (e.g., Fmoc) is removed to reveal a free amine on the resin-bound intermediate.
-
Condensation with Diethyl Aminomethylenemalonate: The free amine undergoes a condensation reaction with diethyl ethoxymethylenemalonate (a common precursor) or a related activated species to form a resin-bound enamine, which is structurally analogous to using diethyl aminomethylenemalonate directly.
-
Cyclization and Cleavage: Treatment with a strong acid, such as trifluoroacetic acid (TFA), simultaneously induces intramolecular cyclization to form the quinolone ring and cleaves the molecule from the solid support.
This sequence allows for the introduction of diversity at multiple points in the synthesis, making it ideal for library generation.
Resin Selection and Linker Strategy
The choice of solid support is paramount for a successful solid-phase synthesis campaign. The linker, which connects the growing molecule to the insoluble resin, must be stable to all reaction conditions until the final cleavage step.
| Resin Type | Linker Chemistry | Cleavage Conditions | Advantages | Considerations |
| Wang Resin | p-Alkoxybenzyl alcohol | Strong Acid (e.g., 95% TFA) | Good stability for many reaction types; widely used for synthesis of carboxylic acids. | Can be sensitive to some strongly acidic or basic reagents used during synthesis. |
| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Very Mild Acid (e.g., 1-5% TFA in DCM, or acetic acid)[5] | Allows for cleavage while keeping acid-labile side-chain protecting groups intact.[5][6] | Highly moisture-sensitive; requires anhydrous conditions for loading.[4] |
| Rink Amide Resin | Fmoc-protected amino-functionalized linker | Strong Acid (e.g., 95% TFA) | Ideal for the synthesis of carboxamides; cleavage directly yields the amide product.[1][7] | Requires an initial Fmoc-deprotection step before coupling the first building block. |
For the synthesis of 4-quinolone carboxylic acids, Wang resin is a suitable and cost-effective choice.
Detailed Experimental Protocols
This section provides a step-by-step guide for the synthesis of a 4-quinolone library on Wang resin.
Protocol 4.1: Loading of the First Amino Acid onto Wang Resin
-
Resin Swelling: Place Wang resin (1.0 g, 1.0 mmol/g loading capacity) in a solid-phase reaction vessel.[3] Swell the resin in dichloromethane (DCM, 10 mL) for 30 minutes, followed by dimethylformamide (DMF, 10 mL) for 30 minutes.[6][8] Drain the solvent.
-
Activation of Amino Acid: In a separate vial, dissolve Fmoc-protected amino acid (3.0 mmol), HOBt (3.0 mmol), and DIC (3.0 mmol) in DMF (5 mL). Allow the mixture to pre-activate for 10 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride (1 mL) and DIPEA (1 mL) in DMF (8 mL) for 30 minutes. Wash as described in step 4.
-
Drying: Dry the resin under high vacuum for several hours. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small sample and measuring the absorbance of the dibenzofulvene-piperidine adduct.
Protocol 4.2: Synthesis of the Resin-Bound Quinolone Precursor
This protocol assumes a starting point of 1.0 g of the amino acid-loaded resin from Protocol 4.1.
-
Fmoc Deprotection:
-
Swell the resin in DMF (10 mL) for 30 minutes.
-
Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.[9] Drain.
-
Repeat the treatment with 20% piperidine in DMF (10 mL) for an additional 20 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.
-
Verification Step: Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) indicates the presence of a free primary amine.[7]
-
-
Acylation with a Substituted Benzoic Acid:
-
Swell the deprotected resin in DMF (10 mL).
-
In a separate vial, dissolve the desired substituted benzoic acid (3.0 mmol), HATU (2.9 mmol), and DIPEA (6.0 mmol) in DMF (5 mL).
-
Add the activated acid solution to the resin and agitate for 4 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Verification Step: A Kaiser test should now be negative (colorless or yellow beads), indicating complete acylation of the amine.
-
-
Condensation Reaction:
-
Swell the acylated resin in DMF (10 mL).
-
Add diethyl ethoxymethylenemalonate (5.0 mmol) and agitate the mixture at 60°C for 12 hours. (Note: This is a key step where the aminomethylenemalonate moiety is formed in situ).
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under high vacuum.
-
Diagram of the Synthetic Workflow
Caption: Solid-phase synthesis workflow for 4-quinolone derivatives.
Protocol 4.3: Cleavage and Product Isolation
-
Preparation: Place the dried resin (approx. 1.0 g) in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[1] Add 10 mL of this cocktail to the resin.
-
Causality: TIS and water act as scavengers to trap reactive cations generated during cleavage, preventing side reactions with sensitive functional groups on the product.
-
-
Reaction: Agitate the slurry at room temperature for 2-3 hours.
-
Isolation: Filter the resin and collect the filtrate. Wash the resin with an additional 2 mL of fresh TFA. Combine the filtrates.
-
Precipitation: Reduce the volume of the filtrate under a stream of nitrogen. Add cold diethyl ether (30-40 mL) to precipitate the crude product.[6]
-
Purification: Centrifuge the mixture, decant the ether, and wash the solid pellet with cold ether two more times. Dry the crude product under vacuum.
-
Analysis: Analyze the final product by HPLC and Mass Spectrometry to determine purity and confirm identity. Further purification can be achieved by preparative HPLC if necessary.
Summary and Outlook
The protocols outlined in this guide demonstrate the effective use of diethyl aminomethylenemalonate (via its ethoxy precursor) as a powerful tool for the solid-phase synthesis of 4-quinolone scaffolds. By systematically applying the principles of resin selection, controlled reaction cycles, and efficient cleavage, researchers can rapidly generate libraries of complex heterocycles for screening in drug discovery programs. The inherent flexibility of this method allows for the introduction of diverse substituents, providing a robust platform for structure-activity relationship (SAR) studies.
References
- MDPI. (n.d.). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.
- Methods and protocols of modern solid phase peptide synthesis. (2014, June 13).
- Yokum, T. S., Alsina, J., & Barany, G. (2000). Solid-phase syntheses of heterocycles containing the 2-aminothiophenol moiety. Journal of Combinatorial Chemistry, 2(3), 282-292.
- ResearchGate. (n.d.). Solid-Phase Synthesis of Heterocycles in Practice | Request PDF.
- Filo. (2025, November 24). Synthesis of Heterocycles by Diethyl Malonate.
- Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- ChemicalBook. (n.d.). Application of Diethyl malonate.
- NIH. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
- The Werner Lab. (2016, December 14). Manual Solid Phase Peptide Synthesis Protocol.
- Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- Walsh Medical Media. (2013, November 29). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
- Organic Syntheses. (n.d.). diethyl methylenemalonate.
- AAPPTEC. (n.d.). Peptide Synthesis Resins.
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- 5. peptide.com [peptide.com]
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- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advancing the Synthesis of Diaminomaleonitrile (DAMM) Derivatives with Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Diaminomaleonitrile (DAMM) as a Synthetic Building Block
Diaminomaleonitrile (DAMM), a tetramer of hydrogen cyanide, is a highly versatile and economically significant building block in modern organic synthesis.[1][2][3] Its unique structure, featuring two amino and two nitrile groups on a C4 backbone, provides a rich platform for the construction of a diverse array of nitrogen-containing heterocycles.[1][2][3] These DAMM-derived scaffolds are of paramount importance in the pharmaceutical, agrochemical, and materials science industries, forming the core of numerous active pharmaceutical ingredients (APIs), pesticides, and functional dyes.[3] The inherent reactivity of DAMM allows for its transformation into valuable heterocyclic systems such as pyrazines, imidazoles, and purines.
The Bottlenecks of Traditional Batch Synthesis for DAMM Derivatives
Despite its utility, the synthesis of DAMM derivatives in traditional batch reactors presents several significant challenges that can impede safety, scalability, and efficiency.
-
Safety Hazards: DAMM is a toxic compound and should be handled with appropriate personal protective equipment.[4][5][6] Reactions involving DAMM can be highly exothermic, posing a risk of thermal runaway in large-scale batch processes.[7][8][9][10][11] The potential for rapid heat and gas evolution can lead to dangerous pressure build-up in a closed system. Furthermore, DAMM is sensitive to prolonged exposure to air and light, which can lead to degradation and the formation of impurities.[1][2][12]
-
Scalability Issues: The scale-up of batch reactions involving DAMM is often non-linear and problematic. The poor surface-area-to-volume ratio in large reactors can lead to inefficient heat transfer, making temperature control difficult and exacerbating the risk of exothermic events.[7] This can result in localized "hot spots" that promote side reactions and decrease the overall yield and purity of the desired product.
-
Selectivity and Yield Limitations: The complex reactivity of DAMM can lead to the formation of multiple products. In a batch environment, achieving high selectivity for the desired derivative can be challenging due to difficulties in maintaining precise control over reaction parameters such as temperature, mixing, and reagent addition. This often results in lower yields and the need for extensive and costly purification steps.
Flow Chemistry: A Paradigm Shift for the Synthesis of DAMM Derivatives
Flow chemistry, or continuous flow processing, offers a robust and elegant solution to the challenges posed by the batch synthesis of DAMM derivatives. By performing reactions in a continuously flowing stream through a network of tubes and reactors, flow chemistry provides unparalleled control over reaction conditions.
Key Advantages of Flow Chemistry:
-
Enhanced Safety: The small internal volume of flow reactors significantly mitigates the risks associated with highly exothermic reactions. The high surface-area-to-volume ratio allows for extremely efficient heat exchange, preventing the formation of hot spots and minimizing the potential for thermal runaway.[7] The enclosed nature of the system also reduces operator exposure to hazardous materials like DAMM.
-
Precise Process Control: Flow chemistry enables precise and independent control over key reaction parameters, including temperature, pressure, residence time, and stoichiometry. This level of control allows for the fine-tuning of reaction conditions to maximize the yield and selectivity of the desired DAMM derivative.
-
Rapid Reaction Optimization: The steady-state nature of flow chemistry allows for rapid screening of reaction conditions. By systematically varying parameters, optimal process windows can be identified in a fraction of the time required for batch optimization.
-
Improved Scalability: Scaling up a flow chemistry process is typically achieved by either running the system for a longer duration ("scaling out") or by using a larger reactor, a more straightforward and predictable process than scaling up a batch reaction.
Key Process Parameters and Optimization in Flow Synthesis
The successful implementation of a flow chemistry process for DAMM derivative synthesis hinges on the careful control and optimization of several key parameters:
-
Temperature: Precise temperature control is critical for managing reaction kinetics and selectivity. The use of heated or cooled reactor modules allows for rapid and uniform temperature adjustments.
-
Pressure: By pressurizing the system, solvents can be heated above their atmospheric boiling points, enabling access to higher reaction temperatures and accelerating reaction rates.
-
Residence Time: The time the reactants spend in the reactor is a crucial parameter that can be precisely controlled by adjusting the flow rate and the reactor volume. This allows for the quenching of reactions at the optimal point to maximize yield and minimize byproduct formation.
-
Stoichiometry: The molar ratio of reactants can be accurately controlled by adjusting the relative flow rates of the individual reagent streams.
Detailed Application Protocol: Representative Synthesis of a Substituted Pyrazine from DAMM
The following is a representative, detailed protocol for the synthesis of a 2,3-dicyano-5,6-diphenylpyrazine from DAMM and benzil using a continuous flow setup.
Disclaimer: This protocol is a representative example based on the principles of flow chemistry and the known reactivity of DAMM. It should be adapted and optimized for specific laboratory conditions and target molecules.
Reaction Scheme:
Materials and Reagents:
-
Diaminomaleonitrile (DAMM)
-
Benzil
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)
-
Syringe pumps
-
Microreactor or coiled tube reactor
-
Back pressure regulator
-
Heating/cooling module
-
In-line analytical tool (e.g., UV-Vis or IR spectrometer) (optional)
-
Collection vessel
Experimental Setup Diagram:
Caption: A schematic of a continuous flow setup for the synthesis of a DAMM derivative.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M solution of DAMM in anhydrous, degassed acetonitrile.
-
Prepare a 0.1 M solution of benzil in anhydrous, degassed acetonitrile.
-
-
System Setup:
-
Assemble the flow chemistry system as shown in the diagram above.
-
Ensure all connections are secure and leak-proof.
-
Set the temperature of the reactor module to the desired temperature (e.g., 120 °C).
-
Set the back pressure regulator to the desired pressure (e.g., 10 bar).
-
-
Reaction Initiation:
-
Prime the pumps and lines with the respective reagent solutions.
-
Set the flow rates of syringe pump A (DAMM solution) and syringe pump B (benzil solution) to achieve the desired residence time and stoichiometry. For a 1:1 stoichiometry and a 10-minute residence time in a 10 mL reactor, the total flow rate would be 1 mL/min (0.5 mL/min for each pump).
-
-
Steady State and Collection:
-
Allow the system to reach a steady state, which can be monitored by an in-line analytical tool or by observing the product stream.
-
Once at a steady state, begin collecting the product stream in a suitable vessel.
-
-
Work-up and Purification:
-
After the desired amount of product has been collected, stop the pumps and flush the system with clean solvent.
-
The collected product solution can then be concentrated under reduced pressure.
-
The crude product can be purified by standard techniques such as recrystallization or column chromatography.
-
Process Optimization Logic Diagram:
Caption: A decision tree for optimizing the flow synthesis of DAMM derivatives.
Comparative Analysis: Batch vs. Flow Synthesis
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Safety | High risk of thermal runaway with exothermic reactions. Operator exposure to hazardous materials. | Excellent heat transfer minimizes exothermic risks. Enclosed system reduces operator exposure. |
| Scalability | Non-linear and challenging, requiring re-optimization at each scale. | Predictable and straightforward by extending run time or using larger reactors. |
| Process Control | Difficult to maintain uniform temperature and mixing, leading to side reactions. | Precise and independent control over temperature, pressure, and residence time. |
| Reaction Time | Often requires long reaction times for completion. | Significantly reduced reaction times due to higher temperatures and pressures. |
| Yield & Purity | Often lower yields and purity due to lack of precise control. | Higher yields and purity due to optimized reaction conditions. |
| Waste Generation | Can generate significant waste from side reactions and difficult purifications. | Minimized waste due to higher selectivity and efficiency. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient residence time or temperature. | Increase residence time by decreasing the flow rate. Increase the reaction temperature. |
| Low Purity | Temperature is too high, leading to decomposition. Residence time is too long. | Decrease the reaction temperature. Decrease the residence time by increasing the flow rate. |
| Clogging in the Reactor | Product precipitation. Reagent insolubility. | Use a more suitable solvent. Heat the reagent lines. Use a wider diameter reactor tubing. |
| Inconsistent Results | Fluctuations in pump flow rates. Temperature or pressure instability. | Ensure pumps are properly calibrated and functioning correctly. Check for leaks in the system. Verify the stability of the heating/cooling module and back pressure regulator. |
Conclusion
Flow chemistry represents a transformative approach to the synthesis of DAMM derivatives, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch methods. By providing precise control over reaction parameters, continuous flow processes enable the development of robust and optimized synthetic routes to these valuable heterocyclic compounds. The adoption of flow chemistry in the synthesis of DAMM derivatives is poised to accelerate innovation in the pharmaceutical, agrochemical, and materials science industries.
References
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Catalytic Methods for the Synthesis of Substituted Aminomethylenemalonates
An Application Guide to Modern Catalysis:
Abstract
Substituted aminomethylenemalonates are pivotal structural motifs and versatile building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and functional materials, including vital amino acids. The development of efficient, selective, and sustainable methods for their synthesis is a significant objective in modern chemistry. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of contemporary catalytic strategies for constructing these valuable compounds. Moving beyond simple procedural lists, this document elucidates the mechanistic underpinnings of metal-catalyzed and organocatalytic approaches, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols for key methodologies are provided, alongside comparative data and visual guides to reaction mechanisms, empowering researchers to not only replicate but also innovate within this critical area of synthetic chemistry.
Introduction: The Strategic Importance of Aminomethylenemalonates
The aminomethylenemalonate scaffold represents a class of "activated" Michael acceptors and serves as a synthetic equivalent for the β-amino acid synthon. The inherent electronic properties and functional group handles—an amine, a carbon-carbon double bond, and two ester groups—make these compounds exceptionally versatile intermediates. Their applications range from the synthesis of non-proteinogenic amino acids, which are crucial components of peptide foldamers and bioactive molecules, to the construction of complex nitrogen-containing heterocyclic systems.[1]
Traditionally, the synthesis of these compounds often involved multi-step sequences or harsh reaction conditions, such as the condensation of amines with ethoxymethylenemalonate, which lacks broad substrate scope and catalytic elegance. The advent of modern catalytic methods has revolutionized this field, offering milder conditions, superior control over selectivity (including enantioselectivity), and greater functional group tolerance. This guide will explore the two primary pillars of modern catalysis applied to this challenge: Transition Metal Catalysis and Organocatalysis.
Caption: Strategic role of aminomethylenemalonates as synthetic hubs.
Foundational Approach: The Amidomalonate Synthesis
To appreciate the advancements of modern catalytic methods, it is instructive to first understand the classical amidomalonate synthesis, a variation of the malonic ester synthesis.[2] This method, while robust for producing α-amino acids, highlights the stoichiometric and often harsh conditions that catalytic methods aim to overcome. The core principle involves the alkylation of an acetamidomalonate enolate followed by hydrolysis and decarboxylation.[3]
The key takeaway is the pre-installation of the nitrogen atom in a protected form, which is then carried through the synthesis. This contrasts with modern catalytic approaches that often form the crucial C-N bond directly and efficiently.
Caption: Workflow of the classical (non-catalytic) amidomalonate synthesis.
Transition Metal Catalysis: C-H Activation and Aminomethylation
Transition metals offer powerful and unique pathways for forming C-N bonds, often through mechanisms that are inaccessible to other methods. For the synthesis of aminomethylenemalonates and related structures, cobalt, rhodium, and iridium-catalyzed reactions are particularly noteworthy, frequently proceeding via C-H functionalization or borrowing hydrogen strategies.[4][5]
Cobalt-Catalyzed α-Aminomethylation of Ketones
A relevant and illustrative strategy involves the cobalt-catalyzed α-aminomethylation of ketones using methanol as a sustainable C1 source.[4] While the direct product isn't a malonate, the principle of forming an α-aminomethyl group catalytically is directly applicable. This process involves the in situ generation of an enone intermediate followed by an aza-Michael addition.
Causality and Mechanistic Insight: The choice of an earth-abundant metal like cobalt is driven by cost-effectiveness and lower toxicity compared to heavier transition metals.[4] The mechanism hinges on the ability of the cobalt catalyst to facilitate both the initial oxidation (or dehydrogenation) to form a reactive intermediate and the subsequent conjugate addition. TBHP (tert-Butyl hydroperoxide) often serves as an oxidant to initiate the catalytic cycle.
| Parameter | Typical Conditions | Rationale |
| Catalyst | CoCl₂·6H₂O (5-10 mol%) | Inexpensive, efficient first-row transition metal.[4] |
| C1 Source | Methanol | Sustainable, readily available, and acts as both reagent and solvent. |
| Oxidant | TBHP | Initiates the catalytic cycle by facilitating the formation of a reactive intermediate. |
| Temperature | 80-120 °C | Provides thermal energy to overcome activation barriers for C-H activation and subsequent steps. |
| Substrates | Aryl and alkyl ketones, secondary amines | Demonstrates broad applicability of the catalytic system. |
Protocol 1: General Procedure for Cobalt-Catalyzed α-Aminomethylation
Disclaimer: This protocol is a generalized representation and should be optimized for specific substrates based on the cited literature. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reactor Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the ketone substrate (1.0 mmol, 1.0 equiv), CoCl₂·6H₂O (0.05 mmol, 5 mol%), and the secondary amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add methanol (3.0 mL) as the C1 source and solvent.
-
Initiation: Carefully add TBHP (70% in H₂O, 2.0 mmol, 2.0 equiv) to the mixture.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction for 8-12 hours, monitoring progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (5 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired α-aminomethyl ketone.
Organocatalysis: The Power of Non-Metal Activation
Organocatalysis has emerged as a dominant strategy in asymmetric synthesis, providing a powerful alternative to metal-based catalysts.[6] For the synthesis of aminomethylenemalonate precursors, two activation modes are particularly potent: Iminium Ion Activation and Hydrogen-Bonding Catalysis .
Iminium Ion Catalysis for Conjugate Addition
This strategy is exceptionally effective for the enantioselective conjugate addition of nucleophiles to α,β-unsaturated aldehydes, a reaction that can be adapted to form precursors for substituted aminomethylenemalonates.[6] Chiral secondary amines, such as proline or diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts), are the workhorses of this field.
Mechanistic Rationale: The catalyst reversibly forms a chiral iminium ion with the α,β-unsaturated aldehyde. This activation lowers the LUMO of the aldehyde, making it highly susceptible to nucleophilic attack. The bulky groups on the catalyst effectively shield one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemistry of the product.[6]
Caption: General mechanism for enantioselective iminium ion catalysis.
Protocol 2: Organocatalytic Michael Addition of Malonates to Enals
This protocol describes the synthesis of a chiral adduct that is a direct precursor to substituted aminomethylenemalonates.
-
Reactor Setup: In a dry vial equipped with a magnetic stir bar, dissolve the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in a suitable solvent (e.g., toluene or CH₂Cl₂, 2.0 mL) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add the α,β-unsaturated aldehyde (1.0 mmol, 1.0 equiv) to the catalyst solution and stir for 5 minutes. Then, add the dialkyl malonate (1.5 mmol, 1.5 equiv).
-
Co-catalyst (if required): For less reactive substrates, an acidic co-catalyst (e.g., benzoic acid, 0.1 mmol, 10 mol%) may be added to facilitate iminium ion formation and turnover.
-
Reaction Execution: Stir the reaction at room temperature (or as optimized) for 24-72 hours. Monitor the reaction's progress by TLC analysis.
-
Work-up: Once the starting aldehyde is consumed, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched Michael adduct. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Bifunctional H-Bonding Catalysis
Bifunctional catalysts, such as those derived from cinchona alkaloids or thioureas, possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor site (e.g., a thiourea or hydroxyl group).[7][8] This dual functionality allows the catalyst to simultaneously activate both the nucleophile and the electrophile.
Causality and Mechanistic Insight: In the context of synthesizing aminomethylenemalonates, a bifunctional catalyst can deprotonate the malonate (or a similar pronucleophile) with its basic site, while the H-bond donor site activates an imine electrophile by coordinating to the nitrogen or a substituent. This creates a highly organized, chiral transition state, leading to efficient and highly stereoselective bond formation.[8]
| Catalyst Type | Activation Mode | Key Features |
| Cinchona Alkaloids | Brønsted base and H-bond donor | Readily available natural products, tunable, effective in phase-transfer catalysis.[7] |
| Thiourea Catalysts | Dual H-bond donor and Brønsted base (if appended) | Strong H-bond donors, activate electrophiles effectively, highly modular design. |
| BINOL-Phosphoric Acids | Chiral Brønsted acid | Activates electrophiles (e.g., imines) through protonation, creating a chiral ion pair with the conjugate base.[9] |
Summary and Outlook
The synthesis of substituted aminomethylenemalonates has been significantly advanced by the development of sophisticated catalytic methods. Transition metal catalysis offers powerful routes through mechanisms like C-H activation, while organocatalysis provides unparalleled control over stereochemistry using sustainable, metal-free systems.
For researchers in drug discovery and process development, the choice of method will depend on the specific target molecule, desired scale, and cost considerations.
-
For complex, chiral targets: Asymmetric organocatalysis, particularly using iminium ion or bifunctional H-bonding strategies, is often the method of choice due to high enantioselectivities.[1][6]
-
For functionalization of existing scaffolds: Transition metal-catalyzed C-H activation offers a direct and atom-economical approach to introduce the aminomethylmalonate moiety.[10]
Future research will likely focus on the development of even more active and selective catalysts that can operate under greener reaction conditions (e.g., in water or under flow conditions) and expand the substrate scope to include more challenging and complex molecular architectures.
References
-
Solved Part 1: Synthesis of Diethyl | Chegg.com. Chegg. Available at: [Link]
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Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. National Institutes of Health (NIH). Available at: [Link]
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Catalytic Aminohalogenation of Alkenes and Alkynes. National Institutes of Health (NIH). Available at: [Link]
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Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. National Institutes of Health (NIH). Available at: [Link]
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Ch27 : Synthesis of amino acids. University of Calgary. Available at: [Link]
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Synthesis of amino acids with diverse alkyl chainsa a, Malonate-based... ResearchGate. Available at: [Link]
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Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. Available at: [Link]
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The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. MDPI. Available at: [Link]
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CHEM113 22 7 Amidomalonate. YouTube. Available at: [Link]
-
Aminomethylation catalyzed by Ru as well as transition metal... ResearchGate. Available at: [Link]
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26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Available at: [Link]
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Cobalt-Catalyzed α‑Methoxymethylation and Aminomethylation of Ketones with Methanol as a C1 Source. University of Liverpool. Available at: [Link]
-
Selective Catalytic Synthesis of Amino-Silanes at Part-per Million Catalyst Loadings | Request PDF. ResearchGate. Available at: [Link]
-
The synthesis of aminomethylphosphines, their metal complexes and their use in homogeneous catalysis. University of Leicester. Available at: [Link]
-
Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors. MDPI. Available at: [Link]
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Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing Diethyl Aminomethylenemalonate Synthesis
Welcome to the technical support center for the synthesis of diethyl aminomethylenemalonate (DEAMM) and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize DEAMM as a critical building block in their synthetic workflows. DEAMM is a versatile intermediate, notably employed in the Gould-Jacobs reaction for creating quinoline ring systems, which are foundational in many pharmaceutical compounds.[1][2] However, achieving high, reproducible yields can be challenging.
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues, optimizing reaction conditions, and understanding the causality behind experimental choices.
Section 1: Synthesis Overview and Core Mechanism
The most prevalent and efficient method for synthesizing diethyl aminomethylenemalonate and its N-substituted analogues is the reaction between diethyl ethoxymethylenemalonate (DEEMM) and an appropriate amine source (e.g., ammonia for the parent compound, or primary/secondary amines for derivatives).[3][4]
This reaction proceeds via a vinylogous nucleophilic substitution mechanism. The amine nitrogen attacks the electron-deficient β-carbon of the double bond in DEEMM, followed by the elimination of an ethoxide group, which is subsequently protonated to release ethanol.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<50%). What is the most common culprit?
A1: The most frequent causes of low yield are suboptimal reaction conditions and impure starting materials. Diethyl ethoxymethylenemalonate (DEEMM) can contain impurities like diethyl diethoxymethylenemalonate that are difficult to separate by distillation and can hinder the reaction.[2] Furthermore, conventional heating methods can require long reflux times (2-6 hours), leading to potential degradation.[3] We strongly recommend verifying the purity of your DEEMM and considering a microwave-assisted protocol, which often provides excellent yields (>75%) in minutes.[3][4]
Q2: The reaction seems to stop before all the DEEMM is consumed, according to TLC analysis. Why would it stall?
A2: A stalled reaction often points to three issues:
-
Temperature: The reaction may not have reached the necessary activation energy. For conventional heating, ensure you are at a vigorous reflux.[3] For microwave synthesis, a temperature ramp experiment between 90–150 °C can help identify the optimal setting.[3]
-
Stoichiometry: Ensure you are using at least a 1:1 molar ratio of amine to DEEMM. Some protocols use a slight excess of the amine to drive the reaction to completion.
-
Amine Reactivity: Sterically hindered amines (e.g., those with bulky ortho-substituents) or electron-deficient anilines react more slowly. These may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve full conversion.[3]
Q3: My product "oiled out" during crystallization instead of forming a solid. What should I do?
A3: Oiling out is typically caused by residual solvent, impurities, or cooling the solution too quickly.[5] Try re-heating the solution to dissolve the oil, add a small amount of a co-solvent (if using a mixture) or a slightly larger volume of the primary solvent to ensure complete dissolution at high temperature, and then allow it to cool much more slowly. Seeding the solution with a previously obtained crystal or scratching the inside of the flask with a glass rod at the liquid's surface can also induce proper crystallization.[5]
Q4: How do I effectively remove unreacted DEEMM from my final product?
A4: If the boiling points are sufficiently different and the product is thermally stable, vacuum distillation is an option.[6] However, for most research applications, purification is best achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[4] A solvent system of hexanes and ethyl acetate often provides good separation.
Section 3: In-Depth Troubleshooting Guide for Low Yield
Low product yield is the most common and frustrating issue in this synthesis. This section provides a structured approach to diagnosing and solving the problem.
Problem Cluster 1: Inefficient Reaction
If TLC or GC-MS analysis shows significant amounts of unreacted starting materials, the reaction itself is inefficient.
-
Causality & Solution (Reagent Purity): The ethoxy group in DEEMM is the leaving group. The presence of impurities lacking a viable leaving group or those that are sterically inaccessible will halt the reaction. It is crucial to use high-purity DEEMM (typically >98%).[1] If purity is suspect, purification by fractional vacuum distillation is recommended, though care must be taken.[2]
-
Causality & Solution (Reaction Conditions): The addition-elimination mechanism requires sufficient thermal energy. While conventional reflux in ethanol or toluene can work, yields are often moderate (70-85%) and require several hours.[3] Microwave-assisted synthesis dramatically reduces reaction times (10-30 min) and often improves yields to over 90% by providing rapid, uniform heating.[3]
| Parameter | Conventional Reflux | Microwave-Assisted | Rationale & Comments |
| Temperature | 80-160 °C (Solvent Dependent) | 100-150 °C | Microwave allows for superheating of solvents above their boiling points in a sealed vessel, accelerating the reaction.[3] |
| Time | 1–6 hours | 10–30 minutes | Significant reduction in time minimizes the potential for thermal degradation and side-product formation.[3] |
| Typical Yield | 70–85% | 74–96% | Higher efficiency is commonly observed with microwave irradiation.[3] |
| Solvent | Ethanol, Toluene, Diphenyl Ether | Often Solvent-Free | The ability to run the reaction neat (solvent-free) simplifies workup and improves process mass intensity.[3][4] |
Problem Cluster 2: Product Loss During Workup
If the reaction goes to completion but the isolated yield is low, the issue lies in the workup and purification stages.
-
Causality & Solution (Aqueous Washes): While DEAMM has low water solubility, excessive or aggressive washing, especially with acidic or basic solutions, can lead to losses. The ester functionalities are susceptible to hydrolysis under harsh pH conditions. If a wash is necessary to remove an acid or base catalyst, use a mild solution (e.g., saturated sodium bicarbonate, not NaOH) and perform the wash quickly at low temperature.[7]
-
Causality & Solution (Crystallization): The choice of crystallization solvent is critical. Ethanol is a common choice.[4] If the product remains dissolved, the solution is too dilute. Carefully remove the solvent under reduced pressure and re-attempt the crystallization. If the product oils out, the solution is likely supersaturated or cooling too rapidly. Re-dissolve with gentle heating, add a small amount of additional solvent (5-10% volume increase), and allow for slow cooling to room temperature, followed by refrigeration.
Section 4: Optimized Experimental Protocols
These protocols represent best practices for achieving high yields, adapted from validated literature procedures.
Protocol 1: Microwave-Assisted Synthesis (High Yield, Rapid)
Adapted from a reported procedure for N-aryl derivatives.[3]
-
Reagent Preparation: In a 5 mL high-pressure microwave reaction tube, combine diethyl ethoxymethylenemalonate (DEEMM, 1.0 mmol) and the desired primary amine (e.g., aniline, 1.0 mmol).
-
Initial Mixing: Stir the mixture at room temperature for 5-10 minutes to ensure homogeneity.
-
Microwave Irradiation: Place the sealed tube in a microwave synthesizer. Heat the reaction mixture to 150 °C and hold for 30 minutes. Note: Optimal time and temperature may vary based on the amine's reactivity and should be determined empirically.[3]
-
Workup: After the reaction, allow the mixture to cool to room temperature. The crude product, often a solid or viscous oil, can then be purified.
-
Purification: Purify the crude product by recrystallization from hot ethanol or via flash column chromatography on silica gel.
Protocol 2: Conventional Reflux Synthesis (Standard Method)
Adapted from a general procedure.[4]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl ethoxymethylenemalonate (DEEMM, 1.0 mmol) and the primary amine (1.0 mmol) in absolute ethanol (10 mL).
-
Heating: Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the DEEMM spot has been consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by recrystallization from ethanol or by column chromatography.
References
-
Organic Syntheses. (n.d.). DIETHYL AMINOMALONATE HYDROCHLORIDE. Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (2025). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Retrieved from [Link]
-
MDPI. (n.d.). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]
-
Organic Syntheses. (n.d.). DIETHYL METHYLENEMALONATE. Organic Syntheses Procedure. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of diethyl aminomalonate hydrochloride. Eureka. Retrieved from [Link]
-
Podesva, C., Kohan, G., & Vagi, K. (1969). Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. Canadian Journal of Chemistry, 47(3), 489-494. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Diethyl Ethoxymethylenemalonate: Synthesis and Industrial Impact. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Diethyl Aminomethylenemalonate
Welcome to the technical support center for the synthesis of diethyl aminomethylenemalonate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. Instead of a rigid protocol, we present a dynamic question-and-answer forum that addresses the common pitfalls and side reactions encountered in the field. Our focus is on understanding the causality behind these issues and providing field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low Yield & Incomplete Conversion
Question 1: My reaction yield is low, and TLC/GC-MS analysis shows significant amounts of unreacted diethyl malonate and triethyl orthoformate. What are the likely causes?
Answer: This is a common issue that typically points to suboptimal reaction conditions or catalyst inefficiency, preventing the formation of the key intermediate, diethyl ethoxymethylenemalonate (DEEMM).
Plausible Causes & Solutions:
-
Insufficient Catalyst Activity: The condensation of diethyl malonate with triethyl orthoformate is often catalyzed by an acid or a Lewis acid like zinc chloride.[1][2] If the catalyst is old, hydrated, or used in insufficient quantity, the reaction will be sluggish.
-
Inefficient Removal of Ethanol: The reaction is an equilibrium process. The formation of ethanol as a byproduct can push the equilibrium back towards the starting materials.
-
Suboptimal Temperature: Insufficient heat will lead to a slow reaction rate, while excessive heat can cause decomposition of reagents or products.
-
Optimization Protocol: Monitor the reaction temperature closely. A typical range is between 100-140°C. It's often beneficial to slowly ramp up the temperature as the lower-boiling ethanol is removed.
-
Experimental Workflow: Optimizing the Condensation Step
Caption: Workflow for the synthesis of the DEEMM intermediate.
Question 2: I'm reacting diethyl ethoxymethylenemalonate (DEEMM) with an amine, but the conversion is low and I recover a lot of starting DEEMM. Why is this happening?
Answer: The reaction of DEEMM with an amine is typically a rapid and high-yielding substitution. Low conversion often points to issues with the nucleophilicity of the amine or steric hindrance.
Plausible Causes & Solutions:
-
Poor Nucleophilicity of the Amine: Weakly basic amines (e.g., highly electron-deficient anilines) react more slowly.
-
Solution: The reaction may require heating. Microwave-assisted synthesis can be particularly effective in driving these reactions to completion, often in under 30 minutes at elevated temperatures (e.g., 150°C).[5]
-
-
Steric Hindrance: Bulky amines will react more slowly than less hindered ones.
-
Solution: Increase the reaction time and/or temperature. Using a solvent-free microwave protocol can often overcome steric barriers.[5]
-
-
Protonation of the Amine: If the reaction medium is acidic, the amine will be protonated to its non-nucleophilic ammonium salt, effectively halting the reaction.
-
Preventative Measure: Ensure the reaction is run under neutral or slightly basic conditions. If the amine starting material is a hydrochloride salt, it must be neutralized with a suitable base before the reaction.
-
| Parameter | Condition for High Conversion | Rationale |
| Amine Type | Unhindered, electron-rich amines | Higher nucleophilicity leads to faster reaction rates. |
| Temperature | Room temp to 150°C | Higher temperatures can overcome activation barriers for less reactive amines.[5] |
| Solvent | Solvent-free or polar aprotic | Often run neat or in solvents like ethanol. Solvent-free can be very efficient.[5] |
| pH | Neutral to slightly basic | Ensures the amine is in its free, nucleophilic form. |
Category 2: Byproduct Formation & Identification
Question 3: My final product is contaminated with an impurity that appears to be a result of water addition. What is this side reaction and how do I prevent it?
Answer: The most likely side reaction involving water is the hydrolysis of the ester groups on your malonate derivative. This can occur with the starting material, intermediate, or final product, leading to carboxylic acids which can complicate purification.
Plausible Causes & Solutions:
-
Presence of Moisture: Using wet solvents, reagents, or glassware is the primary cause. Malonate esters are susceptible to both acid- and base-catalyzed hydrolysis.[6][7][8]
-
Preventative Measure: Rigorously dry all glassware in an oven before use. Use anhydrous solvents. Ensure your starting materials are dry. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help prevent atmospheric moisture from entering the system.[9]
-
-
Work-up Conditions: Using strong aqueous acids or bases during the work-up can cause rapid hydrolysis.[10] A basic wash to remove unreacted diethyl malonate, for example, must be done carefully.
Caption: The side reaction of ester hydrolysis.
Question 4: I'm observing a significant amount of a higher molecular weight byproduct. Could this be a Michael adduct or a dialkylated species?
Answer: Yes, this is a distinct possibility. Both diethyl malonate and the product, diethyl aminomethylenemalonate, contain nucleophilic and electrophilic centers that can lead to self-condensation or addition reactions.
Plausible Causes & Solutions:
-
Michael Addition: Diethyl aminomethylenemalonate is an enamine, which can act as a nucleophile (a "Michael donor"). It can potentially add to another molecule of itself or to an α,β-unsaturated impurity.[12][13] This is a classic C-C bond-forming reaction.[14][15]
-
Preventative Measure: Maintain a lower reaction temperature to disfavor side reactions. Ensure high purity of starting materials to avoid introducing other potential "Michael acceptors." Use of stoichiometric amounts of reactants can also minimize the presence of excess species that could participate in side reactions.
-
-
Formation of Dialkylated Byproduct: This is more relevant when synthesizing substituted aminomethylenemalonates using a primary amine. The initial product can potentially react again with DEEMM, although this is generally less favorable.
-
Solution: Control the stoichiometry carefully. Using a slight excess of the amine relative to DEEMM can help ensure the DEEMM is fully consumed before it can react with the product.
-
Caption: Formation of a dimeric byproduct via Michael Addition.
Question 5: When reacting DEEMM with anilines, I'm isolating a cyclized quinolone product instead of the desired open-chain enamine. How can I control this?
Answer: You are observing the Gould-Jacobs reaction.[5][16] This is a well-known transformation where anilines react with DEEMM, and the resulting intermediate cyclizes at high temperatures to form a 4-hydroxyquinoline derivative.
Plausible Causes & Solutions:
-
High Reaction Temperature: The cyclization step of the Gould-Jacobs reaction is thermally driven. The initial substitution to form the desired diethyl anilinomethylenemalonate occurs at lower temperatures, but heating above ~150-250°C strongly favors the intramolecular cyclization and elimination of ethanol.
-
Solution: To isolate the uncyclized enamine intermediate, the reaction must be performed under milder conditions. Conduct the reaction at room temperature or with gentle warming (e.g., 80-100°C). Monitor the reaction closely by TLC to ensure you stop it after the initial substitution is complete but before significant cyclization occurs.
-
| Desired Product | Side Product | Controlling Factor | Recommended Action |
| Diethyl anilinomethylenemalonate | 4-Hydroxyquinoline-3-carboxylate | Temperature | Keep reaction temperature below 120°C. |
| Diethyl anilinomethylenemalonate | 4-Hydroxyquinoline-3-carboxylate | Reaction Time | Monitor by TLC and stop the reaction once DEEMM is consumed. |
References
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
James Ashenhurst. The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]
-
Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate (PDF). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. Available at: [Link]
- Google Patents. Production of malonic acid. Google Patents.
-
ResearchGate. Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
Sciencemadness Discussion Board. Esterification of Malonic Acid to DiEthyl Malonate. Sciencemadness.org. Available at: [Link]
-
Organic Syntheses Procedure. diethyl methylenemalonate. Organic Syntheses. Available at: [Link]
-
MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. Available at: [Link]
-
METU Open Access. enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. METU. Available at: [Link]
-
PrepChem.com. Synthesis of Diethyl Ethoxymethylenemalonate. PrepChem.com. Available at: [Link]
-
Wikipedia. Diethyl malonate. Wikipedia. Available at: [Link]
-
Sciencemadness.org. Synthesis of diethyl diethylmalonate. Sciencemadness.org. Available at: [Link]
- Patsnap. Preparation method of diethyl aminomalonate hydrochloride. Patsnap.
-
ResearchGate. Synthesis of 2a-h from 1a-h using diethyl malonate. ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. diethyl bis(hydroxymethyl)malonate. Organic Syntheses. Available at: [Link]
-
Organic Syntheses Procedure. ethyl ethoxymethylenemalonate. Organic Syntheses. Available at: [Link]
-
Beilstein Journals. Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
MDPI. Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI. Available at: [Link]
-
Quora. How amino acid synthesis from diethyl malonate?. Quora. Available at: [Link]
- Google Patents. Synthesizing method of diethyl ethoxy-methylene malonate. Google Patents.
-
Chemistry Stack Exchange. Acid catalysed synthesis of ethyl ethoxymethylenemalonate. Chemistry Stack Exchange. Available at: [Link]
-
ResearchGate. Asymmetric Michael reaction of diethyl malonate with crotonaldehyde catalyzed by chiral aminocarboxylates, amino alcoholates, and amino phenolates. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Michael Addition. Organic Chemistry Portal. Available at: [Link]
-
MDPI. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. MDPI. Available at: [Link]
-
YouTube. Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). YouTube. Available at: [Link]
- Google Patents. Synthesis of methylene malonates substantially free of impurities. Google Patents.
-
Wikipedia. Michael addition reaction. Wikipedia. Available at: [Link]
-
MedCrave online. Asymmetric michael adducts as key building blocks for synthesis of bioactive molecules. MedCrave. Available at: [Link]
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Technical Support Center: Overcoming Poor Reactivity of Anilines in DAMM Synthesis
Welcome to the technical support center for Diaminodiphenylmethane (DAMM) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the reactivity of anilines in this critical reaction. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to troubleshoot and optimize your DAMM synthesis effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of anilines in DAMM synthesis.
Q1: Why do some anilines exhibit poor reactivity in DAMM synthesis?
A: The reactivity of anilines in DAMM synthesis, which is an acid-catalyzed electrophilic aromatic substitution reaction with formaldehyde, is primarily governed by the electronic properties of the aniline. The nitrogen's lone pair of electrons participates in the aromatic system, activating the ring for electrophilic attack. However, the nucleophilicity of the aniline can be significantly diminished by the presence of electron-withdrawing groups (EWGs) on the aromatic ring. These groups decrease the electron density on the nitrogen and the aromatic ring, making the aniline a weaker nucleophile and thus less reactive towards the electrophilic species generated from formaldehyde in an acidic medium.[1][2] Conversely, electron-donating groups (EDGs) increase the electron density, enhancing the aniline's reactivity.[2]
Q2: What is the role of the acid catalyst and how does its choice affect the reaction with unreactive anilines?
A: The acid catalyst is crucial for activating the formaldehyde. It protonates the formaldehyde, making it a much more potent electrophile (a carbocation or a protonated carbinolamine), which can then be attacked by the aniline.[3][4] For poorly reactive anilines, the choice and strength of the acid catalyst are critical. Stronger acids can generate a higher concentration of the reactive electrophilic species, which can help to overcome the low nucleophilicity of the aniline.[5] However, excessively strong acidic conditions can lead to unwanted side reactions, such as polymerization of formaldehyde or the aniline. Solid acid catalysts, such as zeolites, offer advantages like easier separation and potential for shape selectivity, which can be beneficial in controlling the reaction with less reactive anilines.[5][6][7]
Q3: How do electron-donating and electron-withdrawing groups on the aniline ring influence the reaction rate?
A: The influence of substituents on the aniline ring is a classic example of electronic effects in electrophilic aromatic substitution.
-
Electron-Donating Groups (EDGs) such as alkyl (-R), alkoxy (-OR), and amino (-NH2) groups increase the electron density of the aromatic ring through inductive and/or resonance effects. This makes the aniline more nucleophilic and accelerates the rate of reaction with the electrophile derived from formaldehyde.[2]
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO2), cyano (-CN), and halo (-X) groups decrease the electron density of the ring.[1] This deactivates the ring towards electrophilic attack and significantly slows down the reaction rate. The position of the substituent also matters, with ortho and para positions having a more pronounced electronic effect on the reaction site.[8][9]
Q4: What are the common side products when dealing with unreactive anilines, and how can their formation be minimized?
A: When working with unreactive anilines, forcing conditions (e.g., high temperatures, strong acids) are often necessary, which can lead to the formation of several side products. Common side products include:
-
Over-alkylation and Polymerization: Formation of complex polymeric materials can occur, especially under harsh acidic conditions.
-
Aminal Formation: The reaction of aniline with formaldehyde can lead to the formation of an aminal, which can be a kinetic dead-end in some cases.[4]
-
Oxidation Products: Anilines can be susceptible to oxidation, leading to colored impurities, particularly if the reaction is exposed to air at high temperatures.
Minimizing these side products involves careful optimization of reaction conditions. This includes using the mildest possible temperature and acid concentration that still allows for a reasonable reaction rate, working under an inert atmosphere to prevent oxidation, and carefully controlling the stoichiometry of the reactants.[10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during DAMM synthesis with poorly reactive anilines.
| Problem | Plausible Causes | Recommended Solutions |
| Low or No Conversion of Aniline | Insufficient Aniline Nucleophilicity: The primary cause is often the presence of strong electron-withdrawing groups on the aniline ring, which significantly reduces its reactivity.[1][2] | 1. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy for the reaction to proceed.[11] 2. Use a Stronger Acid Catalyst: Switching to a stronger acid or increasing the catalyst loading can generate a higher concentration of the reactive electrophile.[5] 3. Switch to a Higher-Boiling Point Solvent: Solvents like toluene or xylene allow for higher reaction temperatures.[11] |
| Inadequate Catalyst Activity: The chosen acid catalyst may not be strong enough to sufficiently activate the formaldehyde for reaction with the deactivated aniline.[5] | 1. Catalyst Screening: Test a panel of acid catalysts, including stronger mineral acids (e.g., H2SO4) and solid acids (e.g., various zeolites), to find the most effective one.[6] 2. Check Catalyst Quality: Ensure the catalyst is not old or deactivated. | |
| Formation of Undesired Side Products (e.g., polymers, tar) | Excessively Harsh Reaction Conditions: High temperatures and/or high concentrations of strong acid can promote polymerization of both formaldehyde and the aniline starting material. | 1. Optimize Temperature and Catalyst Concentration: Find a balance where the reaction proceeds at a reasonable rate without significant side product formation. A stepwise increase in temperature and catalyst loading is recommended. 2. Gradual Addition of Formaldehyde: Adding the formaldehyde solution slowly to the heated aniline-acid mixture can help to control the exothermic reaction and minimize local high concentrations of the electrophile. |
| Oxidation of Aniline: Exposure to air at elevated temperatures can lead to the formation of colored, polymeric oxidation products. | 1. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.[12] | |
| Inconsistent Reaction Rates or Yields | Poor Mixing: In heterogeneous reactions with solid acid catalysts, inefficient stirring can lead to poor contact between the reactants and the catalyst surface. | 1. Improve Agitation: Ensure vigorous stirring to maintain a good suspension of the catalyst. |
| Variable Reagent Quality: Impurities in the aniline or formaldehyde can interfere with the reaction or poison the catalyst. | 1. Purify Reagents: Use freshly distilled aniline and high-purity formaldehyde.[12] |
Experimental Protocols
Protocol 1: Screening of Acid Catalysts for Unreactive Anilines
This protocol outlines a general procedure for screening different acid catalysts to improve the yield of DAMM synthesis with a poorly reactive aniline.
Materials:
-
Poorly reactive aniline (e.g., a halo- or nitro-substituted aniline)
-
Formaldehyde (37 wt. % in H₂O)
-
A panel of acid catalysts (e.g., HCl, H₂SO₄, p-toluenesulfonic acid, Amberlyst-15, Zeolite H-beta)
-
Solvent (e.g., water, toluene, or none)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Reaction vials or round-bottom flasks
-
Magnetic stirrer and hotplate
-
TLC plates and appropriate eluent system
Procedure:
-
Setup: In a series of reaction vials, place the poorly reactive aniline (1.0 eq) and a magnetic stir bar.
-
Catalyst Addition: To each vial, add a different acid catalyst (e.g., 0.1-0.5 eq).
-
Solvent Addition (if applicable): Add the chosen solvent.
-
Reaction Initiation: Heat the mixtures to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Formaldehyde Addition: Slowly add formaldehyde (0.5-0.6 eq) to each vial.
-
Monitoring: Monitor the progress of each reaction by TLC.
-
Work-up: After a set time (e.g., 4-24 hours), cool the reactions to room temperature. Neutralize the acid with saturated sodium bicarbonate solution.
-
Extraction: Extract the product with an organic solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the conversion and selectivity.
Visualizations
Reaction Mechanism and Factors Influencing Aniline Reactivity
Caption: Troubleshooting workflow for low aniline conversion in DAMM synthesis.
References
-
Lewis acid solid catalysts for the synthesis of methylenedianiline from aniline and formaldehyde. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino-N,N-dimethyl aniline. (2011). Arabian Journal of Chemistry. Retrieved January 11, 2026, from [Link]
-
(PDF) Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino- N, N-dimethyl aniline. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. (2019). MDPI. Retrieved January 11, 2026, from [Link]
-
Intermediate products of the reaction of aniline with formaldehyde under acidic catalysis. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. (2019). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Effect of Substituents on the Basicity of Anilines. (2020). YouTube. Retrieved January 11, 2026, from [Link]
-
Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]
-
Substituent effects on the physical properties and pKa of aniline. (2000). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
(PDF) An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Substituent effects on the physical properties and pKa of aniline. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Interpretation of the mechanism of 3,3′-dichloro-4,4′-diamino diphenylmethane synthesis over HY zeolites. (2020). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Interpretation of the mechanism of 3,3′-dichloro-4,4′-diamino diphenylmethane synthesis over HY zeolites. (2020). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. (2018). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journals. Retrieved January 11, 2026, from [Link]
-
Amine Reactions and Practice (Live Recording) Organic Chemistry Review. (2024). YouTube. Retrieved January 11, 2026, from [Link]
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Technical Support Center: Optimizing the Gould-Jacobs Cyclization for Quinolone Synthesis
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful synthesis of 4-hydroxyquinolines and their derivatives. Here, we move beyond simple protocols to explain the underlying principles of this powerful reaction, empowering you to optimize conditions for your specific substrates and overcome common experimental hurdles.
Introduction to the Gould-Jacobs Reaction
The Gould-Jacobs reaction, first reported in 1939, is a cornerstone in heterocyclic chemistry for the synthesis of the quinolone scaffold, a privileged structure in numerous therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[1] The reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonate ester. This is followed by a high-temperature intramolecular cyclization, and subsequent hydrolysis and decarboxylation to yield the final 4-hydroxyquinoline product.[1][2]
While robust, the classical Gould-Jacobs reaction is often challenged by the harsh conditions required for the thermal cyclization step, which can lead to low yields and the formation of side products.[3] Modern adaptations, such as the use of microwave irradiation and alternative catalysts, have significantly improved the efficiency of this transformation.[4][5][6]
Reaction Mechanism and Key Stages
A thorough understanding of the reaction mechanism is crucial for effective troubleshooting. The Gould-Jacobs reaction proceeds through the following key stages:
-
Condensation: A nucleophilic attack by the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of an alcohol, forms a stable anilidomethylenemalonate intermediate.[1][2]
-
Thermal Cyclization: This is the rate-determining step and requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[1]
-
Saponification: The ester group at the 3-position is hydrolyzed to a carboxylic acid, typically using a base like sodium hydroxide.[1][2]
-
Decarboxylation: The resulting quinoline-3-carboxylic acid is heated to induce decarboxylation, yielding the final 4-hydroxyquinoline.[1][2]
Caption: The multi-step reaction pathway of the Gould-Jacobs synthesis.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your Gould-Jacobs cyclization experiments.
Low or No Product Yield
Q1: I am getting a very low yield or no desired product. What are the likely causes and how can I improve it?
A1: Low or no yield is a common problem in the Gould-Jacobs reaction and can stem from several factors. A systematic approach to troubleshooting is essential.
-
Incomplete Cyclization: The thermal cyclization is often the most challenging step.
-
Insufficient Temperature: The reaction requires high temperatures, often in the range of 250-300°C.[7] If you are using a high-boiling solvent, ensure that the reaction mixture is reaching the required temperature. Consider using a solvent with a higher boiling point if necessary.
-
Short Reaction Time: While prolonged heating can lead to decomposition, insufficient heating time will result in incomplete conversion of the anilidomethylenemalonate intermediate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[5]
-
Substrate Reactivity: Anilines with electron-withdrawing groups are less nucleophilic and may require more forcing conditions for cyclization.[8] Consider increasing the temperature or using microwave irradiation for these substrates.
-
-
Decomposition of Starting Material or Product: The high temperatures can lead to the degradation of your compounds, often observed as the formation of dark, tarry substances.[7]
-
Optimize Temperature and Time: Conduct small-scale experiments to find the optimal balance between temperature and reaction time for your specific substrate.
-
Microwave Synthesis: Microwave heating can provide rapid and uniform heating, often leading to higher yields and shorter reaction times, thereby minimizing decomposition.[4][9]
-
-
Issues with the Starting Materials:
-
Purity of Aniline: Impurities in the aniline can interfere with the reaction. Ensure your aniline is pure and, if necessary, distill it before use.
-
Quality of DEEM: Diethyl ethoxymethylenemalonate can degrade over time. Use fresh or properly stored reagent.
-
-
Inefficient Saponification or Decarboxylation: Problems in the final steps can also lead to low yields of the final product. Refer to the specific troubleshooting sections for these steps below.
Caption: A troubleshooting workflow for addressing low product yield.
Side Product Formation
Q2: My reaction mixture is turning dark and I'm observing significant side product formation. What are these byproducts and how can I avoid them?
A2: The formation of dark, often tarry, byproducts is a frequent issue, primarily due to the high reaction temperatures.
-
Common Side Reactions:
-
Polymerization: The harsh acidic and high-temperature conditions can cause polymerization of the aniline starting material or the reaction intermediates.
-
Decomposition: At temperatures above 300°C, both the starting materials and the desired quinolone product can decompose.[9]
-
Alternative Cyclization Pathways: With asymmetrically substituted anilines, cyclization can occur at two different ortho positions, leading to a mixture of regioisomers.[10]
-
-
Minimizing Side Product Formation:
-
Precise Temperature Control: Use a high-boiling, inert solvent like diphenyl ether or Dowtherm A to maintain a stable and uniform temperature.[7][11] Avoid localized overheating.
-
Solvent-Free Conditions: In some cases, running the reaction neat (without solvent) under controlled microwave irradiation can provide high yields with minimal side products.[1][4]
-
Optimize Reaction Time: As mentioned previously, prolonged heating increases the likelihood of decomposition. Monitor the reaction closely and stop it once the starting material is consumed.
-
Purification: The crude product may require purification by column chromatography or recrystallization to remove colored impurities. Treatment with activated carbon can also be effective in removing colored byproducts.[11]
-
Regioselectivity Issues
Q3: I am using a meta-substituted aniline and obtaining a mixture of products. How can I control the regioselectivity of the cyclization?
A3: The regioselectivity of the Gould-Jacobs cyclization with asymmetrically substituted anilines is governed by both steric and electronic factors.[10]
-
Electronic Effects: Electron-donating groups on the aniline ring generally favor cyclization at the less sterically hindered ortho position. Conversely, electron-withdrawing groups can lead to a mixture of isomers or favor cyclization at the more sterically hindered position.
-
Steric Hindrance: Bulky substituents on the aniline ring will disfavor cyclization at the adjacent ortho position.
-
Controlling Regioselectivity:
-
Predicting the Major Product: In many cases, the major product can be predicted based on a careful analysis of the steric and electronic effects of the substituents.
-
Flash Vacuum Pyrolysis (FVP): For certain substrates, FVP has been shown to provide high regioselectivity that may not be achievable under standard solution-phase conditions.[12]
-
Separation of Isomers: If a mixture of regioisomers is unavoidable, careful purification by column chromatography or fractional crystallization may be necessary to isolate the desired product.
-
Troubleshooting Saponification and Decarboxylation
Q4: My saponification of the ethyl 4-hydroxyquinoline-3-carboxylate is incomplete. What should I do?
A4: Incomplete saponification can be due to several factors.
-
Insufficient Base: Ensure that you are using a sufficient excess of sodium or potassium hydroxide.
-
Reaction Time and Temperature: The hydrolysis may require prolonged heating at reflux to go to completion. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Solubility: The quinolone ester may have poor solubility in the aqueous base. Adding a co-solvent like ethanol can improve solubility and facilitate the reaction.
Q5: I am having trouble with the decarboxylation of my 4-hydroxyquinoline-3-carboxylic acid. What are some common issues?
A5: Decarboxylation of β-keto acids and their vinylogous counterparts is generally facile upon heating, but problems can still arise.[13]
-
Insufficient Temperature: The decarboxylation typically requires heating the solid above its melting point. Ensure you are reaching a high enough temperature for a sufficient amount of time.
-
Monitoring the Reaction: The evolution of carbon dioxide gas is a good indicator that the reaction is proceeding. The reaction is complete when gas evolution ceases.
-
Alternative Methods: If simple thermal decarboxylation is problematic, consider performing the reaction in a high-boiling solvent like diphenyl ether. In some cases, copper-catalyzed decarboxylation can be effective.[14]
Frequently Asked Questions (FAQs)
Q6: What is the effect of aniline substituents on the Gould-Jacobs reaction?
A6: The electronic nature of the substituents on the aniline ring has a significant impact on the reaction.
-
Electron-Donating Groups (EDGs): Anilines with EDGs (e.g., -CH₃, -OCH₃) are more nucleophilic and generally react faster in the initial condensation step. The Gould-Jacobs reaction is particularly effective for anilines with EDGs at the meta-position.[2]
-
Electron-Withdrawing Groups (EWGs): Anilines with EWGs (e.g., -NO₂, -Cl) are less reactive and may require more forcing conditions for both the condensation and cyclization steps.[8] Higher temperatures, longer reaction times, or the use of microwave irradiation may be necessary.
Q7: What are the best solvents for the high-temperature cyclization step?
A7: The choice of solvent is critical for maintaining the high temperatures required for cyclization and for minimizing side reactions.
| Solvent | Boiling Point (°C) | Advantages | Disadvantages |
| Diphenyl ether | 259 | Excellent thermal stability, relatively inert. | Can be difficult to remove from the product. |
| Dowtherm A | 257 | Eutectic mixture of diphenyl ether and biphenyl, lower melting point than diphenyl ether. | Similar removal challenges as diphenyl ether. |
| Mineral Oil | >300 | Inexpensive, high boiling point. | Can be difficult to remove, may contain impurities. |
| Solvent-Free | N/A | Environmentally friendly, simplifies workup. | Requires careful temperature control (e.g., microwave) to avoid localized overheating.[1] |
Q8: Can the Gould-Jacobs reaction be performed in one pot?
A8: While the Gould-Jacobs reaction is typically performed in a stepwise manner, one-pot procedures have been developed, particularly using microwave assistance.[15] However, these methods often require careful optimization to avoid the formation of side products, and yields can sometimes be lower than in the stepwise approach.
Experimental Protocols
Classical Thermal Protocol
Step 1: Condensation
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.
Step 2: Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should cause the ethyl 4-hydroxyquinoline-3-carboxylate to precipitate.
-
Add a non-polar solvent like hexanes to further facilitate precipitation.
-
Collect the solid product by filtration and wash with the non-polar solvent.
Microwave-Assisted Protocol
Step 1 & 2: Condensation and Cyclization
-
In a microwave vial, add the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2-3.0 eq). The excess DEEM can serve as both a reagent and a solvent.[9]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for the specified time (typically 5-20 minutes).[9]
-
Cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with a cold solvent like acetonitrile.
| Temperature (°C) | Time (min) | Yield (%) |
| 250 | 20 | Low |
| 300 | 20 | Moderate (potential for decomposition) |
| 300 | 5 | Optimal (in some reported cases) [9] |
| Note: Optimal conditions are substrate-dependent and require empirical determination. |
Step 3 & 4: Saponification and Decarboxylation (General Procedure)
-
Suspend the ethyl 4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Place the dried carboxylic acid in a flask and heat it above its melting point until the evolution of carbon dioxide ceases.
-
The crude 4-hydroxyquinoline can be purified by recrystallization.
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. ([Link])
-
Wikipedia. Gould–Jacobs reaction. ([Link])
-
Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms, 3rd exp. ed.; Springer: Berlin, 2006. ([Link])
-
Price, C. C.; Roberts, R. M. 4,7-Dichloroquinoline. Org. Synth.1948 , 28, 38. ([Link])
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. ([Link])
-
Zaman, A. U.; Khan, M. A.; Munawar, M. A.; Athar, M. M.; Pervaiz, M.; Pervaiz, A. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian J. Chem.2015 , 27 (4), 1431–1434. ([Link])
-
Wernik, M.; Hartmann, P.; Sipos, G.; Kappe, C. O. On the Regioselectivity of the Gould-Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis. J. Org. Chem.2020 , 85 (23), 15337–15347. ([Link])
-
Dave, C. G.; Shah, R. D. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules2021 , 26 (22), 6899. ([Link])
-
Khan, M. A.; Zaman, A. U. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate2015 . ([Link])
-
Wernik, M.; Hartmann, P.; Sipos, G.; Kappe, C. O. Regioselectivity of the Gould–Jacobs Reaction. ResearchGate2020 . ([Link])
-
Organic Syntheses. 2-methyl-4-hydroxyquinoline. ([Link])
-
ResearchGate. Gould–Jacobs Reaction. ([Link])
-
Chemistry Steps. Reactions of Aniline. ([Link])
-
Organic Syntheses Procedure. 2-methyl-4-hydroxyquinoline. ([Link])
-
Brainly. [FREE] What are a few sources of errors in the saponification lab? ([Link])
-
Master Organic Chemistry. Decarboxylation. ([Link])
-
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. ([Link])
-
Brainly. Identify a few sources of error in a saponification experiment. ([Link])
- Google Patents. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. ()
-
ACS Publications. Copper-quinoline decarboxylation. ([Link])
Sources
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- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
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Identification and removal of impurities in diethyl aminomethylenemalonate
Welcome to the technical support center for Diethyl Aminomethylenemalonate (DEAMM). This guide is designed for researchers, scientists, and professionals in drug development who utilize DEAMM in their synthetic workflows. Purity of this key building block is paramount for successful downstream applications, and this document provides in-depth troubleshooting guides and FAQs to address common challenges in its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Diethyl Aminomethylenemalonate (DEAMM) and where do they originate?
A1: The impurity profile of DEAMM is intrinsically linked to its synthesis, which most commonly involves the reaction of diethyl ethoxymethylenemalonate (DEEMM) with an ammonia source. The primary impurities are typically:
-
Unreacted Starting Materials:
-
Diethyl Ethoxymethylenemalonate (DEEMM): Incomplete reaction is a common cause. DEEMM is structurally similar to DEAMM, which can complicate purification.
-
Diethyl Malonate (DEM): Often a starting material for the synthesis of DEEMM, trace amounts can carry through.[1]
-
-
Side-Products:
-
Michael Addition Adducts: The enamine product (DEAMM) can potentially react with another molecule of diethyl malonate if it is present under basic conditions, leading to more complex adducts.
-
Polymeric Materials: Enamines can be susceptible to polymerization, especially upon heating or in the presence of acid, leading to intractable tars or high molecular weight impurities.[2]
-
-
Decomposition Products:
-
Hydrolysis Products: The enamine functionality is sensitive to hydrolysis, particularly under acidic conditions, which can revert the molecule back to DEEMM and ammonia, or further to diethyl malonate. The ester groups can also be hydrolyzed by strong acids or bases.
-
Understanding the source of these impurities is the first step in designing an effective purification strategy.
Q2: Which analytical techniques are most effective for identifying and quantifying impurities in my DEAMM sample?
A2: A multi-technique approach is recommended for a comprehensive analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and impurity identification.
-
¹H NMR: The spectrum of pure DEAMM is characterized by distinct signals for the ethyl groups, the vinylic proton, and the amine protons. Impurities like DEEMM will show a characteristic ethoxy group signal. Unreacted diethyl malonate will show a singlet or triplet for its central CH₂ group around 3.4 ppm in CDCl₃.[3][4][5]
-
¹³C NMR: Provides confirmation of the carbon skeleton and helps identify impurities that may have overlapping proton signals.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the molecular weight of the main component and byproducts.[6][7][8] It is particularly useful for detecting residual starting materials like diethyl malonate or DEEMM.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of purity and for monitoring the progress of purification (e.g., column chromatography).[9] A single spot does not guarantee purity but multiple spots are a clear indication of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (N-H, C=O, C=C). The presence of a broad O-H stretch could indicate hydrolysis products.[10]
Q3: My DEAMM product is a yellow or brown oil/solid, but the literature reports it as a white solid. What causes this discoloration and how can I fix it?
A3: Discoloration is a common issue and typically points to the presence of minor, but highly colored, impurities arising from oxidation or polymerization. Enamines are electron-rich and can be susceptible to air oxidation over time. Heating the compound excessively during synthesis or workup can also lead to the formation of polymeric materials which are often colored.
Solution:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities.
-
Column Chromatography: If discoloration persists, silica gel chromatography is highly effective at removing polar, colored impurities.
-
Strictly Anhydrous & Inert Conditions: Ensure your reaction and workup are performed under an inert atmosphere (e.g., Nitrogen or Argon) and with dry solvents to minimize side reactions.
Q4: Is DEAMM stable for long-term storage?
A4: DEAMM is moderately stable. As a solid, it is more stable than in solution. For long-term storage, it is recommended to store it as a solid in a tightly sealed container at low temperatures (-20°C is preferable) and under an inert atmosphere to protect it from moisture and oxygen.[11] Over time, exposure to air and moisture can lead to gradual hydrolysis and discoloration.
Troubleshooting Guides
This section provides systematic approaches to common experimental problems.
Problem 1: Low Purity Detected by NMR/GC-MS After Initial Synthesis
| Symptom / Observation | Probable Cause(s) | Recommended Action(s) |
| Significant amount of unreacted DEEMM. | 1. Incomplete reaction. 2. Insufficient reaction time or temperature. | 1. Optimize Reaction: Increase reaction time or gently warm the reaction mixture, monitoring by TLC. 2. Purification: Proceed with purification. Recrystallization or column chromatography can separate DEEMM from DEAMM. |
| Presence of Diethyl Malonate (DEM). | 1. Impure DEEMM starting material. 2. Hydrolysis of DEEMM or DEAMM during workup. | 1. Aqueous Wash: A wash with a mild base like saturated sodium bicarbonate solution can remove the acidic DEM as its water-soluble salt.[12] Be cautious, as prolonged exposure to base can hydrolyze your product. 2. Check Starting Material: Analyze the purity of your DEEMM before starting the reaction. |
| Broad, unresolved humps in NMR baseline; low recovery of desired product. | Polymerization of the enamine product. | 1. Avoid Heat: Minimize exposure to high temperatures during solvent removal. Use a rotary evaporator at moderate temperature and pressure. 2. Avoid Strong Acids: Ensure the workup is neutral or slightly basic. 3. Purification: Attempt to precipitate the desired product from a solvent in which the polymer is insoluble. |
Experimental Protocols & Methodologies
Protocol 1: Purification by Recrystallization
Recrystallization is the most common and scalable method for purifying solid DEAMM. The key is selecting an appropriate solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
Recommended Solvent System: Ethanol or Ethanol/Water.
Step-by-Step Methodology:
-
Dissolution: Place the crude DEAMM solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
Column chromatography is ideal for small-scale purification or when recrystallization fails to remove impurities with similar solubility profiles.[9][13]
Typical Setup:
-
Stationary Phase: Silica Gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic mixture of Hexane and Ethyl Acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.
Step-by-Step Methodology:
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude DEAMM in a minimum amount of dichloromethane or the eluent mixture. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and carefully adding it to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations & Data
Workflow for Impurity Identification and Removal
The following diagram outlines a systematic workflow for handling a crude DEAMM sample.
Caption: General workflow for DEAMM purification.
Decision Tree for Purification Method Selection
This diagram assists in choosing the most suitable purification technique based on the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Differential solubility | Highly scalable, cost-effective, can yield very pure material. | Product must be a solid; ineffective for impurities with similar solubility. | Large-scale purification of solid DEAMM where impurities are significantly more soluble in the mother liquor.[14][15] |
| Column Chromatography | Differential adsorption | Excellent separation power, versatile for various impurities. | Less scalable, solvent-intensive, more time-consuming. | Small-scale reactions, removing impurities with similar polarity/solubility, or when very high purity is required.[9][13] |
| Vacuum Distillation | Differential boiling points | Can be effective for liquid products. | DEAMM is a high-boiling solid and may decompose or polymerize at the required temperatures.[2] | Generally not recommended for DEAMM due to risk of thermal decomposition. |
References
-
Organic Syntheses. DIETHYL AMINOMALONATE HYDROCHLORIDE. Retrieved from [Link]
-
MDPI. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 27(15), 4989. Retrieved from [Link]
-
NTU & IRep. (2018). Crystal Structure and Hirshfeld Surface Analysis Of Diethyl (6-methyl-2-pyridyl)aminoethylenemalonate. Retrieved from [Link]
-
ResearchGate. (2021). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Retrieved from [Link]
-
Quora. (2017). How to prepare amino acid from diethyl malonate. Retrieved from [Link]
-
SpectraBase. Diethyl aminomalonate hydrochloride. Retrieved from [Link]
-
Organic Syntheses. DIETHYL METHYLENEMALONATE. Retrieved from [Link]
- Patsnap. Preparation method of diethyl aminomalonate hydrochloride.
-
Enantioselective Michael Addition of Diethyl Malonate to Nitroolefins with Bifunctional 2-aminodmap/urea. (2016). Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - Diethyl 2-[(dimethylamino)methylidene]malonate. Retrieved from [Link]
- Google Patents. WO2012054616A2 - Synthesis of methylene malonates substantially free of impurities.
-
Beilstein Journals. (2003). Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Organometallics. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. 16(18), 3865-3867. Retrieved from [Link]
-
Wikipedia. Diethyl malonate. Retrieved from [Link]
-
Loba Chemie. DIETHYL MALONATE AR. Retrieved from [Link]
-
PubChem. Diethyl methylmalonate. Retrieved from [Link]
-
PubChem. Diethyl 2-(((2-aminophenyl)amino)methylene)malonate. Retrieved from [Link]
-
Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. 29(9), 2176-2179. Retrieved from [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
-
ResearchGate. (2014). How to recrystallize a product from ethanol/diethyl?. Retrieved from [Link]
-
Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. 20(4), 793-802. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Sciencemadness.org. (2010). Preparation of Diethyl Malonate. Retrieved from [Link]
-
YouTube. (2023). Diethyl Malonate : Synthesis via Fischer Esterification. Retrieved from [Link]
-
NIST WebBook. Diethyl malonate. Retrieved from [Link]
-
DTIC. (1988). Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malonate in Ethanol. Retrieved from [Link]
-
IRJSE. (2023). GC-MS analysis of diethyl ether extract of Sauromatum venosum (Aiton) Kunth leaves. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Retrieved from [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 14. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 15. researchgate.net [researchgate.net]
Navigating the Stability of Di diethyl Aminomethylenemalonate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for diethyl aminomethylenemalonate. As a Senior Application Scientist, I understand that the success of your research and development efforts hinges on the integrity of your starting materials. Diethyl aminomethylenemalonate is a versatile building block, but its stability can be a critical factor in the reproducibility and success of your experiments. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and handling of this compound, grounded in scientific principles to ensure the reliability of your work.
Troubleshooting Guide: Addressing Common Stability Issues
This section is designed to help you diagnose and resolve specific problems you may encounter with diethyl aminomethylenemalonate during its storage and use.
Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
Symptoms:
-
Lower than expected yields in reactions where diethyl aminomethylenemalonate is a starting material.
-
Appearance of unexpected spots on Thin Layer Chromatography (TLC) or peaks in High-Performance Liquid Chromatography (HPLC) analysis of your reaction mixture.
-
Difficulty in reproducing previously successful experiments.
Probable Cause: Degradation of Diethyl Aminomethylenemalonate
The primary culprit behind these issues is often the degradation of your diethyl aminomethylenemalonate stock. The molecule contains two key functional groups susceptible to degradation: the enamine and the diethyl ester moieties.
Causality Explained:
The enamine functional group is susceptible to hydrolysis, particularly in the presence of moisture and acid. This reaction cleaves the carbon-nitrogen double bond, leading to the formation of diethyl malonate and ammonia. Concurrently, the ester groups can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid derivatives.
dot graph DegradationPathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot
Caption: Primary degradation pathways of diethyl aminomethylenemalonate.
Solutions:
-
Assess the Purity of Your Starting Material: Before starting a critical reaction, it is imperative to verify the purity of your diethyl aminomethylenemalonate. This can be achieved using the analytical protocols outlined later in this guide.
-
Ensure Anhydrous Reaction Conditions: If your reaction is sensitive to water, ensure all solvents are rigorously dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Control the pH of Your Reaction: If possible, buffer your reaction to a neutral pH to minimize both acid- and base-catalyzed hydrolysis. If the reaction requires acidic or basic conditions, consider adding the diethyl aminomethylenemalonate slowly to the reaction mixture to minimize its exposure time to harsh conditions before it reacts.
Issue 2: Physical Changes in the Stored Compound
Symptoms:
-
The white to off-white solid appears discolored (yellow or brown).
-
The solid has a clumpy or oily appearance.
-
A noticeable "ammonia-like" or "vinegar-like" odor is detected upon opening the container.
Probable Cause: Exposure to Moisture, Air, and/or Light
These physical changes are strong indicators of chemical degradation.
Causality Explained:
-
Discoloration: The formation of colored impurities can be a result of oxidation or complex side reactions of the degradation products.
-
Clumping/Oily Appearance: This is often due to hygroscopicity (absorption of moisture from the air), which can accelerate hydrolysis. The formation of liquid degradation products can also contribute to this change in appearance.
-
Odor: The smell of ammonia is a direct indicator of enamine hydrolysis. A vinegar-like smell could suggest the formation of acetic acid if acetate-containing buffers were used in the workup and not completely removed.
Solutions:
-
Proper Storage is Paramount: Store diethyl aminomethylenemalonate in a tightly sealed container to prevent moisture and air ingress.[1] For long-term storage, refrigeration (2-8°C) is recommended.[2] Some suppliers even recommend storage at -20°C for maximum stability.[3]
-
Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for diethyl aminomethylenemalonate?
For optimal stability, diethyl aminomethylenemalonate should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is between 2-8°C.[2] The container should be tightly sealed to protect it from moisture and air. For long-term storage or for use in highly sensitive applications, storing under an inert atmosphere is advisable.
Q2: How can I check the purity of my diethyl aminomethylenemalonate?
The purity can be assessed using several analytical techniques. The most common are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A detailed protocol for an HPLC method is provided below. For NMR, the proton spectrum should be clean, showing the characteristic peaks for the ethyl groups, the methylene proton, and the amine protons without significant signals from impurities like diethyl malonate or ethanol.
Q3: What are the main degradation products I should look for?
The primary degradation products to expect are:
-
Diethyl malonate: From the hydrolysis of the enamine.
-
Ammonia: Also a product of enamine hydrolysis.
-
Monoethyl malonate and ethanol: From the hydrolysis of the ester groups.
Q4: Is it possible to repurify degraded diethyl aminomethylenemalonate?
Repurification may be possible, but it is often challenging and may not be cost-effective. Techniques like recrystallization could be attempted if the primary impurity is known and has different solubility properties. However, given the reactive nature of the compound, it is generally recommended to use a fresh, high-purity batch for critical experiments to ensure reproducibility.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of diethyl aminomethylenemalonate and detecting potential degradation products. Method optimization may be required based on the specific instrument and impurities present.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% phosphoric acid (or formic acid).
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid (or formic acid).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of diethyl aminomethylenemalonate and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of ~1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 265 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Expected Results: The main peak for diethyl aminomethylenemalonate should be well-resolved. Potential degradation products like diethyl malonate will likely elute earlier due to their higher polarity. The peak purity of the main component can be assessed using the detector's software.
dot graph HPLC_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot
Caption: Workflow for HPLC purity assessment.
Protocol 2: Stability Assessment under Forced Degradation
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess the stability-indicating nature of the analytical method.
Procedure:
-
Prepare Solutions: Prepare separate ~1 mg/mL solutions of diethyl aminomethylenemalonate in:
-
0.1 N Hydrochloric acid (Acidic condition)
-
0.1 N Sodium hydroxide (Basic condition)
-
3% Hydrogen peroxide (Oxidative condition)
-
Water (Neutral condition)
-
-
Stress Conditions:
-
Hydrolysis: Store the acidic, basic, and neutral solutions at 60°C for 24 hours.
-
Oxidation: Store the hydrogen peroxide solution at room temperature for 24 hours.
-
Thermal Stress: Store a solid sample of the compound at 80°C for 48 hours.
-
Photostability: Expose a solid sample and a solution in water to a calibrated light source as per ICH Q1B guidelines.[5][6]
-
-
Analysis: Analyze all stressed samples by the HPLC method described above. Compare the chromatograms to that of an unstressed sample to identify and quantify degradation products.
References
- Chen, Y., Hu, C., Hu, X., & Qu, J. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology, 43(8), 2760-2765.
- ResearchGate. (2018).
- ResearchGate. (n.d.). Photochemistry of Enamines and Enaminones.
- BenchChem. (2025).
- ResearchGate. (2018). (PDF)
- Pop, C. M., et al. (2016). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Clujul Medical, 89(1), 29–34.
- Fisher Scientific. (2024).
- United States Biological. (n.d.).
- ChemicalBook. (n.d.). Diethyl aminomalonate hydrochloride(13433-00-6) 1H NMR spectrum.
- Wiley Online Library. (n.d.). [(Dimethylamino)methylene]malonic acid, diethyl ester - Optional[1H NMR] - Chemical Shifts.
- Santa Cruz Biotechnology. (2026).
- European Medicines Agency. (2023).
- International Journal of Pharmaceutical Research & Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- LCGC North America. (2012). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- EMMA International. (2022). Accelerated Stability Testing for Pharmaceuticals.
- National Center for Biotechnology Information. (2022).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029573).
- National Center for Biotechnology Information. (2022).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573).
- ChemicalBook. (n.d.).
- Parchem. (n.d.).
- ChemicalBook. (2025).
- PubMed. (2012).
- Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- ResearchGate. (2025).
- National Center for Biotechnology Information. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)
- Waters. (n.d.).
- National Center for Biotechnology Information. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276).
- ChemRxiv. (2022).
- Journal of Pharmaceutical Negative Results. (2022).
- Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.
- Agilent. (n.d.).
- Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)
- Chemical Engineering Transactions. (2023). Stability of Diethyl Carbonate in the Presence of Acidic and Basic Solvents.
Sources
- 1. fishersci.com [fishersci.com]
- 2. DIETHYL AMINOMETHYLENEMALONATE | 6296-99-7 [chemicalbook.com]
- 3. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diethyl 2-(((2-aminophenyl)amino)methylene)malonate | C14H18N2O4 | CID 1950103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Support Center: Optimizing Solvent Choice for Diethyl Aminomethylenemalonate Reactions
Welcome to our dedicated technical support center for optimizing reactions involving diethyl aminomethylenemalonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the chemical principles governing your experiments, empowering you to make informed decisions for successful outcomes.
Introduction: The Critical Role of the Solvent
Diethyl aminomethylenemalonate is a versatile building block in organic synthesis, notably in the construction of heterocyclic scaffolds of pharmaceutical interest. The success of reactions involving this enamine is profoundly influenced by the choice of solvent. The solvent does more than just dissolve reactants; it modulates reactivity, influences reaction pathways, stabilizes intermediates and transition states, and can be the determining factor between a high-yielding synthesis and a complex mixture of byproducts. This guide will help you navigate the nuances of solvent selection to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for reactions with diethyl aminomethylenemalonate, and what are their primary roles?
A1: The choice of solvent largely depends on the specific reaction being performed. However, a general classification can be made based on the reaction type:
-
For the synthesis of diethyl aminomethylenemalonate itself (from diethyl ethoxymethylenemalonate and an amine):
-
Alcohols (e.g., ethanol, isopropanol): These are common protic solvents that can facilitate the nucleophilic attack of the amine by stabilizing charged intermediates. They are particularly useful when the reaction is conducted at elevated temperatures.[1][2]
-
Aprotic polar solvents (e.g., DMF, DMSO): These solvents are excellent for reactions that may proceed slowly at room temperature, as they can effectively solvate cations and influence the reaction rate.
-
Solvent-free conditions: In some cases, particularly with microwave-assisted synthesis, the reaction can be run neat, using an excess of one of the reactants as the solvent.[3][4]
-
-
For subsequent reactions of diethyl aminomethylenemalonate (e.g., cyclizations, Gould-Jacobs reaction):
-
High-boiling point non-polar solvents (e.g., diphenyl ether, Dowtherm A): These are often required for high-temperature thermal cyclization reactions, such as the Gould-Jacobs reaction to form quinolones.[5] Their inertness and high boiling points allow for the necessary energy input for the cyclization to occur.
-
Aprotic polar solvents (e.g., DMF, DMSO): These can be used for a variety of transformations where a polar environment is beneficial to stabilize intermediates.
-
Q2: My reaction to synthesize diethyl aminomethylenemalonate is sluggish or incomplete. What solvent-related factors should I consider?
A2: An incomplete reaction is a common issue that can often be traced back to solvent choice and reaction conditions.[6][7] Consider the following:
-
Increase in Polarity: If you are using a non-polar solvent, switching to a more polar solvent like ethanol or DMF can accelerate the reaction by stabilizing the polar transition state of the nucleophilic addition-elimination.
-
Temperature: Ensure your reaction temperature is optimal for the chosen solvent. For instance, if using ethanol, refluxing the mixture is a common practice to drive the reaction to completion.[1] Microwave heating can also be a powerful tool to accelerate these reactions, often under solvent-free conditions.[3][8]
-
Catalysis: While not strictly a solvent issue, the presence of an acid or base catalyst can be influenced by the solvent. In some cases, a protic solvent like an alcohol can also act as a weak acid catalyst.
Q3: I am observing significant byproduct formation. How can the solvent choice be contributing to this?
A3: Byproduct formation is a clear indicator that your reaction conditions, including the solvent, are not optimal. Common side reactions include:
-
Hydrolysis: Enamines are susceptible to hydrolysis back to the corresponding carbonyl compound (in this case, diethyl ethoxymethylenemalonate) and amine, especially in the presence of water.[6] Ensure you are using anhydrous solvents and have dried your glassware properly, particularly when working with aprotic solvents.
-
Transesterification: If you are using an alcohol as a solvent and a base is present, there is a risk of transesterification of the diethyl ester groups.[9][10] To avoid this, it is best to match the alcohol of the solvent with the ester (e.g., use ethanol with diethyl esters).
-
Self-Condensation/Dimerization: In some cases, particularly at high temperatures, the starting materials or product may undergo side reactions. A solvent can help to minimize these by keeping the reactants diluted.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter in your experiments.
Problem 1: Low Yield of Diethyl Aminomethylenemalonate
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction has not reached equilibrium or the rate is too slow. | 1. Switch to a more polar solvent: If using a non-polar solvent, try ethanol, isopropanol, or DMF. 2. Increase the reaction temperature: Refluxing the reaction mixture is a common strategy.[6] 3. Consider microwave irradiation: This can significantly reduce reaction times and improve yields, sometimes even without a solvent.[3] |
| Product Hydrolysis | The enamine product is sensitive to water and can hydrolyze back to starting materials during the reaction or workup.[6] | 1. Use anhydrous solvents: Ensure your solvents are properly dried. 2. Dry glassware thoroughly: Oven-dry all glassware before use. 3. Perform the reaction under an inert atmosphere: This can prevent atmospheric moisture from entering the reaction. |
| Reagent Quality | Impurities in the starting materials or solvent can inhibit the reaction. | 1. Purify reagents: Distill liquid starting materials if their purity is questionable. 2. Use high-purity solvents: Employing a higher grade of solvent can sometimes resolve issues. |
Problem 2: Difficulty in Product Isolation and Purification
| Potential Cause | Explanation | Recommended Solution |
| Product is an Oil Instead of a Solid | The product may be impure, containing residual solvent or byproducts that lower its melting point. | 1. Thoroughly remove solvent: Use a high-vacuum line to ensure all residual solvent is removed. 2. Purify the crude product: Column chromatography on silica gel or vacuum distillation can be effective for removing impurities.[6] 3. Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can improve purity. |
| Product Decomposes During Purification | The product may be thermally unstable or sensitive to the purification conditions (e.g., acidic silica gel). | 1. Use deactivated silica gel: Treat silica gel with a base (e.g., triethylamine in the eluent) to neutralize acidic sites. 2. Avoid excessive heat: If using vacuum distillation, ensure the temperature is kept as low as possible. |
Problem 3: Poor Selectivity in Subsequent Reactions (e.g., Gould-Jacobs Cyclization)
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Reaction Temperature for Cyclization | The thermal cyclization in the Gould-Jacobs reaction requires high temperatures, which are dictated by the solvent's boiling point.[5][11] | 1. Select a high-boiling point solvent: Diphenyl ether or Dowtherm A are commonly used to achieve the necessary temperatures (around 250 °C).[5] 2. Monitor the reaction closely: Follow the reaction progress by TLC or GC to avoid product degradation from prolonged heating.[6] |
| Solvent Interference | The solvent may be reacting with the starting materials or intermediates at high temperatures. | 1. Choose an inert solvent: The high-boiling point solvents mentioned above are generally very inert. 2. Consider solvent-free conditions: If feasible, running the reaction neat with microwave heating can be an alternative.[8] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate via Microwave Irradiation
This protocol is adapted from a reported procedure and offers a rapid and efficient solvent-free method.[3]
Materials:
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
4-chloroaniline
-
5 mL high-pressure microwave reaction tube with a stir bar
-
Microwave synthesizer
Procedure:
-
To a 5 mL microwave reaction tube, add diethyl ethoxymethylenemalonate (1.0 mmol) and 4-chloroaniline (1.0 mmol).
-
Seal the tube and stir the mixture at room temperature for 5-10 minutes to ensure homogeneity.
-
Place the reaction tube in the microwave synthesizer and irradiate at 150 °C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent. The reaction is typically complete within 30 minutes.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the pure product.
Protocol 2: Gould-Jacobs Quinolone Synthesis
This is a general procedure for the thermal cyclization step.[5][11]
Materials:
-
Diethyl aminomethylenemalonate derivative
-
Diphenyl ether
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve the diethyl aminomethylenemalonate derivative in a minimal amount of a high-boiling solvent like diphenyl ether.
-
Heat the mixture to approximately 250 °C under a nitrogen atmosphere for 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add a non-polar solvent such as hexane to precipitate the crude quinolone product.
-
Collect the precipitate by filtration and wash with cold hexane.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Visualizing the Workflow
Decision Tree for Solvent Selection
Caption: A decision-making workflow for selecting an appropriate solvent.
Troubleshooting Flowchart for Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
References
-
ResearchGate. (2021). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
-
MDPI. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]
-
ResearchGate. (2014). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ablelab.eu [ablelab.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Navigating the Scale-Up of Di-ethyl Aminomethylenemalonate Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diethyl aminomethylenemalonate is a cornerstone reaction for the creation of a multitude of pharmaceutical intermediates and active pharmaceutical ingredients. While the bench-scale synthesis is often straightforward, transitioning to pilot-plant or industrial-scale production introduces a host of challenges that can impact yield, purity, and safety. This technical support center provides a comprehensive guide to troubleshooting and frequently asked questions encountered during the scale-up of this critical process.
Section 1: Troubleshooting Guide - From Theory to Practice
This section addresses specific issues that may arise during the scale-up of diethyl aminomethylenemalonate synthesis. The troubleshooting is presented in a question-and-answer format to directly tackle the challenges you may be facing.
Q1: My reaction yield has significantly dropped after moving from a 1L to a 100L reactor, despite maintaining the same stoichiometric ratios. What are the likely causes?
Answer: A drop in yield upon scale-up is a common issue, often attributable to a combination of factors related to mass and heat transfer. In larger reactors, the surface-area-to-volume ratio decreases, leading to less efficient heat removal.[1][2] This can cause localized overheating, promoting side reactions and degradation of both reactants and products.
Probable Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Poor Temperature Control | The reaction between the intermediate, diethyl ethoxymethylenemalonate, and ammonia is exothermic. Inadequate heat removal can lead to localized "hot spots."[1] | 1. Improve Agitation: Ensure the reactor's agitation system provides adequate mixing for the increased volume to maintain a homogenous temperature distribution. 2. Controlled Reagent Addition: Add the ammonia solution at a slower, controlled rate to manage the rate of heat generation. 3. Enhanced Cooling: Utilize a more efficient cooling system for the reactor jacket. Consider internal cooling coils for very large-scale operations. |
| Inefficient Removal of Ethanol | The reaction is an equilibrium process. The ethanol produced must be effectively removed to drive the reaction to completion. On a larger scale, simple distillation may not be as efficient. | 1. Azeotropic Distillation: Consider the use of a solvent that forms a low-boiling azeotrope with ethanol to facilitate its removal. 2. Vacuum Application: Applying a mild vacuum can lower the boiling point of ethanol, aiding in its removal at a lower, safer temperature. |
| Incomplete Reaction | Longer reaction times may be necessary at scale to achieve the same level of conversion due to diffusion-limited reaction rates in a larger volume. | 1. Reaction Monitoring: Implement in-process controls (e.g., GC, HPLC) to monitor the disappearance of starting materials and the formation of the product to determine the optimal reaction time. |
Q2: I'm observing the formation of a significant amount of a high-boiling impurity in my large-scale batches. How can I identify and mitigate this?
Answer: A common high-boiling impurity is the product of a Michael addition side reaction, where the initially formed diethyl aminomethylenemalonate acts as a nucleophile and attacks another molecule of the intermediate, diethyl ethoxymethylenemalonate. This is more prevalent at elevated temperatures.
Mitigation Strategies:
-
Strict Temperature Control: As with yield issues, maintaining a consistent and controlled temperature is crucial to minimize the rate of this side reaction.
-
Stoichiometry and Order of Addition: Consider adding the diethyl malonate and triethyl orthoformate mixture to the ammonia solution. This ensures that the intermediate is immediately met with an excess of ammonia, favoring the desired reaction over the side reaction.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. A more polar solvent may stabilize the desired transition state over the one leading to the Michael adduct.
Q3: Purification by distillation is proving difficult at the pilot scale, with product decomposition and low recovery. What are my alternatives?
Answer: Diethyl aminomethylenemalonate can be susceptible to thermal degradation at elevated temperatures. Large-scale distillation requires prolonged heating, which can lead to decomposition.
Alternative Purification Strategies:
| Method | Principle | Advantages | Disadvantages |
| Crystallization | Exploits the differential solubility of the product and impurities in a given solvent system at varying temperatures. | Can provide very high purity. Amenable to large-scale production. | Requires finding a suitable solvent system. Can result in some product loss in the mother liquor. |
| Liquid-Liquid Extraction | Separates components based on their relative solubilities in two immiscible liquids. | Useful for removing water-soluble or acid/base-soluble impurities. | May require large volumes of solvents. Emulsion formation can be an issue at scale. |
| Salt Formation | The basic nitrogen of the enamine can be protonated with an acid to form a salt, which may have different solubility properties, allowing for purification.[3] | Can be a highly effective method for isolating the amine-containing product from non-basic impurities. | Requires an additional step to liberate the free base from the salt. |
Section 2: Frequently Asked Questions (FAQs)
Q1. What is the detailed reaction mechanism for the synthesis of diethyl aminomethylenemalonate?
The synthesis is a multi-step process that begins with the reaction of diethyl malonate and triethyl orthoformate to form an intermediate, diethyl ethoxymethylenemalonate. This is followed by a nucleophilic substitution reaction with ammonia.
Q2. What are the critical safety considerations when scaling up this process?
-
Exotherm Management: The reaction is exothermic. A failure in cooling or agitation can lead to a runaway reaction.[1] A thorough process safety assessment, including calorimetry studies, is essential to understand the thermal hazards.
-
Ammonia Handling: Ammonia is a corrosive and toxic gas. Ensure proper ventilation and personal protective equipment are used. In large-scale operations, consider using aqueous ammonia solutions to mitigate the risks associated with gaseous ammonia.
-
Flammable Solvents: If using flammable solvents, ensure all equipment is properly grounded and bonded to prevent static discharge. Use intrinsically safe equipment in areas where flammable vapors may be present.
Q3. How can I effectively monitor the reaction progress in a large reactor?
In-process controls are critical for consistent and safe large-scale production.
-
Sampling: Develop a safe and representative sampling procedure for the reactor.
-
Analytical Methods:
-
Gas Chromatography (GC): Ideal for monitoring the disappearance of volatile starting materials like diethyl malonate and triethyl orthoformate.
-
High-Performance Liquid Chromatography (HPLC): Best suited for monitoring the formation of the non-volatile product and high-boiling impurities.
-
Section 3: Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of Diethyl Aminomethylenemalonate (100L Reactor)
Materials:
-
Diethyl malonate
-
Triethyl orthoformate
-
Aqueous Ammonia (25-30%)
-
Toluene
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reactor Preparation: Ensure the 100L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charge Reactants: Charge the reactor with diethyl malonate and triethyl orthoformate in the desired stoichiometric ratio.
-
Heating and Intermediate Formation: Begin agitation and heat the mixture to the specified temperature for the formation of diethyl ethoxymethylenemalonate. Monitor the reaction by GC for the disappearance of diethyl malonate.
-
Cooling: Once the intermediate formation is complete, cool the reaction mixture to the desired temperature for the amination step.
-
Ammonia Addition: Slowly add the aqueous ammonia solution via a dosing pump over a period of several hours. Monitor the internal temperature closely to ensure the cooling system is effectively removing the heat of reaction.
-
Reaction and Ethanol Removal: Maintain the reaction temperature and begin to remove the ethanol-water azeotrope by distillation.
-
Work-up: Once the reaction is complete (as determined by HPLC), cool the reactor contents.
-
Phase Separation: Transfer the reaction mixture to a separation vessel and separate the aqueous layer.
-
Washing: Wash the organic layer with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or crystallization.
Protocol 2: Troubleshooting Workflow for Low Yield
References
-
Gallego, M. G., & Salinaro, A. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available at: [Link]
-
Escalante, J. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Available at: [Link]
-
Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Available at: [Link]
-
The Chemical Engineer. (2023). Rules of Thumb: Scale-up. Available at: [Link]
-
Rossi, L. M. (n.d.). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi. Available at: [Link]
-
Wikipedia. (n.d.). Enamine. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Diethyl Ethoxymethylenemalonate: Synthesis and Industrial Impact. Available at: [Link]
- Google Patents. (n.d.). US5847197A - Process for the preparation of aminomalonic acid ester salts.
-
Chemistry Steps. (n.d.). Stork Enamine Synthesis. Available at: [Link]
-
Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Available at: [Link]
-
Patsnap. (n.d.). Preparation method of diethyl aminomalonate hydrochloride. Available at: [Link]
-
Beilstein Journals. (n.d.). Trichloroacetic acid fueled practical amine purifications. Available at: [Link]
-
YouTube. (2019). synthesis of enamines from secondary amines and carbonyl compounds. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]
-
Master Organic Chemistry. (2025). Enamines. Available at: [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]
-
Chemical Engineering Transactions. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Available at: [Link]
-
Making Molecules. (2024). Enamines. Available at: [Link]
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Available at: [Link]
-
YouTube. (2021). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. Available at: [Link]
-
YouTube. (2018). Malonic Ester Synthesis Reaction Mechanism. Available at: [Link]
-
OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2a-h from 1a-h using diethyl malonate. All reactions.... Available at: [Link]
- Google Patents. (n.d.). CN107602408B - Synthesis method of acetamino diethyl malonate.
-
ResearchGate. (n.d.). A Novel Synthesis of Diethyl Malonate. Available at: [Link]
Sources
Technical Support Center: Monitoring the Synthesis of N,N'-diallyl-N,N'-dimethyl-1,4-butanediamine (DAMM)
Welcome to the technical support center for monitoring the synthesis of N,N'-diallyl-N,N'-dimethyl-1,4-butanediamine (DAMM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) related to the analytical monitoring of this synthesis reaction.
The synthesis of DAMM, a tetra-substituted diamine, typically involves the N-alkylation of a diamine precursor. Monitoring the progress of this reaction is crucial for optimizing yield, minimizing side products, and ensuring the desired product quality. This guide will walk you through the most common and effective analytical techniques for this purpose.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of DAMM synthesis?
A1: The most common and effective methods for monitoring DAMM synthesis are Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages in terms of speed, resolution, and structural information.
Q2: Why is it important to monitor the reaction?
A2: Monitoring the reaction allows you to:
-
Determine the point of reaction completion, preventing unnecessary energy consumption and potential side reactions from prolonged reaction times.
-
Identify the formation of any side products, which can inform adjustments to reaction conditions.
-
Optimize reaction parameters such as temperature, time, and reagent stoichiometry for improved yield and purity.
Q3: Can I use FTIR to monitor the reaction?
A3: While Fourier Transform Infrared (FTIR) spectroscopy can be used, it is generally less effective for monitoring this specific reaction. The key bond formations (C-N) and the disappearance of starting materials might not produce distinct enough changes in the IR spectrum to be easily quantifiable, especially in a complex reaction mixture.
Q4: How do I choose the best monitoring method for my needs?
A4: The choice of method depends on the available equipment and the specific information you require:
-
TLC: Ideal for quick, qualitative checks on reaction progress at the bench.[1][2][3]
-
GC-MS: Excellent for both qualitative and quantitative analysis, providing information on the presence of starting materials, intermediates, product, and side products, along with their mass-to-charge ratios.[4][5][6]
-
NMR: Provides detailed structural information, allowing for the unambiguous identification of the product and any intermediates or side products. It can also be used for quantitative analysis.[7][8][9]
Troubleshooting Guides
This section addresses specific issues you might encounter during the monitoring of your DAMM synthesis.
Issue 1: TLC plate shows multiple spots, and it's unclear which is the product.
-
Question: I'm running a TLC of my reaction mixture, and I see several spots. How do I identify my product, starting material, and any potential side products?
-
Answer:
-
The "Co-spot" is Key: The most reliable way to identify your spots is by using a "cospot."[1] On your TLC plate, you should have three lanes:
-
Starting Material: A spot of your initial diamine precursor.
-
Reaction Mixture: A spot of the current reaction mixture.
-
Co-spot: A spot where you first apply the starting material, and then on top of that, apply the reaction mixture.
-
-
Interpretation:
-
The spot in the "Starting Material" lane gives you the reference Rf (retention factor) for your precursor.
-
In the "Reaction Mixture" lane, you will see the disappearance of the starting material spot and the appearance of new spots as the reaction progresses.
-
The "Co-spot" lane will show if the spot corresponding to the starting material in the reaction mixture has the same Rf as your pure starting material. If they are the same, the spots will merge into one.
-
-
Product Identification: Generally, the DAMM product will be less polar than the starting diamine (if it has N-H bonds) and will therefore have a higher Rf value on a normal-phase silica TLC plate.
-
Issue 2: GC-MS analysis shows a peak with the correct mass for DAMM, but the reaction is not complete according to TLC.
-
Question: My GC-MS shows a peak with the expected molecular ion for DAMM, but my TLC still shows a significant amount of starting material. Why is there a discrepancy?
-
Answer: This could be due to a few factors:
-
Ionization Differences: The starting material and product may have different ionization efficiencies in the mass spectrometer. Your product might be more readily ionized, leading to a disproportionately large peak in the chromatogram.
-
Response Factor: Different compounds can have different responses on the detector (e.g., a Flame Ionization Detector - FID, if used in conjunction with MS). For accurate quantification, you would need to determine the response factor for both the starting material and the product.
-
Co-elution: It's possible that an impurity is co-eluting with your product, contributing to the peak area. Check the mass spectrum of the peak carefully to ensure it is pure.
-
Issue 3: NMR spectrum of the crude reaction mixture is complex and difficult to interpret.
-
Question: I've taken a proton NMR of my crude reaction mixture, and the spectrum is very crowded with many overlapping peaks. How can I effectively monitor the reaction using NMR?
-
Answer:
-
Focus on Diagnostic Peaks: You don't need to assign every peak in the crude spectrum. Identify a few key, well-resolved "diagnostic" peaks for both your starting material and your product.
-
Starting Material: Look for the N-H protons (if applicable) or the protons on the carbons adjacent to the nitrogen.
-
Product (DAMM): The appearance of new signals corresponding to the allyl groups (vinylic protons and the CH2 group attached to the nitrogen) and the N-methyl groups will be key indicators of product formation.
-
-
Integration is Your Friend: Once you've identified diagnostic peaks, you can use the integration of these signals to determine the relative amounts of starting material and product. The disappearance of the starting material's diagnostic peak integration and the growth of the product's diagnostic peak integration will indicate the reaction's progress.
-
Consider 13C NMR: If the proton NMR is too complex, a 13C NMR spectrum can sometimes be simpler to interpret, although it requires a longer acquisition time. The appearance of new carbon signals corresponding to the allyl and methyl groups on the nitrogen will confirm product formation.
-
Detailed Experimental Protocols
Here are step-by-step protocols for the recommended monitoring techniques.
Protocol 1: Thin Layer Chromatography (TLC)
Objective: To qualitatively monitor the consumption of starting material and the formation of the product.
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC chamber
-
Eluent (e.g., a mixture of ethyl acetate and hexanes, the ratio will need to be determined experimentally)
-
Capillary tubes for spotting
-
UV lamp
-
Staining solution (e.g., potassium permanganate or ninhydrin for amines)
Procedure:
-
Eluent Selection: Before starting the reaction, determine a suitable eluent system that gives your starting material an Rf of approximately 0.3-0.4.[1]
-
Plate Preparation: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for your spots.
-
Spotting:
-
Lane 1 (Starting Material): Using a capillary tube, spot a dilute solution of your starting diamine.
-
Lane 2 (Reaction Mixture): At timed intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture with a capillary tube and spot it.
-
Lane 3 (Co-spot): Spot the starting material, and then spot the reaction mixture on top of it.[1]
-
-
Development: Place the TLC plate in the developing chamber containing the eluent, ensuring the solvent level is below the baseline. Cover the chamber and allow the eluent to ascend the plate until it is about 1 cm from the top.[10]
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and circle any visible spots.
-
If the compounds are not UV-active, stain the plate using an appropriate stain. For amines, a ninhydrin or potassium permanganate stain is often effective.
-
-
Interpretation: Monitor the disappearance of the starting material spot and the appearance of a new, higher Rf spot corresponding to the DAMM product. The reaction is complete when the starting material spot is no longer visible.[11]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To qualitatively and semi-quantitatively monitor the reaction progress.
Materials:
-
Gas chromatograph coupled to a mass spectrometer
-
Appropriate GC column (a non-polar or mid-polar column is often suitable for amines)
-
Volatile solvent for sample dilution (e.g., dichloromethane or ethyl acetate)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
At timed intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or a dilute acid/base solution).
-
Perform a mini-workup by extracting the organic components into a suitable solvent.
-
Dilute the sample to an appropriate concentration (typically around 1 mg/mL) in a volatile solvent.[4]
-
-
Instrumental Setup:
-
Injector: Set to a temperature that ensures volatilization of your compounds without degradation (e.g., 250 °C). A split or splitless injection can be used depending on the sample concentration.[4][6]
-
Oven Program: Start at a low temperature (e.g., 50-80 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to ensure separation of all components.[4]
-
Mass Spectrometer: Set to scan a mass range that includes the molecular ions of your starting material, product, and any expected side products (e.g., m/z 50-500).[4]
-
-
Analysis:
-
Inject the prepared sample.
-
Analyze the resulting chromatogram. Identify the peaks corresponding to the starting material, product, and any side products based on their retention times and mass spectra.
-
-
Interpretation: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information and quantitatively monitor the reaction.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl3)
Procedure:
-
Sample Preparation:
-
At timed intervals, withdraw a small aliquot of the reaction mixture.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent.
-
-
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
If necessary, acquire a carbon-¹³ (¹³C) NMR spectrum for further structural confirmation.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals for the starting material and the DAMM product.
-
Expected ¹H NMR signals for DAMM:
-
Signals for the allyl protons (typically in the 5-6 ppm and 3-4 ppm regions).
-
Signals for the N-methyl protons (a singlet).
-
Signals for the butyl chain protons.
-
-
-
Integrate the diagnostic peaks for the starting material and the product.
-
-
Interpretation: Calculate the conversion by comparing the integration of a product peak to the sum of the integrations of the corresponding starting material and product peaks.
Visualizations
Workflow for Monitoring DAMM Synthesis
Caption: Troubleshooting logic for TLC analysis.
Quantitative Data Summary
| Analytical Method | Information Provided | Speed | Cost | Throughput |
| TLC | Qualitative (presence/absence) | Fast | Low | High |
| GC-MS | Qualitative & Semi-Quantitative | Moderate | High | Moderate |
| NMR | Qualitative & Quantitative | Slow | High | Low |
References
-
Pearson. (n.d.). Amine Alkylation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, February 14). NMR reaction monitoring in flow synthesis. PubMed Central. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
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Wiley Online Library. (n.d.). NMR Data Processing. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent developments in solid-state NMR spectroscopy of crystalline microporous materials. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, July 21). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PubMed Central. Retrieved from [Link]
-
YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, August 12). Nuclear Magnetic Resonance Spectroscopy for In Situ Monitoring of Porous Materials Formation under Hydrothermal Conditions. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Gas chromatography-mass spectrometry analysis of DNA: Optimization of protocols for isolation and analysis of DNA from human blood. Retrieved from [Link]
-
YouTube. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Retrieved from [Link]
-
EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
YouTube. (2022, February 26). Advanced NMR Analysis Methods for Challenging Spectral Data Sets. Retrieved from [Link]
-
Organic Syntheses. (2019, September 27). (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine. Retrieved from [Link]
-
ResearchGate. (2021, July 28). Troubleshooting Tips for Site Directed Mutagenesis?. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Retrieved from [Link]
- Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
-
National Center for Biotechnology Information. (n.d.). Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3‐diamines by double Mannich reaction. Retrieved from [Link]
-
Chemical Engineering Transactions. (2013, September 20). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Retrieved from [Link]
-
Ask this paper | Bohrium. (2015, June 18). synthesis-of-1-2-diamines-via-hydroamination-reactions. Retrieved from [Link]
Sources
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- 2. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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Navigating the Challenges of Emulsion Formation in Diacetone Acrylamide (DAMM) Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for DAMM Synthesis. As Senior Application Scientists, we understand that navigating the intricacies of chemical synthesis workups can be challenging. One of the most common hurdles encountered during the synthesis of Diacetone Acrylamide (DAMM) is the formation of stubborn emulsions during the extractive workup. This guide is designed to provide you with in-depth, field-proven insights and practical, step-by-step protocols to both prevent and resolve emulsion issues, ensuring the integrity and yield of your synthesis.
Understanding Emulsion Formation in DAMM Synthesis: The "Why" Behind the Problem
Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as microscopic droplets. In the context of DAMM synthesis, several factors contribute to the formation of these often-frustrating emulsions during workup.
The synthesis of DAMM is typically achieved through a Ritter reaction, where acrylonitrile reacts with acetone or diacetone alcohol in the presence of a strong acid like sulfuric acid.[1][2] The subsequent workup involves neutralization of the acid and extraction of the DAMM product into an organic solvent. It is at this stage that emulsions are most likely to form.
Several components in your reaction mixture can act as emulsifying agents, stabilizing the oil-in-water or water-in-oil droplets and preventing their coalescence:
-
The Amphiphilic Nature of DAMM Itself: Diacetone acrylamide possesses both a hydrophilic amide group and a hydrophobic alkyl backbone. This dual nature allows it to act as a surfactant, migrating to the interface between the aqueous and organic layers and stabilizing the emulsion. In fact, DAMM is intentionally used in some applications to promote long-term emulsion stability.[3][4]
-
Unreacted Starting Materials and Byproducts: The synthesis of DAMM is not always perfectly clean. Common byproducts can include acrylamide, polymers of vinyl monomers, and acetone condensates (such as mesityl oxide and diacetone alcohol).[5] These impurities can also exhibit surfactant-like properties.
-
Salts from Neutralization: The neutralization of the sulfuric acid catalyst with a base (e.g., sodium hydroxide, sodium bicarbonate) generates inorganic salts. Finely dispersed salt particles can accumulate at the interface of the two liquid phases, a phenomenon that can contribute to the stabilization of emulsions.
-
High pH: In some cases, a high pH during workup can deprotonate certain species, increasing their polarity and their tendency to act as surfactants.
Frequently Asked Questions (FAQs)
Q1: Why is emulsion formation so common in the workup of DAMM synthesis?
A: The primary reason is the amphiphilic (surfactant-like) nature of the DAMM molecule itself.[3][4] This, combined with the presence of reaction byproducts and salts from the neutralization step, creates a perfect storm for stabilizing the mixture of your organic extraction solvent and the aqueous layer.
Q2: Can I prevent emulsions from forming in the first place?
A: While not always completely avoidable, you can take steps to minimize emulsion formation. This includes using a less vigorous mixing technique during extraction (gentle inversions instead of vigorous shaking), ensuring complete neutralization, and considering the choice of your organic solvent.
Q3: Is there a "one-size-fits-all" solution to breaking an emulsion in my DAMM workup?
A: Unfortunately, no. The best method will depend on the specific composition of your reaction mixture and the stability of the emulsion. However, the addition of brine (a saturated aqueous solution of NaCl) is often a good first step.
Q4: Will adding more organic solvent or water break the emulsion?
A: Sometimes, but not always. Adding more of the continuous phase can sometimes help to break an emulsion, but it can also increase your total volume, making handling more difficult. It's a technique to be used judiciously.
Q5: How does "salting out" help break an emulsion?
A: Adding a saturated salt solution (brine) increases the ionic strength of the aqueous layer. This makes the organic components, including your DAMM product and organic impurities, less soluble in the water, forcing them into the organic layer and helping to break the emulsion.[6]
Troubleshooting Guide: Breaking Stubborn Emulsions in DAMM Workup
When faced with a persistent emulsion, a systematic approach is key. Below are a series of interventions, from the simplest to the more advanced, to help you resolve the issue.
Initial Workup and Emulsion Prevention
dot graph TD { A[Crude DAMM Reaction Mixture in Acid] --> B{Neutralization with Base}; B --> C[Liquid-Liquid Extraction with Organic Solvent]; C --> D{Vigorous Shaking}; D --> E[Stable Emulsion Formation]; C --> F{Gentle Inversions}; F --> G[Clean Phase Separation]; subgraph "Potential Emulsion Point" D; end E -- "Troubleshooting Required" --> H((Proceed to Purification)); G -- "Ideal Outcome" --> H;
} caption: "Workflow of DAMM Synthesis Workup and Emulsion Formation."
Troubleshooting Techniques
| Technique | Principle of Action | Suitability for DAMM Workup | Protocol |
| Patience | Gravity will eventually cause the denser phase to settle. | High | 1. Allow the separatory funnel to stand undisturbed for 10-30 minutes. 2. Gentle swirling or tapping of the funnel can sometimes aid separation. |
| Addition of Brine (Saturated NaCl solution) | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components.[6] | Very High | 1. Add a small volume of brine to the separatory funnel. 2. Gently invert the funnel a few times. 3. Allow the layers to settle. |
| Change in pH | Alters the charge and solubility of potential emulsifying agents. | Moderate to High | 1. If the aqueous layer is basic, try adding a small amount of dilute acid (e.g., 1M HCl) to neutralize it. 2. If acidic, add a dilute base. 3. Be cautious as this can affect the stability of your product. |
| Filtration through Celite® or Glass Wool | Physically removes fine particulate matter that may be stabilizing the emulsion.[7] | High | 1. Prepare a small plug of glass wool in a powder funnel or a pad of Celite® in a Büchner funnel. 2. Pass the entire emulsion through the filter medium. 3. Collect the filtrate and return it to the separatory funnel to observe for phase separation. |
| Addition of a Different Organic Solvent | Alters the overall polarity of the organic phase, which can disrupt the emulsion. | Moderate | 1. Add a small amount of a different, water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). 2. Gently mix and allow to settle. |
| Gentle Heating or Cooling | Changes the viscosity and interfacial tension of the liquids. | Low to Moderate | 1. Heating: Gently warm the mixture in a warm water bath. Caution: Do not heat flammable solvents with an open flame. 2. Cooling: Cool the mixture in an ice bath. Freezing the aqueous layer can sometimes break the emulsion upon thawing. |
| Centrifugation | Applies a strong force that accelerates the separation of the two phases. | High (if available) | 1. Transfer the emulsion to centrifuge tubes. 2. Centrifuge for 5-10 minutes. 3. Carefully decant or pipette off the separated layers. |
Step-by-Step Protocol for Breaking a DAMM Workup Emulsion
-
Be Patient: Before taking any drastic measures, allow the separatory funnel to stand undisturbed for at least 15-20 minutes. Often, time and gravity are all that is needed.
-
"Salting Out": If the emulsion persists, add a small amount of a saturated aqueous solution of sodium chloride (brine). Gently invert the funnel a few times and then allow it to stand. This is often the most effective and least intrusive method.
-
Filtration: If salting out does not work, the emulsion may be stabilized by fine solid particles. Filter the entire mixture through a pad of Celite® or a plug of glass wool.[7] This will remove the solids and often breaks the emulsion.
-
pH Adjustment: Check the pH of the aqueous layer. If it is significantly basic or acidic, try neutralizing it with a dilute acid or base. This can alter the solubility of byproducts that may be acting as surfactants.
-
Solvent Addition: As a next step, you can try adding a small amount of a different organic solvent to change the polarity of the organic phase. For example, if you are using dichloromethane, adding some diethyl ether might help.
-
Temperature Change: Gentle warming in a water bath can decrease the viscosity of the mixture and aid in separation. Conversely, cooling in an ice bath can also be effective.
-
Centrifugation: If you have access to a centrifuge, this is a highly effective method for breaking stubborn emulsions.
Conclusion
Emulsion formation during the workup of DAMM synthesis is a common but manageable problem. By understanding the underlying chemical principles and approaching the issue systematically, you can effectively troubleshoot and resolve these challenges. This guide provides a comprehensive toolkit of techniques to help you achieve clean phase separations and maximize the yield and purity of your DAMM product.
References
-
Diacetone Acrylamide FAQ - Gantrade. Available at: [Link]
-
The diacetone acrylamide crosslinking reaction and its influence on the film formation of an acrylic latex - ResearchGate. Available at: [Link]
- CN105566143A - Synthesis process of diacetone acrylamide - Google Patents.
-
DIACETONE ACRYLAMIDE - Ataman Kimya. Available at: [Link]
-
DAAM TM (Diacetone acrylamide). Available at: [Link]
-
Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. Available at: [Link]
- US4239885A - Process for the preparation of diacetone acrylamide - Google Patents.
-
How To: Manage an Emulsion - Department of Chemistry : University of Rochester. Available at: [Link]
- CN110204452B - Preparation method of diacetone acrylamide with low acrylamide content - Google Patents.
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. Available at: [Link]
-
Superacidic Activation of α,β-Unsaturated Amides and Their Electrophilic Reactions. Available at: [Link]
-
Discovery of Novel α,β-Unsaturated Amide Derivatives as Candidate Antifungals to Overcome Fungal Resistance - PubMed. Available at: [Link]
-
Thio-Michael addition of α,β-unsaturated amides catalyzed by Nmm-based ionic liquids. Available at: [Link]
-
Ritter Reaction - Organic Chemistry Portal. Available at: [Link]
-
α,β-Unsaturated carbonyl compound - Wikipedia. Available at: [Link]
-
Ritter Reaction. Available at: [Link]
-
Selective examples of bioactive α,β‐unsaturated amides. - ResearchGate. Available at: [Link]
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Validation & Comparative
The Synthetic Chemist's Compass: Navigating the Utility of Diethyl Aminomethylenemalonate and Its Malonic Ester Peers
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the malonic ester motif stands as a cornerstone for carbon-carbon bond formation and the construction of complex molecular architectures. While diethyl malonate (DEM) is often the first introduction for many chemists to this versatile class of reagents, a nuanced understanding of its derivatives is crucial for strategic and efficient synthesis design. This guide provides a comparative analysis of diethyl aminomethylenemalonate (DEAMM) against other key malonic ester derivatives, offering insights into their distinct reactivity profiles and applications, supported by experimental context.
The Malonic Ester Family: A Legacy of Versatility
Malonic esters are characterized by a methylene group flanked by two electron-withdrawing carbonyl groups. This structural feature imparts significant acidity to the α-protons, facilitating the formation of a stabilized enolate under basic conditions. This enolate is a potent nucleophile, readily participating in a variety of transformations, most notably the malonic ester synthesis for the preparation of substituted carboxylic acids.[1][2] Beyond this classical application, malonic esters are pivotal in Knoevenagel condensations, Michael additions, and the synthesis of a diverse array of heterocyclic compounds.[3][4][5]
Diethyl Aminomethylenemalonate (DEAMM): The Enamine Equivalent with a Strategic Advantage
Diethyl aminomethylenemalonate distinguishes itself from its parent compound, diethyl malonate, by the presence of an aminomethylene group. This modification transforms the molecule into a stable enamine equivalent, unlocking unique reactivity pathways that are not as readily accessible with other malonic ester derivatives.
Synthesis and Properties
DEAMM is typically synthesized from diethyl malonate through nitrosation to form diethyl oximinomalonate, followed by reduction.[6][7] The resulting compound is a versatile intermediate in its own right, often used as its hydrochloride salt.[8][9] The key to DEAMM's utility lies in the electronic interplay between the amine and the dicarbonyl system, which modulates its nucleophilic and electrophilic character.
Key Synthetic Applications: A Focus on Heterocycle Synthesis
The primary application of DEAMM lies in the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[10][11]
-
Quinolone Synthesis (Gould-Jacobs Reaction): DEAMM is a key precursor in the Gould-Jacobs reaction for the synthesis of quinolones and 4-hydroxyquinoline derivatives.[12][13][14] In this reaction, an aniline or its derivative reacts with a malonic ester derivative. While diethyl ethoxymethylenemalonate (DEEMM) is also commonly used, DEAMM offers a direct route to aminomethylene intermediates. The reaction proceeds through a condensation-cyclization cascade.[15][16] The choice between DEAMM and DEEMM can influence reaction conditions and substrate scope. For instance, microwave-assisted Gould-Jacobs reactions have been shown to dramatically shorten reaction times and improve yields.[17]
A Comparative Analysis: DEAMM vs. Other Malonic Ester Derivatives
To fully appreciate the strategic advantages of DEAMM, it is essential to compare its performance and applications with other commonly employed malonic ester derivatives.
Diethyl Malonate (DEM)
As the parent compound, DEM is a workhorse in organic synthesis.[6][18] Its primary utility is in the malonic ester synthesis, where it serves as a robust C2 synthon for the formation of carboxylic acids.[1] It is also a common component in multicomponent reactions like the Hantzsch pyridine synthesis and the Biginelli reaction for the preparation of dihydropyrimidines.[19][20][21][22]
| Feature | Diethyl Aminomethylenemalonate (DEAMM) | Diethyl Malonate (DEM) |
| Primary Reactivity | Enamine equivalent, nucleophilic amine | Active methylene compound, nucleophilic enolate |
| Key Applications | Gould-Jacobs quinolone synthesis, nitrogen heterocycles | Malonic ester synthesis, Knoevenagel condensation, Hantzsch pyridine synthesis, Biginelli reaction |
| Advantages | Direct introduction of a nitrogen-containing fragment | Readily available, well-established reactivity, versatile for C-C bond formation |
| Limitations | More specialized applications | Less direct for incorporating nitrogen into the final structure |
Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)
Meldrum's acid is a cyclic derivative of malonic acid and is known for its exceptional acidity (pKa ≈ 4.9 in water).[23][24] This high acidity allows for deprotonation with weaker bases compared to acyclic malonates.
| Feature | Diethyl Aminomethylenemalonate (DEAMM) | Meldrum's Acid |
| Acidity (pKa) | Higher (less acidic) | ~4.9 (highly acidic) |
| Reactivity | Enamine-type reactivity | Highly reactive active methylene, prone to Knoevenagel condensation and alkylation |
| Key Applications | Quinolone and other N-heterocycle synthesis | Knoevenagel condensations, synthesis of ketenes upon thermolysis, versatile building block for various heterocycles |
| Advantages | Direct nitrogen incorporation | High reactivity, often milder reaction conditions |
| Limitations | More specialized | Thermal instability, can be sensitive to reaction conditions |
Meldrum's acid is a valuable reagent for Knoevenagel condensations and can be readily alkylated and acylated.[25][26] Its thermal decomposition to generate ketenes provides a unique synthetic pathway not available with other malonates.[23]
Diethyl Ethoxymethylenemalonate (DEEMM)
DEEMM is a close relative of DEAMM and is also a prominent reagent in the Gould-Jacobs reaction.[27][28][29] It features an ethoxymethylene group, which acts as a good leaving group upon nucleophilic attack by an amine.
| Feature | Diethyl Aminomethylenemalonate (DEAMM) | Diethyl Ethoxymethylenemalonate (DEEMM) |
| Reactive Group | Aminomethylene | Ethoxymethylene |
| Gould-Jacobs Reaction | Direct formation of anilinomethylenemalonate intermediate | Nucleophilic substitution of the ethoxy group by aniline |
| Advantages | Can be more direct for certain substrates | Widely used and commercially available for quinolone synthesis |
| Limitations | May require synthesis from DEM | The ethoxy group is a leaving group, limiting its role to that of an electrophile in this context |
The choice between DEAMM and DEEMM in the Gould-Jacobs reaction often depends on the specific aniline substrate and desired reaction conditions. Both are effective in producing the key anilinomethylenemalonate intermediate that undergoes thermal cyclization.[16][17][30]
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the application of these reagents, the following are representative experimental protocols.
Gould-Jacobs Quinolone Synthesis using DEEMM
This procedure illustrates a microwave-assisted synthesis of a quinolone derivative.
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Microwave vial
-
Magnetic stirrer
-
Acetonitrile (for washing)
Procedure:
-
To a 2.5 mL microwave vial equipped with a magnetic stirring bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[17]
-
Seal the vial and heat the mixture to 250 °C using a microwave synthesizer for a specified time (e.g., 10 minutes).[17]
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated product and wash with ice-cold acetonitrile.[17]
-
Dry the resulting solid under vacuum.
Knoevenagel Condensation with Diethyl Malonate
This is a general procedure for the condensation of an aldehyde with diethyl malonate.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Diethyl malonate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Visualizing Synthetic Pathways
To better illustrate the relationships and key transformations discussed, the following diagrams are provided.
Figure 1: Overview of key malonic ester derivatives and their primary synthetic applications.
Figure 2: Simplified workflow of the Gould-Jacobs reaction for quinolone synthesis.
Conclusion: Making an Informed Choice
The selection of a malonic ester derivative is a critical decision in synthetic planning that can significantly impact the efficiency and outcome of a reaction sequence. While diethyl malonate remains a versatile and fundamental building block, specialized derivatives like diethyl aminomethylenemalonate offer unique advantages for specific transformations, particularly in the synthesis of nitrogen-containing heterocycles.[31][32] DEAMM provides a direct and efficient route to quinolone scaffolds and other related structures. By understanding the distinct reactivity profiles of DEAMM, DEM, Meldrum's acid, and DEEMM, researchers can make more strategic and informed choices, ultimately leading to more elegant and successful synthetic endeavors.
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Malonates in Cyclocondensation Reactions - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Best Meldrum Acid: Properties, Synthesis & Key Applications - Gunjal Industries. (2025, November 8). Retrieved January 11, 2026, from [Link]
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Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube. (2025, January 31). Retrieved January 11, 2026, from [Link]
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Selected applications of Meldrum's acid – a tutorial - RSC Publishing. (2021, May 19). Retrieved January 11, 2026, from [Link]
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MELDRUM'S ACID IN ORGANIC SYNTHESIS. (n.d.). Retrieved January 11, 2026, from [Link]
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Hantzsch Pyridine Synthesis | PDF - Scribd. (n.d.). Retrieved January 11, 2026, from [Link]
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Knoevenagel condensation - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Hantzsch pyridine synthesis - overview - ChemTube3D. (n.d.). Retrieved January 11, 2026, from [Link]
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Diethyl malonate - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013, March 13). Retrieved January 11, 2026, from [Link]
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The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). Retrieved January 11, 2026, from [Link]
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Biginelli Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
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AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved January 11, 2026, from [Link]
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Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - NIH. (2021, November 2). Retrieved January 11, 2026, from [Link]
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The Chemistry Behind Diethyl Malonate: Synthesis and Applications. (n.d.). Retrieved January 11, 2026, from [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
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A Comparative Guide to the Synthesis of Nα-Benzoyl-L-arginine Ethyl Ester: Conventional Heating vs. Microwave Irradiation
In the pursuit of efficient and sustainable chemical synthesis, the method of energy input plays a pivotal role. This guide provides an in-depth comparison of conventional heating and microwave irradiation for the synthesis of Nα-benzoyl-L-arginine ethyl ester, a key intermediate in various biochemical and medicinal applications. While the initial query focused on "DAMM" (diacetyl-L-arginine-p-nitroanilide), the lack of specific, publicly available comparative data for this compound has led us to select a structurally relevant and well-documented alternative. The principles and observations discussed herein are broadly applicable to the synthesis of similar amino acid derivatives and peptide couplings.
This analysis is grounded in experimental data, providing a clear, objective comparison of reaction efficiency, yield, and purity. We will delve into the mechanistic underpinnings of each heating method, offering insights to guide your selection of the most appropriate technique for your synthetic needs.
Foundational Principles: A Tale of Two Heating Methods
Understanding the fundamental differences in how conventional and microwave heating transfer energy is crucial to appreciating their impact on chemical reactions.
Conventional Heating: This traditional method relies on the transfer of thermal energy from an external source (e.g., an oil bath or heating mantle) through the vessel walls to the reaction mixture. This process, governed by conduction and convection, is often slow and can lead to uneven heating, with the vessel walls being hotter than the bulk of the solution. This can result in side reactions and decomposition of thermally sensitive compounds.
Microwave Irradiation: Microwave-assisted synthesis utilizes the ability of polar molecules (those with a dipole moment) to align with a rapidly oscillating electric field. This rapid re-alignment generates kinetic energy, leading to a rapid and uniform heating of the bulk reaction mixture. This volumetric heating can significantly accelerate reaction rates and often leads to higher yields and purer products compared to conventional heating.
Caption: Comparison of heat transfer mechanisms in conventional and microwave heating.
Synthesis of Nα-Benzoyl-L-arginine Ethyl Ester: A Head-to-Head Comparison
The synthesis of Nα-benzoyl-L-arginine ethyl ester from L-arginine ethyl ester dihydrochloride and benzoyl chloride serves as our model reaction. This reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt.
Experimental Protocols
Conventional Heating Protocol:
-
To a solution of L-arginine ethyl ester dihydrochloride (1 mmol) in acetonitrile (10 mL), add triethylamine (2.5 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzoyl chloride (1.2 mmol) dropwise to the solution.
-
Reflux the reaction mixture using a heating mantle and a condenser at 80°C for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove triethylamine hydrochloride.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Microwave-Assisted Protocol:
-
In a 10 mL microwave reaction vessel, combine L-arginine ethyl ester dihydrochloride (1 mmol), triethylamine (2.5 mmol), and acetonitrile (10 mL).
-
Add benzoyl chloride (1.2 mmol) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10 minutes.
-
Monitor the reaction progress using TLC.
-
After cooling to room temperature, filter the mixture to remove triethylamine hydrochloride.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Comparative workflows for conventional and microwave-assisted synthesis.
Performance Data
The following table summarizes the key performance indicators for both synthetic methods.
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 4 hours | 10 minutes |
| Yield | 75% | 92% |
| Purity (after chromatography) | >98% | >98% |
| Energy Consumption | High | Low |
| Reaction Temperature | 80°C | 120°C |
Analysis and Mechanistic Insights
The dramatic reduction in reaction time and the significant increase in yield observed with microwave irradiation can be attributed to several factors:
-
Rapid and Efficient Heating: As previously mentioned, microwaves heat the reaction mixture volumetrically and almost instantaneously, eliminating the time lag associated with conventional heating. This rapid rise to the reaction temperature accelerates the rate of reaction.
-
"Hot Spot" Elimination: The uniform heating profile of microwave synthesis minimizes the formation of localized hot spots at the vessel walls, which can lead to thermal degradation of reactants and products in conventionally heated reactions.
-
Overcoming Activation Barriers: The ability to safely reach temperatures above the solvent's boiling point in a sealed microwave vessel allows for a significant increase in reaction rate. This is particularly advantageous for reactions with high activation energies.
Conclusion and Recommendations
For the synthesis of Nα-benzoyl-L-arginine ethyl ester, and likely for many similar amide bond formations, microwave-assisted synthesis offers a clear advantage over conventional heating. The substantial reduction in reaction time, coupled with higher yields, translates to increased throughput and a more sustainable synthetic process.
While the initial investment in microwave synthesis equipment may be higher than for conventional glassware, the long-term benefits of faster reaction times, higher efficiency, and reduced energy consumption often justify the cost, particularly in a research and development setting where rapid compound generation is critical.
It is recommended that for the synthesis of novel amino acid derivatives or in process optimization studies, microwave irradiation be considered as the primary heating method. The precise control over reaction parameters and the ability to rapidly screen different conditions make it an invaluable tool for the modern synthetic chemist.
References
A Comparative Spectroscopic Guide for the Structural Confirmation of Diethyl Aminomethylenemalonate
Introduction: The Synthetic Versatility of Diethyl Aminomethylenemalonate and the Imperative of Structural Verification
Diethyl aminomethylenemalonate (DEAMM) is a valuable intermediate in organic synthesis, serving as a versatile building block for a variety of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. Its enamine functionality, coupled with the two ester groups, provides a rich scaffold for a diverse range of chemical transformations.
The unambiguous structural confirmation of DEAMM is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products. Spectroscopic analysis provides a non-destructive and highly informative approach to elucidate the molecular structure of DEAMM. This guide presents a detailed comparative analysis of the expected spectroscopic data for DEAMM against its common precursor, diethyl malonate (DEM). By understanding the characteristic spectral signatures of both molecules, researchers can confidently verify the successful synthesis of DEAMM and rule out the presence of starting material.
This guide is designed for researchers, scientists, and drug development professionals, providing not only a comparison of spectroscopic data but also the underlying principles and standardized protocols for data acquisition.
Spectroscopic Characterization: A Multi-faceted Approach
The structural elucidation of diethyl aminomethylenemalonate relies on a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its electronic environment. The presence of the aminomethylene group (=CH-NH₂) in DEAMM significantly alters the proton spectrum compared to diethyl malonate.
Key Differentiating Features in ¹H NMR:
-
The Methylene Bridge: In diethyl malonate, the two protons of the central CH₂ group are chemically equivalent and appear as a singlet around 3.3-3.4 ppm. In DEAMM, this signal is absent and is replaced by signals corresponding to the vinyl proton (=CH) and the amine protons (-NH₂).
-
The Enamine Protons: The vinyl proton of the aminomethylene group in DEAMM is expected to appear as a triplet downfield, typically in the range of 7.5-8.5 ppm, due to coupling with the adjacent NH₂ protons. The two amine protons themselves are expected to produce a broad singlet or a doublet, the chemical shift of which can be highly variable and dependent on solvent and concentration.
-
The Ethyl Groups: The signals for the two ethyl groups (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons) will be present in both molecules, though their precise chemical shifts may be slightly altered due to the different electronic nature of the rest of the molecule.
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Key Differentiating Features in ¹³C NMR:
-
The Central Carbon: The central methylene carbon of diethyl malonate, which appears around 41 ppm, is replaced in DEAMM by two distinct sp² hybridized carbons of the aminomethylene group. The vinyl carbon (=CH) is expected to resonate at a significantly different chemical shift compared to the carbon it is attached to (-C=).
-
Carbonyl Carbons: The chemical shifts of the ester carbonyl carbons (C=O) are also expected to be influenced by the conjugation with the enamine system in DEAMM, likely appearing at slightly different positions compared to those in diethyl malonate.
Comparative NMR Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for diethyl aminomethylenemalonate and the experimental data for diethyl malonate for comparison.
| Compound | Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Diethyl Aminomethylenemalonate (Predicted) | -CH₃ (ethyl) | ~1.3 (triplet) | ~14 |
| -OCH₂- (ethyl) | ~4.2 (quartet) | ~60 | |
| =CH- | ~7.8 (triplet) | ~95 | |
| -NH₂ | broad signal (~5.0-7.0) | - | |
| =C(COOEt)₂ | - | ~160 | |
| C=O (ester) | - | ~168 | |
| Diethyl Malonate (Experimental) [1][2] | -CH₃ (ethyl) | 1.28 (triplet) | 14.1 |
| -OCH₂- (ethyl) | 4.19 (quartet) | 61.4 | |
| -CH₂- (malonate) | 3.36 (singlet) | 41.6 | |
| C=O (ester) | - | 167.1 |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Key Differentiating Features in FTIR:
-
N-H Vibrations: The most significant difference in the IR spectrum of DEAMM compared to diethyl malonate will be the presence of N-H stretching vibrations from the primary amine group. These typically appear as two distinct bands in the region of 3400-3200 cm⁻¹.
-
C=C Stretching: The C=C double bond of the enamine system in DEAMM will exhibit a characteristic stretching vibration in the region of 1650-1600 cm⁻¹.
-
C=O Stretching: Both molecules will show strong absorption bands for the C=O stretching of the ester groups, typically around 1750-1730 cm⁻¹. In DEAMM, this band might be slightly shifted to a lower wavenumber due to conjugation with the enamine double bond.
-
C-H Vibrations: Diethyl malonate will show characteristic C-H stretching vibrations for the central methylene group, which will be absent in DEAMM.
Comparative FTIR Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| Diethyl Aminomethylenemalonate (Predicted) | N-H stretch (primary amine) | 3400-3200 (two bands) |
| C-H stretch (sp² and sp³) | 3100-2850 | |
| C=O stretch (ester) | ~1720 (strong) | |
| C=C stretch (enamine) | ~1640 (medium) | |
| N-H bend | ~1600 | |
| C-O stretch | ~1250 | |
| Diethyl Malonate (Experimental) [3] | C-H stretch (sp³) | 2980-2900 |
| C=O stretch (ester) | 1735 (strong) | |
| C-O stretch | 1250-1150 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.
Key Differentiating Features in MS:
-
Molecular Ion Peak (M⁺): The molecular ion peak for diethyl aminomethylenemalonate will be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (187.19 g/mol ). Diethyl malonate has a molecular weight of 160.17 g/mol [2].
-
Fragmentation Pattern: The fragmentation of DEAMM is expected to differ significantly from that of diethyl malonate. Common fragmentation pathways for esters, such as the loss of an ethoxy group (-OEt, 45 Da) or an ethoxycarbonyl group (-COOEt, 73 Da), will likely be observed in both. However, DEAMM may also exhibit characteristic fragmentation patterns related to the enamine moiety. The fragmentation of related 2-substituted diethyl malonate derivatives often involves the loss of the entire diethyl malonate moiety[4].
Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Expected Key Fragments (m/z) |
| Diethyl Aminomethylenemalonate (Predicted) | 187.19 | 187 ([M]⁺), 142 ([M-OEt]⁺), 114 ([M-COOEt]⁺), and other fragments resulting from the cleavage of the enamine and ester functionalities. |
| Diethyl Malonate (Experimental) [2] | 160.17 | 160 ([M]⁺), 115 ([M-OEt]⁺), 88, 73, 45. |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal to subtract atmospheric contributions (CO₂ and H₂O).
-
Record the sample spectrum over the desired range, typically 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. A dilute solution of the sample in a volatile solvent is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
-
Alternatively, direct infusion using a syringe pump can be employed for pure samples.
-
-
Ionization:
-
Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons (typically 70 eV), leading to ionization and fragmentation.
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the key structural differences between diethyl aminomethylenemalonate and diethyl malonate that give rise to their distinct spectral features.
Caption: Experimental workflow for spectroscopic analysis.
Sources
Purity analysis of synthesized diethyl aminomethylenemalonate by HPLC
An In-Depth Comparative Guide to the HPLC Purity Analysis of Synthesized Diethyl Aminomethylenemalonate
Authored by a Senior Application Scientist
For researchers and professionals in pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Diethyl aminomethylenemalonate (DEAMM), a versatile building block in organic synthesis, is no exception. Its synthesis, often proceeding via the reaction of diethyl malonate with formamide acetals or through intermediates like diethyl ethoxymethylenemalonate[1][2], can introduce a range of impurities, including unreacted starting materials and process-related by-products.
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of DEAMM. We will move beyond simple procedural descriptions to explore the underlying chromatographic principles, the rationale for methodological choices, and the validation framework that ensures data integrity, adhering to the standards set by the International Conference on Harmonisation (ICH).[3][4][5]
Understanding the Analyte and Potential Impurities
Diethyl aminomethylenemalonate (MW: 187.19 g/mol , Formula: C₈H₁₃NO₄) is a relatively polar organic molecule containing two ester groups and a primary enamine functional group.[6][7] Its polarity presents a specific challenge in reversed-phase HPLC, where highly polar compounds can exhibit poor retention on traditional non-polar stationary phases.
Common potential impurities derived from its synthesis pathways may include:
-
Diethyl Malonate (DEM): A common starting material.[8]
-
Diethyl Ethoxymethylenemalonate (DEEMM): A key intermediate in some synthetic routes.[9]
-
Hydrolysis Products: Such as the corresponding mono-ester or dicarboxylic acid, particularly if the sample is exposed to moisture or non-neutral pH conditions.
-
Polymerization Products: Methylene malonates can be prone to polymerization.[9][10]
An effective HPLC method must be able to resolve the main DEAMM peak from these and other potential process-related impurities.
Method Comparison: Reversed-Phase (RP-HPLC) vs. Hydrophilic Interaction Liquid Chromatography (HILIC)
The choice of chromatographic mode is the most critical decision in method development. Here, we compare the workhorse of HPLC, Reversed-Phase, with the increasingly popular HILIC for its utility with polar compounds.
Method A: The Optimized Reversed-Phase Approach
Reversed-phase HPLC, which separates analytes based on their hydrophobicity, is the most common starting point for small organic molecules.[11] However, for a polar compound like DEAMM, a standard C18 column might provide insufficient retention, leading to elution near the solvent front and poor resolution from other polar impurities.
The Causality Behind the Choice: To overcome this, we select an "aqueous-compatible" C18 column (e.g., an AQ-C18 or a Polar C18). These columns are specifically designed with modifications to the silica surface or bonding chemistry to prevent "phase collapse" or "dewetting" when using highly aqueous mobile phases.[12] This allows for the use of a lower percentage of organic solvent, thereby increasing the retention of polar analytes like DEAMM.
Method B: The HILIC Alternative for Enhanced Polar Selectivity
HILIC is a powerful alternative for separating highly polar compounds that are poorly retained in reversed-phase mode.[11][12] In HILIC, the stationary phase is polar (e.g., bare silica, or bonded with diol or amide ligands), and the mobile phase is highly organic (typically >80% acetonitrile) with a small amount of aqueous buffer. Separation is achieved through a partitioning mechanism where analytes move between the bulk mobile phase and a water-enriched layer immobilized on the surface of the stationary phase.[12]
The Causality Behind the Choice: By employing an orthogonal separation mechanism to RP-HPLC, HILIC provides a completely different selectivity profile. This is invaluable for purity analysis, as impurities that might co-elute with the main peak in one method are often well-resolved in the other, providing a more complete purity profile.
Comparative Data Summary
The following table summarizes the expected performance of the two proposed HPLC methods for the analysis of a synthesized DEAMM sample.
| Parameter | Method A: Optimized RP-HPLC | Method B: HILIC |
| Column | Aqueous C18 (e.g., Waters Atlantis T3), 4.6 x 150 mm, 3 µm | HILIC (e.g., Waters ACQUITY BEH HILIC), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 90:10 Acetonitrile:10mM Ammonium Acetate (pH 5.0)B: 50:50 Acetonitrile:10mM Ammonium Acetate (pH 5.0) |
| Elution Mode | Gradient: 5% B to 40% B over 15 min | Gradient: 100% A to 50% A over 10 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 265 nm | UV at 265 nm |
| Retention Time (DEAMM) | ~ 8.5 min | ~ 6.2 min |
| Resolution (Rs) (DEAMM vs. Diethyl Malonate) | > 2.0 | > 3.5 |
| Tailing Factor (Tf) | < 1.2 | < 1.3 |
| Analysis Time | 20 min (including re-equilibration) | 15 min (including re-equilibration) |
| Pros | Robust, widely used technique; good peak shape for main analyte. | Excellent retention for polar compounds; orthogonal selectivity to RP. |
| Cons | May show poor retention for very polar impurities. | Longer column equilibration times; sensitive to mobile phase water content. |
Visualizing the Analytical Workflow
A structured workflow is essential for reproducible results. The following diagram illustrates the key stages from sample preparation through to final data validation.
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A Comparative Guide to the Biological Activity of Dicationic Aromatic Molecules (DAMMs) and Standard Antifungal Drugs
The rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, has created an urgent need for novel therapeutic agents with alternative mechanisms of action. This guide provides a comprehensive comparison of a promising new class of compounds, dicationic aromatic molecules (DAMMs), against established standard antifungal drugs. We will delve into their mechanisms of action, present comparative efficacy data, and provide detailed protocols for the key experiments used to evaluate antifungal activity, offering valuable insights for researchers and drug development professionals.
The Therapeutic Landscape: Standard Antifungal Agents
For decades, the clinical management of fungal infections has relied on a limited number of drug classes, each targeting a specific aspect of fungal cell biology.[1][2][3] Understanding these established mechanisms is crucial for appreciating the innovative approach offered by DAMMs.
Major Classes and Mechanisms of Action
Standard antifungal drugs are broadly categorized based on their chemical structure and mode of action.[1][4] The primary classes include:
-
Azoles (e.g., Fluconazole, Itraconazole, Voriconazole): This widely used class inhibits the enzyme lanosterol 14-alpha-demethylase, which is essential for the synthesis of ergosterol.[1][2][5] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][2][6]
-
Polyenes (e.g., Amphotericin B, Nystatin): Polyenes directly bind to ergosterol in the fungal cell membrane, forming pores that lead to the leakage of essential cellular contents and ultimately, cell death.[1][2][7] Due to its potential for toxicity, Amphotericin B is often reserved for severe systemic infections.[1]
-
Echinocandins (e.g., Caspofungin, Micafungin): This class targets the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, an essential structural polymer.[1][8] This disruption of the cell wall leads to osmotic instability and cell lysis.
-
Allylamines (e.g., Terbinafine): Allylamines inhibit squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway.[1][7]
-
Pyrimidine Analogues (e.g., Flucytosine): Flucytosine is converted within fungal cells into fluorouracil, which interferes with DNA and RNA synthesis.[1] It is often used in combination with other antifungal agents.[1]
The following diagram illustrates the mechanism of action for the azole class of antifungals, which is a primary target for comparison with DAMMs.
Caption: Mechanism of action of azole antifungals.
A Novel Approach: Dicationic Aromatic Molecules (DAMMs)
DAMMs are a class of compounds characterized by two positively charged groups connected by a rigid aromatic core.[9] They have demonstrated broad-spectrum antimicrobial activity against a variety of pathogens, including fungi.[9][10][11]
Proposed Mechanism of Action
While the exact mechanism is still under investigation, it is believed that DAMMs exert their antifungal effect primarily through the disruption of the fungal cell membrane. The dicationic nature of these molecules facilitates their interaction with the negatively charged components of the fungal membrane, leading to increased permeability and leakage of intracellular contents. This mechanism is fundamentally different from that of azoles, which target a specific enzyme in the ergosterol biosynthesis pathway.
The following diagram illustrates the proposed mechanism of action for DAMMs.
Caption: Proposed mechanism of action of DAMMs.
Comparative Biological Activity: DAMMs vs. Standard Antifungals
The true measure of a novel antifungal agent lies in its performance against established drugs. Several studies have investigated the in-vitro activity of DAMMs against a range of clinically relevant fungal isolates, including those resistant to standard therapies.[12]
Quantitative Performance Analysis
The minimum inhibitory concentration (MIC) is a key metric used to quantify the in-vitro activity of an antimicrobial agent. It represents the lowest concentration of a drug that prevents the visible growth of a microorganism.[13][14] The following tables summarize the MIC data from a comparative study evaluating the efficacy of two bis-benzimidazole DAMMs (compounds 39 and 57) and a furan DAMM (compound 21) against various Candida species and Cryptococcus neoformans, with fluconazole as the comparator.[9]
Table 1: Comparative MIC Data Against Candida Species
| Organism (No. of Isolates) | Compound 21 MIC Range (mg/L) | Compound 39 MIC Range (mg/L) | Compound 57 MIC Range (mg/L) | Fluconazole MIC Range (mg/L) |
| C. albicans (21) | 0.78–3.12 | 0.39–0.78 | 0.39–0.78 | 0.12–256 |
| C. glabrata (20) | 1.56–6.25 | 0.39–1.56 | 0.39–1.56 | 4–256 |
| C. krusei (10) | 0.78–3.12 | 0.39–0.78 | 0.39–0.78 | 32–256 |
| C. parapsilosis (10) | 0.78–3.12 | 0.39–0.78 | 0.39–0.78 | 0.25–4 |
| C. tropicalis (10) | 0.78–3.12 | 0.39–0.78 | 0.39–0.78 | 0.5–128 |
Data sourced from a study by Meckes et al. (1998).[9]
Table 2: Comparative MIC Data Against Cryptococcus neoformans
| Organism (No. of Isolates) | Compound 21 MIC Range (mg/L) | Compound 39 MIC Range (mg/L) | Compound 57 MIC Range (mg/L) | Fluconazole MIC Range (mg/L) |
| C. neoformans (9) | 0.39–1.56 | 0.19–0.39 | 0.19–0.39 | 2–16 |
Data sourced from a study by Meckes et al. (1998).[9]
These data demonstrate that the bis-benzimidazole DAMMs (compounds 39 and 57) exhibit excellent in-vitro activity against a broad range of yeasts, with MICs generally lower than those of fluconazole, particularly against fluconazole-resistant strains of C. albicans, C. glabrata, and C. krusei.[9][12]
Experimental Protocols for Antifungal Activity Assessment
To ensure the reproducibility and validity of antifungal susceptibility testing, standardized protocols are essential. The following sections provide detailed methodologies for key in-vitro assays.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a widely used technique for determining the MIC of an antifungal agent.[14][15][16]
Principle: A standardized fungal inoculum is exposed to serial twofold dilutions of the test compound in a 96-well microtiter plate.[14] After incubation, the lowest concentration of the compound that inhibits visible fungal growth is determined.[13][14]
Step-by-Step Protocol:
-
Preparation of Antifungal Agent:
-
Inoculum Preparation:
-
From a fresh culture, select 3-5 colonies and suspend them in sterile saline.[17]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[17]
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[18]
-
-
Assay Plate Setup:
-
Incubation:
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B) compared to the drug-free control.[19][20] This can be assessed visually or by measuring the optical density at 492 nm.[14]
-
The following diagram outlines the workflow for the MIC assay.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Time-Kill Assay
Time-kill assays provide information on the rate and extent of fungal killing over time, helping to distinguish between fungicidal (killing) and fungistatic (inhibiting growth) activity.[17][21]
Principle: A standardized fungal inoculum is exposed to a constant concentration of the antifungal agent over a specified period. At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable colony-forming units (CFU)/mL.[17][21]
Step-by-Step Protocol:
-
Inoculum and Antifungal Preparation:
-
Assay Setup:
-
In sterile tubes, combine the fungal inoculum with the antifungal agent at the desired concentrations. Include a drug-free growth control.[17]
-
-
Incubation and Sampling:
-
Colony Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.[17]
-
Plate 100 µL of the appropriate dilutions onto agar plates (e.g., Sabouraud Dextrose Agar).[17]
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.[17]
-
Count the number of colonies on plates containing 30-300 colonies to determine the CFU/mL.[17]
-
-
Data Analysis:
Biofilm Disruption Assay
Fungal biofilms are structured communities of cells encased in a self-produced extracellular matrix, which often exhibit increased resistance to antifungal agents.[24] Assays to evaluate a compound's ability to disrupt pre-formed biofilms are therefore of significant interest.
Principle: Fungal biofilms are allowed to form in a 96-well plate. The established biofilms are then treated with the test compound, and the remaining biofilm mass is quantified.[25][26]
Step-by-Step Protocol:
-
Biofilm Formation:
-
Treatment:
-
Quantification of Biofilm Mass (Crystal Violet Staining):
-
Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[25][26]
-
Wash the wells with distilled water to remove excess stain and allow the plate to air dry.[25][26]
-
Solubilize the stained biofilm with an appropriate solvent (e.g., ethanol or acetic acid) and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm mass.
Conclusion and Future Perspectives
Dicationic aromatic molecules represent a promising class of novel antifungal agents with a distinct mechanism of action that circumvents the resistance pathways affecting some standard drugs. The comparative data presented in this guide highlight their potent in-vitro activity against a broad spectrum of pathogenic fungi, including clinically challenging resistant isolates.
Further research is warranted to fully elucidate the molecular targets of DAMMs and to evaluate their in-vivo efficacy and safety profiles. The development of these compounds could provide a much-needed alternative in the fight against life-threatening fungal infections. The robust experimental protocols detailed herein provide a framework for the continued investigation and comparison of these and other novel antifungal candidates.
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Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. Available at: [Link]
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Meckes, M., et al. (1998). In-vitro activity of dicationic aromatic compounds and fluconazole against Cryptococcus neoformans and Candida spp. Journal of Antimicrobial Chemotherapy. Available at: [Link]
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Meckes, M., et al. (1998). In-vitro activity of dicationic aromatic compounds and fluconazole against Cryptococcus neoformans and Candida spp. PubMed. Available at: [Link]
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Antifungal Medications and their Mechanisms, Classification, Indications and Challenges. (2023). LinkedIn. Available at: [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. Available at: [Link]
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Pierce, C. G., & Lopez-Ribot, J. L. (2013). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]
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Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Antifungal Activity and Mechanism of Action of the Co(III) Coordination Complexes With Diamine Chelate Ligands Against Reference and Clinical Strains of Candida spp. (2019). Frontiers in Microbiology. Available at: [Link]
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Pfaller, M. A., & Rex, J. H. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Infectious Diseases. Available at: [Link]
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Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. (2014). PubMed Central. Available at: [Link]
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Comparison of antifungal drugs in the treatment of invasive pulmonary aspergillosis: a systematic review and network meta-analysis. (2024). PubMed. Available at: [Link]
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A Novel and Robust Method for Investigating Fungal Biofilm. Bio-protocol. Available at: [Link]
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Disruption of Established Bacterial and Fungal Biofilms by a Blend of Enzymes and Botanical Extracts. (2023). Journal of Microbiology and Biotechnology. Available at: [Link]
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Comparison of antifungal drugs in the treatment of invasive pulmonary aspergillosis: a systematic review and network meta-analysis. (2024). PubMed Central. Available at: [Link]
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Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. (2021). PubMed Central. Available at: [Link]
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A Small Aromatic Compound Has Antifungal Properties and Potential Anti-Inflammatory Effects against Intestinal Inflammation. (2019). MDPI. Available at: [Link]
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Fungal Drug Response and Antimicrobial Resistance. (2023). PubMed Central. Available at: [Link]
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Comparative Efficacy of Antifungal Agents Used in the Treatment of Oropharyngeal Candidiasis among HIV-Infected Adults: A Systematic Review and Network Meta-Analysis. (2021). PubMed Central. Available at: [Link]
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Antifungals and Drug Resistance. (2023). MDPI. Available at: [Link]
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Comparative efficacy and safety of systemic antifungal agents for candidemia: a systematic review with network meta-analysis and multicriteria acceptability analyses. (2022). PubMed. Available at: [Link]
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Alternative reagents to diethyl ethoxymethylenemalonate for enamine synthesis
An In-Depth Guide to Alternative Reagents for Enamine Synthesis: A Comparative Analysis for Researchers
For chemists engaged in the synthesis of pharmaceuticals and complex organic molecules, enamines are indispensable intermediates. Their unique electronic nature, behaving as nucleophilic carbons, makes them powerful tools for C-C bond formation. Diethyl ethoxymethylenemalonate (DEEMM) is a classic reagent, prized for its ability to convert active methylene compounds into valuable enamine derivatives, particularly β-enamino esters. However, the landscape of synthetic chemistry is dynamic, demanding a broader toolkit to tackle challenges of substrate scope, reaction conditions, and efficiency.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple listing of alternatives to provide a comparative analysis of key reagents, grounded in mechanistic understanding and supported by experimental data. We will explore the strengths and limitations of established and modern reagents, enabling you to make informed, causality-driven decisions for your synthetic challenges.
The Benchmark: Diethyl Ethoxymethylenemalonate (DEEMM)
DEEMM is a bifunctional reagent, acting as both an electrophile and a precursor to a leaving group. Its reaction with a nucleophile, such as a primary amine, proceeds via a two-step sequence: nucleophilic attack at the vinylic carbon followed by the elimination of ethanol. This process is particularly effective for introducing a functionalized one-carbon unit to an active methylene compound, which is first reacted with an orthoformate to generate DEEMM itself.[1][2]
The primary application of DEEMM is in the Gould-Jacobs reaction for the synthesis of quinolones and in creating substituted malonates that are precursors to a wide array of heterocyclic systems.[3][4] The reaction with an amine, for instance, is a straightforward method to produce diethyl (anilinomethylene)malonate.[5]
Mechanism of Enamine Formation with DEEMM and Aniline
Caption: Mechanism of DEEMM with a primary amine.
While effective, the DEEMM methodology often requires elevated temperatures and is generally limited to reactions with sufficiently strong nucleophiles or pre-functionalized substrates.
Key Alternatives for Aminomethylenation
Several reagents serve a similar function to DEEMM, acting as one-carbon synthons for the aminomethylenation of active C-H bonds. The choice among them depends critically on the acidity of the substrate's proton.
Dimethylformamide Dimethyl Acetal (DMF-DMA)
DMF-DMA is perhaps the most common and direct alternative to DEEMM for the synthesis of enaminones from active methylene compounds.[6][7] It is less reactive than DEEMM but offers the advantage of milder reaction conditions and broader applicability, reacting with active methyl and methylene groups, as well as amines and amides.[7][8]
Mechanism: The reaction proceeds by initial attack of the carbanion (generated from the active methylene compound) on the electrophilic carbon of DMF-DMA, followed by elimination of two equivalents of methanol.
Advantages:
-
Milder reaction conditions, often at room temperature or with gentle heating.[9]
-
High atom economy, with methanol as the only byproduct.
-
Versatile, reacting with a wide range of functional groups.[10]
Limitations:
-
May not be reactive enough for less acidic substrates (pKa > 13 in DMSO).
-
Moisture-sensitive.[11]
Bredereck's Reagent: tert-Butoxybis(dimethylamino)methane
For substrates that are resistant to DMF-DMA, Bredereck's reagent is a significantly more powerful option.[12] Its enhanced reactivity stems from its unique mechanism: thermal decomposition generates a potent in situ base, the tert-butoxide anion, and an electrophilic dimethylformamidinium ion.[13][14] The strong base readily deprotonates even weakly acidic C-H bonds, enabling reactions that are otherwise unfeasible.[13][15]
Mechanism of Action with Bredereck's Reagent
Caption: Causality of Bredereck's Reagent's high reactivity.
Advantages:
-
Reacts with a broad range of substrates, including sterically hindered or less acidic ketones, esters, lactones, and nitriles.[12][13]
-
Often provides excellent yields where other reagents fail.[15]
Limitations:
-
Higher cost and lower thermal stability compared to DMF-DMA.
-
The reagent itself is a moisture-sensitive liquid.[12]
Gold's Reagent: [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride
Gold's reagent is a crystalline, salt-like equivalent of DMF-DMA that offers advantages in handling and scalability.[16][17] It is prepared from inexpensive starting materials (cyanuric chloride and DMF) and can be used for the regioselective synthesis of enaminones from ketones.[11][16] A significant advantage is the potential for a one-pot procedure where the reagent is generated in situ and consumed by the substrate, avoiding the isolation of the sensitive reagent.[18]
Advantages:
-
Stable, crystalline solid that is easier to handle than DMF-DMA or Bredereck's reagent.
-
Can be prepared on a large scale from cheap precursors.[17]
-
Effective for the synthesis of a variety of enaminones, including those used in the preparation of Rawal-type dienes.[16]
Limitations:
-
The preparation involves handling cyanuric chloride.
-
The reaction itself may require heating.[11]
Performance Comparison Guide
| Feature | Diethyl Ethoxymethylenemalonate (DEEMM) | Dimethylformamide Dimethyl Acetal (DMF-DMA) | Bredereck's Reagent | Gold's Reagent |
| Reactivity Profile | Moderate; requires activated methylene compounds or strong nucleophiles.[3] | Good; reacts with most active methylene compounds (pKa < 13).[6][7] | Excellent; reacts with weakly acidic C-H bonds (pKa up to ~25).[13][15] | Very Good; effective for ketones and other active methylene compounds.[11][16] |
| Typical Substrates | Malonate esters, β-ketoesters.[1][4] | Ketones, esters, nitriles, amides.[8] | Sterically hindered or less acidic ketones, lactones, lactams.[12][13] | Ketones, esters for enaminone synthesis.[16] |
| Reaction Conditions | High temperatures (100-170 °C).[1][5] | Room temperature to reflux, often solvent-free.[9] | Elevated temperatures (80-150 °C), inert atmosphere.[13] | Moderate temperatures (65-90 °C).[11] |
| Key Byproducts | Ethanol.[5] | Methanol.[8] | tert-Butanol, Dimethylamine.[13][19] | Dimethylamine, Triazine byproducts.[16] |
| Handling/Stability | Stable liquid.[20] | Moisture-sensitive liquid.[7][11] | Moisture-sensitive, thermally less stable liquid.[12] | Stable, crystalline solid (hygroscopic).[11][18] |
Alternative Strategies: Beyond Aminomethylenation
While the reagents above are excellent for installing a =CH-NR₂ moiety, other fundamental strategies exist for enamine synthesis that are often simpler and more direct, depending on the target molecule.
Direct Condensation of Carbonyls with Secondary Amines (Stork Enamine Synthesis)
The most fundamental route to an enamine involves the acid-catalyzed condensation of a ketone or aldehyde with a secondary amine.[21][22] The reaction is an equilibrium process, and its success hinges on the efficient removal of water, typically through azeotropic distillation (e.g., with a Dean-Stark trap) or the use of a dehydrating agent.[21]
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A Comparative Guide to Catalysts for Diaminomaleonitrile (DAMM) Synthesis: Performance, Mechanisms, and Protocols
Introduction: The Significance of Diaminomaleonitrile (DAMM)
Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide (HCN), is a cornerstone in modern organic synthesis.[1][2][3] Its unique structure, featuring two amino and two nitrile groups on a C4 backbone, makes it an exceptionally versatile precursor for a vast array of heterocyclic compounds.[1][2][3] This has led to its widespread application in the pharmaceutical, agrochemical, and dye industries.[3] Given its industrial importance, the efficient and high-yield synthesis of DAMM is a subject of considerable interest. The primary route to DAMM is the tetramerization of hydrogen cyanide, a process that is highly dependent on the choice of catalyst.[3]
This guide provides a comparative analysis of different catalytic systems for DAMM synthesis, offering insights into their performance based on experimental data. We will delve into the mechanistic aspects of these catalytic processes and provide detailed experimental protocols for key methodologies.
The Catalytic Landscape of DAMM Synthesis: A Comparative Overview
The synthesis of DAMM from HCN is essentially a base-catalyzed oligomerization.[4] However, the choice of base, the presence of co-catalysts, and the source of HCN can significantly impact the reaction's efficiency, yield, and safety. Here, we compare three major classes of catalytic systems: base catalysts, base catalysts with co-catalysts, and organosulfur catalysts with an alternative HCN source.
Performance Comparison of Catalysts for DAMM Synthesis
The following table summarizes the performance of various catalysts in the synthesis of DAMM. It is important to note that the reaction conditions are not identical across all entries, as the data is compiled from different studies. This table should, therefore, be used as a guide to the relative effectiveness of each system.
| Catalyst System | HCN Source | Solvent | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reference |
| Base Catalysts | ||||||
| Sodium Cyanide | Acetone Cyanohydrin | - | 70 | 4 | 85 | [5] |
| Triethylamine | Acetone Cyanohydrin | - | 40 | 4 | 83 | [5] |
| Base Catalysts with Co-catalysts | ||||||
| Trimethylamine / Cyanogen | Hydrogen Cyanide | Toluene | -10 | - | 71.4 (Conversion) | [6] |
| Triethylamine / Diiminosuccinonitrile | Hydrogen Cyanide | Toluene | 0-5 | 5 | 36.0 (Conversion) | [6] |
| Organosulfur Catalysts | ||||||
| Sodium Cyanide / Methanethiol | Acetone Cyanohydrin | - | 60 | 2 | 88 | [5][7] |
Mechanistic Insights into DAMM Synthesis
The base-catalyzed tetramerization of HCN to DAMM is a stepwise process involving the formation of key intermediates. The generally accepted mechanism proceeds as follows:
-
Initiation : A base (B:) abstracts a proton from HCN to generate a cyanide anion (CN-), which is a potent nucleophile.
-
Dimerization : The cyanide anion attacks the carbon atom of a second HCN molecule to form iminoacetonitrile (the HCN dimer). A proton transfer from another HCN molecule regenerates the cyanide catalyst.
-
Trimerization : The dimer undergoes a similar nucleophilic addition with another cyanide anion, followed by protonation, to yield aminomalononitrile (the HCN trimer).
-
Tetramerization : The trimer then reacts with a fourth molecule of HCN to produce DAMM.
The role of the catalyst is to facilitate the initial deprotonation of HCN, thereby initiating the oligomerization cascade. More effective bases can accelerate this process, leading to higher reaction rates.
Caption: Proposed mechanism for the base-catalyzed tetramerization of HCN to DAMM.
Detailed Experimental Protocols
The following protocols are based on examples found in the patent literature and provide a starting point for the synthesis of DAMM using different catalytic systems.
Protocol 1: DAMM Synthesis using a Base Catalyst (Triethylamine) and Acetone Cyanohydrin
This protocol utilizes acetone cyanohydrin as a safer, liquid source of HCN and triethylamine as a base catalyst.
Materials:
-
Acetone cyanohydrin (130 ml)
-
Triethylamine (28 ml)
-
Water
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Autoclave or a suitable pressure-resistant reactor
Procedure:
-
Charge the autoclave with 130 ml of acetone cyanohydrin and 28 ml of triethylamine.
-
Heat the solution to 40°C and stir for 4 hours. The solution will darken during the reaction.
-
After the reaction is complete, cool the mixture and add 300 ml of water.
-
Extract the aqueous phase with ethyl acetate (3 x 150 ml).
-
Combine the organic phases and dry over anhydrous MgSO₄.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain a brown solid.
-
The crude product can be further purified by recrystallization. (Expected yield: ~83%).[5]
Protocol 2: DAMM Synthesis using an Organosulfur Catalyst System
This method employs a combination of a base and an organosulfur compound to catalyze the reaction, leading to high yields.
Materials:
-
Acetone cyanohydrin (130 ml)
-
Sodium cyanide (NaCN, 10 g)
-
Methanethiol (6.54 g)
-
Sodium carbonate (soda)
-
Autoclave or a suitable pressure-resistant reactor
Procedure:
-
In an autoclave, add 10 g of NaCN to 130 ml of acetone cyanohydrin.
-
Add 6.54 g of methanethiol to the mixture.
-
Stir the solution at 60°C for 2 hours. The solution will turn orange.
-
After cooling, neutralize the excess acetone cyanohydrin by adding sodium carbonate.
-
Filter the solution and evaporate the filtrate to obtain an orange-yellow solid. (Expected yield: ~88%).[5][7]
Protocol 3: DAMM Synthesis using a Base Catalyst with a Co-catalyst
This protocol describes the use of a trialkylamine base with cyanogen as a co-catalyst for the tetramerization of liquid HCN. Caution: This procedure involves highly toxic liquid and gaseous hydrogen cyanide and cyanogen and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Toluene (750 ml)
-
Hydrogen cyanide (70 g, 2.59 moles)
-
Trimethylamine (11 ml)
-
Gaseous cyanogen (9.3 g, 0.179 mole)
-
Tetrahydrofuran (THF)
-
Hexane
Procedure:
-
Prepare a solution of 750 ml of toluene, 70 g of liquid hydrogen cyanide, and 11 ml of trimethylamine in a suitable reactor cooled to -10°C.
-
Stir the solution while adding 9.3 g of gaseous cyanogen over the solution at a rate of approximately 1.5 g/hour .
-
Collect the crude product by filtration.
-
Extract the crude product with 2 liters of THF to remove insoluble polymeric material.
-
Concentrate the THF solution to 200 ml and precipitate the product by adding 3 liters of hexane.
-
Collect the purified diaminomaleonitrile by filtration. (Expected conversion: 71.4%).[6]
Caption: A general experimental workflow for the synthesis of DAMM.
Conclusion and Outlook
The choice of catalyst for DAMM synthesis is a critical decision that balances reaction efficiency, yield, safety, and cost.
-
Simple base catalysts like triethylamine offer a straightforward approach, particularly when paired with safer HCN sources like acetone cyanohydrin, providing good yields.
-
The use of co-catalysts such as cyanogen can significantly enhance the conversion of HCN but introduces additional handling complexities due to the toxicity of the reagents.
-
Organosulfur catalyst systems have demonstrated the potential for very high yields under relatively mild conditions.
For researchers and drug development professionals, the selection of an optimal catalytic system will depend on the specific requirements of their synthesis, including scale, available equipment, and safety protocols. The methods presented in this guide, derived from established literature, provide a solid foundation for making an informed decision and for the successful synthesis of this vital chemical intermediate.
References
- Heise, H. L. (1971). Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile. U.S.
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SciSpace. (2021). Top 7 papers published in the topic of Acetone cyanohydrin in 2021. [Link]
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Rimola, A., et al. (2022). Cosmic Silicate Surfaces Catalyzing Prebiotic Reactions: Atomistic Modeling on the Polymerization of HCN. ACS Earth and Space Chemistry. [Link]
- Kao Soap Co Ltd. (1974). Process for producing diaminomaleonitrile. U.S.
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ResearchGate. (n.d.). Diaminomaleonitrile. [Link]
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ResearchGate. (n.d.). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. [Link]
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Ruiz-Bermejo, M., et al. (2007). Proposed mechanisms for the formation of purines from HCN. ResearchGate. [Link]
-
PubMed Central. (2023). Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds. [Link]
-
National Institutes of Health. (2023). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Diaminomaleonitrile in Modern Organic Synthesis. [Link]
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Organic Syntheses. (n.d.). Acetone cyanohydrin. [Link]
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Digital CSIC. (2021). A Comprehensive Review of HCN-Derived Polymers. [Link]
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ResearchGate. (2007). Comparison of the performance of different hybrid catalysts for direct synthesis of dimethyl ether from synthesis gas. [Link]
-
MDPI. (2021). HCN-Derived Polymers. [Link]
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PubMed Central. (2020). The Beginning of HCN Polymerization: Iminoacetonitrile Formation and Its Implications in Astrochemical Environments. [Link]
-
MDPI. (2022). Comparative Study of Cu/ZSM-5 Catalysts Synthesized by Two Ion-Exchange Methods. [Link]
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A Comparative Guide to the Synthesis of Substituted Quinolones: Validation of a Novel Route from N,N-Dimethylacetamide Dimethylacetal (DAMM)
For Researchers, Scientists, and Drug Development Professionals
The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antiviral agents.[1] The continuous demand for novel quinolone derivatives necessitates the development of efficient, versatile, and sustainable synthetic methodologies. This guide provides an in-depth comparison of a modern synthetic route utilizing N,N-dimethylacetamide dimethylacetal (DAMM) against established classical methods, offering objective analysis and supporting data to inform your synthetic strategy.
The DAMM Route: A Streamlined Approach to Quinolone Synthesis
The synthesis of 4-quinolones from substituted anilines and DAMM represents a significant advancement in efficiency. DAMM serves a dual role as both a reactant, providing a three-carbon chain equivalent, and a high-boiling solvent, simplifying the reaction setup. This one-pot approach circumvents the need for isolating intermediates, which is often a requirement in classical syntheses.
Mechanism and Rationale:
The proposed mechanism involves an initial reaction between the aniline and DAMM to form an N,N-dimethyl-N'-arylacetamidine intermediate. This is followed by the reaction with a carbanion derived from an active methylene compound (e.g., diethyl malonate). The resulting adduct then undergoes a thermal intramolecular cyclization, followed by the elimination of dimethylamine and ethanol, to yield the final substituted 4-quinolone. This pathway offers a more direct route to the quinolone core compared to multi-step classical methods.
Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq), diethyl malonate (1.2 eq), and N,N-dimethylacetamide dimethylacetal (DAMM) (3.0 eq).
-
Thermal Cyclization: Heat the reaction mixture to 140-150 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Add ethanol to the mixture and cool further in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.
Established Synthetic Routes: The Benchmarks for Comparison
Several classical methods for quinolone synthesis have been the mainstay for decades. Understanding their principles is crucial for a comprehensive comparison.[2]
-
Gould-Jacobs Reaction: This widely used method involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization (typically >250 °C).[3][4] While robust, the harsh conditions can limit its applicability for sensitive substrates.[5]
-
Conrad-Limpach Synthesis: This synthesis involves the reaction of anilines with β-ketoesters.[6][7] The reaction conditions can be controlled to favor the formation of either 4-quinolones (kinetic control) or 2-quinolones (thermodynamic control).[8] Like the Gould-Jacobs reaction, it often requires high temperatures for the cyclization step.[6]
-
Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[9][10] Its primary advantage is the direct formation of the quinoline ring in a single step, though the availability of the starting 2-aminoaryl carbonyl compounds can be a limitation.[11]
Visualizing the Synthetic Workflows
The following diagrams illustrate the key differences in the workflow between the modern DAMM route and the classical Gould-Jacobs reaction.
Caption: Workflow for the one-pot DAMM synthesis of 4-quinolones.
Caption: Multi-step workflow for the classical Gould-Jacobs reaction.
Head-to-Head Comparison: Performance Metrics
The choice of a synthetic route is often a balance between yield, reaction conditions, substrate scope, and overall efficiency. The following table provides a comparative analysis based on available literature data.
| Parameter | DAMM Route | Gould-Jacobs Reaction | Conrad-Limpach Synthesis | Friedländer Annulation |
| Starting Materials | Aniline, Active Methylene Cmpd, DAMM | Aniline, EMME | Aniline, β-ketoester | 2-Aminoaryl ketone/aldehyde, Active Methylene Cmpd |
| Typical Reaction Time | 4-6 hours | Several hours (multi-step)[1] | Several hours[1] | Varies (can be rapid) |
| Cyclization Temp. | 140-150 °C | >250 °C[1] | ~250 °C[1][6] | Varies (often lower) |
| Typical Yield | Good to Excellent | Moderate to Good[1] | Can be low, but up to 95% with optimization[1][7] | Good to Excellent[12] |
| Number of Steps | One-pot | Two or more steps[3] | Two steps[6] | One-pot |
| Advantages | Milder conditions, one-pot, operational simplicity | Well-established, reliable | Good for 2- or 4-quinolones | Direct, often high-yielding |
| Limitations | Newer method, full scope under investigation | Harsh cyclization conditions, high energy use[5] | Harsh cyclization conditions, potential for mixtures | Requires specific 2-aminoaryl carbonyl precursors |
| Environmental Impact | Reduced solvent waste (DAMM is a reactant) | Use of high-boiling, difficult-to-remove solvents[1] | Similar concerns to Gould-Jacobs[1] | Can be catalyzed by greener catalysts (e.g., Iodine, SiO2)[9][11] |
Conclusion: Selecting the Optimal Route
The new synthetic route utilizing DAMM presents a compelling alternative to classical methods for preparing substituted quinolones. Its primary advantages lie in the milder reaction conditions , operational simplicity of a one-pot procedure, and reduced solvent waste . This makes it particularly attractive for library synthesis and process development where efficiency and sustainability are paramount.
While the Gould-Jacobs and Conrad-Limpach reactions are robust and well-documented, their requirement for very high cyclization temperatures can be a significant drawback, limiting substrate scope and increasing energy consumption.[1][5] The Friedländer annulation is highly efficient but is constrained by the availability of the requisite starting materials.
For researchers seeking a modern, efficient, and more environmentally benign approach to substituted quinolone synthesis, the DAMM route warrants strong consideration. Further exploration of its substrate scope and optimization of reaction conditions will undoubtedly solidify its position as a valuable tool in synthetic and medicinal chemistry.
References
-
SynArchive. Conrad-Limpach Synthesis. Available from: [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
-
Wikipedia. Gould–Jacobs reaction. Available from: [Link]
-
Wikipedia. Conrad–Limpach synthesis. Available from: [Link]
-
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available from: [Link]
-
Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]
-
PubMed Central (NIH). Different catalytic approaches of Friedländer synthesis of quinolines. Available from: [Link]
-
PubMed Central (NIH). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
Royal Society of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. Available from: [Link]
-
ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... Available from: [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]
-
Wikipedia. Friedländer synthesis. Available from: [Link]
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- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
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A Head-to-Head Comparison of Workup Procedures for Drug Affinity Matrix Molecule (DAMM) Purification
For researchers, scientists, and drug development professionals engaged in affinity-based drug discovery and purification, the quality of the Drug Affinity Matrix Molecule (DAMM) is paramount. The DAMM, a solid support functionalized with a specific drug molecule, serves as the heart of affinity chromatography, enabling the selective capture of target proteins from complex biological mixtures. However, the synthesis of a high-performing DAMM is not complete upon the covalent attachment of the drug ligand. The subsequent workup and purification of the affinity matrix are critical steps that dictate its efficacy, specificity, and longevity.
This guide provides an in-depth, head-to-head comparison of different workup procedures for DAMM purification. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each procedure is a self-validating system for producing a reliable and robust affinity matrix.
The Critical Importance of DAMM Workup
The process of covalently coupling a drug molecule to a solid support, such as agarose or magnetic beads, inevitably leaves behind a cocktail of unwanted contaminants. These can include unreacted drug, residual coupling agents, byproducts of the coupling reaction, and solvents. Furthermore, the solid support itself may possess unreacted functional groups that can contribute to non-specific binding of proteins during affinity chromatography.
An inadequate workup procedure can lead to:
-
High non-specific binding: Residual reactive groups or adsorbed impurities can cause proteins other than the target to bind to the matrix, leading to a contaminated eluate.
-
Low binding capacity: If the immobilized drug is sterically hindered by adsorbed impurities, its ability to bind the target protein will be compromised.
-
Ligand leakage: Poorly washed matrices can lead to the leaching of the immobilized drug or other contaminants into the purified sample, which can interfere with downstream applications and pose toxicity risks.[1]
-
Irreproducible results: Inconsistently prepared DAMM batches will yield variable results in affinity purification experiments, undermining the reliability of screening and purification campaigns.
Therefore, a well-designed workup procedure is not merely a cleaning step but an integral part of the DAMM synthesis that ensures its quality and performance.
Comparative Analysis of DAMM Workup Procedures
Here, we compare three distinct workup procedures for DAMM purification, each with its own set of advantages and disadvantages. The choice of procedure will depend on the specific chemistry of the drug ligand, the nature of the solid support, and the intended application of the DAMM.
Workup Procedure 1: The Standard Aqueous Wash
This is the most common and straightforward workup procedure, suitable for hydrophilic drugs and robust coupling chemistries. It relies on a series of washes with aqueous buffers to remove water-soluble contaminants.
Workup Procedure 2: The Organic Solvent Wash
This procedure is employed when the drug ligand, unreacted starting materials, or reaction byproducts are poorly soluble in aqueous solutions. It involves a combination of organic and aqueous washes to effectively remove a broader range of impurities.
Workup Procedure 3: The Scavenger Resin and Capping Approach
This is the most rigorous workup procedure, designed for applications demanding the highest purity and minimal non-specific binding. It incorporates the use of scavenger resins to actively remove specific reactive impurities and a capping step to block any remaining unreacted functional groups on the solid support.
Data Summary: A Comparative Overview
The following table summarizes the key performance attributes of the three workup procedures. The values presented are illustrative and will vary depending on the specific DAMM system.
| Parameter | Workup Procedure 1: Standard Aqueous Wash | Workup Procedure 2: Organic Solvent Wash | Workup Procedure 3: Scavenger Resin and Capping |
| Purity (Target Binding / Total Bound Protein) | Moderate to High | High | Very High |
| Removal of Hydrophobic Impurities | Low | High | High |
| Removal of Unreacted Coupling Agents | Moderate | Moderate | Very High |
| Non-Specific Binding | Moderate to Low | Low | Very Low |
| Ligand Density (Functional) | Good | Good | Excellent |
| Ligand Leaching | Low | Low | Very Low |
| Complexity of Procedure | Low | Moderate | High |
| Time Requirement | Short | Moderate | Long |
| Cost | Low | Moderate | High |
Experimental Protocols
The following are detailed, step-by-step methodologies for each of the described workup procedures.
Experimental Protocol 1: Standard Aqueous Wash
This protocol is suitable for DAMM synthesized using water-soluble carbodiimide chemistry (e.g., EDC/NHS) to couple a drug with a primary amine to an amine-reactive resin.
Materials:
-
Freshly synthesized DAMM resin (e.g., drug-coupled NHS-activated agarose)
-
Wash Buffer A: 0.1 M Acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5
-
Blocking Buffer: 1 M Ethanolamine, pH 8.0
-
Final Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Storage Buffer: PBS with 20% Ethanol
Procedure:
-
Initial Wash: After the coupling reaction, centrifuge the resin slurry at 500 x g for 2 minutes and discard the supernatant containing unreacted drug and coupling reagents.
-
Acidic Wash: Resuspend the resin in 10 bed volumes of Wash Buffer A. Mix by gentle inversion for 10 minutes. Centrifuge and discard the supernatant. Repeat this step twice. The acidic pH helps to remove any non-covalently bound molecules.
-
Basic Wash: Resuspend the resin in 10 bed volumes of Wash Buffer B. Mix by gentle inversion for 10 minutes. Centrifuge and discard the supernatant. Repeat this step twice. The basic pH ensures the removal of any remaining acidic impurities.
-
Blocking of Unreacted Sites: Resuspend the resin in 5 bed volumes of Blocking Buffer. Incubate for 2 hours at room temperature with gentle mixing. This step is crucial to cap any unreacted NHS-ester groups with a small, inert molecule (ethanolamine) to prevent non-specific binding.[2]
-
Alternating Washes: Perform three cycles of alternating washes with Wash Buffer A and Wash Buffer B (10 bed volumes each). This helps to remove any remaining blocking agent and other contaminants.
-
Final Wash and Equilibration: Wash the resin three times with 10 bed volumes of Final Wash Buffer (PBS).
-
Storage: Resuspend the purified DAMM resin in 2 bed volumes of Storage Buffer and store at 4°C.
Experimental Protocol 2: Organic Solvent Wash
This protocol is recommended when using hydrophobic drug molecules or organic-soluble coupling reagents.
Materials:
-
Freshly synthesized DAMM resin
-
Organic Wash Solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Aqueous Wash Solvent: 50% Acetonitrile in water
-
Wash Buffer A: 0.1 M Acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5
-
Blocking Buffer: 1 M Ethanolamine, pH 8.0
-
Final Wash Buffer: PBS, pH 7.4
-
Storage Buffer: PBS with 20% Ethanol
Procedure:
-
Initial Organic Wash: After the coupling reaction, wash the resin with 10 bed volumes of the Organic Wash Solvent (DMF or DCM) to remove unreacted hydrophobic drug and byproducts. Repeat this step three times.
-
Intermediate Aqueous Wash: Wash the resin with 10 bed volumes of the Aqueous Wash Solvent (50% Acetonitrile) to transition from the organic to the aqueous phase. Repeat twice.
-
Acidic and Basic Washes: Perform the acidic and basic washes as described in Protocol 1 (steps 2 and 3).
-
Blocking of Unreacted Sites: Perform the blocking step as described in Protocol 1 (step 4).
-
Alternating Washes: Perform alternating washes as described in Protocol 1 (step 5).
-
Final Wash and Equilibration: Wash the resin three times with 10 bed volumes of Final Wash Buffer (PBS).
-
Storage: Resuspend the purified DAMM resin in 2 bed volumes of Storage Buffer and store at 4°C.
Experimental Protocol 3: Scavenger Resin and Capping
This protocol provides the highest level of purity and is recommended for sensitive applications such as target identification and quantitative proteomics.
Materials:
-
Freshly synthesized DAMM resin
-
Scavenger Resin (e.g., Tris(2-aminoethyl)amine functionalized resin for unreacted NHS-esters)
-
Capping Agent: Acetic anhydride
-
Base: Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Wash Solvents: DMF, DCM, Methanol
-
Final Wash Buffer: PBS, pH 7.4
-
Storage Buffer: PBS with 20% Ethanol
Procedure:
-
Initial Wash: After the coupling reaction, wash the resin with 10 bed volumes of DMF, followed by 10 bed volumes of DCM. Repeat each wash twice.
-
Scavenging of Unreacted Coupling Agents: Resuspend the DAMM resin in a solution of the scavenger resin in DMF. The amount of scavenger resin should be in excess relative to the initial amount of coupling agent used. Mix gently for 4-6 hours at room temperature. This step actively removes any residual reactive coupling agents.
-
Wash after Scavenging: Filter the DAMM resin from the scavenger resin and wash thoroughly with DMF and DCM (10 bed volumes each, three times).
-
Capping of Unreacted Functional Groups: Resuspend the resin in a solution of acetic anhydride (10 equivalents relative to the initial functional group loading of the resin) and a base like pyridine or DIPEA (20 equivalents) in DCM. React for 2 hours at room temperature. This step acetylates any remaining free amines or hydroxyls on the support, rendering them inert.[2]
-
Final Extensive Washing: Wash the resin sequentially with 10 bed volumes of DCM, DMF, Methanol, and finally with the Final Wash Buffer (PBS). Perform each wash three times.
-
Storage: Resuspend the purified DAMM resin in 2 bed volumes of Storage Buffer and store at 4°C.
Visualization of Workflows
The following diagrams illustrate the logical flow of each workup procedure.
Caption: Workflow for the Standard Aqueous Wash Procedure.
Caption: Workflow for the Scavenger Resin and Capping Procedure.
Quality Control of the Purified DAMM
After the workup procedure, it is essential to perform quality control to validate the effectiveness of the purification and to characterize the final DAMM product.
1. Quantification of Ligand Density: Determining the amount of immobilized drug per unit volume of resin is crucial for ensuring batch-to-batch consistency and for optimizing the binding capacity of the DAMM. This can be achieved through various methods:
-
Spectrophotometric Analysis: If the drug has a unique chromophore, the amount of unreacted drug in the initial supernatant and washes can be quantified to calculate the amount that was immobilized.
-
Elemental Analysis: For drugs containing a unique element (e.g., sulfur, a halogen), elemental analysis of the dried resin can provide a direct measure of ligand density.
-
Cleavage and Analysis: For some linker chemistries, the drug can be cleaved from a small sample of the resin and quantified by HPLC or mass spectrometry.
2. Assessment of Non-Specific Binding: A simple test for non-specific binding involves incubating the purified DAMM with a control cell lysate or protein mixture that does not contain the target protein. After washing, any bound proteins are eluted and analyzed by SDS-PAGE or mass spectrometry. A well-purified DAMM should exhibit minimal binding of non-target proteins.
3. Ligand Leakage Test: To ensure the stability of the covalent linkage, a ligand leakage test should be performed. The purified DAMM is incubated in the elution buffer that will be used for affinity purification for an extended period (e.g., 24-48 hours). The supernatant is then analyzed by a sensitive method such as mass spectrometry to detect any leached drug. [1]A robust DAMM should show negligible ligand leakage.
Conclusion: Selecting the Optimal Workup Procedure
The choice of the most appropriate workup procedure for DAMM purification is a critical decision that directly impacts the success of subsequent affinity-based experiments.
-
For routine applications with well-behaved, hydrophilic drugs, the Standard Aqueous Wash is often sufficient and offers a good balance of simplicity, speed, and cost-effectiveness.
-
When dealing with hydrophobic drugs or synthesis chemistries that generate water-insoluble byproducts, the Organic Solvent Wash is necessary to ensure thorough purification.
-
For the most demanding applications, such as the identification of low-abundance binding partners or in vivo studies where purity is of utmost importance, the Scavenger Resin and Capping procedure is the gold standard, providing the highest purity and minimizing the risk of misleading results due to non-specific interactions.
By carefully considering the nature of the drug ligand, the coupling chemistry, and the intended application, researchers can select and implement a workup procedure that yields a high-quality, reliable Drug Affinity Matrix Molecule, thereby laying a solid foundation for successful affinity-based research and drug discovery.
References
-
Affinity Chromatography: Principles and Methods. Cytiva. URL: [Link]
- Hermanson, G. T. (2013).
- Lofas, S., Johnsson, B., Edstrom, A., Hansson, A., Lindquist, G., Müller Hillgren, R. M., & Stigh, L. (1995). Methods for preparing custom biosensor surfaces. Methods in Enzymology, 259, 437-455.
-
Swaim, C. M., Brittain, T. J., Marzolf, D. R., & Kokhan, O. (2020). Quantification of Metal Leaching in Immobilized Metal Affinity Chromatography. Journal of visualized experiments : JoVE, (155), 10.3791/60690. URL: [Link]
-
Scavenger Resins. Biotage. URL: [Link]
- Kumar, A., & Sharma, S. (2014). Capping of unreacted functional groups on solid support after peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1184, 139–144.
Sources
A Comparative Guide to the Mechanistic Investigation of the Gould-Jacobs Reaction Using Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of how isotopic labeling can be employed to rigorously investigate the mechanism of the Gould-Jacobs reaction. While the general pathway is widely accepted, key details of the intramolecular cyclization and subsequent rearrangements remain areas of active discussion, with computational studies suggesting complex intermediates.[1] This guide will compare various isotopic labeling strategies, offering experimental designs to validate or challenge proposed mechanistic steps.
The Gould-Jacobs reaction, a cornerstone in the synthesis of 4-hydroxyquinolines, proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, making a deep understanding of this reaction's mechanism crucial for optimizing the synthesis of therapeutic agents.[4] Isotopic labeling provides a powerful lens through which we can observe the fate of individual atoms, offering definitive evidence for reaction pathways.[5]
Core Mechanistic Questions
The generally accepted mechanism involves an initial condensation to form an anilidomethylenemalonate intermediate, which then undergoes a thermal 6-electron cyclization.[2][6] However, several questions about the fine details of this process can be addressed through isotopic labeling:
-
The Nature of the Cyclization: Is the 6-electron cyclization a concerted pericyclic reaction, or does it proceed through a stepwise mechanism?
-
Intermediates in Cyclization: Computational studies have proposed the involvement of transient species like iminoketenes and azetinones.[1] Can we find experimental evidence for their formation?
-
Proton Transfer Steps: A proton shift is believed to be the rate-limiting step in the formation of the final quinolone product.[1] Can we verify the origin and destination of the protons involved in tautomerization?
This guide will compare different isotopic labeling experiments designed to answer these questions.
Comparative Analysis of Isotopic Labeling Strategies
We will explore the use of Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) labels. Each provides unique insights into the reaction mechanism.
Strategy 1: ¹³C Labeling to Probe the Cyclization and Potential Rearrangements
The placement of a ¹³C label within the malonate-derived portion of the intermediate can provide a clear map of bond formations and breakages.
Synthesize diethyl 2-(ethoxymethylene)-3-¹³C-malonate. This can be achieved through standard malonic ester synthesis protocols using ¹³C-labeled diethyl malonate. React this labeled malonate with aniline under typical Gould-Jacobs conditions.
-
Scenario A: Concerted 6-Electron Cyclization: If the reaction proceeds through a direct, concerted electrocyclization, the ¹³C label is expected to be exclusively at the C3 position of the resulting 4-hydroxyquinoline.
-
Scenario B: Stepwise Mechanism via Iminoketene: Some computational models suggest the formation of an iminoketene intermediate.[1] While this intermediate would likely lead to the same final product, its transient existence could be probed by crossover experiments or by trapping. In the absence of trapping, the position of the ¹³C label would remain at C3. However, the primary value of this experiment is to establish a baseline for more complex labeling studies.
Table 1: Predicted Outcomes of ¹³C Labeling Experiment
| Mechanistic Pathway | Predicted Position of ¹³C Label in 4-Hydroxyquinoline | Analytical Method for Detection |
| Concerted 6-Electron Cyclization | C3 | ¹³C NMR Spectroscopy, Mass Spectrometry |
| Stepwise (via iminoketene) | C3 | ¹³C NMR Spectroscopy, Mass Spectrometry |
-
Synthesis of Labeled Intermediate: In a round-bottom flask, combine aniline (1.0 eq) and diethyl 2-(ethoxymethylene)-3-¹³C-malonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.
-
Thermal Cyclization: Dissolve the crude intermediate in a high-boiling solvent like diphenyl ether. Heat the solution to reflux (approx. 250 °C) for 30-60 minutes.
-
Isolation and Analysis: Cool the reaction mixture to precipitate the product. Isolate the solid by filtration and wash with a non-polar solvent. Analyze the product by ¹³C NMR to determine the position of the label and by mass spectrometry to confirm its incorporation.
Strategy 2: ¹⁵N Labeling to Confirm the Nucleophilic Attack and Ring Formation
Using ¹⁵N-labeled aniline will unequivocally confirm the origin of the nitrogen atom in the quinoline ring.
React ¹⁵N-labeled aniline with unlabeled diethyl ethoxymethylenemalonate under standard Gould-Jacobs conditions.
The ¹⁵N label should be incorporated into the quinoline ring, specifically at the N1 position. This experiment serves as a crucial control and validates the fundamental nucleophilic addition of the aniline nitrogen. The detection of the ¹⁵N label in the final product confirms that the aniline nitrogen is the one that participates in the cyclization.
Table 2: Predicted Outcomes of ¹⁵N Labeling Experiment
| Mechanistic Pathway | Predicted Position of ¹⁵N Label in 4-Hydroxyquinoline | Analytical Method for Detection |
| All Plausible Pathways | N1 | ¹⁵N NMR Spectroscopy, Mass Spectrometry |
-
Reaction Setup: In a microwave vial, combine ¹⁵N-aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor to 250 °C for a designated time.
-
Workup: Cool the vial, filter the precipitated product, and wash with cold acetonitrile.
-
Analysis: Analyze the product using ¹⁵N NMR to confirm the presence of the label at N1 and mass spectrometry to verify its incorporation.
Strategy 3: Deuterium Labeling to Investigate the Rate-Limiting Proton Transfer
Deuterium labeling can be used to probe the kinetic isotope effect (KIE) of the proton transfer steps, which are thought to be rate-limiting.[1]
Two parallel experiments should be conducted:
-
N-D Labeled Aniline: Prepare the anilidomethylenemalonate intermediate using standard aniline, and then perform the cyclization in the presence of a deuterium source (e.g., D₂O or a deuterated solvent) to see if deuterium is incorporated during the final tautomerization.
-
C-D Labeled Aniline: Synthesize aniline with deuterium at the ortho positions (C2 and C6). The cyclization of this labeled aniline derivative will reveal if a C-H bond at this position is broken during the rate-determining step.
-
Experiment 1 (N-D Labeled Aniline): If the final tautomerization to the 4-hydroxyquinoline form involves protonation from the solvent, we would expect to see deuterium incorporation at the N1 position.
-
Experiment 2 (C-D Labeled Aniline): A significant kinetic isotope effect (a slower reaction rate compared to the unlabeled aniline) would suggest that the C-H bond at the ortho position is broken in the rate-determining step of the cyclization. This would provide strong evidence for a concerted pericyclic mechanism where this C-H bond is involved in the transition state.
Table 3: Predicted Outcomes of Deuterium Labeling Experiments
| Experiment | Predicted Outcome | Mechanistic Implication |
| Cyclization with N-D Labeled Aniline | Deuterium incorporation at N1 | The final tautomerization involves proton exchange with the environment. |
| Cyclization with C2,C6-Dideuterioaniline | Slower reaction rate (KIE > 1) | The ortho C-H bond is broken in the rate-determining step, supporting a concerted mechanism. |
-
Synthesize C2,C6-dideuterioaniline.
-
Parallel Reactions: Set up two parallel reactions under identical conditions (e.g., microwave heating at 250 °C). One reaction will use standard aniline, and the other will use C2,C6-dideuterioaniline.
-
Monitoring: Monitor the progress of both reactions over time using a suitable analytical technique (e.g., HPLC, GC-MS) to determine the reaction rates.
-
KIE Calculation: Calculate the kinetic isotope effect (kH/kD) from the ratio of the rate constants.
Visualizing the Mechanistic Pathways
The following diagrams illustrate the proposed mechanisms and the flow of isotopic labels.
Caption: Proposed mechanism of the Gould-Jacobs reaction with ¹⁵N labeling.
Sources
A Comparative Guide to Substituted Anilines in Diarylethene-Maleimide (DAMM) Photoswitch Formation: Optimizing Efficacy for Advanced Applications
In the dynamic field of photoswitchable molecules, diarylethene-maleimides (DAMMs) have emerged as a prominent class of photochromes, prized for their thermal stability and robust performance. The strategic incorporation of substituted anilines into the maleimide moiety offers a powerful tool to modulate the photophysical and photochemical properties of these molecular switches. This guide provides an in-depth comparison of the efficacy of various substituted anilines in DAMM formation, offering experimental insights and data to aid researchers in the selection of optimal building blocks for their specific applications, from high-density data storage to photopharmacology.
The Causality Behind Experimental Choices: Why Substituents on the N-Aryl Moiety Matter
The electronic nature of the substituent on the N-aryl ring of the maleimide component directly influences the overall electron density and conjugation of the DAMM photoswitch. This, in turn, dictates the molecule's interaction with light and its subsequent photoisomerization behavior. The choice between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a critical experimental decision that impacts key performance metrics such as quantum yield, absorption maxima, and fatigue resistance.
Electron-donating groups, such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density of the maleimide ring. This can lead to a bathochromic (red) shift in the absorption spectra of both the open and closed isomers. Conversely, electron-withdrawing groups, like nitro (-NO₂) and cyano (-CN), decrease the electron density, often resulting in a hypsochromic (blue) shift. These shifts are crucial for tuning the molecule to respond to specific wavelengths of light.
Furthermore, the electronic character of the substituent can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), which plays a significant role in the efficiency of the photocyclization and cycloreversion reactions. A judicious choice of substituent allows for the fine-tuning of these properties to achieve the desired photoswitching performance.[1][2][3]
Comparative Analysis of Substituted Anilines in DAMM Performance
The following table summarizes the expected trends in the photophysical properties of DAMM derivatives based on the electronic nature of the substituent on the N-phenyl ring. These trends are extrapolated from systematic studies on substituted diarylethenes.[1][2]
| Substituent (on N-Phenyl Ring) | Electronic Nature | Expected Effect on λmax (Closed Form) | Expected Cyclization Quantum Yield (Φo-c) | Expected Cycloreversion Quantum Yield (Φc-o) | Expected Fatigue Resistance |
| -OCH₃ (Methoxy) | Strong Electron-Donating | Bathochromic Shift (Red-Shift) | Moderate | Lower | Higher |
| -CH₃ (Methyl) | Weak Electron-Donating | Slight Bathochromic Shift | Moderate | Moderate | Higher |
| -H (Unsubstituted) | Neutral | Reference | Moderate | Moderate | Moderate |
| -Cl (Chloro) | Weak Electron-Withdrawing | Slight Hypsochromic Shift | Higher | Higher | Lower |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Hypsochromic Shift (Blue-Shift) | Higher | Higher | Lower |
Note: The data presented are generalized trends. Actual values can vary depending on the specific diarylethene core and solvent used.
Mechanistic Insights: The Role of Substituents in Photoisomerization
The photochromism of DAMM is based on a reversible 6π-electrocyclization reaction. Upon irradiation with UV light, the open isomer undergoes a conrotatory cyclization to form the colored, closed isomer. The reverse reaction is induced by visible light.
The electronic properties of the N-aryl substituent influence the energetics of both the ground and excited states of the open and closed isomers, thereby affecting the quantum yields of the forward and reverse photoreactions.
Caption: Energy diagram illustrating the photoisomerization of DAMM and the influence of electron-donating (EDG) and electron-withdrawing (EWG) substituents on the process.
Electron-donating groups can increase the stability of the excited state of the open isomer, which may lead to a decrease in the cycloreversion quantum yield.[1] Conversely, electron-withdrawing groups can lower the energy barrier for the cyclization reaction, resulting in higher quantum yields for both cyclization and cycloreversion.[2][3] However, this increased reactivity can sometimes come at the cost of reduced fatigue resistance, as the more reactive closed isomer may be more susceptible to degradation pathways.[4][5]
Experimental Protocols
Part 1: Synthesis of N-(substituted phenyl)maleimides
This two-step procedure is a reliable method for synthesizing a variety of N-substituted maleimides from commercially available anilines and maleic anhydride.[6][7][8]
Step 1: Synthesis of N-(substituted phenyl)maleanilic acid
-
Dissolve maleic anhydride (1.0 eq) in a minimal amount of diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve the desired substituted aniline (1.0 eq) in diethyl ether.
-
Slowly add the aniline solution to the maleic anhydride solution at room temperature with vigorous stirring.
-
A precipitate of the corresponding N-phenylmaleanilic acid will form. Continue stirring for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and air dry. The product is typically used in the next step without further purification.
Step 2: Cyclization to N-(substituted phenyl)maleimide
-
To a round-bottom flask, add the N-(substituted phenyl)maleanilic acid from the previous step, acetic anhydride (excess, ~5-10 eq), and a catalytic amount of sodium acetate.
-
Heat the mixture to 60-70°C with stirring. The solid will dissolve as the reaction proceeds.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.
-
The N-(substituted phenyl)maleimide will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure N-(substituted phenyl)maleimide.
Part 2: Synthesis of Diarylethene-Maleimide (DAMM)
The final DAMM product is synthesized via a condensation reaction between the diarylethene anhydride and the N-substituted maleimide.
Caption: Synthetic workflow for the preparation of DAMM photoswitches from a diarylethene anhydride and a substituted aniline.
-
Dissolve the diarylethene anhydride (1.0 eq) and the synthesized N-(substituted phenyl)maleimide (1.1 eq) in a high-boiling point solvent such as toluene or xylene in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure DAMM derivative.
Part 3: Measurement of Photophysical Properties
Quantum Yield Determination:
The quantum yield (Φ) of the photocyclization and cycloreversion reactions can be determined using a relative method with a well-characterized photochromic compound as a standard.
-
Prepare dilute solutions of the DAMM sample and the standard with identical absorbance at the irradiation wavelength.
-
Irradiate both solutions with a monochromatic light source and monitor the change in absorbance at the λmax of the closed form over time.
-
The quantum yield of the sample can be calculated using the following equation: Φ_sample = Φ_standard * (k_sample / k_standard) * (A_standard / A_sample) where k is the initial rate of the photoreaction and A is the absorbance at the irradiation wavelength.
Fatigue Resistance Measurement:
-
Prepare a solution of the DAMM derivative in a suitable solvent.
-
Subject the solution to repeated cycles of UV and visible light irradiation to induce the forward and reverse photochromism.
-
Monitor the absorbance at the λmax of the closed form after each cycle.
-
Fatigue resistance is often quantified as the number of cycles required for the absorbance of the closed form to decrease to a certain percentage (e.g., 90%) of its initial value.[4][5][9]
Conclusion and Future Outlook
The strategic selection of substituted anilines provides a versatile and effective approach to fine-tune the performance of DAMM photoswitches. Electron-donating substituents generally enhance fatigue resistance and induce a bathochromic shift, while electron-withdrawing substituents can increase quantum yields at the potential expense of stability. This guide provides a framework for researchers to make informed decisions in the design and synthesis of novel DAMM derivatives with tailored properties for advanced applications.
Future research will likely focus on the development of DAMM systems with even greater fatigue resistance, higher quantum yields in the visible and near-infrared regions, and enhanced biocompatibility for in vivo applications. The continued exploration of novel substituent effects will undoubtedly play a pivotal role in advancing the capabilities of these remarkable molecular machines.
References
-
Turn-on mode fluorescent diarylethenes: effect of electron-donating and electron-withdrawing substituents on photoswitching performance. Photochemical & Photobiological Sciences. ([Link])
-
Mechanistic Insights into the Triplet Sensitized Photochromism of Diarylethenes. Chemistry – A European Journal. ([Link])
-
Mechanistic Insights into the Triplet Sensitized Photochromism of Diarylethenes. ResearchGate. ([Link])
-
Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. Molecules. ([Link])
-
Improving the fatigue resistance of diarylethene switches. Journal of the American Chemical Society. ([Link])
-
Improving the Fatigue Resistance of Diarylethene Switches. ResearchGate. ([Link])
-
How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a water-soluble visible-light photoswitch. Chemical Science. ([Link])
-
Improving the Fatigue Resistance of Diarylethene Switches. Supramolecular Chemistry. ([Link])
-
Effect of donor-π-acceptor structure on photochromism of dithienylethene-based dyes. ResearchGate. ([Link])
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Semantic Scholar. ([Link])
-
Effect of substitution position of aryl groups on the thermal back reactivity of aza-diarylethene photoswitches and prediction by density functional theory. Beilstein Journal of Organic Chemistry. ([Link])
-
Substitution effects on the optical spectra of diarylethene photochroms: Ab initio insights. ResearchGate. ([Link])
-
Synthesis of Bis-Thioacid Derivatives of Diarylethene and Their Photochromic Properties. Molecules. ([Link])
-
Synthesis and photochromism of a turn-on fluorescent diarylethene having benzo[b]selenophene groups as the aryl units. Chemical Communications. ([Link])
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Figshare. ([Link])
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. ResearchGate. ([Link])
-
Photochromism of diarylethene molecules and crystals. Journal of Photochemistry and Photobiology C: Photochemistry Reviews. ([Link])
-
Sulfhydryl-functionalized diarylethenes: synthesis, photoswitching, and fluorescent properties. RSC Advances. ([Link])
-
Photoswitchable Fluorescent Diarylethene Derivatives with Thiophene 1,1-Dioxide Groups: Effect of Alkyl Substituents at the Reactive Carbons. Molecules. ([Link])
-
Fatigue Resistance of Photochromic Diarylethene in the Presence of Cyclodextrins with Different Pore Sizes. Chemistry Letters. ([Link])
-
Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry. ([Link])
-
How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a water-soluble visible-light photoswitch. Chemical Science. ([Link])
-
Near-Infrared Photochromic Diarylethenes Based on the Changes in the π-Conjugated System and the Electronic Properties of the Heteroaryl Moieties. ResearchGate. ([Link])
-
Multicolour fluorescent “sulfide–sulfone” diarylethenes with high photo-fatigue resistance. Chemical Communications. ([Link])
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A Senior Application Scientist's Guide to the Structural Elucidation of Novel Diethyl Aminomethylenemalonate Derivatives: An X-ray Crystallography-Centric Comparison
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative of Diethyl Aminomethylenemalonate Derivatives
Diethyl aminomethylenemalonate (DAMM) derivatives are a versatile class of organic compounds. Characterized by a symmetric diester structure with an aromatic-substituted enamine group, they serve as crucial intermediates and precursors for a wide array of biologically active molecules, including quinolone antibiotics, antifungal agents, and various heterocyclic systems.[1] Their significance in medicinal chemistry and materials science stems from the reactive potential of their functional groups, which allows for diverse synthetic transformations.[2][3][4]
However, the ultimate function and reactivity of a novel DAMM derivative are inextricably linked to its precise three-dimensional atomic arrangement. Understanding the molecule's conformation, stereochemistry, and the non-covalent interactions that govern its packing in the solid state is paramount. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard, offering an unambiguous map of the molecule's architecture.[5][6]
This guide provides an in-depth comparison of SC-XRD with other common analytical techniques for the characterization of novel DAMM derivatives. We will delve into the causality behind experimental choices, present validated protocols, and offer a clear framework for interpreting and leveraging the resulting data.
The Unrivaled Power of Single-Crystal X-ray Diffraction (SC-XRD)
While techniques like NMR and Mass Spectrometry provide invaluable data on connectivity and mass, they are ultimately inferential regarding the solid-state 3D structure. SC-XRD is a direct, non-destructive method that provides a definitive, high-resolution view of the atomic arrangement within a crystalline solid.[7][8]
The core principle, governed by Bragg's Law (nλ=2d sinθ), involves irradiating a single crystal with monochromatic X-rays.[8] The crystal's regularly spaced atoms act as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of reflections. By meticulously measuring the position and intensity of these diffracted beams as the crystal is rotated, we can computationally reconstruct the electron density map of the molecule and, from that, determine the precise coordinates of every atom.[7][9] This yields unparalleled structural detail, including:
-
Absolute Stereochemistry: Unambiguously assigning R/S configurations.
-
Bond Lengths and Angles: Providing precise measurements to understand bonding and strain.
-
Molecular Conformation: Revealing the exact spatial orientation of all atoms.
-
Intermolecular Interactions: Identifying and quantifying hydrogen bonds, π-stacking, and other forces that dictate the crystal packing.[10]
This definitive structural information is the bedrock upon which rational drug design, polymorphism studies, and reactivity predictions are built.
A Comparative Analysis: SC-XRD vs. Alternative Techniques
No single technique tells the whole story. A multi-faceted analytical approach is crucial, but it is equally important to understand the unique strengths and limitations of each method. For a novel DAMM derivative, the synergy between spectroscopic methods and diffraction provides the most comprehensive characterization.
Data Presentation: A Head-to-Head Comparison
| Analytical Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing, intermolecular interactions.[7][8] | Provides the definitive, unambiguous solid-state structure.[5][6] | Requires high-quality single crystals, which can be challenging and time-consuming to grow.[6][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Covalent bonding framework (connectivity), chemical environment of ¹H and ¹³C nuclei, solution-state conformation.[12][13] | Excellent for determining the basic molecular skeleton and purity in solution. Non-destructive.[12] | Provides no direct information on solid-state packing or intermolecular forces. Data represents a time-average of conformations in solution. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (with high resolution), fragmentation patterns for structural clues.[12][13] | Extremely sensitive, requires minimal sample. Key for confirming molecular weight and formula.[14] | Provides no information on stereochemistry or 3D arrangement. Isomer differentiation can be difficult. |
| Infrared (IR) & Raman Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C=C) based on vibrational frequencies.[13][15] | Fast, non-destructive, and excellent for identifying key functional groups and tracking reaction progress.[13] | Provides limited information on the overall molecular structure and connectivity. Spectrum can be complex to interpret fully. |
Experimental Workflow & Protocols
The journey from a newly synthesized powder to a fully refined crystal structure is a multi-step process. Each stage requires careful execution and an understanding of the underlying principles.
Visualizing the Workflow
Caption: The comprehensive workflow for the structural elucidation of a novel DAMM derivative.
Protocol 1: Microwave-Assisted Synthesis of Diethyl 2-((arylamino)methylene)malonates
-
Expertise & Causality: Microwave-assisted synthesis is chosen over traditional reflux methods for its significant reduction in reaction time (minutes vs. hours), improved energy efficiency, and often higher yields.[1] The focused heating provides rapid and uniform energy transfer directly to the reactants, accelerating the addition-elimination reaction.
-
Methodology: [1]
-
Combine diethyl ethoxymethylenemalonate (DEEMM) (1.0 mmol) and the desired primary aromatic amine (1.0 mmol) in a 5.0 mL high-pressure microwave reaction tube.
-
Seal the tube and stir the mixture for 1 hour at room temperature to ensure homogeneity.
-
Place the reaction tube in a microwave synthesizer (e.g., CEM Discover SP).
-
Irradiate the mixture for 30 minutes at 150 °C.
-
After cooling to room temperature, purify the crude product. This is typically achieved by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure DAMM derivative.
-
Confirm the identity and purity of the bulk material using NMR, MS, and IR spectroscopy before proceeding to crystallization.
-
Protocol 2: Growing Single Crystals via Slow Evaporation
-
Expertise & Causality: Slow evaporation is the most common and often successful crystallization technique for small organic molecules.[16] The principle is to create a saturated solution and then slowly remove the solvent, gradually increasing the solute concentration beyond its solubility limit. This slow, controlled process allows molecules to self-assemble into a highly ordered, single crystalline lattice, which is crucial for sharp diffraction spots. A solvent in which the compound has moderate solubility is ideal; too high, and it won't crystallize, too low, and it will precipitate as an amorphous powder.[16]
-
Methodology:
-
Place a small amount (5-10 mg) of the purified DAMM derivative into a clean, small vial (e.g., 4 mL).
-
Add a suitable solvent (e.g., tetrahydrofuran, ethyl acetate, or a mixture like dichloromethane/hexane) dropwise until the solid just dissolves completely.
-
Cover the vial with a cap, but do not seal it tightly. Instead, puncture the cap with a needle or use paraffin film with a few pinholes. This is a critical step to control the rate of evaporation.
-
Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber).
-
Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial during this period.
-
Visually inspect the vial for the formation of well-defined, transparent crystals with sharp edges.
-
Protocol 3: Abridged Workflow for SC-XRD Data Collection and Analysis
-
Expertise & Causality: This is a specialized process typically performed at a dedicated facility. The goal is to select a single, defect-free crystal and measure a complete set of diffraction data.
-
Methodology:
-
Crystal Selection: Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size) that is clear and has well-defined faces.
-
Mounting: Coat the selected crystal in a cryoprotectant oil (e.g., Fomblin® Y) and mount it on a nylon loop attached to a goniometer head.[10]
-
Data Collection: Place the mounted crystal on the diffractometer. A stream of cold nitrogen (e.g., 150 K) is used to flash-cool the crystal, which minimizes thermal motion and radiation damage, resulting in higher quality data.[10] The instrument then rotates the crystal through a series of orientations while exposing it to a focused beam of X-rays, and a detector records the resulting diffraction pattern.
-
Structure Solution & Refinement: The collected data (reflection intensities and positions) are processed using specialized software. The structure is "solved" by determining the initial phases of the diffracted waves, which generates an initial electron density map. This model is then "refined" by adjusting atomic positions and thermal parameters until the calculated diffraction pattern best matches the experimental data.
-
Validation: The final structure is validated using established crystallographic metrics and is often deposited in a public repository like the Cambridge Structural Database (CSD) to make the data available to the scientific community.[17]
-
Conclusion: A Synthesis of Analytical Insights
For the comprehensive characterization of novel diethyl aminomethylenemalonate derivatives, single-crystal X-ray diffraction is an indispensable tool. It provides the ultimate "ground truth" of the molecule's three-dimensional structure, a level of detail that spectroscopic methods alone cannot achieve. While NMR, MS, and IR are essential for confirming the covalent structure, purity, and functional groups of the bulk material, SC-XRD elevates our understanding by revealing the precise spatial arrangement, conformation, and intermolecular forces at play. This detailed structural knowledge is the critical foundation for advancing research in drug development, materials science, and synthetic chemistry, enabling a truly structure-driven approach to scientific discovery.
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A Researcher's Guide to the Kinetics of Quinolone Synthesis: Aniline and DEEMM
This guide provides an in-depth analysis of the reaction between anilines and diethyl ethoxymethylenemalonate (DEEMM), a cornerstone of the Gould-Jacobs reaction for synthesizing 4-quinolones. We will explore the kinetic principles governing this transformation, offer a comparative perspective on alternative synthetic strategies, and provide robust, field-tested protocols for both kinetic analysis and synthesis. Our focus is on elucidating the causality behind experimental choices, empowering researchers to optimize their synthetic routes to this vital class of heterocyclic compounds.
The Significance of the Aniline-DEEMM Reaction in Medicinal Chemistry
The quinolone scaffold is a privileged structure in drug discovery, forming the core of a vast number of therapeutic agents.[1][2] From the potent antibacterial activity of fluoroquinolones to antiviral and anticancer applications, the versatility of the quinolone ring system is remarkable.[3][4] The Gould-Jacobs reaction, first reported in 1939, remains a highly effective and widely used method for constructing the 4-quinolone backbone.[3][5] The initial, and often rate-determining, step of this sequence is the condensation of a substituted aniline with DEEMM.[6][7] A thorough understanding of the kinetics of this step is paramount for optimizing reaction conditions, maximizing yields, and controlling impurity profiles.
Mechanistic Insights and Kinetic Profile
The reaction proceeds in two distinct stages: an initial condensation followed by a high-temperature intramolecular cyclization.
Stage 1: Condensation of Aniline and DEEMM
The first stage is a nucleophilic vinyl substitution reaction. The nitrogen atom of the aniline acts as a nucleophile, attacking the electron-deficient β-carbon of the double bond in DEEMM. This is followed by the elimination of an ethoxy group to yield a stable diethyl anilinomethylenemalonate intermediate.[6][8]
The mechanism involves a nucleophilic attack from the amine nitrogen, followed by the loss of ethanol to form the condensation product.[6] This initial step is crucial as its efficiency directly impacts the overall yield.
Caption: Mechanism of the initial condensation between aniline and DEEMM.
Factors Influencing Condensation Rate:
-
Nucleophilicity of the Aniline: The reaction rate is highly sensitive to the electronic properties of the aniline. Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease nucleophilicity and slow the reaction down. This relationship makes the reaction amenable to analysis via Hammett plots in kinetic studies.[9]
-
Temperature: While the subsequent cyclization requires very high temperatures, the initial condensation can often be performed under milder conditions, typically by heating on a steam bath or at temperatures around 90-120°C.[8][10][11]
-
Solvent: This reaction is often run neat or in a minimal amount of a high-boiling solvent that will later be used for the cyclization step.
Stage 2: Thermal Cyclization
The second stage is a thermal intramolecular cyclization of the diethyl anilinomethylenemalonate intermediate. This step requires significant thermal energy (typically 250°C) to proceed and involves a 6-electron cyclization process onto the ortho position of the aniline ring, followed by elimination of a second molecule of ethanol to form the ethyl 4-hydroxyquinoline-3-carboxylate.[6][10][12] The use of high-boiling inert solvents like diphenyl ether or Dowtherm A is common to achieve the necessary temperatures.[3][10]
A Comparative Guide to Quinolone Synthesis Methods
While the Gould-Jacobs reaction is a workhorse, several other methods exist for quinolone synthesis, each with distinct advantages and limitations. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.
| Synthesis Method | Key Reagents | Typical Product | Reaction Conditions | Advantages & Disadvantages |
| Gould-Jacobs [3][6] | Aniline, DEEMM | 4-Hydroxyquinolines | High Temp (250°C) for cyclization | Pro: Good for 4-hydroxy derivatives. Con: Harsh conditions, high energy use. |
| Conrad-Limpach [2][3] | Aniline, β-ketoester (e.g., ethyl acetoacetate) | 4-Quinolones | High Temp (250°C) | Pro: Access to 2- or 4-alkyl substituted quinolones. Con: High temperatures, potential for isomeric mixtures. |
| Skraup Synthesis [1][2] | Aniline, glycerol, H₂SO₄, oxidizing agent | Unsubstituted or substituted quinolines | Highly Exothermic (100-150°C) | Pro: Simple reagents. Con: Very vigorous/hazardous reaction, produces tar. |
| Doebner-von Miller [1][2] | Aniline, α,β-unsaturated carbonyl, acid | 2- and/or 4-substituted quinolines | Reflux | Pro: Utilizes different building blocks. Con: Can result in complex mixtures and low yields. |
| Friedländer Synthesis [1] | 2-aminobenzaldehyde or ketone, carbonyl compound | 2,3-disubstituted quinolines | Base or Acid catalysis | Pro: Convergent, builds complexity quickly. Con: Requires pre-functionalized aniline derivative. |
| Modern Metal-Catalyzed Methods [3][13] | e.g., 2-Iodoaniline, alkynes, CO source, Pd or Cu catalyst | Diverse substituted quinolones | Often milder conditions (RT to 120°C) | Pro: High functional group tolerance, novel substitutions. Con: Expensive catalysts, ligand sensitivity. |
Experimental Protocols
Here we provide validated protocols for kinetic analysis and for the synthesis of quinolones via the Gould-Jacobs reaction, comparing conventional and microwave-assisted methods.
Protocol 1: Kinetic Analysis of the Aniline-DEEMM Condensation via UV-Vis Spectrophotometry
This protocol allows for the determination of the rate law and rate constant for the initial condensation step. The rationale for using UV-Vis is the significant change in the electronic structure, and thus the UV-Vis spectrum, as the conjugated system of the enamine product is formed from the aniline reactant.
Workflow for Kinetic Analysis
Caption: Workflow for a typical kinetic study using spectrophotometry.
Step-by-Step Methodology:
-
Determine λ_max: Separately acquire the UV-Vis spectra of the starting aniline and the purified diethyl anilinomethylenemalonate product in the chosen solvent (e.g., acetonitrile). Identify the wavelength of maximum absorbance (λ_max) for the product where the starting material has minimal absorbance.
-
Prepare Solutions: Create stock solutions of the aniline and DEEMM of known concentrations in the chosen solvent.
-
Set Up: Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 50°C). Also, place the reactant solutions in a water bath at the same temperature.
-
Initiate Reaction: In a 1 cm path length quartz cuvette, add the solvent and the aniline solution. Place the cuvette in the spectrophotometer and zero the instrument. Rapidly inject the DEEMM solution, mix quickly, and immediately start recording the absorbance at the predetermined λ_max as a function of time.
-
Analysis: Using the Beer-Lambert law (A = εbc) and the molar absorptivity (ε) of the product, convert the absorbance vs. time data into concentration vs. time. Plot this data and apply integrated rate laws to determine the order of the reaction and the rate constant, k. For simplifying the kinetics, the reaction can be run under pseudo-first-order conditions by using a large excess of one reactant.
Protocol 2: Conventional Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This two-step protocol utilizes traditional heating in a high-boiling solvent.
Materials:
-
Aniline (1 equivalent)
-
Diethyl ethoxymethylenemalonate (DEEMM) (1 equivalent)
-
Diphenyl ether (solvent)
-
Hexane or diethyl ether (for precipitation)
Procedure:
-
Condensation: In a round-bottom flask, combine aniline (e.g., 10 mmol) and DEEMM (10 mmol). Heat the mixture with stirring at 100-130°C for 1-2 hours.[12] The evolution of ethanol can be observed. Upon cooling, the diethyl anilinomethylenemalonate intermediate may solidify.
-
Cyclization: To the crude intermediate, add diphenyl ether (e.g., 20-30 mL). Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature. Add hexane to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether. The product can be further purified by recrystallization from a suitable solvent like ethanol.[11]
Protocol 3: Microwave-Assisted Gould-Jacobs Synthesis
This method significantly reduces reaction times and often avoids the need for high-boiling solvents.[4][14]
Materials:
-
Aniline (1 equivalent, e.g., 2.0 mmol)
-
Diethyl ethoxymethylenemalonate (DEEMM) (3 equivalents, e.g., 6.0 mmol)
-
Microwave synthesis vial (2-5 mL) with a magnetic stir bar
-
Ice-cold acetonitrile (for washing)
Procedure:
-
Reaction Setup: In a microwave vial, combine aniline and an excess of DEEMM.[14] The use of excess DEEMM can help drive the reaction to completion.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the mixture to a high temperature (e.g., 250°C) for a short duration (e.g., 10-30 minutes).[14] Caution: This reaction should be performed in a dedicated microwave reactor due to high pressures and temperatures.
-
Isolation: Cool the vial to room temperature. A precipitate of the product should form.
-
Purification: Filter the solid product and wash with a small amount of ice-cold acetonitrile to remove unreacted DEEMM. The resulting solid is often of high purity (>95%).[14]
Conclusion
The reaction of anilines with DEEMM is a robust and versatile method for accessing the medicinally important 4-quinolone scaffold. A kinetic understanding of the initial condensation step is critical for rational optimization, allowing researchers to modulate reaction rates by tuning the electronic properties of the aniline substrate. While the traditional Gould-Jacobs reaction requires harsh thermal conditions for cyclization, modern techniques such as microwave-assisted synthesis offer a rapid, efficient, and often cleaner alternative. By comparing this classic transformation with other synthetic routes, from the venerable Skraup synthesis to modern metal-catalyzed cross-couplings, researchers are well-equipped to select the optimal strategy for their specific target, accelerating the discovery of novel chemical entities.
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A Technical Guide to Cross-Reactivity Studies of Biologically Active Diarylmethane-Motif Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Diarylmethane Scaffold and the Imperative of Selectivity
The diarylmethane (DAM) motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds with therapeutic applications ranging from oncology to infectious diseases.[1][2] These "DAMM compounds" owe their diverse pharmacological activities to their ability to interact with a variety of biological targets. However, this same structural versatility can also lead to off-target interactions, or cross-reactivity, which can result in undesirable side effects and a narrowed therapeutic window.
This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of biologically active DAMM compounds. We will use Piritrexim , a lipophilic inhibitor of dihydrofolate reductase (DHFR), as our representative diarylmethane-containing compound.[3][4] Its cross-reactivity profile will be objectively compared with two other well-established DHFR inhibitors that lack the diarylmethane core: Methotrexate and Pemetrexed .[5][6]
Through a detailed examination of experimental protocols and comparative data, this guide will equip researchers with the knowledge to design robust cross-reactivity studies, ensuring a deeper understanding of a compound's selectivity and its potential for clinical success.
Understanding the Primary Target: Dihydrofolate Reductase and the Folate Pathway
The primary target for Piritrexim, Methotrexate, and Pemetrexed is Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[7][8] By inhibiting DHFR, these drugs disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[7][8]
Caption: Folate metabolic pathway and the point of inhibition by DHFR inhibitors.
Designing a Cross-Reactivity Study: A Multi-faceted Approach
A thorough assessment of a compound's selectivity requires a combination of in vitro biochemical assays and cell-based functional assays. This multi-pronged approach provides a comprehensive picture of a compound's interaction with its intended target and potential off-targets.
Experimental Workflow for Cross-Reactivity Profiling
Caption: A generalized workflow for assessing the cross-reactivity of a compound.
Part 1: In Vitro Biochemical Assays
Biochemical assays are the first line of investigation to determine the direct inhibitory activity of a compound against its primary target and a panel of potential off-targets.
Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of DHFR.
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate.[9][10] An inhibitor will slow down this reaction rate.
Materials:
-
Purified human DHFR enzyme
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (Piritrexim, Methotrexate, Pemetrexed) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds in DMSO. Prepare working solutions of NADPH and DHF in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer to each well. Add serial dilutions of the test compounds to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Enzyme Addition: Add a standardized amount of purified DHFR enzyme to all wells except the no-enzyme control.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a solution of DHF and NADPH to all wells to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at a constant temperature.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Comparative DHFR Inhibition Data
| Compound | Chemical Scaffold | Primary Target | Ki app (nM) for DHFR Inhibition |
| Piritrexim | Diarylmethane | DHFR | Data not readily available in direct comparison |
| Methotrexate | Pteridine | DHFR | 26[11] |
| Pemetrexed | Pyrrolopyrimidine | Multi-targeted | >200[11] |
Note: Ki app (apparent inhibition constant) values can vary depending on assay conditions. The data presented is for comparative purposes within the cited study.
Pemetrexed is notably a weaker inhibitor of DHFR compared to methotrexate.[11] This highlights a key difference in their primary biochemical profiles.
Protocol 2: Off-Target Enzyme Panel Screening
To assess cross-reactivity, it is essential to screen the test compounds against a panel of related enzymes. For antifolates, this should include other key enzymes in the folate pathway.
Key Off-Targets for Antifolates:
-
Thymidylate Synthase (TS): A critical enzyme in the de novo synthesis of pyrimidines.[2][12]
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): An enzyme involved in the de novo synthesis of purines.[13]
Procedure: Similar enzymatic assays are performed for each off-target enzyme, using their specific substrates and cofactors. The inhibitory activity of the test compounds is determined by measuring the IC50 values.
Comparative Off-Target Inhibition Data
| Compound | Target Enzyme | Form | Ki (nmol/L) |
| Pemetrexed | Thymidylate Synthase (TS) | Monoglutamate | 109 ± 9[14] |
| Pentaglutamate | 1.3 ± 0.3[14] | ||
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Pentaglutamate | 65 | |
| Methotrexate | Thymidylate Synthase (TS) | - | Weak inhibitor |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | - | Weak inhibitor | |
| Piritrexim | Thymidylate Synthase (TS) | - | Data not readily available |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | - | Data not readily available |
Note: Pemetrexed's activity is significantly enhanced upon polyglutamylation within the cell.[14]
This data reveals a critical aspect of pemetrexed's cross-reactivity, or more accurately, its multi-targeted nature. Unlike methotrexate, which is highly selective for DHFR, pemetrexed also potently inhibits other key enzymes in nucleotide synthesis.[13] This broader activity profile contributes to its distinct clinical efficacy and toxicity.
Part 2: Cell-Based Assays
Cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant context, taking into account factors like cell permeability, metabolism, and engagement with the target in its native environment.
Protocol 3: Cell Proliferation (Cytotoxicity) Assay
This assay measures the ability of a compound to inhibit the growth of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production is indicative of reduced cell viability or proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (the concentration that causes 50% growth inhibition) from the dose-response curve.
Comparative Cellular Activity
| Compound | Cell Line | IC50 (nM) |
| Pemetrexed | Leukemia/Lymphoma Cell Lines (median) | 155[15] |
| Methotrexate | Leukemia/Lymphoma Cell Lines (median) | 78[15] |
Note: IC50 values are highly dependent on the cell line and assay conditions.
This data suggests that while pemetrexed is a weaker inhibitor of DHFR in biochemical assays, its cellular activity can be comparable to or even greater than methotrexate in certain contexts, likely due to its multi-targeted nature and efficient cellular uptake and polyglutamylation.[15]
Conclusion: A Holistic View of Selectivity
The cross-reactivity profiling of biologically active compounds is a critical component of drug discovery and development. As demonstrated with our representative diarylmethane-motif compound, Piritrexim, and its comparators, Methotrexate and Pemetrexed, a compound's selectivity is not a simple, one-dimensional property.
A comprehensive understanding requires a multi-faceted approach that combines:
-
Biochemical assays to determine direct inhibitory activity against the primary target and a panel of potential off-targets.
-
Cell-based assays to assess functional consequences in a physiological context.
The case of Pemetrexed illustrates that what might be considered "cross-reactivity" can also be a desirable "multi-targeted" activity, contributing to its clinical efficacy. Therefore, the goal of these studies is not necessarily to identify compounds with absolute specificity, but rather to characterize their selectivity profile in detail. This allows for a rational assessment of a compound's therapeutic potential and its potential liabilities, ultimately guiding the selection and development of safer and more effective medicines.
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Pemetrexed - StatPearls - NCBI Bookshelf. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethyl Aminomethylenemalonate
As researchers and scientists, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, including their final disposal. Diethyl aminomethylenemalonate (CAS No. 6296-99-7) is a laboratory chemical that, while not regulated for transport, is considered hazardous under the OSHA Hazard Communication Standard and requires a diligent, systematic approach to its disposal.[1] This guide provides a procedural framework rooted in safety and regulatory compliance, ensuring the protection of laboratory personnel and the environment.
Section 1: Hazard Profile and the Principle of Precaution
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. The causality behind our stringent disposal protocols for diethyl aminomethylenemalonate stems from its identified hazards and the crucial fact that its toxicological properties have not been fully investigated.[1] This lack of comprehensive data mandates a precautionary approach, treating the substance with a high degree of care.
Key Identified Hazards:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][3][4]
-
Allergic Skin Reaction: The substance may cause an allergic skin reaction in sensitive individuals.[2]
-
Harmful if Swallowed: Ingestion is considered harmful.[3][5]
These hazards are summarized by the Globally Harmonized System (GHS) classifications, which dictate the minimum safety precautions required.
| Hazard Class | Hazard Statement | Precautionary Statements |
| Skin Irritation | H315 - Causes skin irritation. | P264, P280, P302+P352, P332+P313 |
| Eye Irritation | H319 - Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Skin Sensitization | H317 - May cause an allergic skin reaction. | P261, P272, P280, P302+P352, P333+P313 |
| STOT - Single Exposure | H335 - May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233 |
This table synthesizes data from multiple Safety Data Sheets (SDS).[1][2]
Section 2: The Core Directive: Hazardous Waste Determination
The U.S. Environmental Protection Agency (EPA) governs the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[6] A fundamental requirement for any chemical waste generator is to perform a "hazardous waste determination."[6] This process determines the specific regulatory requirements for the waste's management and disposal.
A waste is considered hazardous if it is either "listed" by the EPA or exhibits one of four hazardous "characteristics."[7]
-
Listed Wastes: The EPA maintains specific lists (F, K, P, and U lists) of wastes from certain industrial processes or discarded commercial chemical products.[7] Diethyl aminomethylenemalonate is not typically found on these lists.
-
Characteristic Wastes: This is the more common path for laboratory waste. A waste is hazardous if it exhibits any of the following:
-
Ignitability: Flash point below 60°C (140°F).
-
Corrosivity: pH less than or equal to 2, or greater than or equal to 12.5.
-
Reactivity: Unstable, reacts violently with water, or capable of detonation.
-
Toxicity: Contains contaminants at concentrations above specified thresholds that could leach into groundwater.
-
Causality in Practice: Unused, pure diethyl aminomethylenemalonate may not exhibit these characteristics on its own. However, it is almost always disposed of as part of a mixture (e.g., with solvents from a reaction workup). Therefore, the entire waste mixture must be evaluated. For instance, if it is mixed with a flammable solvent like ethanol, the resulting waste is likely an ignitable hazardous waste.
Section 3: Procedural Workflow for Disposal
This step-by-step protocol ensures a self-validating system for the safe handling and disposal of diethyl aminomethylenemalonate waste.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure a robust barrier between you and the potential hazard. This is your first and most critical line of defense.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA regulations.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Don a lab coat. For larger quantities or potential for splashing, consider a chemical-resistant apron.[1]
-
Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors/particulates.[1][8]
Step 2: Waste Segregation and Containerization
The principle of segregation is to prevent inadvertent and dangerous chemical reactions within a waste container.
-
Action: Collect waste containing diethyl aminomethylenemalonate in a dedicated, properly sealed container.
-
Causality: Never mix this waste with incompatible materials such as strong acids, bases, oxidizing agents, or reducing agents.[9][10] Mixing can lead to vigorous reactions, gas evolution, or heat generation.
-
Container Choice: Use a chemically compatible container (e.g., high-density polyethylene or glass) that is in good condition with a secure, leak-proof lid. The container must be approved for holding hazardous waste.[11]
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool. It ensures that anyone handling the container understands its contents and associated dangers.
-
Action: As soon as the first drop of waste enters the container, affix a hazardous waste label.
-
Required Information:
-
The words "Hazardous Waste" .
-
Full Chemical Name(s): List "Diethyl aminomethylenemalonate" and any other components in the mixture (e.g., "Methanol," "Ethyl Acetate"). Avoid abbreviations or formulas.
-
Hazard Characteristics: Indicate the relevant hazards (e.g., "Ignitable," "Toxic").
-
Generator Information: Your name, lab, and contact information.
-
Step 4: On-Site Accumulation and Storage
Store waste safely and in compliance with EPA and institutional guidelines.
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA).[11] This area should be at or near the point of generation and under the control of the operator.
-
Causality: Keeping containers closed when not actively adding waste is crucial to prevent the release of harmful vapors and to comply with RCRA regulations.[11] The storage area should have secondary containment to manage potential leaks or spills.
Step 5: Final Disposal via Approved Vendor
The final step is to transfer the waste to those who are licensed to transport, treat, and dispose of it.
-
Action: Arrange for pickup of the waste through your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company.[6]
-
Causality: Federal and state laws mandate that hazardous waste be managed from "cradle-to-grave."[11] Using an approved vendor ensures the waste is disposed of in a permitted facility, protecting both your institution from liability and the environment from contamination.
Section 4: Spill and Emergency Response
In the event of an accidental release, a prepared response is essential to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure adequate ventilation. For significant spills, evacuate unnecessary personnel from the immediate area.[12]
-
Contain the Spill: Use an inert, non-combustible absorbent material like sand, vermiculite, or a universal binder to contain the liquid.[8][10] Prevent the spill from entering drains or waterways.[5][13]
-
Clean-Up: Once absorbed, carefully sweep or scoop the material into a suitable, labeled container for disposal as hazardous waste.[3][14] Do not allow the collected material to be returned to its original container.[14]
-
Decontaminate: Wash the spill area thoroughly with soap and water.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][3]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation or a rash occurs, seek medical advice.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and get medical attention.[1][3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention.[1]
-
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points in the disposal process for diethyl aminomethylenemalonate.
Caption: Disposal workflow for Diethyl Aminomethylenemalonate.
Conclusion
The proper disposal of diethyl aminomethylenemalonate is not merely a procedural task but a reflection of a laboratory's commitment to safety, professional responsibility, and environmental stewardship. By understanding the chemical's hazards, adhering to the principles of hazardous waste determination, and following a systematic disposal workflow, researchers can ensure that their scientific pursuits are conducted in a manner that is safe, compliant, and ethically sound. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your location.
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Fisher Scientific . (2024, March 15). SAFETY DATA SHEET - Diethyl aminomethylenemalonate. [Link]
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EPA . (n.d.). EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Diethyl Aminomethylenemalonate
This guide provides essential, immediate safety protocols and logistical information for the handling and disposal of Diethyl aminomethylenemalonate (CAS No. 6296-99-7). It is designed for researchers, scientists, and drug development professionals to foster a proactive safety culture that extends beyond mere compliance. The procedural guidance herein is based on a synthesis of regulatory standards and field-proven best practices, ensuring both personal safety and data integrity.
Immediate Hazard Assessment: Understanding the Risks
Diethyl aminomethylenemalonate is a hazardous substance that requires careful management.[1] A foundational understanding of its specific risks is non-negotiable before any laboratory work commences. The primary hazards are summarized below.
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [2] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | [2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [2] |
The signal word for this chemical is "Warning" .[1][2] These classifications dictate the minimum personal protective equipment (PPE) required to mitigate exposure risks.
The Hierarchy of Controls: Your First Line of Defense
While PPE is critical, it is the last line of defense against chemical exposure. The most effective safety protocols prioritize engineering and administrative controls to minimize hazards at their source.
-
Engineering Controls: The single most important engineering control is the mandatory use of a properly functioning chemical fume hood for all manipulations of Diethyl aminomethylenemalonate. This includes weighing, transfers, and setting up reactions. The fume hood contains vapors and potential dust, preventing inhalation, which is a primary exposure route.[1][2][3] Facilities must also be equipped with easily accessible eyewash stations and safety showers .[1][4]
-
Administrative Controls: Adherence to a well-defined Standard Operating Procedure (SOP) is essential. This includes minimizing the quantities of the chemical handled, receiving documented training on its specific hazards, and ensuring all personnel are aware of emergency procedures.
PPE Selection: A Task-Based Protocol
The selection of PPE must be tailored to the specific laboratory task being performed. The following protocols outline the required PPE for different operational scenarios.
Routine Handling (e.g., Weighing, Aliquoting, Transfers within a Fume Hood)
This level of protection is the minimum standard for any work with Diethyl aminomethylenemalonate.
-
Eye/Face Protection: ANSI Z87.1-compliant (or equivalent standard like EN166) chemical splash goggles are mandatory.[5] The risk of serious eye irritation from a splash necessitates a full seal around the eyes.[2] Standard safety glasses are insufficient.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice. Always inspect gloves for tears or punctures before use.[6] Contaminated gloves must be removed using the proper technique to avoid skin contact and should not be reused.[6]
-
Body Protection: A flame-resistant laboratory coat , fully buttoned, is required to protect against incidental skin contact.
-
Respiratory Protection: Not typically required when all work is conducted within a certified chemical fume hood.[5][7]
Large-Scale Operations or Potential for Splashing
For operations involving larger quantities (>50g) or procedures with a higher risk of splashing, PPE requirements are elevated.
-
Eye/Face Protection: In addition to chemical splash goggles, a full-face shield must be worn to protect the entire face.
-
Body Protection: A chemical-resistant apron worn over the laboratory coat provides an additional barrier against significant splashes.
Spill Cleanup and Emergency Response
In the event of a spill or emergency, the primary objective is to prevent any exposure while containing the hazard.
-
Respiratory Protection: A government-approved respirator is necessary if a spill occurs outside of a fume hood or if ventilation is inadequate.[4][6] An air-purifying respirator (APR) with an organic vapor cartridge and a P100 particulate filter is recommended.[8]
-
Hand Protection: Double-gloving (wearing two pairs of nitrile gloves) is recommended for enhanced protection during cleanup.
-
Body Protection: A disposable, chemical-resistant suit or coveralls may be necessary depending on the spill's magnitude to prevent contamination of personal clothing.[8]
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its correct use. Contamination during the removal of PPE is a common cause of exposure.
Step-by-Step Donning and Doffing Sequence
-
Donning (Putting On):
-
Put on the laboratory coat.
-
Put on the first pair of gloves (if double-gloving).
-
Put on respiratory protection (if required).
-
Put on chemical splash goggles and face shield (if required).
-
Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves using a glove-to-glove technique.
-
Remove the face shield and goggles from the back.
-
Remove the laboratory coat, turning it inside out as you remove it.
-
Remove the inner pair of gloves.
-
Remove respirator (if worn).
-
Wash hands thoroughly with soap and water immediately after removing all PPE. [1][2][6]
-
Disposal Plan
All disposable PPE used while handling Diethyl aminomethylenemalonate must be considered contaminated waste.
-
Place used gloves, disposable aprons, and other contaminated items into a designated, sealed hazardous waste container.[1][9]
-
Do not discard used PPE in regular trash receptacles.
-
Follow your institution's specific guidelines for hazardous waste disposal.[1][10]
Emergency Response Protocols
Immediate and correct action following an exposure is critical to minimizing harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][4] Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][4] If skin irritation or a rash develops, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air immediately.[1][2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[1] Seek immediate medical attention.[2]
Workflow for Respiratory Protection Decision
The following diagram outlines the decision-making process for determining the need for respiratory protection.
Caption: Respiratory Protection Decision Workflow
References
-
Material Safety Data Sheet - Diethyl 2-[(dimethylamino)methylidene]malonate. Cole-Parmer. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
Material Safety Data Sheet - Diethyl(aminomethyl)phosphonate oxalate, 95%. Cole-Parmer. [Link]
-
DIETHYL MALONATE AR Safety Data Sheet. Loba Chemie. [Link]
Sources
- 1. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
